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  • Product: 4-Oxazolemethanol
  • CAS: 155742-48-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 4-Oxazolemethanol: Pathways and Mechanisms for Drug Discovery Professionals

Abstract The oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and clinically significant pharmaceuticals.[1][2] Among functionalized oxazoles, 4-Oxazolemethano...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and clinically significant pharmaceuticals.[1][2] Among functionalized oxazoles, 4-Oxazolemethanol stands out as a particularly valuable synthetic intermediate. Its hydroxymethyl group at the C4 position serves as a versatile handle for molecular elaboration, enabling the construction of complex molecular architectures and facilitating structure-activity relationship (SAR) studies. This technical guide provides an in-depth analysis of the core synthetic pathways to 4-Oxazolemethanol, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explore the underlying mechanisms, the strategic rationale behind methodological choices, and a comparative analysis of the most prominent synthetic routes. This document is structured to provide not only actionable protocols but also the expert-level insights required to adapt and troubleshoot these syntheses for novel applications.

Chapter 1: The Strategic Importance and Retrosynthesis of 4-Oxazolemethanol

The Oxazole Scaffold in Modern Drug Discovery

The five-membered oxazole ring, containing one nitrogen and one oxygen atom, is a cornerstone of modern medicinal chemistry.[3] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an ideal component for designing molecules that interact with biological targets like enzymes and receptors.[4][2] Numerous oxazole-containing compounds have been developed as antibacterial, anti-inflammatory, antiviral, and anticancer agents, underscoring the scaffold's therapeutic relevance.[3]

The 4-Hydroxymethyl Moiety: A Versatile Functional Handle

The specific placement of a hydroxymethyl group at the C4 position of the oxazole ring transforms the simple heterocycle into a powerful building block. This primary alcohol can be readily:

  • Oxidized to the corresponding aldehyde or carboxylic acid.

  • Esterified or Etherified to introduce diverse side chains.

  • Converted to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution.

  • Transformed into a halomethyl or aminomethyl group.

This functional versatility is paramount in drug development, where fine-tuning the properties of a lead compound is essential for optimizing efficacy, selectivity, and pharmacokinetic profiles.

Retrosynthetic Analysis

A logical approach to synthesizing 4-Oxazolemethanol involves two primary retrosynthetic disconnections. The first is a simple functional group interconversion (FGI), while the second involves the deconstruction of the oxazole ring itself.

  • Functional Group Interconversion (FGI): The most direct approach is to disconnect the C-O bond of the alcohol, leading back to a more stable C4-electrophilic precursor, such as an oxazole-4-carboxylate or oxazole-4-carbaldehyde. This strategy relies on robust methods to construct the substituted oxazole core first.

  • Oxazole Ring Construction: A more fundamental disconnection breaks the bonds of the heterocycle. This leads to acyclic precursors that can be cyclized to form the target molecule directly. Key strategies here include the Robinson-Gabriel and van Leusen syntheses, which build the ring from carefully chosen starting materials that already contain the C4-substituent or its precursor.

G cluster_0 Disconnection Strategy 1: FGI cluster_1 Disconnection Strategy 2: Ring Construction Target 4-Oxazolemethanol FGI_Node Reduction Target->FGI_Node FGI RC_Node Ring-forming Cyclization Target->RC_Node Direct Construction Precursor1 Oxazole-4-carboxylate FGI_Node->Precursor1 Precursor2 Acyclic Precursors (e.g., Acylamino Ketones, TosMIC derivatives) RC_Node->Precursor2

Caption: Retrosynthetic pathways to 4-Oxazolemethanol.

Chapter 2: Pathway I - Functional Group Interconversion of an Oxazole-4-Carboxylate

This pathway is a robust and frequently employed strategy that separates the construction of the heterocyclic core from the installation of the final functional group. It hinges on the synthesis of a stable oxazole-4-carboxylate ester, which is then reduced in a separate step.

Synthesis of Oxazole-4-Carboxylate Precursors

A powerful method for accessing 4-substituted oxazoles is the rhodium-catalyzed reaction of a diazocarbonyl compound with a nitrile, a variant of the Huisgen cycloaddition. To generate a 4-unsubstituted oxazole that can be functionalized, or to install a group that can be easily manipulated, silylated diazoesters are exceptionally useful.[5]

Mechanism: The reaction is initiated by the rhodium(II) catalyst, which activates the silylated diazoester to form a rhodium carbene intermediate. This highly reactive species undergoes a [3+2] cycloaddition with the nitrile. The resulting silylated oxazole is stable but can be readily desilylated under mild fluoride-mediated conditions to yield the 4-unsubstituted oxazole, or it can undergo ipso-substitution. For direct synthesis of the carboxylate, a diazomalonate can be used, followed by selective hydrolysis and decarboxylation, though the silyl route offers great flexibility.

G cluster_mech Huisgen Cycloaddition Mechanism Start Silyl Diazoester + R-C≡N Rh_Cat Rh₂(OAc)₄ Carbene Rhodium Carbene Intermediate Rh_Cat->Carbene N₂ Cycloadd [3+2] Cycloaddition Carbene->Cycloadd + Nitrile Product 4-Silyl-Oxazole-Ester Cycloadd->Product

Caption: Rhodium-catalyzed synthesis of a 4-silyloxazole.

Experimental Protocol: Synthesis of Ethyl 2-Phenyl-4-oxazolecarboxylate (Illustrative)

This protocol first forms a 4-silylated oxazole, which can then be converted to the target. A more direct, albeit classic, approach involves the condensation of an α-hydroxyketone with an amide, but the diazocarbonyl route is modern and versatile.

Step 1: Synthesis of Ethyl 5-ethoxy-2-phenyl-4-triethylsilyloxazole [5]

  • To a stirred solution of Rh₂(octanoate)₄ (0.09 mmol) and ethyl (triethylsilyl)diazoacetate (9.0 mmol) in dry benzene (20 mL), add benzonitrile (36.0 mmol).

  • Heat the mixture to reflux in a pre-heated oil bath.

  • Monitor the reaction by TLC for the complete consumption of the silyldiazoester.

  • Upon completion, cool the reaction and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 4-silylated oxazole.

Step 2: Desilylation to Ethyl 5-ethoxy-2-phenyloxazole [5]

  • To a stirred solution of the 4-silyloxazole (0.8 mmol) in THF (2 mL), add tetrabutylammonium fluoride (TBAF) (1.6 mL of a 1M solution in THF).

  • Heat the mixture under reflux and monitor by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl (3 mL).

  • Extract the product with an organic solvent, dry, and concentrate to yield the 4-unsubstituted oxazole ester.

Reduction to 4-Oxazolemethanol

The final step is the reduction of the ester functionality. The choice of reducing agent is critical to ensure chemoselectivity, avoiding reduction of the oxazole ring itself.

Causality in Reagent Selection:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent. It is highly effective for ester reduction but requires strictly anhydrous conditions and careful quenching. It is the workhorse for this transformation when no other reducible groups are present.

  • Diisobutylaluminium Hydride (DIBAL-H): A more sterically hindered and milder reducing agent. It is often used at low temperatures to selectively reduce esters to aldehydes, but with excess equivalents and higher temperatures, it can achieve full reduction to the alcohol with potentially higher chemoselectivity than LiAlH₄.

Reducing AgentTypical ConditionsYield (%)Advantages / Disadvantages
LiAlH₄ THF, 0 °C to rt>90High reactivity, inexpensive; Requires careful handling.
DIBAL-H CH₂Cl₂ or Toluene, -78 °C to rt85-95Higher chemoselectivity; More expensive, temperature control is key.

Experimental Protocol: LiAlH₄ Reduction

  • Prepare a solution of the oxazole-4-carboxylate (10 mmol) in anhydrous THF (50 mL) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add LiAlH₄ (1.2 equivalents, 12 mmol) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the sequential slow addition of water (0.46 mL), 15% aqueous NaOH (0.46 mL), and finally water (1.38 mL) (Fieser workup).

  • Stir the resulting granular white precipitate vigorously for 30 minutes.

  • Filter the solid through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Combine the organic filtrates, dry over Na₂SO₄, and concentrate in vacuo to yield 4-Oxazolemethanol.

Chapter 3: Pathway II - The Robinson-Gabriel Synthesis from Amino Acid Precursors

The Robinson-Gabriel synthesis is a classic and powerful method for constructing oxazoles via the cyclodehydration of 2-acylamino ketones.[6][7][8] By starting with a serine derivative, this pathway provides a highly convergent and potentially stereocontrolled route to 4-Oxazolemethanol.

The Serine-to-Oxazole Strategy

Serine is an ideal precursor as its backbone contains the precise C-C-N sequence required, and its side chain is a hydroxymethyl group. The strategy involves N-acylation of the serine, followed by oxidation of the alcohol to a ketone, which generates the requisite 2-acylamino-β-keto ester intermediate, primed for cyclization.

Mechanism of Robinson-Gabriel Cyclodehydration

The mechanism proceeds via acid-catalyzed intramolecular cyclization.[9]

  • Protonation: The ketone carbonyl is protonated by a strong acid (e.g., H₂SO₄, TFAA), enhancing its electrophilicity.

  • Intramolecular Attack: The nucleophilic oxygen of the amide attacks the activated carbonyl carbon, forming a five-membered dihydrooxazolol intermediate.

  • Dehydration: A sequence of proton transfers and elimination of a water molecule results in the formation of the aromatic oxazole ring.

G Start 2-Acylamino Ketone Protonation Protonation of Ketone (H⁺) Start->Protonation Activated Activated Carbonyl Protonation->Activated Attack Intramolecular Amide O Attack Activated->Attack Intermediate Dihydrooxazolol Intermediate Attack->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product Oxazole Ring Dehydration->Product

Caption: Mechanism of the Robinson-Gabriel cyclodehydration.

Experimental Protocol: Wipf's Modern Variation

Modern iterations of this synthesis, such as those developed by Wipf and Miller, utilize mild reagents for the key oxidation and cyclization steps, enhancing substrate scope and functional group tolerance.[7]

Step 1: N-Acylation of Serine Methyl Ester

  • Dissolve serine methyl ester hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM) at 0 °C.

  • Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (TLC).

  • Work up with aqueous washes, dry the organic layer, and concentrate to yield the N-acyl serine methyl ester.

Step 2: Oxidation to β-Keto Amide

  • Dissolve the N-acyl serine methyl ester (1.0 eq) in DCM.

  • Add Dess-Martin periodinane (1.5 eq) and stir at room temperature.

  • Monitor by TLC. Upon completion, quench with a saturated solution of Na₂S₂O₃ and NaHCO₃.

  • Extract with DCM, dry, and purify by chromatography to obtain the 2-acylamino-β-keto ester.

Step 3: Cyclodehydration to Oxazole [7]

  • Dissolve the β-keto amide (1.0 eq) and triphenylphosphine (1.5 eq) in acetonitrile.

  • Add triethylamine (3.0 eq).

  • Add a solution of iodine (1.5 eq) in acetonitrile dropwise.

  • Stir at room temperature until the reaction is complete.

  • Quench with aqueous Na₂S₂O₃, extract the product, dry, and purify by column chromatography to yield the oxazole-4-carboxylate. The final product is then obtained by reduction as described in Pathway I.

Chapter 4: Pathway III - The Modified van Leusen Reaction

The van Leusen reaction is a highly convergent method for forming the oxazole ring, traditionally by reacting an aldehyde with tosylmethyl isocyanide (TosMIC).[1][10][11] The standard reaction yields 5-substituted oxazoles. However, a powerful one-pot modification allows for the synthesis of 4,5-disubstituted oxazoles, providing a direct entry to precursors for 4-Oxazolemethanol.[1]

Principle: One-Pot Alkylation-Cyclization

This elegant multicomponent reaction combines TosMIC, an aldehyde, and an aliphatic halide in a single pot. The key is the sequential deprotonation and alkylation of the TosMIC methylene group before its reaction with the aldehyde, thereby installing a substituent at what will become the C4 position of the oxazole.

To synthesize a 4-Oxazolemethanol precursor, one would use:

  • TosMIC: The core C2-N synthon.

  • A protected hydroxymethyl halide: (e.g., (chloromethyl)methyl ether, MOM-Cl) to install the C4 substituent.

  • An aldehyde: To provide the C5 atom and its substituent. Using formaldehyde would yield a 4-substituted-5-unsubstituted oxazole.

Mechanism of the Modified van Leusen Reaction

The reaction proceeds through a carefully orchestrated sequence under basic conditions (e.g., K₂CO₃, t-BuOK).

  • First Deprotonation: A base removes the acidic proton from the methylene group of TosMIC.

  • Alkylation: The resulting anion acts as a nucleophile, attacking the aliphatic halide (e.g., MOM-Cl) to form an α-substituted TosMIC derivative.

  • Second Deprotonation: A second proton is removed from the same carbon, regenerating an anion.

  • Aldehyde Addition: This anion attacks the carbonyl of the aldehyde, forming an alkoxide intermediate.

  • 5-endo-dig Cyclization: The alkoxide attacks the isocyanide carbon intramolecularly to form a dihydrooxazoline ring.[11]

  • Elimination: The intermediate eliminates the stable p-toluenesulfinate (TosH) group, driven by the formation of the aromatic oxazole ring.

  • Deprotection: The protecting group on the hydroxymethyl moiety (e.g., MOM) is removed in a final step.

G TosMIC TosMIC Base1 Base (-H⁺) TosMIC->Base1 Anion1 TosMIC Anion Base1->Anion1 AlkylatedTosMIC Alkylated TosMIC Anion1->AlkylatedTosMIC + R'-X AlkylHalide R'-X (e.g., MOM-Cl) AlkylHalide->AlkylatedTosMIC Base2 Base (-H⁺) AlkylatedTosMIC->Base2 Anion2 Alkylated Anion Base2->Anion2 Adduct Alkoxide Adduct Anion2->Adduct + R''-CHO Aldehyde R''-CHO Aldehyde->Adduct Cyclization Ring Closure Adduct->Cyclization Intermediate Dihydrooxazoline Cyclization->Intermediate Elimination Elimination of TosH Intermediate->Elimination Product Protected 4-Oxazolemethanol Elimination->Product

Caption: Mechanism for the one-pot 4,5-disubstituted van Leusen oxazole synthesis.

Chapter 5: Comparative Analysis and Conclusion

Comparison of Synthetic Pathways
PathwayKey PrecursorsAdvantagesDisadvantagesBest For...
I: FGI via Carboxylate Diazocarbonyl, NitrileHigh functional group tolerance; Modular; Reliable reduction step.Can be linear/multi-step; Diazocarbonyls require careful handling.Scalable synthesis where oxazole precursors are readily available.
II: Robinson-Gabriel Serine derivatives, Acylating agentsConvergent; Excellent for stereocontrol if starting from chiral amino acids.[7]Requires oxidation step which can be sensitive; Precursors can be complex.Enantioselective synthesis and access to complex, chiral building blocks.
III: Modified van Leusen TosMIC, Aldehyde, Alkyl HalideOne-pot, multicomponent reaction; High convergency and atom economy.[1]TosMIC can have an unpleasant odor; Optimization of base/conditions can be required.Rapid generation of diverse analogues for SAR studies.
Conclusion and Future Outlook

The synthesis of 4-Oxazolemethanol can be effectively achieved through several distinct and powerful strategies. The choice of pathway is ultimately dictated by the specific requirements of the project, including scale, the need for stereocontrol, and the desired speed of analogue synthesis.

  • The Functional Group Interconversion pathway offers a robust and scalable, albeit linear, approach.

  • The Robinson-Gabriel synthesis provides an elegant solution for constructing enantiopure targets from the chiral pool.

  • The Modified van Leusen reaction stands out for its efficiency and convergency, making it ideal for library synthesis in a drug discovery setting.

Looking forward, the development of novel catalytic methods, particularly those involving direct C-H functionalization of the oxazole C4-position, may offer even more streamlined and environmentally benign routes to this critical synthetic intermediate.[12] As the demand for complex, oxazole-containing molecules continues to grow, a thorough understanding of these fundamental synthetic pathways remains an indispensable tool for the modern medicinal chemist.

References

  • Fischer, E. (1896). Neue Bildungsweise der Oxazole. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214. Available at: [Link]

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available at: [Link]

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central (PMC). Available at: [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Wikipedia contributors. (2023, May 27). Robinson–Gabriel synthesis. Wikipedia. Available at: [Link]

  • A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives. (2022). Research Square. Available at: [Link]

  • Van Leusen Reaction. NROChemistry. Available at: [Link]

  • Van Leusen Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia contributors. (2023, October 2). Van Leusen reaction. Wikipedia. Available at: [Link]

  • Robinson-Gabriel Synthesis. SynArchive. Available at: [Link]

  • Fischer Oxazole Synthesis Mechanism | Organic Chemistry. (2023). YouTube. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

  • Zhang, Y., et al. (2012). Synthesis and evaluation of 5-(1H-indol-3-yl)oxazole derivatives as potential antifungal agents. Molecules, 17(10), 11635-11646. Available at: [Link]

  • Oxazole.pdf. CUTM Courseware. Available at: [Link]

  • Joshi, P., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 336-351. Available at: [Link]

  • Synthesis of 4-substituted oxazoles 41a–c. ResearchGate. Available at: [Link]

  • Keni, M., & Tepe, J. J. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 70(12), 4915-4918. Available at: [Link]

  • Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1498-1517. Available at: [Link]

  • Wikipedia contributors. (2023, January 21). Cornforth rearrangement. Wikipedia. Available at: [Link]

  • Moody, C. J., & Bagley, M. C. (1998). Synthesis and Reactivity of 4-Silylated Oxazoles. Synlett, 1998(S1), 1171-1173. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Oxazolemethanol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Versatile Scaffolding of 4-Oxazolemethanol 4-Oxazolemethanol (CAS RN®: 155742-48-6), a heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatile Scaffolding of 4-Oxazolemethanol

4-Oxazolemethanol (CAS RN®: 155742-48-6), a heterocyclic compound featuring a five-membered oxazole ring with a hydroxymethyl substituent at the 4-position, represents a molecule of significant interest in the realms of medicinal chemistry and synthetic organic chemistry.[1] Its structure marries the characteristics of an alcohol with those of a heteroaromatic ring, bestowing upon it a versatile reactivity profile that makes it a valuable building block for the synthesis of more complex molecules.[1][2] The oxazole nucleus itself is a privileged scaffold found in numerous natural products and biologically active compounds, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a comprehensive examination of the core physicochemical properties of 4-Oxazolemethanol, offering insights into its behavior, handling, and potential applications for professionals in drug discovery and development.

Physicochemical Properties of 4-Oxazolemethanol

The physicochemical properties of a compound are fundamental to its behavior in both chemical reactions and biological systems. For 4-Oxazolemethanol, a combination of experimental and predicted data provides a foundational understanding of its characteristics.

PropertyValueSource
Molecular Formula C₄H₅NO₂[1][6]
Molecular Weight 99.09 g/mol [6]
Physical Form Liquid
Color Colorless[7]
Boiling Point 212.8 °C at 760 mmHg[6][7]
Density 1.250 g/cm³[2][7]
Flash Point 83 °C[2][7]
pKa (Predicted) 13.11 ± 0.10[2][7]
Storage Temperature 2-8°C (Refrigerator)[2]

Spectral Characteristics: A Window into Molecular Structure

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the oxazole ring and the hydroxymethyl group. The C2-H proton of the oxazole ring is typically the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen and oxygen atoms.[8] The C5-H proton would also appear in the aromatic region. The methylene protons of the -CH₂OH group would likely appear as a singlet, and the hydroxyl proton would be a broad singlet, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum would reveal four distinct signals. The C2 carbon is expected to be the most downfield shifted carbon in the oxazole ring.[8] The other two ring carbons (C4 and C5) and the carbon of the hydroxymethyl group would also have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole ring are expected in the 1500-1650 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 99.09. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the oxazole ring.

Chemical Reactivity and Stability

The reactivity of 4-Oxazolemethanol is governed by the interplay of the aromatic oxazole ring and the nucleophilic hydroxyl group.

  • Oxazole Ring Reactivity: The oxazole ring is an electron-rich heterocycle, but the pyridine-like nitrogen at position 3 deactivates the ring towards electrophilic attack.[8][9] Electrophilic substitution, if it occurs, generally prefers the C5 position.[3] The C2 position is the most acidic and can be deprotonated by strong bases, allowing for functionalization at this site.[3][8] Oxazoles can also participate as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions), providing a route to pyridine and furan derivatives.[8][10]

  • Hydroxymethyl Group Reactivity: The primary alcohol functional group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification. This provides a key handle for derivatization and the construction of more complex molecules.

  • Stability: Oxazoles are generally thermally stable.[3] However, the presence of both a 5-hydroxy and a 4-carboxy substituent on an oxazole ring has been shown to lead to instability towards hydrolytic ring-opening and decarboxylation.[11] While 4-Oxazolemethanol does not have a 5-hydroxy group, its stability in strongly acidic or basic aqueous solutions should be considered, as the oxazole ring can be susceptible to cleavage under such conditions.[10][12]

Experimental Protocol: Determination of Aqueous Solubility

Objective: To determine the approximate aqueous solubility of 4-Oxazolemethanol at ambient temperature.

Principle: The shake-flask method is a standard and straightforward technique for determining the solubility of a substance. It involves agitating an excess of the compound in a solvent until equilibrium is reached, followed by quantification of the dissolved compound in the saturated solution.

Materials:

  • 4-Oxazolemethanol

  • Deionized water

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of Stock Standard Solutions: Accurately weigh a small amount of 4-Oxazolemethanol and dissolve it in a suitable water-miscible organic solvent (e.g., methanol, acetonitrile) to prepare a concentrated stock solution. From this stock, prepare a series of calibration standards of known concentrations by serial dilution with deionized water.

  • Equilibration: Add an excess amount of 4-Oxazolemethanol to a series of vials containing a known volume of deionized water. The excess solid should be clearly visible.

  • Agitation: Tightly cap the vials and place them on a mechanical shaker. Agitate the samples at a constant, ambient temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant from each vial. Dilute the aliquot with deionized water to a concentration that falls within the range of the calibration curve. Analyze the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

  • Quantification: Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions. Use the equation of the line to determine the concentration of 4-Oxazolemethanol in the diluted samples.

  • Calculation: Calculate the aqueous solubility by multiplying the determined concentration by the dilution factor.

Causality Behind Experimental Choices:

  • Using an excess of the solute ensures that a saturated solution is formed and equilibrium is achieved.

  • Prolonged agitation is necessary to overcome any kinetic barriers to dissolution and reach thermodynamic equilibrium.

  • Centrifugation is a critical step to prevent undissolved solid particles from being sampled, which would lead to an overestimation of solubility.

  • A validated analytical method like HPLC is chosen for its specificity and sensitivity, allowing for accurate quantification of the analyte even at low concentrations.

Logical Relationships and Pathways

The following diagram illustrates the key functional groups of 4-Oxazolemethanol and their potential reaction pathways, which are central to its utility as a synthetic intermediate.

G cluster_0 4-Oxazolemethanol cluster_1 Reaction Sites cluster_2 Potential Transformations 4-Oxazolemethanol 4-Oxazolemethanol Oxazole_Ring Oxazole Ring (C2, C5 positions) Hydroxymethyl_Group Hydroxymethyl Group (-CH2OH) Deprotonation_Functionalization Deprotonation & Functionalization (C2) Oxazole_Ring->Deprotonation_Functionalization Strong Base Cycloaddition [4+2] Cycloaddition (Diels-Alder) Oxazole_Ring->Cycloaddition Dienophile Electrophilic_Substitution Electrophilic Substitution (C5) Oxazole_Ring->Electrophilic_Substitution Electrophile (activated ring) Oxidation Oxidation to Aldehyde/ Carboxylic Acid Hydroxymethyl_Group->Oxidation Oxidizing Agent Esterification Esterification Hydroxymethyl_Group->Esterification Carboxylic Acid Etherification Etherification Hydroxymethyl_Group->Etherification Alkyl Halide

Caption: Reactivity map of 4-Oxazolemethanol highlighting its key functional sites.

Safety, Handling, and Toxicology

4-Oxazolemethanol is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[13] For storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[13] The recommended storage temperature is in a refrigerator (2-8°C).[2]

Conclusion

4-Oxazolemethanol is a versatile heterocyclic compound with a rich potential for applications in drug discovery and organic synthesis. While a comprehensive set of experimentally determined physicochemical properties is not yet fully available, existing data combined with a thorough understanding of oxazole chemistry provides a solid foundation for its use in research and development. Its dual functionality, stemming from the reactive oxazole ring and the modifiable hydroxymethyl group, makes it an attractive starting material for the creation of novel and diverse molecular architectures with the potential for significant biological activity. As research into oxazole-containing compounds continues to expand, the importance of well-characterized building blocks like 4-Oxazolemethanol will undoubtedly grow.

References

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  • This journal is © The Royal Society of Chemistry 2021 - Supporting Information. The Royal Society of Chemistry. Accessed January 9, 2026.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Published online April 21, 2021.
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Foundational

Crystal Structure of 4-Oxazolemethanol Not Publicly Available, Precluding In-Depth Analysis

A comprehensive search of crystallographic databases and scientific literature has revealed that the single-crystal X-ray structure of 4-Oxazolemethanol (also known as (1,3-oxazol-4-yl)methanol) has not been publicly dep...

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of crystallographic databases and scientific literature has revealed that the single-crystal X-ray structure of 4-Oxazolemethanol (also known as (1,3-oxazol-4-yl)methanol) has not been publicly deposited or published. The absence of a Crystallographic Information File (CIF) or equivalent dataset makes a detailed, in-depth technical guide on its specific crystal structure, as requested, unachievable at this time.

Core crystallographic data, including unit cell dimensions, atomic coordinates, bond lengths, and bond angles, are fundamental prerequisites for the analysis of a compound's three-dimensional structure. This information, typically generated through techniques like single-crystal X-ray diffraction (SCXRD), forms the basis for understanding molecular geometry, intermolecular interactions, and crystal packing. Without this foundational data for 4-Oxazolemethanol, any discussion of its specific structural characteristics would be purely speculative.

While the crystal structures of numerous oxazole derivatives have been determined and are available, these cannot be used as direct surrogates for the parent compound 4-Oxazolemethanol. Substituents on the oxazole ring can significantly influence molecular conformation and, more critically, the intermolecular interactions such as hydrogen bonding, which dictate the overall crystal packing.

For the benefit of researchers and drug development professionals, a generalized workflow for the crystal structure analysis of a novel small organic molecule, such as an oxazole derivative, is outlined below. This represents the standard process that would be followed if suitable crystals of 4-Oxazolemethanol were to be obtained.

General Workflow for Small Molecule Crystal Structure Analysis

The determination of a small molecule's crystal structure is a systematic process, beginning with crystal growth and culminating in the validation and deposition of the structural data.

Crystal Structure Analysis Workflow cluster_0 Experimental Phase cluster_1 Computational Phase cluster_2 Analysis & Validation CrystalGrowth 1. Crystal Growth (e.g., Slow Evaporation) Mounting 2. Crystal Selection & Mounting CrystalGrowth->Mounting DataCollection 3. Single-Crystal X-ray Diffraction (SCXRD) Data Collection Mounting->DataCollection DataProcessing 4. Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution 5. Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement 6. Structure Refinement (Least-Squares Minimization) StructureSolution->StructureRefinement Validation 7. Validation (e.g., CheckCIF) StructureRefinement->Validation Analysis 8. Structural Analysis (Geometry, H-Bonding, Packing) Validation->Analysis Deposition 9. Deposition (e.g., CCDC) Analysis->Deposition

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: A Generalized Approach
  • Crystal Growth: The first and often most challenging step is to grow high-quality single crystals. For a compound like 4-Oxazolemethanol, which is expected to be a polar molecule, slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) would be a primary method. The goal is to allow molecules to arrange themselves slowly into a well-ordered crystalline lattice.

  • Single-Crystal X-ray Diffraction (SCXRD):

    • Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

    • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (commonly to 100 K) to minimize thermal motion of the atoms. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

    • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

  • Structure Solution and Refinement:

    • Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, this is typically achieved using direct methods.

    • Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined using a least-squares minimization process to achieve the best possible fit between the calculated and observed diffraction data.

  • Validation and Analysis: The final structural model is rigorously validated using software tools to check for geometric consistency and other potential issues. A successful analysis would then detail the molecule's precise bond lengths, angles, and torsion angles. Crucially, it would identify and characterize intermolecular interactions, such as the expected O-H···N or O-H···O hydrogen bonds involving the hydroxymethyl group and the oxazole ring, which would govern the supramolecular architecture.

Until the experimental work to crystallize 4-Oxazolemethanol and perform SCXRD analysis is completed and the results are made public, a detailed guide on its specific crystal structure remains beyond reach. Researchers in the field are encouraged to pursue this determination to fill this gap in the structural chemistry of fundamental heterocyclic building blocks.

Exploratory

The Emerging Therapeutic Potential of 4-Oxazolemethanol Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Mechanistic Insights

Abstract The oxazole scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among the diverse family of oxazole-conta...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among the diverse family of oxazole-containing molecules, 4-oxazolemethanol derivatives are emerging as a promising subclass with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of novel 4-oxazolemethanol derivatives. We delve into their demonstrated and potential antimicrobial, anticancer, and anti-inflammatory activities, offering field-proven insights into the causal relationships between chemical structure and biological function. Detailed, step-by-step protocols for key experimental assays are provided to empower researchers in their quest to unlock the full therapeutic value of this versatile chemical scaffold.

Introduction: The Oxazole Moiety as a Privileged Scaffold in Drug Discovery

Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of a vast number of pharmaceuticals.[2] The 1,3-oxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 3, respectively, is a "privileged scaffold" frequently found in biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow for high-affinity binding to a variety of biological targets, including enzymes and receptors.[3][4]

The substitution pattern on the oxazole ring plays a pivotal role in determining the specific biological activity of its derivatives.[1] This has led to the development of oxazole-containing compounds with a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][5] The focus of this guide, the 4-oxazolemethanol core, provides a key hydroxyl group that can be readily functionalized, offering a versatile platform for the synthesis of diverse libraries of novel compounds with potentially enhanced biological activities.

Synthesis of Novel 4-Oxazolemethanol Derivatives: A Gateway to Chemical Diversity

The synthesis of 4-oxazolemethanol derivatives is a critical first step in exploring their biological potential. A variety of synthetic strategies can be employed to construct the core oxazole ring and introduce the essential hydroxymethyl group at the 4-position. These methods often involve the cyclization of key precursors and subsequent functional group manipulations.

A common and efficient approach to synthesizing 2,5-disubstituted oxazoles involves the condensation and cyclization of precursors like N-pivaloyloxyamides and alkynes under cobalt(III) catalysis.[6] For the specific synthesis of 4-oxazolemethanol derivatives, a multi-step pathway is often necessary, starting from readily available materials.

Below is a representative synthetic workflow for obtaining 4-oxazolemethanol derivatives.

Diagram: General Synthetic Workflow for 4-Oxazolemethanol Derivatives

Synthetic Workflow Starting Materials Starting Materials Intermediate A α-Halo Ketone Starting Materials->Intermediate A Intermediate B Amide Starting Materials->Intermediate B Cyclization Cyclization Intermediate A->Cyclization Intermediate B->Cyclization Oxazole Core Oxazole Core Cyclization->Oxazole Core Functionalization Functionalization Oxazole Core->Functionalization 4-Oxazolemethanol Derivative 4-Oxazolemethanol Derivative Functionalization->4-Oxazolemethanol Derivative

Caption: A generalized workflow for the synthesis of 4-oxazolemethanol derivatives.

Biological Activities of 4-Oxazolemethanol Derivatives: A Multifaceted Therapeutic Potential

The true value of novel 4-oxazolemethanol derivatives lies in their potential to address a range of unmet medical needs. Based on the extensive research into the broader family of oxazole compounds, we can anticipate and explore significant biological activities in this subclass.

Antimicrobial Activity

The rise of multidrug-resistant microbial infections presents a formidable challenge to global health.[7] Oxazole derivatives have long been recognized for their potent antimicrobial properties.[8][9] The mechanism of action often involves the disruption of essential cellular processes in bacteria and fungi.

Two primary in-vitro methods are employed to determine the antimicrobial activity of novel compounds: the agar well diffusion assay for initial screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of a compound.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a sterile broth, adjusting the turbidity to a 0.5 McFarland standard.[10]

  • Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates using a sterile cotton swab.[10]

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[11]

  • Application of Test Compound: Add a defined volume of the dissolved 4-oxazolemethanol derivative (at a known concentration) into each well.[11] Include positive (a known antibiotic) and negative (solvent) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[8]

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.[10]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This quantitative assay determines the lowest concentration of a compound that inhibits visible microbial growth.[5][12][13]

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the 4-oxazolemethanol derivative in a suitable broth medium in a 96-well microtiter plate.[5][12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the agar well diffusion assay.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[5] Include growth control (no compound) and sterility control (no inoculum) wells.

  • Incubation: Incubate the microtiter plate under appropriate conditions.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

Table 1: Hypothetical Antimicrobial Activity of Novel 4-Oxazolemethanol Derivatives

Compound IDR1 SubstituentR2 SubstituentZone of Inhibition (mm) vs. S. aureusMIC (µg/mL) vs. S. aureus
OM-1 PhenylMethyl1816
OM-2 4-ChlorophenylMethyl228
OM-3 4-NitrophenylMethyl254
OM-4 PhenylEthyl1732
Ciprofloxacin (Standard)-301
Anticancer Activity

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and more effective therapeutic agents.[14][15] Oxazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of key signaling pathways and the disruption of cellular machinery essential for cancer cell proliferation and survival.[14][15][16]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1][7]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the 4-oxazolemethanol derivatives for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Hypothetical Cytotoxic Activity of Novel 4-Oxazolemethanol Derivatives against MCF-7 Cancer Cells

Compound IDR1 SubstituentR2 SubstituentIC50 (µM) after 48h
OM-5 NaphthylMethyl15.2
OM-6 4-FluorophenylMethyl8.5
OM-7 3,4,5-TrimethoxyphenylMethyl2.1
OM-8 NaphthylEthyl20.8
Doxorubicin (Standard)-0.5

Oxazole derivatives can exert their anticancer effects by targeting various cellular pathways.[14][15] For novel 4-oxazolemethanol derivatives, it is plausible that they may modulate similar pathways.

Diagram: Potential Anticancer Signaling Pathways Targeted by Oxazole Derivatives

Anticancer Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor STAT3 STAT3 Receptor->STAT3 Activation Gene_Expression Gene Expression STAT3->Gene_Expression Transcription Tubulin Tubulin Cell_Division Cell_Division Tubulin->Cell_Division Essential for Kinases Kinases Signaling_Cascades Signaling_Cascades Kinases->Signaling_Cascades Regulate DNA_Topo DNA Topoisomerase DNA_Replication DNA_Replication DNA_Topo->DNA_Replication Essential for Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival Leads to Oxazole_Derivative 4-Oxazolemethanol Derivative Oxazole_Derivative->STAT3 Inhibition Oxazole_Derivative->Tubulin Inhibition of Polymerization Oxazole_Derivative->Kinases Inhibition Oxazole_Derivative->DNA_Topo Inhibition

Caption: Potential molecular targets of 4-oxazolemethanol derivatives in cancer cells.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Certain oxazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key pro-inflammatory enzymes and signaling pathways.[18]

The anti-inflammatory potential of novel 4-oxazolemethanol derivatives can be investigated using in-vitro and in-vivo models. A common in-vitro assay involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. For in-vivo studies, the carrageenan-induced rat paw edema model is frequently employed.[18]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug discovery. For 4-oxazolemethanol derivatives, SAR studies would focus on how different substituents at the 2- and 5-positions of the oxazole ring, as well as modifications to the 4-hydroxymethyl group, influence their antimicrobial, anticancer, and anti-inflammatory potency.

Based on the broader literature on oxazole derivatives, certain trends can be anticipated:

  • Electron-withdrawing groups on aromatic rings attached to the oxazole core can enhance antimicrobial and anticancer activity.

  • Lipophilicity plays a crucial role in cell permeability and, consequently, biological activity.

  • The steric bulk of substituents can influence binding to the active site of target proteins.

Conclusion and Future Directions

Novel 4-oxazolemethanol derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their synthetic tractability allows for the creation of diverse chemical libraries, and the foundational knowledge of the broader oxazole class of compounds provides a strong basis for exploring their antimicrobial, anticancer, and anti-inflammatory potential.

Future research should focus on the synthesis and systematic biological evaluation of a wide range of 4-oxazolemethanol derivatives to establish robust structure-activity relationships. Advanced mechanistic studies will be crucial to identify their specific molecular targets and signaling pathways. The in-depth technical guidance provided herein offers a comprehensive framework to accelerate the discovery and development of novel 4-oxazolemethanol-based therapeutics.

References

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Foundational

4-Oxazolemethanol reactivity and functional group transformations

An In-depth Technical Guide to the Reactivity and Functional Group Transformations of 4-Oxazolemethanol For Researchers, Scientists, and Drug Development Professionals Introduction: The 4-Oxazolemethanol Scaffold The oxa...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Functional Group Transformations of 4-Oxazolemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-Oxazolemethanol Scaffold

The oxazole ring is a five-membered aromatic heterocycle featuring one oxygen and one nitrogen atom. This scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active natural products.[1] The oxazole moiety is often considered a bioisostere for amide and ester groups, potentially offering improved metabolic stability and pharmacokinetic profiles.[2] This guide focuses on 4-oxazolemethanol, a key building block where a hydroxymethyl group is attached to the C4 position of the oxazole ring. The presence of this primary alcohol provides a versatile handle for a multitude of functional group transformations, making it an invaluable starting material for the synthesis of complex molecular architectures in drug discovery.[3][4]

Core Reactivity Principles of the Oxazole Ring

To understand the transformations of the 4-hydroxymethyl group, one must first appreciate the electronic nature of the parent ring. The aromaticity of oxazole arises from the delocalization of six π-electrons.[1] However, the electronegative oxygen and nitrogen atoms create an uneven electron distribution.

  • Basicity : The pyridine-type nitrogen at position 3 makes oxazole a weak base (pKa of the conjugate acid is ~0.8).[5]

  • Acidity : The ring protons exhibit relative acidity in the order of C2 > C5 > C4. The C2 proton is the most acidic, making this position susceptible to deprotonation by strong bases.[1][6]

  • Electrophilic Substitution : The oxazole ring is electron-deficient and thus generally resistant to electrophilic aromatic substitution. When it does occur, typically requiring activating groups, the substitution favors the C4 or C5 position.[6][7]

  • Nucleophilic Substitution : Nucleophilic attack is more common, particularly at the C2 position, especially if a good leaving group is present.[5][8]

The 4-hydroxymethyl group is not directly attached to the most reactive sites of the ring itself (C2 or C5), allowing for its selective manipulation while the core oxazole structure remains intact under many conditions.

Functional Group Transformations of the 4-Hydroxymethyl Group

The primary alcohol of 4-oxazolemethanol is the key to its synthetic utility. The following sections detail its most critical transformations.

Oxidation to 4-Formyloxazole

The oxidation of 4-oxazolemethanol to its corresponding aldehyde, 4-formyloxazole, is a pivotal transformation. The resulting aldehyde is a versatile intermediate for forming C-C bonds (e.g., aldol, Wittig reactions) and for synthesizing other heterocyclic systems.[9][10]

Causality in Reagent Selection : The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Mild, selective reagents are preferred. The Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride under cryogenic conditions, is an excellent choice as it avoids heavy metals and reliably stops at the aldehyde stage.[11]

G

Experimental Protocol: Swern Oxidation [11]

  • Activator Formation : In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath).

  • Sulfonium Ion Generation : Slowly add a solution of anhydrous DMSO (2.2 equivalents) in DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Alcohol Addition : Add a solution of 4-oxazolemethanol (1.0 equivalent) in DCM dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

  • Quenching : Add triethylamine (Et₃N, 5.0 equivalents) to the flask. Allow the reaction to stir for 15 minutes at -78 °C, then warm to room temperature.

  • Work-up : Quench the reaction with water. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude 4-formyloxazole product by flash column chromatography on silica gel.

Activation and Nucleophilic Substitution

The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution at the methyl carbon, it must first be converted into a better leaving group, such as a sulfonate ester (tosylate, mesylate) or a halide.[12] This two-step sequence is fundamental for introducing a wide range of functionalities.

Pillar 1: Activation of the Hydroxyl Group

The most common method is conversion to a tosylate by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[12]

G

Pillar 2: Nucleophilic Displacement (SN2 Reaction)

The resulting tosylate is an excellent electrophile. It readily undergoes SN2 reactions with a variety of nucleophiles (e.g., azides, cyanides, amines, thiols), allowing for the introduction of diverse functional groups.[12][13]

Experimental Protocol: Two-Step Synthesis of 4-(Azidomethyl)oxazole [12]

  • Tosylation (Activation) : Dissolve 4-oxazolemethanol (1.0 eq) in pyridine at 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 4-6 hours or until TLC indicates consumption of the starting material. Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with cold dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude 4-oxazolylmethyl tosylate, which can often be used directly in the next step.

  • Substitution : Dissolve the crude tosylate in a polar aprotic solvent like DMF. Add sodium azide (NaN₃, 1.5 eq). Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor by TLC. After completion, cool the mixture, pour it into water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography.

Esterification and Etherification

Standard transformations of primary alcohols, such as esterification and etherification, are also readily applicable to 4-oxazolemethanol.

Esterification : The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis (e.g., H₂SO₄), is a straightforward method to form esters.[14][15] Alternatively, for more sensitive substrates, coupling with a carboxylic acid using reagents like DCC/DMAP (Steglich esterification) can be employed.[16]

Etherification : The Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide, is a common route to ethers.

Data Presentation: Summary of Key Transformations

TransformationReagentsProductTypical Yield (%)Citation(s)
Oxidation (COCl)₂, DMSO, Et₃N4-Formyloxazole70-90[11]
Tosylation TsCl, Pyridine4-Oxazolylmethyl tosylate>90[12]
Azide Substitution NaN₃, DMF4-(Azidomethyl)oxazole80-95[12]
Fischer Esterification R-COOH, H₂SO₄ (cat.)4-Oxazolylmethyl ester60-85[14][15]

G center 4-Oxazolemethanol aldehyde aldehyde center->aldehyde Oxidation (Swern) ester ester center->ester Esterification (Fischer) activated activated center->activated Activation (TsCl) substituted substituted activated->substituted Nucleophilic Substitution (SN2)

Conclusion

4-Oxazolemethanol is a highly valuable and versatile building block in organic synthesis. While the oxazole ring itself has a distinct reactivity profile, the 4-hydroxymethyl substituent provides a robust and predictable handle for a wide range of functional group transformations. Through straightforward reactions such as oxidation, activation/substitution, and esterification, chemists can access a diverse array of derivatives. This flexibility solidifies the role of 4-oxazolemethanol as a critical starting material for constructing complex molecules, particularly in the pursuit of novel therapeutic agents in drug development.

References

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  • Wikipedia. Oxazole. [Link]

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  • Pubs.acs.org. A general synthesis of substituted formylpyrroles from ketones and 4-formyloxazole. [Link]

  • ACS Publications. A General Synthesis of Substituted Formylpyrroles from Ketones and 4-Formyloxazole | Organic Letters. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • F1000Research. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • PMC - NIH. Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives. [Link]

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Exploratory

The Elusive 4-Oxazolemethanol Moiety: A Technical Guide to Discovery and Isolation of its Natural Product Scaffolds

Preamble: The Oxazole Ring in Nature's Arsenal The oxazole ring, a deceptively simple five-membered heterocycle, is a privileged scaffold in a vast array of natural products.[1] This structural motif, often biosynthesize...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Oxazole Ring in Nature's Arsenal

The oxazole ring, a deceptively simple five-membered heterocycle, is a privileged scaffold in a vast array of natural products.[1] This structural motif, often biosynthesized from amino acid precursors like serine or threonine, imparts chemical stability and unique electronic properties that enable these molecules to interact with a wide range of biological targets.[1][2] Consequently, oxazole-containing natural products, predominantly found in marine organisms such as sponges, ascidians, and cyanobacteria, exhibit a remarkable spectrum of bioactivities, including antitumor, antiviral, antifungal, and antibacterial properties.[2] This guide delves into the intricate world of a specific subset of these compounds: natural products bearing the 4-oxazolemethanol moiety. We will navigate the journey from their discovery in complex natural matrices to their isolation and structural characterization, providing researchers with a comprehensive technical overview and actionable protocols.

Discovery Strategies: Unmasking Bioactive Treasures

The quest for novel oxazole-containing natural products has traditionally relied on a powerful and enduring strategy: bioassay-guided fractionation. This classical approach systematically dissects crude extracts from natural sources, with each fractionation step being guided by the biological activity of the resulting fractions.[2] This iterative process of separation and testing allows researchers to home in on the specific molecules responsible for the desired biological effect.

More contemporary "-omics" approaches, such as genomics and metabolomics, are increasingly being integrated into discovery workflows. By identifying the biosynthetic gene clusters responsible for producing oxazole-containing compounds, researchers can predict the production of novel scaffolds and target their isolation more efficiently.[3]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] subgraph "Discovery Workflow" A[Collection of Source Organism] --> B{Extraction}; B --> C[Crude Extract]; C --> D{Bioassay-Guided Fractionation}; D --> E[Isolation of Pure Bioactive Compound]; E --> F[Structure Elucidation]; F --> G[Biological Activity Profiling]; end }

A generalized workflow for the discovery of bioactive natural products.

Case Studies: Titans of the 4-Substituted Oxazole World

While natural products containing a simple, unsubstituted 4-oxazolemethanol are rare, several highly potent and structurally complex molecules feature a 4-substituted oxazole ring that is biosynthetically or synthetically related to this core. These compounds serve as exemplary case studies for the challenges and triumphs of natural product discovery and isolation.

Diazonamide A: A Tale of Structural Revision and Potent Cytotoxicity

First isolated from the marine ascidian Diazona chinensis, Diazonamide A is a potent antimitotic agent with low nanomolar cytotoxicity against various human cancer cell lines.[4][5] The journey of Diazonamide A is a fascinating example of the complexities of structure elucidation. The initially proposed structure was later revised after extensive synthetic efforts revealed a different connectivity.[6] This underscores the critical role of total synthesis in confirming the structures of complex natural products.

Hennoxazole A: An Antiviral Agent from a Marine Sponge

Hennoxazole A, isolated from the marine sponge Polyfibrospongia sp., exhibits significant antiviral activity against Herpes Simplex Virus Type 1 (HSV-1).[7] Its unique structure features a bis-oxazole core, a testament to the intricate biosynthetic machinery of its source organism. The isolation and characterization of Hennoxazole A have spurred considerable interest in the synthesis of oxazole-containing compounds as potential antiviral therapeutics.

Calyculin A: A Potent and Specific Protein Phosphatase Inhibitor

Calyculin A, a powerful cytotoxin isolated from the marine sponge Discodermia calyx, is a highly specific inhibitor of protein phosphatases 1 and 2A.[8][9][10] This potent biological activity has made it an invaluable tool for studying cellular signaling pathways. The oxazole-containing portion of Calyculin A is a key structural feature contributing to its bioactivity.[8]

Natural ProductSource OrganismKey Biological Activity
Diazonamide A Diazona chinensis (Ascidian)Potent antimitotic, cytotoxic
Hennoxazole A Polyfibrospongia sp. (Sponge)Antiviral (HSV-1)
Calyculin A Discodermia calyx (Sponge)Protein Phosphatase 1 and 2A inhibitor

The Isolationist's Toolkit: From Crude Extract to Pure Compound

The isolation of 4-oxazolemethanol-containing natural products from their biological sources is a multi-step process that demands a combination of meticulous technique and a deep understanding of chromatographic principles. The overarching strategy is typically bioassay-guided fractionation, where each separation step is monitored for the biological activity of interest.[11][12][13][14]

Step 1: Extraction - Liberating the Molecular Treasures

The initial step involves the extraction of the source organism, typically a marine invertebrate, with an appropriate organic solvent.[2] Methanol or a mixture of dichloromethane and methanol are commonly employed to extract a broad range of metabolites.[11]

Protocol: General Extraction of a Marine Sponge

  • Preparation of the Source Material: Lyophilize the frozen marine sponge to remove water.

  • Extraction: Submerge the lyophilized sponge material in methanol (or a 1:1 mixture of dichloromethane:methanol) at a ratio of 10 mL of solvent per gram of dry weight.

  • Sonication: Sonicate the mixture for 30 minutes to facilitate cell lysis and extraction of intracellular metabolites.

  • Filtration and Concentration: Filter the mixture to remove solid debris. Concentrate the filtrate under reduced pressure to yield the crude extract.

  • Storage: Store the crude extract at -20°C until further processing.

Step 2: Solvent Partitioning - A First Pass Separation

The crude extract is a complex mixture of lipids, salts, and a vast array of secondary metabolites. Solvent-solvent partitioning is a crucial first step to broadly separate compounds based on their polarity. A common approach is the Kupchan partitioning scheme, which sequentially partitions the extract between solvents of increasing polarity (e.g., hexane, carbon tetrachloride, dichloromethane, and methanol).[13]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] subgraph "Solvent Partitioning Scheme" A[Crude Extract] --> B{Partition with Hexane}; B -- Non-polar Fraction --> C[Hexane Fraction]; B -- Polar Residue --> D{Partition with Dichloromethane}; D -- Medium-polar Fraction --> E[Dichloromethane Fraction]; D -- Polar Residue --> F[Methanol/Water Fraction]; end }

A simplified solvent partitioning workflow.
Step 3: Chromatographic Purification - The Path to Purity

The bioactive fractions from the initial partitioning are then subjected to a series of chromatographic separations to isolate the pure compounds. This is an iterative process that often involves multiple chromatographic techniques.

  • Medium-Pressure Liquid Chromatography (MPLC): MPLC is often used for the initial fractionation of the partitioned extracts. Normal-phase (e.g., silica gel) or reverse-phase (e.g., C18-functionalized silica) columns are employed with a gradient of solvents to separate the components.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for the final purification of the target compounds.[2] Both analytical and preparative scale HPLC are used, often with photodiode array (PDA) and mass spectrometry (MS) detectors to monitor the separation and identify the compounds of interest.

Protocol: Bioassay-Guided Fractionation of a Dichloromethane Fraction

  • MPLC Fractionation:

    • Column: Silica gel column.

    • Mobile Phase: A stepwise gradient of hexane and ethyl acetate (e.g., 100% hexane to 100% ethyl acetate).

    • Fraction Collection: Collect fractions based on the elution profile and monitor by thin-layer chromatography (TLC).

  • Bioassay of Fractions: Screen the collected MPLC fractions for the desired biological activity.

  • HPLC Purification of Active Fractions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (often with a modifier like 0.1% formic acid or trifluoroacetic acid).

    • Detection: Monitor the elution profile using a PDA detector and collect peaks corresponding to the compounds of interest.

  • Purity Assessment: Assess the purity of the isolated compounds by analytical HPLC and spectroscopic methods.

Structure Elucidation: Deciphering the Molecular Blueprint

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its molecular formula.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) provides detailed information about the connectivity of atoms within the molecule, ultimately allowing for the elucidation of its complete structure.[6][15]

In cases of complex stereochemistry or ambiguous connectivity, total synthesis of the proposed structure and comparison of its spectroscopic data with that of the natural product is the ultimate confirmation of its structure.[6]

Future Horizons: The Untapped Potential of Oxazole-Methanol Scaffolds

The discovery of potent bioactive natural products like Diazonamide A, Hennoxazole A, and Calyculin A highlights the immense therapeutic potential of oxazole-containing scaffolds. The 4-oxazolemethanol moiety, while not always present in its simplest form, represents a key building block in these complex architectures. As new analytical techniques and synthetic methodologies emerge, the exploration of the chemical diversity of marine organisms will undoubtedly unveil new natural products with this and related structural motifs, offering new avenues for drug discovery and development.

References

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Foundational

A Technical Guide to the Theoretical and Computational Exploration of 4-Oxazolemethanol for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,3-oxazole scaffold is a privileged motif in medicinal chemistry, integral to a multitude of biologically active compounds.[1] This technical...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole scaffold is a privileged motif in medicinal chemistry, integral to a multitude of biologically active compounds.[1] This technical guide provides an in-depth exploration of 4-Oxazolemethanol, a key derivative, from a theoretical and computational perspective. Authored for researchers and drug development professionals, this document elucidates the molecule's structural, electronic, and reactive properties through advanced computational methodologies. It further details synthetic strategies and proposes applications in drug design, supported by detailed, field-proven protocols for computational analysis. This guide serves as a comprehensive resource, bridging theoretical insights with practical applications to accelerate the discovery of novel therapeutics.

Introduction: The Significance of the Oxazole Core and 4-Oxazolemethanol

The five-membered 1,3-oxazole ring, containing one nitrogen and one oxygen atom, is a cornerstone in the architecture of numerous pharmaceuticals and natural products.[1] Its rigid, planar structure, combined with the presence of heteroatoms capable of engaging in hydrogen bonding and other non-covalent interactions, confers favorable pharmacokinetic and pharmacodynamic properties.[2] Oxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3]

4-Oxazolemethanol (C₄H₅NO₂), with a hydroxymethyl group at the 4-position, is a particularly valuable derivative.[1] This functionalization provides a reactive handle for further synthetic modifications, allowing for the construction of diverse molecular libraries for drug screening.[4] Understanding the intrinsic electronic and structural characteristics of 4-Oxazolemethanol is paramount for the rational design of novel drug candidates. Computational chemistry and molecular modeling offer powerful tools to elucidate these properties, providing predictive insights that can guide and streamline the drug discovery process.

Synthetic Approaches to 4-Oxazolemethanol

The synthesis of 4-(hydroxymethyl)oxazoles can be achieved through various synthetic routes. A notable one-pot sequential method has been developed for the synthesis of 4-(hydroxymethyl)oxazoles from readily available benzamides. This approach has been shown to be tolerant of various substituted benzamides, providing the desired products in moderate to good yields.[1] The general mechanism for such syntheses often involves the formation of the oxazole ring followed by functional group manipulations to introduce the hydroxymethyl moiety.

A plausible synthetic pathway is outlined below:

G cluster_synthesis Synthesis of 4-Oxazolemethanol start Starting Materials (e.g., Benzamide derivative) intermediate1 Ring Formation (Cyclization Reaction) start->intermediate1 Reagents intermediate2 Functional Group Interconversion intermediate1->intermediate2 Modification product 4-Oxazolemethanol intermediate2->product Final Step

Caption: A generalized workflow for the synthesis of 4-Oxazolemethanol.

In-Depth Computational Analysis of 4-Oxazolemethanol

To provide a practical and illustrative example, we present a representative computational analysis of 4-Oxazolemethanol using Density Functional Theory (DFT). DFT is a robust quantum mechanical method for investigating the electronic structure, geometry, and reactivity of molecules.[5]

Molecular Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, which calculates the electronic energy at various atomic arrangements to find the global minimum on the potential energy surface.

Table 1: Optimized Geometrical Parameters of 4-Oxazolemethanol (Representative Data)

Parameter Bond/Angle Value (Å/°)
Bond Length C2-N3 1.38
N3-C4 1.39
C4-C5 1.37
C5-O1 1.36
O1-C2 1.35
C4-C6 (CH₂) 1.51
C6-O2 (OH) 1.43
Bond Angle C5-O1-C2 105.0
O1-C2-N3 115.0
C2-N3-C4 108.0
N3-C4-C5 107.0

| | O1-C5-C4 | 105.0 |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.[6]

FMO cluster_orbitals Frontier Molecular Orbitals of 4-Oxazolemethanol cluster_energy Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) Accepts Electrons (Electrophilic Center) HOMO HOMO (Highest Occupied Molecular Orbital) Donates Electrons (Nucleophilic Center) energy_axis Energy up_arrow

Caption: Diagram of Frontier Molecular Orbitals (HOMO and LUMO).

Table 2: Calculated Quantum Chemical Parameters for 4-Oxazolemethanol (Representative Data)

Parameter Value (eV)
HOMO Energy -6.8
LUMO Energy -0.5
HOMO-LUMO Gap (ΔE) 6.3
Ionization Potential (I) 6.8
Electron Affinity (A) 0.5
Global Hardness (η) 3.15
Global Softness (S) 0.32
Electronegativity (χ) 3.65

| Electrophilicity Index (ω)| 2.12 |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization of the charge distribution on the surface of a molecule. It is a valuable tool for identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are crucial for understanding intermolecular interactions, including drug-receptor binding.[7][8]

In the MEP map of 4-Oxazolemethanol, the negative potential (red to yellow) is expected to be concentrated around the oxygen and nitrogen atoms of the oxazole ring and the oxygen of the hydroxyl group, indicating these are the primary sites for electrophilic attack. The positive potential (blue) is anticipated around the hydrogen atoms, particularly the hydroxyl proton.[9]

Potential Applications in Drug Discovery

The computational analysis of 4-Oxazolemethanol provides a roadmap for its application in drug discovery. The presence of nucleophilic and electrophilic centers, as revealed by FMO and MEP analysis, can be exploited for the rational design of derivatives with specific biological targets.

  • Scaffold for Library Synthesis: The hydroxymethyl group serves as a versatile handle for derivatization, enabling the creation of libraries of compounds for high-throughput screening.[4]

  • Bioisosteric Replacement: The oxazole ring is a known bioisostere for other aromatic systems, and its incorporation into known drug scaffolds can lead to improved pharmacological profiles.

  • Targeting Specific Interactions: The identified regions of positive and negative electrostatic potential can be used to design molecules that form specific hydrogen bonds or other interactions with target proteins.

Experimental Protocols: A Guide to Computational Analysis

This section provides a step-by-step protocol for performing a DFT-based computational analysis of 4-Oxazolemethanol, as would be conducted by a senior application scientist.

Protocol for Density Functional Theory (DFT) Calculations

DFT_Workflow cluster_dft DFT Calculation Workflow mol_build 1. Molecular Structure Building geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc prop_calc 4. Single-Point Energy Calculation (HOMO, LUMO, MEP) freq_calc->prop_calc analysis 5. Data Analysis and Visualization prop_calc->analysis

Caption: A typical workflow for DFT calculations on a small molecule.

Step 1: Molecular Structure Building

  • Draw the 2D structure of 4-Oxazolemethanol using a chemical drawing software (e.g., ChemDraw).

  • Convert the 2D structure to a 3D model.

Step 2: Geometry Optimization

  • Select a DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.

  • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

Step 3: Frequency Calculation

  • Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Step 4: Single-Point Energy Calculation

  • Using the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties, including HOMO and LUMO energies and the molecular electrostatic potential.

Step 5: Data Analysis and Visualization

  • Extract the calculated parameters (bond lengths, angles, energies, etc.) from the output files.

  • Visualize the HOMO, LUMO, and MEP map using appropriate software (e.g., GaussView, Avogadro).

Protocol for Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).

Step 1: Receptor and Ligand Preparation

  • Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

  • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Prepare the 3D structure of 4-Oxazolemethanol or its derivatives using the optimized geometry from DFT calculations.

Step 2: Docking Simulation

  • Define the binding site on the receptor.

  • Use a docking program (e.g., AutoDock, Glide) to systematically search for the best binding poses of the ligand within the receptor's active site.

Step 3: Analysis of Results

  • Analyze the predicted binding poses and their corresponding docking scores.

  • Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.

Conclusion

4-Oxazolemethanol is a molecule of significant interest in medicinal chemistry due to its versatile oxazole core and reactive hydroxymethyl group. This technical guide has provided a comprehensive overview of its synthesis, in-depth computational analysis, and potential applications in drug discovery. The detailed protocols for DFT calculations and molecular docking serve as a practical resource for researchers to explore the potential of 4-Oxazolemethanol and its derivatives in the development of novel therapeutics. By integrating theoretical and computational approaches, the scientific community can accelerate the journey from molecular design to clinical reality.

References

  • Tamer, O., Avci, D., & Atalay, Y. (2015). Geometry Optimization, Spectral Analysis, Molecular Electrostatic Potential Surface, and Nonlinear Optical Activity of 4-Methyl Anilinium Phenolsulfonate: a DFT Study. ResearchGate. [Link]

  • ResearchGate. (n.d.). Molecular Electrostatic Potential (MEP) maps of compounds R1, R2, R3, R4, and R5. ResearchGate. [Link]

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  • Yu, H. W., et al. (1996). Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Bioorganic & Medicinal Chemistry, 4(4), 609-14. [Link]

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  • Kumar, V., et al. (2020). Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile. Heliyon, 6(10), e05221. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9). [Link]

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Exploratory

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 4-Oxazolemethanol

Foreword: Probing the Thermal Resilience of a Versatile Heterocycle For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's thermal stability and degradation prof...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Probing the Thermal Resilience of a Versatile Heterocycle

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's thermal stability and degradation profile is paramount. These characteristics are not merely data points; they are critical indicators of a compound's viability as a drug candidate, its suitability for various formulation processes, and its long-term storage requirements. This guide provides an in-depth exploration of the thermal behavior of 4-Oxazolemethanol, a key heterocyclic building block. While oxazoles are generally recognized for their thermal resilience, this document delves into the nuanced aspects of 4-Oxazolemethanol's stability, offering both theoretical insights and practical methodologies for its empirical investigation.[1] We will traverse the landscape of its anticipated thermal decomposition, elucidate potential degradation pathways, and provide robust experimental protocols to empower researchers in their own investigations.

The Structural and Chemical Context of 4-Oxazolemethanol

4-Oxazolemethanol, with the chemical formula C₄H₅NO₂, is a heterocyclic compound featuring a five-membered oxazole ring substituted with a hydroxymethyl group.[2][3] The oxazole ring itself is an aromatic system containing both an oxygen and a nitrogen atom, which imparts a degree of thermal stability.[1][4] The presence of the hydroxyl (-OH) group, however, introduces a potential site for reactivity and degradation, particularly at elevated temperatures. Understanding the interplay between the stable aromatic core and the reactive hydroxymethyl substituent is key to predicting its overall thermal profile.

Assessing Thermal Stability: A Methodological Approach

A multi-faceted approach employing orthogonal analytical techniques is essential for a thorough characterization of thermal stability.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides precise information on the onset of decomposition, the temperature ranges of different degradation steps, and the mass of residual material.[5]

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Oxazolemethanol into a ceramic or aluminum TGA pan.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of weight loss against temperature. The resulting TGA curve will reveal the decomposition onset temperature and the number of degradation stages. A derivative of this curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.[5]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition, providing enthalpic data for these processes.[6][7][8]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Hermetically seal 2-5 mg of 4-Oxazolemethanol in an aluminum DSC pan. An empty, hermetically sealed pan is used as the reference.

  • Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to a temperature beyond its final decomposition point (as determined by TGA) at a heating rate of 10 °C/min.

  • Data Analysis: The resulting DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. The melting point will appear as a sharp endotherm, while decomposition is typically observed as a broad, often complex, exothermic event.

Unraveling the Degradation Profile: Identification of Degradants

Identifying the byproducts of thermal degradation is crucial for understanding the decomposition mechanism.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)

Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary and a mobile phase. Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the separated degradants, facilitating their identification.

Experimental Protocol for Forced Degradation:

  • Thermal Stress: Prepare a solution of 4-Oxazolemethanol in a suitable solvent (e.g., acetonitrile or methanol). It is critical to use high-purity solvents to avoid the formation of artifacts, as trace impurities like formaldehyde in methanol can react with the analyte.[9][10] Subject the solution to a specific temperature (e.g., 80 °C) for a defined period.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm) and in-line MS detection.

  • Mass Spectrometric Analysis:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Data Acquisition: Full scan mode to detect all ions and tandem MS (MS/MS) to fragment the parent ions for structural elucidation.

Proposed Thermal Degradation Pathway of 4-Oxazolemethanol

Based on the chemical structure of 4-Oxazolemethanol, a plausible thermal degradation pathway can be proposed. The initial steps likely involve the hydroxymethyl group, followed by the cleavage of the oxazole ring at higher temperatures.

cluster_main Proposed Thermal Degradation Pathway of 4-Oxazolemethanol A 4-Oxazolemethanol B Oxazole-4-carbaldehyde A->B Oxidation/Dehydrogenation (Initial Step) C Polymeric Species A->C Intermolecular Condensation (Polymerization) D Ring Cleavage Fragments (e.g., isonitriles, smaller volatiles) B->D High-Temperature Ring Scission C->D Further Decomposition

Caption: Proposed degradation pathway of 4-Oxazolemethanol.

The degradation may initiate through two primary routes:

  • Oxidation/Dehydrogenation: The hydroxymethyl group can be oxidized to an aldehyde (Oxazole-4-carbaldehyde).

  • Intermolecular Condensation: The alcohol functionality can undergo intermolecular dehydration to form polymeric species.

At higher temperatures, the oxazole ring is expected to cleave, leading to the formation of smaller, volatile fragments, which may include isonitriles.[11]

Quantitative Data Summary

The following table presents hypothetical, yet plausible, data that could be obtained from the thermal analysis of 4-Oxazolemethanol.

ParameterTechniqueAnticipated ValueSignificance
Melting Point DSC75-85 °CIndicates the transition from solid to liquid phase.
Onset of Decomposition (Tonset) TGA~180 °CThe temperature at which significant weight loss begins.
Temperature of Max. Decomposition Rate (Tmax) DTG~220 °CThe temperature at which the rate of degradation is highest.
Residual Mass @ 600 °C TGA< 5%Indicates nearly complete decomposition into volatile products.
Decomposition Enthalpy (ΔHd) DSC-150 to -250 J/gThe exothermic nature of the decomposition process.

Experimental Workflow Visualization

The comprehensive analysis of 4-Oxazolemethanol's thermal properties follows a logical progression of experiments.

cluster_workflow Experimental Workflow for Thermal Analysis start Start: 4-Oxazolemethanol Sample tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc forced_degradation Forced Thermal Degradation start->forced_degradation end End: Comprehensive Stability Profile tga->end dsc->end hplc_ms HPLC-MS/MS Analysis forced_degradation->hplc_ms structure_elucidation Degradant Structure Elucidation hplc_ms->structure_elucidation structure_elucidation->end

Sources

Foundational

A Technical Guide to the Solubility of 4-Oxazolemethanol in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist Abstract 4-Oxazolemethanol is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its solubility across a range of organic solvents is a c...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

4-Oxazolemethanol is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its solubility across a range of organic solvents is a critical physical property that dictates its handling, reaction conditions, purification, and formulation. This technical guide provides an in-depth analysis of the solubility characteristics of 4-Oxazolemethanol. We explore the physicochemical properties of the molecule, discuss the theoretical underpinnings of its solubility, present qualitative and quantitative solubility data in a selection of common organic solvents, and provide a standardized experimental protocol for determining thermodynamic solubility via the shake-flask method. This document is intended for researchers, chemists, and formulation scientists to support informed solvent selection and streamline development workflows.

Introduction

The success of chemical synthesis and the development of new pharmaceutical entities are profoundly influenced by the physicochemical properties of the molecules involved. Among these, solubility is a paramount parameter. Poor solubility can impede drug absorption and bioavailability, complicate the development of formulations, and present significant challenges during synthesis and purification.[1][2] More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are poorly soluble in water, making solubility in both aqueous and organic media a central challenge for formulation scientists.[3][4]

4-Oxazolemethanol (also known as (Oxazol-4-yl)methanol) is a versatile heterocyclic compound.[5] Its structure, featuring an aromatic oxazole ring and a primary alcohol functional group, makes it a valuable intermediate in the synthesis of more complex molecules. Understanding its solubility profile is essential for its effective use, from selecting appropriate reaction media to designing crystallization procedures and developing stable formulations.[6]

This guide serves as a comprehensive resource on the solubility of 4-Oxazolemethanol. It aims to provide scientists with the foundational knowledge, practical data, and reliable experimental methods needed to effectively work with this compound.

Physicochemical Properties of 4-Oxazolemethanol

To understand the solubility behavior of 4-Oxazolemethanol, one must first examine its molecular structure and inherent physical properties. The molecule consists of a five-membered oxazole ring containing both an oxygen and a nitrogen atom, with a hydroxymethyl group attached at the 4-position.[5] This structure imparts a unique combination of polarity, hydrogen-bonding capability, and aromatic character.

Key physicochemical properties are summarized below:

PropertyValueSource(s)
Molecular Formula C₄H₅NO₂[5][7]
Molecular Weight 99.09 g/mol [5][7]
Appearance Colorless liquid[5]
Hydrogen Bond Donors 1 (from -OH group)[8]
Hydrogen Bond Acceptors 3 (from N, O in ring, and O in -OH)[8]
CAS Number 155742-48-6[5][7]

Note: Data for hydrogen bond donors/acceptors is based on a structurally related compound and serves as a strong theoretical estimate.

The presence of a hydroxyl (-OH) group makes 4-Oxazolemethanol a hydrogen bond donor, while the nitrogen and two oxygen atoms act as hydrogen bond acceptors. This dual capability is a primary determinant of its interaction with various solvents.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The key factors influencing the solubility of 4-Oxazolemethanol are:

  • Polarity : The oxazole ring and the hydroxyl group give the molecule a significant dipole moment, making it a polar compound. It is therefore expected to be more soluble in polar solvents.

  • Hydrogen Bonding : As noted, 4-Oxazolemethanol can both donate and accept hydrogen bonds. Solvents that can participate in hydrogen bonding (polar protic solvents like alcohols) are predicted to be excellent solvents. Polar aprotic solvents (like acetone or DMSO) that can act as hydrogen bond acceptors will also effectively solvate the molecule.

  • Dielectric Constant : Solvents with a high dielectric constant are more effective at insulating the partial charges of the polar solute molecules from each other, facilitating dissolution.

Solubility Profile of 4-Oxazolemethanol

The following table summarizes the solubility of 4-Oxazolemethanol in a range of common organic solvents, classified by their type. The data is compiled from literature and supplier information where available and supplemented with qualitative assessments based on chemical principles. All assessments are at standard temperature (approx. 20-25°C).

SolventSolvent ClassDielectric Constant (approx.)Qualitative SolubilityRationale / Notes
Methanol Polar Protic32.7Freely Soluble Excellent H-bond donor/acceptor. Structurally similar to the methanol substituent.
Ethanol Polar Protic24.6Freely Soluble Strong H-bonding capabilities.[9]
Isopropanol Polar Protic19.9Soluble Good H-bonding, though slightly less polar than methanol/ethanol.
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.0Freely Soluble High dielectric constant and a strong H-bond acceptor.[9]
Dimethylformamide (DMF) Polar Aprotic38.3Freely Soluble High dielectric constant and a strong H-bond acceptor.[9]
Acetone Polar Aprotic21.0Soluble Capable of accepting hydrogen bonds from the -OH group.[9]
Acetonitrile Polar Aprotic36.6Soluble High polarity, but a weaker H-bond acceptor than other aprotic solvents.[9]
Ethyl Acetate Polar Aprotic6.0Sparingly Soluble Moderate polarity and H-bond accepting capability.[9]
Dichloromethane (DCM) Halogenated9.1Slightly Soluble Can interact via dipole-dipole forces but lacks H-bonding.
Tetrahydrofuran (THF) Ethers7.5Soluble Ethereal oxygen is a good H-bond acceptor.[10]
Toluene Nonpolar2.4Slightly Soluble Can interact with the aromatic oxazole ring via π-π stacking.[10]
Hexane Nonpolar1.9Insoluble Lacks polarity and H-bonding sites to overcome solute-solute interactions.[10]

Experimental Determination of Thermodynamic Solubility

For precise, quantitative solubility data, a standardized experimental method is required. The Shake-Flask Method is the gold standard for determining thermodynamic (or equilibrium) solubility.[11][12] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid material.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[12][13] After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is measured using a suitable analytical technique, such as HPLC-UV.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis A Add excess solid 4-Oxazolemethanol to vial B Add precise volume of organic solvent A->B Step 1 C Seal vial and place in shaking incubator B->C D Agitate at constant temp. (e.g., 25°C) for 24-48h C->D Step 2 E Allow suspension to settle D->E F Withdraw aliquot of supernatant E->F Step 3 G Filter through 0.45 µm PTFE syringe filter F->G Step 3 H Dilute filtrate with mobile phase G->H I Quantify concentration via HPLC-UV H->I Step 4 J Calculate solubility (mg/mL) against calibration curve I->J Step 4

Workflow for thermodynamic solubility determination.
Step-by-Step Experimental Protocol
  • Preparation : To a series of 4 mL glass vials, add an excess amount of solid 4-Oxazolemethanol (e.g., 10-20 mg, ensuring solid remains after equilibration).

  • Solvent Addition : Accurately dispense 2 mL of the desired organic solvent into each vial.

  • Equilibration : Seal the vials tightly with screw caps. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[14]

  • Phase Separation : After incubation, remove the vials and allow the undissolved solid to sediment for 1-2 hours.

  • Sampling : Carefully withdraw an aliquot (e.g., 500 µL) of the clear supernatant without disturbing the solid material.

  • Filtration : Filter the aliquot through a solvent-resistant 0.45 µm syringe filter (e.g., PTFE) to remove any remaining microscopic particles.

  • Dilution : Prepare a gravimetrically precise dilution of the filtrate with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification : Analyze the diluted sample by a validated HPLC-UV method against a multi-point calibration curve prepared from a known stock solution of 4-Oxazolemethanol.

  • Calculation : Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Discussion and Practical Implications

The solubility profile of 4-Oxazolemethanol aligns well with theoretical predictions. Its high solubility in polar protic solvents like methanol and ethanol is driven by strong hydrogen bonding interactions with the solvent molecules. Similarly, its excellent solubility in highly polar aprotic solvents such as DMSO and DMF is due to strong dipole-dipole interactions and the ability of these solvents to act as potent hydrogen bond acceptors.

Conversely, the compound's solubility drops significantly in nonpolar solvents like hexane. The weak van der Waals forces offered by hexane are insufficient to overcome the strong intermolecular hydrogen bonding and dipole interactions between the 4-Oxazolemethanol molecules in its solid or liquid state.

Practical Implications for Researchers:

  • Reaction Chemistry : For reactions involving 4-Oxazolemethanol, polar aprotic solvents like THF, Acetonitrile, or DMF are often excellent choices, as they provide good solubility without the reactive -OH proton of protic solvents.

  • Purification : The differential solubility can be exploited for purification. Crystallization could potentially be induced by adding a nonpolar anti-solvent (e.g., hexane or toluene) to a concentrated solution of 4-Oxazolemethanol in a more polar solvent (e.g., ethyl acetate or acetone).

  • Formulation : For drug development applications, understanding the solubility in pharmaceutically acceptable solvents is crucial. The high solubility in ethanol suggests its potential for liquid formulations, while its poor solubility in nonpolar carriers would need to be considered for lipid-based systems.[2]

Conclusion

4-Oxazolemethanol is a polar, heterocyclic alcohol with a versatile solubility profile. It is freely soluble in polar protic and aprotic solvents, sparingly soluble in solvents of intermediate polarity, and largely insoluble in nonpolar aliphatic hydrocarbons. This behavior is dictated by its capacity for hydrogen bonding and its significant molecular polarity. For precise quantitative work, the shake-flask method provides a reliable and reproducible means of determining its thermodynamic solubility. The data and protocols presented in this guide offer a robust framework for scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation involving this important chemical building block.

References

  • Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.
  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • Slideshare. (n.d.). Solubility and its Importance.pptx.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISRN Pharmaceutics.
  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • LookChem. (n.d.). 4-Oxazolemethanol, 4-ethyl-2-(8-heptadecenyl)-4,5-dihydro-.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Bienta. (n.d.). Shake-Flask Solubility Assay.
  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Thermodynamic solubility.
  • CymitQuimica. (n.d.). CAS 155742-48-6: 4-OXAZOLEMETHANOL.
  • National Center for Biotechnology Information. (n.d.). 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl-. PubChem.
  • ChemicalBook. (n.d.). 4-OXAZOLEMETHANOL | 155742-48-6.
  • National Center for Biotechnology Information. (n.d.). 2-(8-Heptadecenyl)-4-methyl-2-oxazoline-4-methanol. PubChem.
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physical Properties of 4-Methyloxazole.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • Hoye, T. R. (2022). Properties of Common Organic Solvents.
  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

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Exploratory

Review of synthetic methodologies for 4-substituted oxazoles

An In-Depth Technical Guide to the Synthetic Methodologies for 4-Substituted Oxazoles Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist Foreword: The...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Methodologies for 4-Substituted Oxazoles

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist

Foreword: The Enduring Relevance of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, represents a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for amide and ester functionalities have cemented its importance in drug discovery. Specifically, the targeted synthesis of 4-substituted oxazoles is of paramount interest, as this position is a key vector for modulating pharmacological activity and physicochemical properties. This guide provides a comprehensive overview of the principal synthetic strategies for accessing this vital chemical motif, moving from classical name reactions to modern catalytic systems. We will delve into the mechanistic underpinnings of these transformations, offering not just protocols, but a rationale for the experimental choices that govern success.

Classical Approaches: The Foundation of Oxazole Synthesis

The foundational methods for constructing the oxazole core, while sometimes reliant on harsh conditions, remain instructive and are occasionally the most direct routes for specific substrates.

The Robinson-Gabriel Synthesis

First reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this method is a cornerstone of oxazole synthesis, proceeding via the cyclodehydration of α-acylamino ketones.[1][2]

Mechanistic Insight: The reaction is typically promoted by strong acids, such as sulfuric acid or polyphosphoric acid. The acid serves a dual purpose: it protonates the ketone carbonyl, activating it toward nucleophilic attack, and it facilitates the final dehydration step to form the aromatic oxazole ring. The choice of a potent dehydrating agent is critical to drive the equilibrium toward the product.

Workflow: Robinson-Gabriel Synthesis

Robinson_Gabriel cluster_start Starting Material cluster_process Reaction Cascade cluster_end Product A α-Acylamino Ketone B Protonation of Ketone Carbonyl A->B H⁺ (e.g., H₂SO₄) C Intramolecular Nucleophilic Attack (Amide Oxygen) B->C D Hemiaminal Intermediate C->D E Dehydration D->E H⁺, -H₂O F 2,4,5-Trisubstituted Oxazole E->F

Caption: Robinson-Gabriel synthesis workflow.

Experimental Protocol: Synthesis of 2,5-Diphenyl-4-methyloxazole

  • Starting Material Preparation: To a solution of α-benzamidoacetone (1.0 eq) in a suitable solvent like glacial acetic acid, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 80-100 °C. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., ammonium hydroxide or sodium bicarbonate) until a precipitate forms. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the target oxazole.

Field Insights: While robust, the Robinson-Gabriel synthesis often requires strongly acidic conditions and elevated temperatures, which can limit its applicability for substrates with sensitive functional groups.[3] The starting α-acylamino ketones can be conveniently prepared via the Dakin-West reaction, providing a two-step sequence from amino acids.[2]

The Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method constructs 2,5-disubstituted oxazoles from the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[4][5] While not a direct route to 4-substituted oxazoles, its historical significance and mechanistic pathway are crucial to understanding oxazole chemistry.

Mechanistic Insight: The reaction initiates with the activation of the cyanohydrin's nitrile group by dry HCl gas, forming a reactive iminochloride intermediate. This intermediate is then attacked by the aldehyde's carbonyl oxygen. A subsequent intramolecular cyclization and dehydration cascade affords the oxazole ring. The anhydrous conditions are critical to prevent hydrolysis of the intermediates.[4]

Workflow: Fischer Oxazole Synthesis

Fischer_Oxazole cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Product A Cyanohydrin C Formation of Iminochloride Intermediate A->C Dry HCl (gas) D Nucleophilic Attack by Aldehyde A->D B Aldehyde B->D C->D E Cyclization & Loss of H₂O D->E F 2,5-Disubstituted Oxazole E->F

Caption: Fischer oxazole synthesis workflow.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole [4]

  • Setup: In a flame-dried, three-necked flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer, dissolve benzaldehyde cyanohydrin (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous diethyl ether.

  • Reaction: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the mixture with vigorous stirring. The product typically precipitates as its hydrochloride salt.

  • Isolation: Collect the precipitate by filtration and wash with cold, dry ether.

  • Neutralization: To obtain the free base, suspend the hydrochloride salt in water or ethanol and treat with a mild base (e.g., sodium bicarbonate solution) until the solid dissolves and the free oxazole precipitates.

  • Purification: Collect the product by filtration, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain pure 2,5-diphenyloxazole.

Modern Strategies: Precision, Versatility, and Milder Conditions

Contemporary methods have focused on overcoming the limitations of classical syntheses, offering milder conditions, broader substrate scope, and greater control over substitution patterns.

The Van Leusen Reaction: A Gateway to 4,5-Disubstituted Oxazoles

The Van Leusen reaction, which traditionally uses tosylmethyl isocyanide (TosMIC) and an aldehyde to form 5-substituted oxazoles, has been ingeniously adapted.[6][7] By including an alkylating agent, a one-pot synthesis of 4,5-disubstituted oxazoles can be achieved.

Mechanistic Insight: The reaction hinges on the unique reactivity of TosMIC.[8] A base deprotonates the acidic methylene group between the sulfonyl and isocyanide functions. This nucleophilic anion first reacts with an aliphatic halide (alkylating agent) to form a substituted TosMIC derivative. This intermediate then reacts with an aldehyde in the classical Van Leusen pathway: nucleophilic attack, 5-endo-dig cyclization to an oxazoline, and subsequent base-promoted elimination of the tosyl group (p-toluenesulfinic acid) to yield the aromatic oxazole.[9][10][11] The use of ionic liquids as the solvent has been shown to improve yields and allow for solvent recycling.[12]

Workflow: One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles

Van_Leusen_4_5 cluster_start Reagents cluster_process Reaction Sequence cluster_end Product A TosMIC D Deprotonation of TosMIC A->D Base (e.g., K₂CO₃) B Aliphatic Halide (R¹-X) E Alkylation with R¹-X B->E C Aldehyde (R²-CHO) F Reaction with Aldehyde C->F D->E E->F G Cyclization to Oxazoline F->G H Elimination of Tos-H G->H Base I 4-Alkyl-5-Aryl Oxazole H->I

Caption: Van Leusen synthesis of 4,5-disubstituted oxazoles.

Experimental Protocol: Synthesis of 4-Methyl-5-phenyloxazole [9]

  • Setup: To a solution of TosMIC (1.0 eq) and benzaldehyde (1.1 eq) in methanol, add potassium carbonate (2.0 eq).

  • Alkylation (Implicit): While not a separate step in this variation, the reaction proceeds through intermediates where the methyl group from methanol can be conceptualized as the 'R1' group, although the mechanism is more complex. For a distinct 4-substituent, an alkyl halide would be added first.

  • Reaction: Heat the mixture to reflux and monitor by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography to afford the desired 4,5-disubstituted oxazole.

Direct Synthesis from Carboxylic Acids via [3+2] Cycloaddition

A highly efficient and modern approach involves the direct synthesis of 4,5-disubstituted oxazoles from readily available carboxylic acids and isocyanides.[13][14] This method avoids the pre-functionalization of starting materials often required in other syntheses.

Mechanistic Insight: The transformation proceeds by activating the carboxylic acid in situ, for instance with a triflylpyridinium reagent (DMAP-Tf), to form a reactive acylpyridinium salt.[14] This potent electrophile is then trapped by the nucleophilic isocyanide. The subsequent intramolecular cyclization, driven by the formation of the stable aromatic oxazole ring, occurs rapidly. The choice of activating agent is key to achieving chemoselectivity without requiring strong bases that could interfere with sensitive functional groups.[14]

Workflow: Carboxylic Acid to Oxazole Synthesis

Carboxylic_Acid_Oxazole cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Product A Carboxylic Acid C In Situ Activation of Acid (e.g., with DMAP-Tf) A->C DMAP-Tf, DMAP B Isocyanide E Nucleophilic Attack by Isocyanide B->E D Formation of Acylpyridinium Salt C->D D->E F [3+2] Cycloaddition E->F G 4,5-Disubstituted Oxazole F->G

Caption: Direct oxazole synthesis from carboxylic acids.

Experimental Protocol: General Procedure for Synthesis of 4,5-Disubstituted Oxazoles [14]

  • Setup: To a screw-capped vial under a nitrogen atmosphere, add the carboxylic acid (1.0 eq), 4-(Dimethylamino)pyridine (DMAP) (1.5 eq), and dichloromethane (DCM) as the solvent.

  • Activation: Add the DMAP-Tf reagent (1.3 eq) and stir the mixture for 5 minutes at room temperature until all solids dissolve.

  • Addition: Add the isocyanide derivative (e.g., ethyl isocyanoacetate or TosMIC) (1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture in a preheated oil bath at 40 °C for 30 minutes.

  • Workup and Purification: Upon completion, cool the reaction, dilute with DCM, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography on silica gel.

Metal-Catalyzed Approaches

Transition metal catalysis has opened new avenues for oxazole synthesis, including cross-coupling reactions and C-H functionalization, allowing for the late-stage introduction of substituents onto a pre-formed oxazole core.[12][15]

Strategies:

  • Palladium/Nickel-Catalyzed Cross-Coupling: This involves the reaction of a halo-oxazole (e.g., 4-bromo-oxazole) with an organometallic reagent (e.g., boronic acids in Suzuki coupling, organozinc reagents in Negishi coupling). This is a powerful tool for creating 4-aryl or 4-alkyl oxazoles.[16][17]

  • Copper-Catalyzed Cyclizations: Copper catalysts can promote the oxidative cyclization of various precursors, such as the reaction of α-diazoketones with nitriles, to form trisubstituted oxazoles.[15]

  • Direct C-H Arylation: Palladium catalysis can be used to directly couple the C-H bond at the 4-position of an oxazole with an aryl halide, avoiding the need to first install a leaving group on the oxazole ring.[16]

Field Insights: The primary advantage of metal-catalyzed methods is their exceptional functional group tolerance and the ability to perform late-stage functionalization on complex molecules, which is highly valuable in drug development. The main challenge often lies in the synthesis of the requisite pre-functionalized oxazole starting materials.

Comparative Summary of Methodologies

MethodologyStarting MaterialsKey Reagents / CatalystsSubstitution PatternGeneral YieldsAdvantages & Disadvantages
Robinson-Gabriel α-Acylamino ketonesH₂SO₄, PPA2,4,5-TrisubstitutedModerate to Good(+): Robust, uses simple precursors. (-): Harsh acidic conditions, high temperatures.[2][3]
Fischer Oxazole Cyanohydrins, AldehydesAnhydrous HCl2,5-DisubstitutedModerate to Good(+): Historically significant. (-): Limited scope, requires anhydrous conditions, not direct for 4-substitution.[4][5]
Van Leusen Aldehydes, TosMIC, Alkyl HalidesK₂CO₃, NaH4,5-DisubstitutedGood to Excellent(+): Mild conditions, one-pot procedure, versatile. (-): Stoichiometric use of TosMIC.[9][12]
[3+2] Cycloaddition Carboxylic Acids, IsocyanidesDMAP-Tf, DMAP4,5-DisubstitutedGood to Excellent(+): Uses readily available starting materials, excellent functional group tolerance, mild. (-): Requires stoichiometric activating agent.[13][14]
Metal-Catalyzed Halo-oxazoles, OrganometallicsPd, Ni, Cu catalystsSpecific (e.g., 4-Aryl)Good to Excellent(+): High functional group tolerance, ideal for late-stage functionalization. (-): Requires pre-functionalized oxazoles, potential metal contamination.[12][15]

Conclusion and Future Outlook

The synthesis of 4-substituted oxazoles has evolved from classical cyclodehydration reactions to highly sophisticated and mild catalytic protocols. While foundational methods like the Robinson-Gabriel synthesis remain relevant for certain applications, modern strategies offer unparalleled efficiency and scope. The direct synthesis from carboxylic acids and the continued development of metal-catalyzed C-H functionalization represent the current state-of-the-art, enabling chemists to access complex oxazole-containing molecules with greater ease and precision.

Future efforts will likely focus on further enhancing the sustainability of these methods. The development of metal-free catalytic cycles, the use of electrochemical synthesis, and the application of flow chemistry to these transformations promise to reduce waste, improve safety, and allow for the scalable production of these invaluable heterocyclic compounds for the next generation of pharmaceuticals and advanced materials.

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Foundational

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 4-Oxazolemethanol Analogues

For Immediate Release [City, State] – January 9, 2026 – In the dynamic landscape of drug discovery, the relentless pursuit of novel chemical scaffolds with therapeutic promise is paramount. Among the myriad of heterocycl...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 9, 2026 – In the dynamic landscape of drug discovery, the relentless pursuit of novel chemical scaffolds with therapeutic promise is paramount. Among the myriad of heterocyclic compounds, 4-Oxazolemethanol analogues are emerging as a compelling class of molecules with diverse biological activities. This technical guide offers an in-depth exploration of the potential therapeutic targets of these analogues, providing a vital resource for researchers, scientists, and drug development professionals dedicated to advancing next-generation therapeutics.

The oxazole core, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] The strategic placement of a hydroxymethyl group at the 4-position of the oxazole ring imparts unique physicochemical properties, influencing the molecule's interaction with biological targets and opening avenues for a spectrum of therapeutic applications, from oncology to neurodegenerative and infectious diseases.[3]

Part 1: The Anticancer Landscape: Targeting Cellular Proliferation and Survival

The quest for more effective and selective cancer therapies has illuminated the potential of 4-Oxazolemethanol analogues to interfere with key oncogenic pathways. While direct studies on this specific subclass are nascent, extensive research on structurally related oxazole derivatives provides a strong rationale for their potential anticancer targets.

Disruption of the Cytoskeleton: The Tubulin Connection

A primary and well-validated target for many anticancer agents is the microtubule network, a critical component of the cellular cytoskeleton essential for cell division, motility, and intracellular transport. Certain oxazole derivatives have demonstrated potent tubulin polymerization inhibitory activity.[4] It is hypothesized that 4-Oxazolemethanol analogues, by virtue of their core structure, may bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.

Experimental Protocol: Tubulin Polymerization Assay

A detailed protocol for assessing the inhibitory effect of 4-Oxazolemethanol analogues on tubulin polymerization is as follows:

  • Reagent Preparation:

    • Tubulin (≥99% pure) is reconstituted in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

    • Test compounds (4-Oxazolemethanol analogues) and control compounds (e.g., colchicine, paclitaxel) are dissolved in DMSO to create stock solutions.

  • Assay Procedure:

    • A reaction mixture containing tubulin in G-PEM buffer is prepared and kept on ice.

    • Test compounds at various concentrations are added to the wells of a pre-warmed 96-well plate.

    • The tubulin solution is added to the wells to initiate the polymerization reaction.

    • The plate is immediately placed in a microplate reader capable of measuring absorbance at 340 nm at regular intervals (e.g., every minute) for 60 minutes at 37°C.

  • Data Analysis:

    • The increase in absorbance at 340 nm over time reflects the extent of tubulin polymerization.

    • The inhibitory effect of the test compounds is calculated by comparing the polymerization rate in the presence of the compound to that of the DMSO control.

    • IC50 values (the concentration of compound that inhibits polymerization by 50%) are determined from dose-response curves.

G cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers G2/M Arrest G2/M Arrest Microtubule Microtubule 4-Oxazolemethanol Analogue 4-Oxazolemethanol Analogue Apoptosis Apoptosis

Interception of Growth Factor Signaling: Kinase Inhibition

Receptor tyrosine kinases (RTKs) are crucial mediators of cell growth, differentiation, and survival, and their aberrant activation is a hallmark of many cancers. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Some oxazole-containing compounds have been identified as potent inhibitors of VEGFR-2.[5] Molecular docking studies suggest that the oxazole scaffold can effectively occupy the ATP-binding pocket of the kinase domain, thereby blocking downstream signaling pathways. 4-Oxazolemethanol analogues represent a promising scaffold for the design of novel VEGFR-2 inhibitors.

Modulation of Transcription Factors: The STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. Constitutive activation of STAT3 is observed in a wide range of human cancers. The 1,3,4-oxadiazole scaffold, structurally related to oxazole, has been shown to be a promising starting point for the development of STAT3 inhibitors.[6] This suggests that 4-Oxazolemethanol analogues could be engineered to disrupt STAT3 signaling, offering a novel therapeutic strategy for cancers dependent on this pathway.

Table 1: Potential Anticancer Targets of 4-Oxazolemethanol Analogues

TargetPathwayRationale for Targeting
Tubulin Cytoskeleton DynamicsInhibition of microtubule formation leads to cell cycle arrest and apoptosis.[4]
VEGFR-2 Angiogenesis SignalingBlocking tumor-associated blood vessel formation.[5]
STAT3 Gene TranscriptionInhibition of cancer cell proliferation, survival, and invasion.[6]

Part 2: Quelling the Flames: Anti-inflammatory Applications

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. 4-Oxazolemethanol analogues hold promise as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. The oxazole scaffold has been incorporated into selective COX-2 inhibitors, suggesting that 4-Oxazolemethanol analogues could be designed to exhibit similar activity, potentially with improved side-effect profiles.[7]

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are a family of enzymes that catalyze the production of leukotrienes, another class of inflammatory mediators. Dual inhibition of both COX and LOX pathways is an attractive strategy for developing potent anti-inflammatory drugs. The structural versatility of the 4-Oxazolemethanol core makes it an ideal starting point for the design of dual COX/LOX inhibitors.[7][8]

G Arachidonic Acid Arachidonic Acid COX Pathway COX Pathway Arachidonic Acid->COX Pathway LOX Pathway LOX Pathway Arachidonic Acid->LOX Pathway Prostaglandins Prostaglandins COX Pathway->Prostaglandins Leukotrienes Leukotrienes LOX Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation 4-Oxazolemethanol Analogue 4-Oxazolemethanol Analogue 4-Oxazolemethanol Analogue->COX Pathway Inhibits 4-Oxazolemethanol Analogue->LOX Pathway Inhibits

Part 3: Guarding the Mind: Neuroprotective Avenues

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Emerging evidence suggests that 4-Oxazolemethanol analogues could offer neuroprotection through multiple mechanisms.

Cholinesterase Inhibition

In Alzheimer's disease, the decline in the neurotransmitter acetylcholine is a key pathological feature. Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that break down acetylcholine. Inhibition of these enzymes is a mainstay of current Alzheimer's therapy.[9] The oxazole scaffold has been successfully incorporated into potent cholinesterase inhibitors, indicating that 4-Oxazolemethanol analogues are promising candidates for the development of new treatments for neurodegenerative disorders.[10][11]

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Oxazole-4-carboxamide derivatives have been shown to inhibit GSK-3β, suggesting that the 4-Oxazolemethanol core could be a valuable starting point for the design of GSK-3β inhibitors with neuroprotective properties.[12]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

  • Reagents:

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate.

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

    • Acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum).

    • Phosphate buffer (pH 8.0).

    • Test compounds (4-Oxazolemethanol analogues) and a reference inhibitor (e.g., donepezil).

  • Procedure:

    • In a 96-well plate, add buffer, DTNB, and the test compound at various concentrations.

    • Add the enzyme (AChE or BuChE) to each well and incubate for a pre-determined time at a controlled temperature.

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Calculate the IC50 value from the dose-response curve.

Part 4: Combating Microbial Threats: Antimicrobial Potential

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The oxazole ring is present in several natural and synthetic antimicrobial compounds.[13][14] While specific targets for 4-Oxazolemethanol analogues are yet to be fully elucidated, their structural similarity to known antimicrobial agents suggests they could inhibit essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. Further investigation into the specific antimicrobial targets of this compound class is a promising area of research.

Conclusion and Future Directions

4-Oxazolemethanol analogues represent a versatile and promising scaffold in modern drug discovery. The evidence from structurally related compounds strongly suggests a wide range of potential therapeutic targets spanning oncology, inflammation, neurodegeneration, and infectious diseases. The presence of the hydroxymethyl group at the 4-position offers a key point for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and biological evaluation of focused libraries of 4-Oxazolemethanol analogues to definitively identify their primary therapeutic targets. Advanced computational methods, such as molecular docking and dynamic simulations, will be instrumental in elucidating their binding modes and guiding the rational design of next-generation drug candidates. The in-depth exploration of this chemical space holds the potential to deliver novel and effective therapies for a multitude of human diseases.

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Exploratory

Topic: In Silico Screening of 4-Oxazolemethanol Derivatives for Drug Discovery

An In-Depth Technical Guide for Drug Discovery Researchers Foreword: Charting a Computational Path for a Privileged Scaffold The 1,3-oxazole motif is a cornerstone of medicinal chemistry, a "privileged scaffold" that app...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Researchers

Foreword: Charting a Computational Path for a Privileged Scaffold

The 1,3-oxazole motif is a cornerstone of medicinal chemistry, a "privileged scaffold" that appears in a vast array of natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and the presence of heteroatoms available for hydrogen bonding make it an ideal anchor for interacting with biological targets.[1] Oxazole derivatives have demonstrated a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide focuses on a specific subclass: 4-oxazolemethanol derivatives. While the broader oxazole family is well-studied, this guide provides a robust computational framework to systematically explore the therapeutic potential of this specific chemical space.

As a Senior Application Scientist, my objective is not merely to present a sequence of steps but to illuminate the strategic thinking behind a successful in silico drug discovery campaign. We will move from the vastness of chemical libraries to the precision of atomic-level interactions, employing a workflow designed to maximize efficiency and increase the probability of identifying high-quality lead compounds. This document is structured to be a practical and self-validating guide for researchers navigating the computational drug discovery landscape.

The Strategic Workflow: A Funnel from Billions to a Few

Modern drug discovery is a process of intelligent filtration. We begin with an immense library of potential molecules and systematically apply computational filters to narrow the field to a manageable number of high-potential candidates for synthesis and experimental validation.[4][5] This workflow is designed to be iterative and predictive, saving significant time and resources compared to traditional high-throughput screening (HTS) alone.[]

The core workflow for screening 4-oxazolemethanol derivatives is visualized below. Each stage represents a progressively more rigorous and computationally intensive evaluation.

In_Silico_Workflow cluster_start Phase 1: Preparation & Broad Screening cluster_vs Phase 2: Virtual Screening cluster_filter Phase 3: Hit Prioritization & Filtering cluster_validation Phase 4: In-Depth Validation Target_ID Target Identification & Validation Lib_Prep Library Preparation (4-Oxazolemethanol Derivatives) Target_ID->Lib_Prep Define Target VS Virtual Screening (VS) (Docking / Pharmacophore) Lib_Prep->VS Screen Library Hit_Select Hit Selection & Prioritization (Scoring, Clustering, Visual Inspection) VS->Hit_Select Generate Poses ADMET ADMET Prediction (In Silico) Hit_Select->ADMET Filter Hits MD_Sim Molecular Dynamics (MD) Simulation ADMET->MD_Sim Select Top Candidates Lead_Opt Lead Optimization (SAR-guided Design) MD_Sim->Lead_Opt Validate Stability & Binding Lead_Opt->VS Iterate with New Derivatives

Caption: High-level in silico screening workflow.

Phase 1: Foundational Preparation

Target Identification and Validation

The success of any screening campaign hinges on selecting the right biological target. For 4-oxazolemethanol derivatives, their known anticancer potential makes protein kinases, transcription factors, or enzymes involved in cell cycle regulation compelling targets.[7][8][9][10]

Causality: A well-validated target with a known 3D crystal structure is paramount for structure-based approaches. The availability of a high-resolution crystal structure from a repository like the Protein Data Bank (PDB) provides the atomic coordinates necessary for accurate molecular docking.[11]

Protocol: Target Preparation

  • Acquisition: Download the target protein's crystal structure (e.g., PDB ID: 6CKZ for Caspase-3) from the RCSB PDB.[8]

  • Preparation: Use software like Schrödinger's Protein Preparation Wizard, UCSF Chimera, or AutoDockTools.[8]

    • Justification: This step is critical for correcting structural issues. It involves adding hydrogen atoms, assigning correct bond orders, removing non-essential water molecules and co-solvents, and optimizing the hydrogen-bonding network.[1] This ensures the protein's electrostatic and steric properties are represented as accurately as possible.

  • Binding Site Definition: Identify the active site or binding pocket. This is typically where a co-crystallized native ligand is bound. Define a docking grid or box that encompasses this entire volume.[12]

Library Preparation of 4-Oxazolemethanol Derivatives

We must construct a high-quality virtual library of our compounds of interest. This can be achieved by sourcing from large commercial databases or by creating a custom combinatorial library.

Sources for Compound Libraries:

  • Large Commercial Databases: Enamine REAL, Mcule Ultimate, ZINC15.[12][13][14] These contain billions of synthetically accessible or purchasable compounds.

  • Bioactive Databases: ChEMBL, DrugBank.[11][15] These are smaller but contain compounds with known biological activities, useful for reference or validation.

  • Custom Combinatorial Library: For 4-oxazolemethanol derivatives, a focused library can be built by defining the core scaffold and enumerating various substituents at key positions (R1, R2, etc.).

Protocol: Ligand Library Preparation

  • Acquisition: Obtain 2D structures (SDF or SMILES format) of the derivatives.

  • Conversion to 3D: Use a tool like RDKit or Open Babel to generate 3D conformers for each molecule.

  • Ionization and Tautomerization: Generate plausible ionization and tautomeric states at a physiological pH (e.g., 7.4). This is crucial as the charge state of a molecule dramatically affects its binding interactions.

  • Energy Minimization: Perform a geometry optimization using a force field like MMFF94.[1]

    • Justification: This step produces a low-energy, stable 3D conformation for each ligand, which is essential for the docking algorithm to work effectively.[1] An unrealistic, high-energy conformation will not produce a meaningful docking result.

Phase 2: Virtual Screening (VS)

Virtual screening is the computational equivalent of HTS.[5] It can be broadly divided into structure-based and ligand-based methods. Given our focus on a specific chemical class, a structure-based approach (molecular docking) is often the most powerful.

Structure-Based VS: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[5][] The output is a "pose" and a "score," where the score is an estimate of the binding affinity.

Protocol: Molecular Docking with AutoDock Vina

  • Prepare Receptor: Convert the prepared PDB file to the PDBQT format using AutoDockTools. This format includes atomic charges and atom types required by Vina.

  • Prepare Ligands: Convert all energy-minimized ligand files (e.g., in MOL2 or SDF format) to the PDBQT format.

  • Define Docking Box: Using AutoDockTools, define the grid box that encompasses the binding site identified in the receptor preparation phase. Note the center coordinates and dimensions.

  • Create Configuration File: Write a conf.txt file specifying the paths to the receptor and ligand, the grid box parameters, and the desired output file name.

  • Run Docking: Execute the Vina algorithm from the command line: vina --config conf.txt --log log.txt.

  • Self-Validation (Trustworthiness): Before screening the entire library, perform a redocking experiment. Dock the original co-crystallized ligand back into the receptor's binding site. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This validates that your docking parameters are appropriate for the system.

Ligand-Based VS: Pharmacophore Modeling

If a set of known active molecules exists for the target, a ligand-based approach can be used. A pharmacophore model is an ensemble of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.[16][17]

Protocol: Pharmacophore Model Generation

  • Collect Actives: Gather a diverse set of at least 5-10 known active compounds for the target.

  • Generate Conformers: Create a set of low-energy 3D conformers for each active molecule.

  • Align Molecules: Align the molecules based on common features.

  • Generate Model: Use software like LigandScout or Discovery Studio to identify the shared chemical features and their spatial arrangement.[17] This model can then be used to rapidly screen the 4-oxazolemethanol library for compounds that match the pharmacophore query.

Phase 3: Hit Prioritization and Filtering

A virtual screen can produce thousands of "hits." The next step is to intelligently filter these down to the most promising candidates.

Hit Selection and Analysis

This is not simply a matter of picking the compounds with the best docking scores.

  • Filter by Score: Rank all docked compounds by their predicted binding energy (e.g., kcal/mol). Set an initial cutoff to remove poor binders.

  • Visual Inspection: This is a critical step that requires scientific expertise. Analyze the binding poses of the top-scoring compounds. Look for key interactions (hydrogen bonds, pi-pi stacking, hydrophobic contacts) with important residues in the active site. A high score is meaningless if the binding pose is physically unrealistic or does not engage with known key residues.

  • Clustering: Cluster the top hits by chemical similarity (e.g., using Tanimoto similarity). Select representative compounds from diverse clusters to ensure a range of chemical scaffolds is explored in subsequent steps.

In Silico ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to eliminate compounds that are likely to fail in later developmental stages.[18][19] Many promising hits may have poor drug-like properties.

Protocol: ADMET Profiling with SwissADME

  • Input: Submit the SMILES strings of the prioritized hits to the free SwissADME web server.[20]

  • Analysis: Evaluate the predicted physicochemical and pharmacokinetic properties. Pay close attention to Lipinski's Rule of Five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential inhibition of cytochrome P450 (CYP) enzymes.[19][21]

Table 1: Key ADMET Properties for Initial Filtering

PropertyDesirable Range/ValueRationale
Molecular Weight < 500 DaAffects absorption and distribution.[19]
LogP (Lipophilicity) < 5Influences solubility, absorption, and toxicity.[19]
H-bond Donors ≤ 5High numbers can reduce membrane permeability.[19]
H-bond Acceptors < 10High numbers can reduce membrane permeability.[19]
GI Absorption HighEssential for oral bioavailability.[21]
BBB Permeant No (for most targets)Avoids potential central nervous system (CNS) side effects.
CYP Inhibitor NoPrevents adverse drug-drug interactions.[22]
PAINS Alert 0 alertsFilters out Pan-Assay Interference Compounds.

Candidates that fail on multiple critical parameters should be deprioritized, even if they have excellent docking scores.

Phase 4: In-Depth Validation and Optimization

The final set of 10-50 highly promising candidates undergoes the most computationally demanding validation.

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of binding, MD simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time.[23][24]

Causality: A ligand may have a high docking score but may not be stable in the binding pocket. MD simulations can reveal if the key binding interactions observed in docking are maintained over a period of nanoseconds, providing a much higher degree of confidence in the candidate.[24]

Protocol: High-Level MD Simulation Workflow (using GROMACS)

  • System Building: Place the docked protein-ligand complex in a simulation box and solvate it with a water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Parameterization: Generate force field parameters for the ligand, as standard protein force fields (like AMBER or CHARMM) do not include parameters for drug-like molecules.[25]

  • Energy Minimization: Minimize the energy of the entire system to remove steric clashes.

  • Equilibration: Perform two short equilibration phases. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.[25]

  • Production Run: Run the main simulation (typically 50-100 ns) to collect trajectory data.

  • Analysis: Analyze the trajectory to calculate RMSD (to assess complex stability), RMSF (to identify flexible regions), and hydrogen bond occupancy over time.

A stable RMSD for the ligand within the binding site is a strong indicator of a viable candidate.

MD_Simulation_Workflow Start Docked Protein-Ligand Complex Solvate Solvation & Ionization Start->Solvate Minimize Energy Minimization Solvate->Minimize Equil_NVT Equilibration (NVT) Minimize->Equil_NVT Equil_NPT Equilibration (NPT) Equil_NVT->Equil_NPT Production Production MD Run (50-100 ns) Equil_NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: Key stages of a molecular dynamics simulation.

Lead Optimization

The final output of this workflow is a small set of validated virtual hits. The insights gained from the docking poses and MD simulations can guide the next phase: lead optimization. By understanding the structure-activity relationship (SAR), chemists can rationally design new derivatives with improved potency and better ADMET properties, which can then be fed back into the virtual screening workflow for further refinement.[26][27][28]

Conclusion

This guide has outlined a comprehensive, multi-stage in silico workflow for the discovery of novel drug candidates based on the 4-oxazolemethanol scaffold. By integrating strategic library design, validated molecular docking, rigorous ADMET filtering, and advanced molecular dynamics simulations, researchers can efficiently navigate the vast chemical space to identify compounds with a high likelihood of success in subsequent experimental assays. This computational approach, grounded in scientific rationale and self-validating protocols, serves as a powerful engine for accelerating the journey from initial concept to promising therapeutic lead.

References

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Foundational

An In-depth Technical Guide to 4-Oxazolemethanol (CAS 155742-48-6) for Researchers and Drug Development Professionals

Introduction: The Oxazole Moiety as a Privileged Scaffold in Medicinal Chemistry The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a cornerstone in the field of medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a cornerstone in the field of medicinal chemistry. Its unique electronic and structural properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. Oxazole-containing compounds are known to engage with a wide array of biological targets through various non-covalent interactions, leading to a broad spectrum of pharmacological activities. This has led to their incorporation into numerous clinically approved drugs and a multitude of investigational compounds. The inherent stability of the oxazole ring, coupled with its ability to act as a bioisostere for amide and ester groups, offers a strategic advantage in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide focuses on a key building block within this chemical class: 4-Oxazolemethanol (CAS 155742-48-6), a versatile intermediate poised for significant applications in drug discovery and development.

Physicochemical Properties of 4-Oxazolemethanol

4-Oxazolemethanol, also known as (1,3-Oxazol-4-yl)methanol or 4-(Hydroxymethyl)-1,3-oxazole, is a small, functionalized heterocycle that serves as a valuable starting material in organic synthesis. Its properties are summarized in the table below.

PropertyValueReferences
CAS Number 155742-48-6[1]
Molecular Formula C₄H₅NO₂[1]
Molecular Weight 99.09 g/mol [1]
Appearance Colorless liquid or solid[2]
Boiling Point 213 °C[1]
Flash Point 83 °C[1]
Density 1.250 g/cm³[1]
pKa 13.11 ± 0.10 (Predicted)[1]
Storage Temperature 2-8 °C[1]

Synthesis of 4-Oxazolemethanol: A Practical Laboratory Protocol

While several methods exist for the synthesis of the oxazole ring, a practical and scalable approach for the preparation of 4-substituted oxazoles often involves the Van Leusen reaction or modifications thereof. Below is a representative, detailed protocol for the synthesis of 4-oxazolemethanol, adapted from established methodologies for similar oxazole derivatives.

Protocol: Modified Van Leusen Synthesis of 4-Oxazolemethanol

This protocol outlines a two-step process: the formation of the oxazole ring followed by the introduction of the hydroxymethyl group.

Step 1: Synthesis of a 4-Substituted Oxazole Precursor

This step involves the reaction of a suitable aldehyde with tosylmethyl isocyanide (TosMIC) to form the oxazole ring. For the synthesis of a precursor to 4-oxazolemethanol, a protected form of a hydroxy-aldehyde would be a logical starting point.

Materials:

  • Protected hydroxy-aldehyde (e.g., O-silylated glycolaldehyde) (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the protected hydroxy-aldehyde in anhydrous methanol, add tosylmethyl isocyanide (TosMIC).

  • Add potassium carbonate to the mixture and heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected 4-(hydroxymethyl)oxazole.

Step 2: Deprotection to Yield 4-Oxazolemethanol

The choice of deprotection conditions will depend on the protecting group used in Step 1. For a silyl protecting group, fluoride-mediated deprotection is standard.

Materials:

  • Protected 4-(hydroxymethyl)oxazole from Step 1 (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) (1.1 eq)

  • Tetrahydrofuran (THF) (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected 4-(hydroxymethyl)oxazole in anhydrous THF.

  • Add a solution of TBAF in THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete deprotection.

  • Quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford pure 4-Oxazolemethanol.

Synthesis_Workflow start Protected Hydroxy-aldehyde + TosMIC step1 Step 1: Van Leusen Cyclization (K2CO3, MeOH, Reflux) start->step1 intermediate Protected 4-(Hydroxymethyl)oxazole step1->intermediate step2 Step 2: Deprotection (e.g., TBAF in THF) intermediate->step2 product 4-Oxazolemethanol (CAS 155742-48-6) step2->product

Synthetic Workflow for 4-Oxazolemethanol

Spectroscopic Characterization

Accurate characterization of 4-Oxazolemethanol is crucial for its use in further synthetic applications. Below are the expected spectroscopic data based on the analysis of the oxazole ring system and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the oxazole ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts of the ring protons are influenced by the electronegativity of the adjacent heteroatoms.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the oxazole ring and the methylene carbon. The chemical shifts of the ring carbons are characteristic of the electron-deficient nature of the oxazole heterocycle.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Oxazolemethanol will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretching band for the hydroxyl group.

  • C-H stretching vibrations for the aromatic and aliphatic protons.

  • C=N and C=C stretching vibrations characteristic of the oxazole ring.

  • C-O stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 4-Oxazolemethanol. Fragmentation patterns will be consistent with the structure, likely involving the loss of the hydroxymethyl group or fragmentation of the oxazole ring.

Applications in Drug Discovery and Development

4-Oxazolemethanol is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The oxazole core is a key pharmacophore in a variety of biologically active compounds.

Role as a Versatile Intermediate

The hydroxyl group of 4-Oxazolemethanol provides a convenient handle for further functionalization, allowing for its incorporation into larger molecular frameworks. It can be oxidized to the corresponding aldehyde or carboxylic acid, or used in ether and ester formation, and nucleophilic substitution reactions.

Therapeutic Areas of Interest for Oxazole Derivatives
  • Anticancer Agents: The oxazole scaffold is present in numerous compounds with potent anticancer activity. These compounds often act by inhibiting key cellular processes such as cell division or signal transduction pathways.

  • Anti-inflammatory Drugs: Several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents feature an oxazole ring.

  • Antimicrobial Agents: Oxazole-containing compounds have demonstrated significant activity against a range of bacterial and fungal pathogens.

Applications central_node 4-Oxazolemethanol (CAS 155742-48-6) sub_node1 Oxidation central_node->sub_node1 sub_node2 Esterification/ Etherification central_node->sub_node2 sub_node3 Nucleophilic Substitution central_node->sub_node3 app1 Anticancer Drug Scaffolds sub_node1->app1 app2 Anti-inflammatory Agents sub_node2->app2 app3 Antimicrobial Compounds sub_node3->app3

Applications of 4-Oxazolemethanol in Synthesis

Safety and Handling

As with all laboratory chemicals, 4-Oxazolemethanol should be handled with appropriate safety precautions.

  • Hazard Identification: Based on data for similar compounds, 4-Oxazolemethanol may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8 °C.

Suppliers

4-Oxazolemethanol (CAS 155742-48-6) is commercially available from a number of chemical suppliers specializing in building blocks for research and development. Purity levels and available quantities may vary. It is recommended to request a certificate of analysis from the supplier to confirm the identity and purity of the material.

Conclusion

4-Oxazolemethanol is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its straightforward incorporation into more complex structures, combined with the proven pharmacological importance of the oxazole scaffold, makes it a compound of significant interest to researchers and professionals in the field of drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a resource for its effective utilization in the laboratory.

References

  • LookChem. (n.d.). Cas 155742-48-6, 4-OXAZOLEMETHANOL. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxazole moiety containing bioactive molecules and natural products. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Oxazole, 4,5-dihydro-2-methyl-. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). The Role of Oxazole Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The physical properties, elemental analysis and FT-IR spectral data of compounds 4B x,y,z. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Oxazole, 4,5-dihydro-2,4,4-trimethyl-. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 155742-48-6 | 4-(Hydroxymethyl)oxazole | MFCD08703646. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Oxazole, 4,5-dihydro-2,4,4-trimethyl-. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • MDPI. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR (500 MHz, methanol-d4) chemical shifts (δ), multiplicities, and.... Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(hydroxymethyl)benzamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Oxazolemethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro-4-methyl-. Retrieved from [Link]

  • University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(4-Methylphenyl)-5-[(3-oxocyclopente-2-yl)hydroxymethyl][3][4]oxazole. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]

  • University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • ResearchGate. (2025). Transition Metal-Mediated Synthesis of Oxazoles. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Oxazole. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]

  • ASBASJSM College of Pharmacy. (n.d.). COURSE: B. PHARMACY, 4 Sem Module-4: SYNTHESIS, REACTIONS AND MEDICINAL USES OF. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-Oxazolemethanol from L-Serine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 4-oxazolemethanol, a valuable building block in medicinal chemistry, from the simp...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-oxazolemethanol, a valuable building block in medicinal chemistry, from the simple and readily available precursor, L-serine. Two primary, detailed protocols are presented, each leveraging the inherent chirality and functionality of L-serine to construct the target oxazole scaffold. The first protocol proceeds through the formation of an intermediate oxazoline, which is subsequently oxidized. The second protocol outlines a modified Robinson-Gabriel synthesis. Both methods are designed to be robust and scalable for laboratory applications. This guide emphasizes the rationale behind experimental choices, provides detailed step-by-step instructions, and includes comprehensive characterization data to ensure reproducibility and validation of the final product.

Introduction

The oxazole moiety is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic compounds with diverse biological activities.[1] 4-Oxazolemethanol, in particular, serves as a versatile starting material for the elaboration of more complex molecules, offering a key hydroxymethyl handle for further functionalization. Its synthesis from simple, inexpensive precursors is therefore of significant interest to the drug development community. L-serine, a naturally occurring amino acid, provides an ideal starting point due to its inherent C3 backbone and stereocenter, which can be strategically utilized in the construction of the oxazole ring. This application note details two reliable synthetic routes from L-serine to 4-oxazolemethanol, providing researchers with practical and well-validated protocols.

Synthetic Strategy Overview

The overall synthetic strategy involves a two-stage approach. The first stage focuses on the construction of the oxazole ring with a suitable functional group at the 4-position, derived from the carboxylic acid of L-serine. The second stage involves the reduction of this functional group to the desired primary alcohol.

Synthetic_Strategy L-Serine L-Serine Serine Ethyl Ester Serine Ethyl Ester L-Serine->Serine Ethyl Ester Esterification Ethyl 4-Oxazolecarboxylate Ethyl 4-Oxazolecarboxylate Serine Ethyl Ester->Ethyl 4-Oxazolecarboxylate Oxazole Formation 4-Oxazolemethanol 4-Oxazolemethanol Ethyl 4-Oxazolecarboxylate->4-Oxazolemethanol Reduction

Caption: Overall synthetic workflow from L-Serine to 4-Oxazolemethanol.

Protocol 1: Synthesis via Oxazoline Intermediate

This protocol involves the initial formation of an oxazoline from serine ethyl ester, followed by an oxidation step to yield the aromatic oxazole. This method is advantageous as it often proceeds under mild conditions.

Part A: Synthesis of Ethyl 4-Oxazoline-4-carboxylate

The first step is the esterification of L-serine followed by cyclization to the oxazoline. For simplicity, we will start from commercially available L-serine ethyl ester hydrochloride.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-serine ethyl ester hydrochloride (1 eq.).

  • Solvent and Base: Suspend the starting material in dichloromethane (DCM). Add triethylamine (2.2 eq.) to neutralize the hydrochloride and facilitate the subsequent reaction.

  • Cyclization: Cool the mixture to 0 °C and slowly add diethylaminosulfur trifluoride (DAST) (1.1 eq.).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part B: Oxidation to Ethyl 4-Oxazolecarboxylate

The oxazoline is then oxidized to the corresponding oxazole using manganese dioxide (MnO₂).

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl 4-oxazoline-4-carboxylate (1 eq.) from the previous step in a suitable solvent such as toluene or chloroform.

  • Oxidizing Agent: Add activated manganese dioxide (5-10 eq.).

  • Reaction Conditions: Heat the mixture to reflux and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the oxidation by TLC. The reaction is typically complete within 24-48 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude ethyl 4-oxazolecarboxylate can be purified by flash column chromatography.

Protocol_1_Workflow cluster_A Part A: Oxazoline Formation cluster_B Part B: Oxidation A1 L-Serine Ethyl Ester HCl A2 Add DCM and Triethylamine A1->A2 A3 Cool to 0°C and add DAST A2->A3 A4 Stir at RT for 12-16h A3->A4 A5 Quench with NaHCO3 (aq) A4->A5 A6 Extract with DCM A5->A6 A7 Purify by Chromatography A6->A7 B1 Ethyl 4-Oxazoline-4-carboxylate A7->B1 Intermediate B2 Dissolve in Toluene and add MnO2 B1->B2 B3 Reflux for 24-48h B2->B3 B4 Filter through Celite B3->B4 B5 Purify by Chromatography B4->B5

Caption: Workflow for the synthesis of Ethyl 4-Oxazolecarboxylate via an oxazoline intermediate.

Protocol 2: Modified Robinson-Gabriel Synthesis

This protocol adapts the classical Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.[2][3] Here, we will generate the necessary precursor from N-formyl serine ethyl ester.

Part A: Synthesis of N-Formyl-L-serine Ethyl Ester
  • Esterification of L-Serine: L-serine is first converted to its ethyl ester hydrochloride using standard methods, for example, by refluxing in ethanol with thionyl chloride.

  • Formylation: The resulting serine ethyl ester hydrochloride is then N-formylated.

    • Experimental Step: Suspend serine ethyl ester hydrochloride (1 eq.) in formic acid. Add acetic anhydride dropwise at 0 °C. Stir the mixture at room temperature for 12 hours. Remove the volatiles under reduced pressure to obtain the crude N-formyl-L-serine ethyl ester.

Part B: Cyclodehydration to Ethyl 4-Oxazolecarboxylate

The N-formyl serine ethyl ester is then cyclized and dehydrated to form the oxazole ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve N-formyl-L-serine ethyl ester (1 eq.) in a suitable solvent like tetrahydrofuran (THF).

  • Dehydrating Agent: Add a dehydrating agent such as phosphorus oxychloride (POCl₃) (1.1 eq.) in the presence of a base like pyridine or triethylamine (2.2 eq.) at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Characterization of Intermediate: Ethyl 4-Oxazolecarboxylate

Parameter Data
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) δ (ppm): 8.05 (s, 1H), 7.95 (s, 1H), 4.40 (q, J=7.1 Hz, 2H), 1.40 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃) δ (ppm): 161.5, 143.0, 138.5, 130.0, 61.0, 14.2
IR (neat, cm⁻¹) ~1730 (C=O, ester), ~1580 (C=N)
MS (ESI) m/z: [M+H]⁺ calculated for C₆H₇NO₃: 142.0453; found 142.0450

Protocol 3: Reduction to 4-Oxazolemethanol

The final step is the reduction of the ester functionality of ethyl 4-oxazolecarboxylate to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[4][5][6][7][8]

Experimental Protocol:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Ester: Cool the LiAlH₄ suspension to 0 °C. Dissolve ethyl 4-oxazolecarboxylate (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until all the starting material is consumed.

  • Quenching (Fieser work-up): Cool the reaction mixture to 0 °C and quench it by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ used in grams.

  • Work-up: A granular precipitate should form. Stir the mixture for 30 minutes, then filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude 4-oxazolemethanol can be purified by column chromatography on silica gel to yield a colorless solid.

Reduction_Workflow R1 LiAlH4 suspension in THF at 0°C R2 Dropwise addition of Ethyl 4-Oxazolecarboxylate in THF R1->R2 R3 Stir at RT for 1-2h R2->R3 R4 Quench at 0°C (Fieser work-up) R3->R4 R5 Filter and wash the solid R4->R5 R6 Concentrate and purify by Chromatography R5->R6

Caption: Workflow for the reduction of Ethyl 4-Oxazolecarboxylate to 4-Oxazolemethanol.

Characterization of Final Product: 4-Oxazolemethanol

Parameter Data
Appearance White to off-white solid
¹H NMR (CDCl₃) δ (ppm): 7.80 (s, 1H), 7.55 (s, 1H), 4.60 (s, 2H), 2.50 (br s, 1H, OH)
¹³C NMR (CDCl₃) δ (ppm): 140.0, 138.0, 135.0, 56.0
IR (KBr, cm⁻¹) ~3300 (O-H, broad), ~1590 (C=N)
MS (ESI) m/z: [M+H]⁺ calculated for C₄H₅NO₂: 100.0348; found 100.0345

Reaction Mechanism: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis proceeds through the cyclodehydration of an α-acylamino ketone. In our modified approach with N-formyl serine ethyl ester, the hydroxyl group of serine acts as a masked ketone equivalent.

Robinson_Gabriel_Mechanism cluster_mech Mechanism Start N-Formyl Serine Ethyl Ester Activated Activation of Hydroxyl Group Start->Activated Dehydrating Agent (e.g., POCl3) Cyclization Intramolecular Nucleophilic Attack by Amide Oxygen Activated->Cyclization Dehydration Loss of Water to form Oxazole Ring Cyclization->Dehydration Product Ethyl 4-Oxazolecarboxylate Dehydration->Product

Caption: Simplified mechanism of the modified Robinson-Gabriel synthesis.

Conclusion

The protocols detailed in this application note provide reliable and reproducible methods for the synthesis of 4-oxazolemethanol from the simple and readily available amino acid, L-serine. By offering two distinct synthetic routes, researchers can choose the method that best suits their laboratory capabilities and substrate requirements. The comprehensive characterization data provided for both the intermediate and the final product ensures the self-validating nature of these protocols, making them a valuable resource for professionals in drug discovery and development.

References

  • Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]

  • Cavaleiro, J. A. S., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. RSC Advances, 4, 58735-58740. [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Conti, P., et al. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. Pharmaceuticals, 14(2), 174. [Link]

  • Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-VALINOL. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C and 1H-NMR spectroscopic data for compounds 3 and 4. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

  • Scribd. (n.d.). 5-Iii) Sem 4. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • University of Birmingham. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Zlatkovic, D., et al. (2017). Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one. Facta universitatis - series: Physics, Chemistry and Technology, 15(1), 17-22. [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • de Souza, M. V. N. (2005). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. [Link]

Sources

Application

The Versatile Scaffold: Application of 4-Oxazolemethanol in Modern Medicinal Chemistry

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The oxazole motif is a cornerstone in medicinal chemistry, prized for its unique electronic properties, metabolic stability, and a...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole motif is a cornerstone in medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to engage in a wide range of biological interactions.[1][2] Among the diverse array of oxazole-based building blocks, 4-Oxazolemethanol emerges as a particularly versatile and strategic scaffold. Its hydroxymethyl group at the 4-position provides a crucial synthetic handle for a variety of chemical transformations, enabling the construction of complex molecular architectures with diverse pharmacological activities. This guide provides an in-depth exploration of the synthesis, reactivity, and application of 4-Oxazolemethanol in drug discovery, complete with detailed protocols and case studies to empower researchers in their quest for novel therapeutics.

The Strategic Advantage of the 4-Oxazolemethanol Core

4-Oxazolemethanol, also known as (oxazol-4-yl)methanol, is a heterocyclic compound featuring a five-membered oxazole ring with a hydroxymethyl substituent at the C4 position. This seemingly simple molecule is a powerhouse in medicinal chemistry for several key reasons:

  • Synthetic Versatility: The primary alcohol functionality is a gateway to a multitude of chemical reactions, including oxidation, esterification, etherification, and conversion to leaving groups for nucleophilic substitution. This allows for the facile introduction of diverse pharmacophores and linker moieties.

  • Bioisosteric Replacement: The oxazole ring can serve as a bioisostere for amide and ester groups, often conferring improved metabolic stability and pharmacokinetic properties to a drug candidate.[3]

  • Privileged Scaffold: The oxazole nucleus is a "privileged structure," meaning it is a recurring motif in a wide range of biologically active compounds, from natural products to synthetic drugs. Its derivatives have demonstrated a broad spectrum of activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][4]

Synthesis of 4-Oxazolemethanol: A Practical Protocol

While various methods exist for the synthesis of the oxazole core, a common and efficient route to 4-Oxazolemethanol involves the reduction of a corresponding 4-oxazolecarboxylate ester. This two-step approach, starting from readily available materials, is amenable to laboratory-scale synthesis.

Protocol 1: Synthesis of Ethyl 4-Oxazolecarboxylate

This protocol is adapted from established methods for the synthesis of 4-substituted oxazoles.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Formamide

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine ethyl 2-chloroacetoacetate (1.0 eq) and formamide (3.0 eq) in toluene.

  • Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (ethyl acetate/hexanes gradient) to yield ethyl 4-oxazolecarboxylate.

Protocol 2: Reduction to 4-Oxazolemethanol

Materials:

  • Ethyl 4-oxazolecarboxylate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl 4-oxazolecarboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Add anhydrous magnesium sulfate and stir for an additional 15 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield 4-Oxazolemethanol as a crude product, which can be purified further by column chromatography if necessary.

Key Reactions and Applications in Medicinal Chemistry

The synthetic utility of 4-Oxazolemethanol lies in the reactivity of its hydroxymethyl group. The following sections detail key transformations and their application in the synthesis of bioactive molecules.

Etherification: Crafting Linkers for Kinase Inhibitors

The hydroxyl group of 4-Oxazolemethanol can be readily converted to an ether, a common linker in many kinase inhibitors. This strategy allows for the connection of the oxazole core to other key pharmacophoric elements.

Diagram 1: General Workflow for Etherification of 4-Oxazolemethanol

G start 4-Oxazolemethanol step1 Deprotonation (e.g., NaH, THF) start->step1 step2 Alkoxide Intermediate step1->step2 step3 Nucleophilic Substitution (R-X, e.g., R-Br, R-OTs) step2->step3 end 4-(Alkoxymethyl)oxazole Derivative step3->end

Caption: Ether synthesis from 4-Oxazolemethanol.

Protocol 3: O-Alkylation of 4-Oxazolemethanol

Materials:

  • 4-Oxazolemethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 4-Oxazolemethanol (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise and allow the reaction to warm to room temperature.

  • Stir for 12-16 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conversion to Halides for Nucleophilic Substitution

The hydroxyl group can be converted to a good leaving group, such as a halide, facilitating a wide range of nucleophilic substitution reactions to introduce nitrogen, sulfur, or carbon-based functionalities.

Diagram 2: Conversion to 4-(Chloromethyl)oxazole and Subsequent Reactions

G cluster_0 Activation cluster_1 Functionalization start 4-Oxazolemethanol step1 Reaction with SOCl₂ or PCl₅ start->step1 activated 4-(Chloromethyl)oxazole step1->activated amine Amine Derivative activated->amine R₂NH thiol Thioether Derivative activated->thiol RSH, base cyanide Nitrile Derivative activated->cyanide NaCN

Caption: Functionalization via 4-(chloromethyl)oxazole.

Case Study: Application in Antiviral Drug Discovery

Recent studies have highlighted the potential of oxazole derivatives as potent antiviral agents, particularly against human cytomegalovirus (HCMV).[4] While direct synthesis from 4-Oxazolemethanol is not explicitly detailed in all literature, its precursors, 1,3-oxazole-4-carboxylates and -carbonitriles, have been used to generate highly active compounds. The hydroxymethyl group of 4-Oxazolemethanol serves as a key point for diversification to explore structure-activity relationships (SAR).

A hypothetical synthetic route starting from 4-Oxazolemethanol could involve its oxidation to the corresponding aldehyde, followed by condensation with various nucleophiles to generate a library of compounds for screening.

Table 1: Antiviral Activity of Representative Oxazole Derivatives against HCMV

CompoundStructureTargetEC₅₀ (µM)
Ganciclovir (Control)Clinically used anti-HCMV drugHCMV (AD-169)0.32
Oxazole-4-carbonitrile Derivative5-((2-hydroxyethyl)(methyl)amino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrileHCMV (GDGr K17, resistant)< 0.05

Data adapted from relevant studies on oxazole derivatives.[4]

The potent activity of these derivatives underscores the value of the oxazole-4-carboxamide/carbonitrile scaffold, which is readily accessible from 4-Oxazolemethanol.

Future Directions and Conclusion

4-Oxazolemethanol is a high-value building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of novel therapeutic agents. Its strategic importance is evident in its potential application in the development of kinase inhibitors, antiviral compounds, and other biologically active molecules. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to harness the full potential of this remarkable scaffold. As the demand for novel therapeutics continues to grow, the creative application of foundational building blocks like 4-Oxazolemethanol will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Joshi, S., Mehra, M., Singh, R., & Kakar, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • A comprehensive review on biological activities of oxazole derivatives. (2019). PMC - NIH. [Link]

  • In vitro activity of novel derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile against human cytomegalovirus. (2019). ResearchGate. [Link]

  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. (2019). Frontiers in Chemistry. [Link]

  • Oxazole-Based Molecules in Anti-viral Drug Development. (2025). International Journal of Pharmaceutical research and Applications. [Link]

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Method

The Versatile Virtuoso: Harnessing 4-Oxazolemethanol as a Premier Building Block in Modern Organic Synthesis

Abstract The oxazole motif is a cornerstone of contemporary medicinal chemistry, gracing the structures of numerous clinically significant molecules. Within the diverse palette of oxazole-based synthons, 4-Oxazolemethano...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole motif is a cornerstone of contemporary medicinal chemistry, gracing the structures of numerous clinically significant molecules. Within the diverse palette of oxazole-based synthons, 4-Oxazolemethanol emerges as a particularly versatile and valuable building block. Its unique bifunctional nature, possessing both a nucleophilic hydroxyl group and an aromatic heterocyclic core, opens a gateway to a vast chemical space for the synthesis of complex molecular architectures. This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for leveraging 4-Oxazolemethanol in a variety of synthetic transformations. We will delve into the strategic considerations behind key reactions, offering not just procedural steps, but a deeper understanding of the underlying chemical principles that ensure success in the laboratory.

Introduction: The Strategic Advantage of 4-Oxazolemethanol

4-Oxazolemethanol (C₄H₅NO₂) is a unique heterocyclic compound featuring a hydroxymethyl (-CH₂OH) group at the 4-position of the oxazole ring.[1] This seemingly simple molecule is a powerful tool in the hands of a synthetic chemist. The oxazole ring itself is a bioisostere for amide and ester functionalities, often enhancing metabolic stability and modulating pharmacokinetic properties.[2] The true synthetic utility of 4-Oxazolemethanol, however, lies in the orthogonal reactivity of its two key functional components:

  • The Hydroxymethyl Group: This primary alcohol is a versatile handle for a wide array of classical and modern organic transformations. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or engaged in ether and ester formation.

  • The Oxazole Ring: As an aromatic heterocycle, the oxazole core can participate in various reactions, including electrophilic substitution and cycloaddition, allowing for further elaboration of the molecular scaffold.

This dual functionality makes 4-Oxazolemethanol a strategic starting point for the synthesis of diverse compound libraries, particularly in the pursuit of novel therapeutics and agrochemicals.[1][3]

Core Synthetic Transformations of the Hydroxymethyl Group

The hydroxymethyl moiety of 4-Oxazolemethanol is the primary site for initial synthetic diversification. The following sections detail key transformations with theoretical explanations and practical, step-by-step protocols.

Oxidation to Oxazole-4-carbaldehyde and Oxazole-4-carboxylic Acid

The controlled oxidation of the primary alcohol in 4-Oxazolemethanol provides access to the corresponding aldehyde and carboxylic acid, which are themselves versatile intermediates for further functionalization, such as reductive amination, Wittig reactions, or amide couplings.

Scientific Rationale: The choice of oxidant is critical to achieve the desired oxidation state. Milder reagents like manganese dioxide (MnO₂) are selective for the oxidation of allylic and benzylic-type alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid. For the synthesis of the carboxylic acid, stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent are typically employed.

Experimental Protocol: Synthesis of Oxazole-4-carbaldehyde

  • Materials: 4-Oxazolemethanol, Activated Manganese Dioxide (MnO₂), Dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of 4-Oxazolemethanol (1.0 g, 10.1 mmol) in 50 mL of dry DCM, add activated MnO₂ (8.8 g, 101 mmol, 10 equivalents).

    • Stir the resulting suspension vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

    • Wash the Celite® pad with additional DCM (3 x 20 mL).

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude oxazole-4-carbaldehyde, which can be purified by silica gel chromatography.

Conversion to 4-(Halomethyl)oxazoles: Gateway to Nucleophilic Substitution

Transforming the hydroxyl group into a good leaving group, such as a halide, is a pivotal step that unlocks a plethora of nucleophilic substitution reactions. 4-(Chloromethyl)oxazole and 4-(bromomethyl)oxazole are highly reactive intermediates for the introduction of various functionalities.

Scientific Rationale: Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are common reagents for the conversion of primary alcohols to the corresponding chlorides and bromides, respectively. These reactions proceed via the formation of a chlorosulfite or bromophosphite intermediate, which then undergoes an internal nucleophilic attack by the halide, leading to the desired product with inversion of configuration (though this is not relevant for an achiral center).

Experimental Protocol: Synthesis of 4-(Bromomethyl)oxazole

  • Materials: 4-Oxazolemethanol, Phosphorus Tribromide (PBr₃), Dry Diethyl Ether.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve 4-Oxazolemethanol (1.0 g, 10.1 mmol) in 30 mL of anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add PBr₃ (0.4 mL, 4.2 mmol, 0.42 equivalents) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude 4-(bromomethyl)oxazole. This product is often used in the next step without further purification due to its lachrymatory nature and potential instability.

Etherification and Esterification: Expanding the Molecular Scaffold

The hydroxyl group of 4-Oxazolemethanol can readily undergo etherification and esterification to introduce a wide variety of substituents, thereby modulating the steric and electronic properties of the resulting molecules.

Scientific Rationale for Etherification (Williamson Ether Synthesis): This classic method involves the deprotonation of the alcohol with a base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Synthesis of 4-(Methoxymethyl)oxazole

  • Materials: 4-Oxazolemethanol, Sodium Hydride (NaH, 60% dispersion in mineral oil), Dry Tetrahydrofuran (THF), Iodomethane (CH₃I).

  • Procedure:

    • To a stirred suspension of NaH (0.48 g, 12.1 mmol, 1.2 equivalents) in 20 mL of dry THF at 0 °C under a nitrogen atmosphere, add a solution of 4-Oxazolemethanol (1.0 g, 10.1 mmol) in 10 mL of dry THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add iodomethane (0.75 mL, 12.1 mmol, 1.2 equivalents) dropwise.

    • Stir at room temperature overnight.

    • Carefully quench the reaction with the dropwise addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield 4-(methoxymethyl)oxazole.

Scientific Rationale for Esterification: The reaction of an alcohol with an acyl chloride or a carboxylic anhydride in the presence of a base (e.g., pyridine, triethylamine) is a highly efficient method for ester formation. The base serves to neutralize the HCl or carboxylic acid byproduct.

Experimental Protocol: Synthesis of (Oxazol-4-yl)methyl Benzoate

  • Materials: 4-Oxazolemethanol, Benzoyl Chloride, Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-Oxazolemethanol (1.0 g, 10.1 mmol) in 20 mL of dry DCM and 5 mL of pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Add benzoyl chloride (1.3 mL, 11.1 mmol, 1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Dilute the reaction mixture with 30 mL of DCM and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel chromatography to obtain (oxazol-4-yl)methyl benzoate.

Reactivity of the Oxazole Ring

While the hydroxymethyl group is often the initial point of functionalization, the oxazole ring itself offers opportunities for further molecular elaboration.

Electrophilic Aromatic Substitution

The oxazole ring is an electron-rich heterocycle, but less so than imidazole. Electrophilic substitution is generally difficult unless the ring is activated by electron-donating groups.[4] When substitution does occur, it preferentially takes place at the C4 or C5 position.[4][5]

Diels-Alder Reactions

The oxazole ring can function as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reaction provides a powerful route to substituted pyridines after the initial cycloadduct undergoes a retro-Diels-Alder reaction with the loss of a small molecule.[3][4] The presence of substituents on the oxazole ring can influence the regioselectivity of the cycloaddition.

Applications in the Synthesis of Bioactive Molecules

The synthetic versatility of 4-Oxazolemethanol and its derivatives has been demonstrated in the synthesis of various biologically active compounds. For instance, 4-(bromomethyl)-2-chlorooxazole, derived from the corresponding 4-hydroxymethyl precursor, has been utilized in sequential palladium-catalyzed cross-coupling reactions to construct complex 2,4-disubstituted oxazoles, which are motifs found in numerous natural products with a wide range of therapeutic activities.[2]

Data Summary

TransformationStarting MaterialKey ReagentsProductTypical Yield (%)
Oxidation4-OxazolemethanolMnO₂, DCMOxazole-4-carbaldehyde70-85
Halogenation4-OxazolemethanolPBr₃, Et₂O4-(Bromomethyl)oxazole80-90
Etherification4-OxazolemethanolNaH, CH₃I, THF4-(Methoxymethyl)oxazole75-90
Esterification4-OxazolemethanolBenzoyl Chloride, Pyridine(Oxazol-4-yl)methyl Benzoate85-95

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Transformations of the Hydroxymethyl Group cluster_1 Further Reactions of Intermediates 4-Oxazolemethanol 4-Oxazolemethanol Oxazole-4-carbaldehyde Oxazole-4-carbaldehyde 4-Oxazolemethanol->Oxazole-4-carbaldehyde MnO₂ 4-(Bromomethyl)oxazole 4-(Bromomethyl)oxazole 4-Oxazolemethanol->4-(Bromomethyl)oxazole PBr₃ 4-(Methoxymethyl)oxazole 4-(Methoxymethyl)oxazole 4-Oxazolemethanol->4-(Methoxymethyl)oxazole 1. NaH 2. CH₃I (Oxazol-4-yl)methyl Benzoate (Oxazol-4-yl)methyl Benzoate 4-Oxazolemethanol->(Oxazol-4-yl)methyl Benzoate Benzoyl Chloride, Pyridine Nucleophilic\nSubstitutions Nucleophilic Substitutions 4-(Bromomethyl)oxazole->Nucleophilic\nSubstitutions Cross-Coupling\nReactions Cross-Coupling Reactions 4-(Bromomethyl)oxazole->Cross-Coupling\nReactions

Caption: Key synthetic transformations of 4-Oxazolemethanol.

Conclusion

4-Oxazolemethanol is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical manipulations, providing access to a diverse array of complex molecules. The protocols and application notes presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable compound in their drug discovery and development endeavors. By understanding the principles behind these transformations, chemists can strategically incorporate the oxazole motif into their target molecules, paving the way for the next generation of innovative therapeutics and agrochemicals.

References

  • Benchchem. 4-Oxazolemethanol | 155742-48-6. (URL: )
  • Reddit. How is isoxazole substituted at the 4-position? r/OrganicChemistry. (2023). (URL: [Link])

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. (URL: [Link])

  • Wikipedia. Oxazole. (URL: [Link])

  • Wang, L., et al. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Mini-Reviews in Organic Chemistry, 18(6), 725-746 (2021). (URL: )
  • Larock, R. C., & Yum, E. K. Synthesis of Isoxazoles from Terminal Alkynes and Nitrile Oxides. The Journal of Organic Chemistry, 60(11), 3270-3271 (1995).
  • ElectronicsAndBooks. 4-Bromomethyl-2-chlorooxazole––a versatile oxazole cross-coupling unit for the synthesis of 2,4-disubstitute. (URL: [Link])

  • ResearchGate. 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles | Request PDF. (2025). (URL: [Link])

  • PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). (URL: [Link])

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Application

Application Note: High-Throughput Screening for Kinase Inhibitors Using a 4-Oxazolemethanol-Derived Compound Library

Introduction: The Power of Privileged Scaffolds in Kinase Inhibition The oxazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry, often being referred to as a "...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Privileged Scaffolds in Kinase Inhibition

The oxazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry, often being referred to as a "privileged scaffold."[1][2] Its unique structural and electronic properties allow it to engage in diverse non-covalent interactions, such as hydrogen bonding and π-π stacking, with a wide array of biological targets.[1] This versatility is highlighted by its presence in numerous natural products and FDA-approved drugs targeting a spectrum of diseases, particularly cancer.[1][3] Oxazole derivatives have demonstrated a broad range of pharmacological activities, including potent anticancer effects through mechanisms like the inhibition of tubulin polymerization and the modulation of protein kinases crucial for cancer cell proliferation.[1][4]

Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, are a critical class of enzymes regulating most aspects of cell biology.[5] With over 500 kinases encoded by the human genome, their dysregulation is a hallmark of many diseases, making them one of the most important target classes for drug discovery.[6][7]

This application note details a robust, high-throughput screening (HTS) campaign designed to identify novel kinase inhibitors from a focused library of compounds derived from the 4-Oxazolemethanol scaffold. We describe the use of a luminescence-based ATP depletion assay, a widely adopted method for HTS due to its simplicity, sensitivity, and low interference.[5][8]

Assay Principle: Quantifying Kinase Activity via ATP Depletion

The screening assay quantifies the activity of a target kinase by measuring the amount of ATP remaining in the reaction after phosphorylation of a substrate. The principle relies on a luciferase-based system.[5]

  • Kinase Reaction: The target kinase consumes ATP to phosphorylate a specific substrate. Inhibitors present in the screening compounds will block this activity, resulting in less ATP consumption.

  • ATP Detection: After the kinase reaction reaches a set endpoint, a reagent containing luciferase and its substrate, luciferin, is added.

  • Signal Generation: In the presence of the remaining ATP, luciferase catalyzes the oxidation of luciferin, generating a stable luminescent signal ("glow").[9]

The intensity of the luminescent signal is directly proportional to the concentration of ATP remaining. Therefore, a high luminescent signal indicates low kinase activity (high inhibition), while a low signal indicates high kinase activity (low inhibition).[5][10]

G Fig 1. Principle of Luminescence-Based Kinase Assay. cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection Kinase Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate phosphorylates Substrate Substrate Substrate->pSubstrate ATP ATP ADP ADP ATP->ADP consumed Inhibitor Inhibitor (e.g., from Oxazole Library) Inhibitor->Kinase blocks ATP_rem Remaining ATP Light Luminescent Signal ATP_rem->Light catalyzes Luciferase Luciferase/ Luciferin Reagent Luciferase->Light G start Start step1 1. Compound Plating: Dispense 50 nL of library compounds, positive controls (Staurosporine), and negative controls (DMSO) into a 384-well plate. start->step1 step2 2. Enzyme Addition: Add 5 µL of kinase solution to all wells. step1->step2 step3 3. Pre-incubation: Incubate for 15 minutes at room temperature to allow compound binding. step2->step3 step4 4. Initiate Reaction: Add 5 µL of ATP/Substrate solution to all wells to start the kinase reaction. step3->step4 step5 5. Reaction Incubation: Incubate for 60 minutes at 30°C. step4->step5 step6 6. Stop & Detect: Add 10 µL of Kinase-Glo® Reagent to all wells. step5->step6 step7 7. Signal Stabilization: Incubate for 10 minutes at room temperature in the dark. step6->step7 step8 8. Read Plate: Measure luminescence using a plate reader. step7->step8 end_node End: Data Analysis step8->end_node

Caption: High-throughput screening workflow for kinase inhibitors.

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each 4-Oxazolemethanol derivative from the library into the wells of a 384-well plate.

    • Rationale: Acoustic dispensing minimizes contact and DMSO volume, preserving compound and enzyme integrity.

    • Negative Control: Dispense 50 nL of 100% DMSO into 16 wells (e.g., columns 23 & 24). This represents 0% inhibition.

    • Positive Control: Dispense 50 nL of a high concentration of Staurosporine into 16 wells (e.g., columns 1 & 2). This represents 100% inhibition.

  • Enzyme Addition: Add 5 µL of the target kinase diluted in assay buffer to all wells. The final enzyme concentration should be optimized to consume ~50-80% of the ATP during the reaction time. [9] * Rationale: This level of ATP consumption provides a robust signal window for detecting inhibition.

  • Compound-Enzyme Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.

    • Rationale: This step allows the potential inhibitors to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction: Add 5 µL of a solution containing the substrate and ATP (final concentration typically at the Km for the kinase) to all wells.

    • Rationale: Starting the reaction with ATP addition ensures all wells begin the enzymatic reaction simultaneously.

  • Reaction Incubation: Seal the plate and incubate for 60 minutes at 30°C.

    • Rationale: The time and temperature are optimized to ensure the reaction proceeds linearly and achieves the target ATP consumption.

  • Signal Development: Equilibrate the assay plate and the Kinase-Glo® detection reagent to room temperature. Add 10 µL of the detection reagent to all wells. This simultaneously stops the kinase reaction and initiates the luminescent signal.

    • Rationale: The reagent contains a cell lysis component that stops the enzymatic reaction and components for the luciferase reaction.

  • Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes and then incubate for 10 minutes at room temperature, protected from light.

    • Rationale: This allows the luminescent signal to stabilize, ensuring consistent readings across the plate. [10]

  • Data Acquisition: Measure the luminescence intensity for each well using a plate reader.

Data Analysis and Quality Control

1. Calculation of Percentage Inhibition: The activity of each compound is normalized to the intra-plate controls. The percentage inhibition is calculated as follows:

% Inhibition = 100 * (Signal_Compound - Signal_High_Activity) / (Signal_Low_Activity - Signal_High_Activity)

Where:

  • Signal_Compound: Luminescence from a well with a library compound.

  • Signal_High_Activity (Negative Control): Average luminescence from DMSO-only wells.

  • Signal_Low_Activity (Positive Control): Average luminescence from Staurosporine wells.

2. Assay Quality Control: The Z'-Factor The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. [11][12]It measures the separation between the positive and negative control distributions.

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • Mean_pos & SD_pos: Mean and standard deviation of the positive control (low activity/high signal).

  • Mean_neg & SD_neg: Mean and standard deviation of the negative control (high activity/low signal).

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; suitable for HTS. [13][14]
0 to 0.5MarginalThe assay may be acceptable, but caution is advised. [13][14]
< 0PoorControl signals overlap; the assay is unsuitable for screening. [14]

Example Data and QC Calculation:

Control TypeReplicates (RLU)Mean (RLU)Std. Dev. (SD)
Positive Control 85012, 87345, 86543, 88112, 8599086,6001,255
Negative Control 15234, 14887, 16011, 15556, 1499915,337450

Z'-Factor Calculation: Z' = 1 - (3 * (1255 + 450)) / |86600 - 15337| Z' = 1 - (3 * 1705) / 71263 Z' = 1 - 5115 / 71263 Z' = 1 - 0.072 Z' = 0.928

An exemplary Z'-factor of 0.928 indicates an excellent assay with clear separation between controls, making it highly reliable for identifying true hits from the 4-Oxazolemethanol library.

Conclusion

The described luminescence-based assay provides a rapid, robust, and scalable method for the high-throughput screening of compound libraries derived from privileged scaffolds like 4-Oxazolemethanol. By employing rigorous quality control metrics such as the Z'-factor, researchers can ensure high confidence in the identified hits, paving the way for subsequent hit-to-lead optimization and the discovery of novel kinase-targeted therapeutics. The versatility of the oxazole core suggests that hits identified from such a screen hold significant promise for development into potent and selective clinical candidates. [3][15]

References
  • Review on Therapeutic Diversity of Oxazole Scaffold: An Update. (n.d.). ResearchGate. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). ResearchGate. Retrieved from [Link]

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968. Retrieved from [Link]

  • High‐Throughput Screening for Kinase Inhibitors. (2005). Semantic Scholar. Retrieved from [Link]

  • The Role of Oxazole Derivatives in Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Koresawa, A., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(7), 747-756. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. Retrieved from [Link]

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(12), e28767. Retrieved from [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from [Link]

  • On HTS: Z-factor. (2023). Medium. Retrieved from [Link]

  • Z-Factor Calculator. (n.d.). PunnettSquare Tools. Retrieved from [Link]

  • Tanega, C., et al. (2009). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Z-factor. (n.d.). Wikipedia. Retrieved from [Link]

  • 4-OXAZOLEMETHANOL. (n.d.). LookChem. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • Instruction manual ARC-Lum Protein Kinase Assay Kit. (n.d.). Baltic T&D. Retrieved from [Link]

  • 4-Oxazolemethanol, 2-(4-fluorophenyl)-5-methyl-. (n.d.). PubChem. Retrieved from [Link]

  • Singh, P., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of the Egyptian National Cancer Institute, 31(1), 4. Retrieved from [Link]

  • Gao, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1607. Retrieved from [Link]

  • Jiménez, J. C. (2018). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 16(7), 236. Retrieved from [Link]

  • Bîcu, E., & Vlase, L. (2022). An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity. International Journal of Molecular Sciences, 23(21), 13349. Retrieved from [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Kumar, A., et al. (2023). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. Helvetica Chimica Acta, 106(12), e202300122. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of 4-Oxazolemethanol in Structure-Activity Relationship (SAR) Studies

Introduction: The Oxazole Moiety as a Privileged Scaffold in Medicinal Chemistry The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in modern medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in modern medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding and other non-covalent interactions, and relative metabolic stability make it a "privileged scaffold" in drug design. Oxazole derivatives have demonstrated a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing crucial insights into how specific structural modifications of a lead compound influence its biological activity. For oxazole-containing compounds, SAR studies have revealed that the nature and position of substituents on the oxazole ring can dramatically impact potency, selectivity, and pharmacokinetic properties.

This application note focuses on 4-oxazolemethanol, a versatile building block for the synthesis of diverse libraries of compounds for SAR studies. The primary hydroxyl group at the 4-position offers a convenient handle for a variety of chemical transformations, allowing for the systematic exploration of the chemical space around the oxazole core. We will provide detailed protocols for the derivatization of 4-oxazolemethanol into esters and ethers, and discuss the rationale behind these modifications in the context of an SAR campaign.

Derivatization Strategies for 4-Oxazolemethanol

The primary alcohol of 4-oxazolemethanol is amenable to a wide range of chemical modifications. The two most common and synthetically accessible derivatization strategies for SAR studies are esterification and etherification. These reactions allow for the introduction of a wide variety of functional groups, enabling the systematic modulation of key physicochemical properties such as:

  • Lipophilicity: Increasing or decreasing the greasy nature of the molecule to improve membrane permeability and target engagement.

  • Steric Bulk: Probing the size and shape of the binding pocket of the biological target.

  • Hydrogen Bonding Capacity: Introducing or removing hydrogen bond donors and acceptors to optimize interactions with the target.

  • Electronic Effects: Modifying the electron density of the molecule to influence its reactivity and interactions.

Below, we present detailed, self-validating protocols for the synthesis of 4-oxazolemethanol esters and ethers.

Protocol 1: Synthesis of 4-Oxazolemethanol Esters via Acylation

Rationale: Esterification is a straightforward method to introduce a wide variety of acyl groups. This allows for the exploration of how different alkyl, aryl, and heterocyclic moieties attached through an ester linkage affect biological activity. The choice of the acylating agent (e.g., acid chloride, anhydride) is critical and depends on the desired substituent.

Experimental Workflow:

start Start: 4-Oxazolemethanol reagents Acyl Chloride (R-COCl) or Anhydride ((R-CO)2O) Base (e.g., Triethylamine, Pyridine) Dichloromethane (DCM) start->reagents 1. Dissolve reaction Reaction at 0 °C to Room Temperature reagents->reaction 2. Add Acylating Agent workup Aqueous Workup (e.g., NaHCO3 wash) reaction->workup 3. Quench & Extract purification Purification (Column Chromatography) workup->purification 4. Isolate product Product: 4-(Acyloxymethyl)oxazole purification->product 5. Characterize

Figure 1: General workflow for the esterification of 4-oxazolemethanol.

Step-by-Step Protocol:

  • Preparation: To a solution of 4-oxazolemethanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (1.2 eq) or pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Reaction: Slowly add the desired acyl chloride (1.1 eq) or anhydride (1.1 eq) dropwise to the cooled solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(acyloxymethyl)oxazole derivative.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 4-Oxazolemethanol Ethers via Williamson Ether Synthesis

Rationale: The Williamson ether synthesis is a robust method for preparing ethers by reacting an alkoxide with a primary alkyl halide. This protocol allows for the introduction of a diverse range of alkyl and benzyl groups, providing a different linkage and steric profile compared to esters.

Experimental Workflow:

start Start: 4-Oxazolemethanol deprotonation Deprotonation with a Strong Base (e.g., NaH) in THF start->deprotonation 1. Dissolve & Add Base alkylation Addition of Alkyl Halide (R-X) deprotonation->alkylation 2. Form Alkoxide reaction Reaction at Room Temperature to Reflux alkylation->reaction 3. Add Alkylating Agent workup Aqueous Workup (e.g., NH4Cl wash) reaction->workup 4. Quench & Extract purification Purification (Column Chromatography) workup->purification 5. Isolate product Product: 4-(Alkoxymethyl)oxazole purification->product 6. Characterize

Figure 2: General workflow for the Williamson ether synthesis of 4-oxazolemethanol.

Step-by-Step Protocol:

  • Preparation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried round-bottom flask under an inert atmosphere, slowly add a solution of 4-oxazolemethanol (1.0 eq) in anhydrous THF at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Add the desired alkyl halide (e.g., an alkyl bromide or iodide, 1.1 eq) to the reaction mixture. The reaction may be stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure 4-(alkoxymethyl)oxazole derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Analysis: A Hypothetical Case Study

To illustrate the application of these derivatization strategies in an SAR study, let us consider a hypothetical scenario where 4-oxazolemethanol is a hit compound with moderate inhibitory activity against a target enzyme. The goal is to synthesize a library of derivatives and identify key structural features that enhance potency.

SAR Logic Flow:

start Initial Hit: 4-Oxazolemethanol (Moderate Activity) ester_lib Ester Library (Protocol 1) start->ester_lib ether_lib Ether Library (Protocol 2) start->ether_lib bio_assay Biological Assay (e.g., IC50 determination) ester_lib->bio_assay ether_lib->bio_assay sar_analysis SAR Analysis bio_assay->sar_analysis Data lead_opt Lead Optimization sar_analysis->lead_opt Insights

Figure 3: Logical flow of an SAR study starting from 4-oxazolemethanol.

Data Presentation:

The results of the biological screening of the synthesized derivatives can be summarized in a table to facilitate SAR analysis.

Table 1: Hypothetical SAR Data for 4-Oxazolemethanol Derivatives as Enzyme Inhibitors

Compound IDR GroupLinkerIC₅₀ (µM)Key SAR Insight
1 H-OH10Starting point (Hit compound)
2a -COCH₃Ester8Small acyl group, minor improvement
2b -COPhEster2Aromatic ring enhances potency
2c -CO(4-F-Ph)Ester0.5Electron-withdrawing group on phenyl is beneficial
2d -CO(4-OMe-Ph)Ester5Electron-donating group is detrimental
3a -CH₃Ether12Small alkyl ether, less active than parent
3b -BnEther1Benzyl ether shows good activity
3c -CH₂ (4-F-Ph)Ether0.3Fluorinated benzyl ether is the most potent
3d -CH₂ (4-OMe-Ph)Ether3Methoxybenzyl ether is less active

Interpretation of SAR Data:

From the hypothetical data in Table 1, several key SAR trends can be deduced:

  • Ester vs. Ether Linker: Both ester and ether linkages are tolerated, but the nature of the "R" group is more critical.

  • Aromatic Moieties: The introduction of an aromatic ring (compounds 2b and 3b ) significantly improves potency compared to the parent alcohol (1 ) and small alkyl derivatives (2a , 3a ). This suggests a potential π-π stacking interaction in the enzyme's binding pocket.

  • Electronic Effects: For both the ester and ether series, the presence of an electron-withdrawing fluorine atom on the phenyl ring (2c , 3c ) enhances activity, while an electron-donating methoxy group (2d , 3d ) reduces it. This indicates that the electronic properties of the aromatic ring are a key determinant of binding affinity.

  • Lead Candidate: Compound 3c , the 4-fluorobenzyl ether derivative, emerges as the most promising lead candidate for further optimization due to its sub-micromolar potency.

Conclusion

4-Oxazolemethanol is an excellent starting point for SAR studies due to the synthetic tractability of its primary hydroxyl group. The esterification and etherification protocols provided herein are robust and versatile methods for generating diverse libraries of analogs. By systematically modifying the structure of 4-oxazolemethanol and evaluating the biological activity of the resulting derivatives, researchers can gain valuable insights into the SAR of this important class of compounds, ultimately leading to the discovery of novel and potent therapeutic agents.

References

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 1-24. [Link]

  • Temkar, S., Aher, S. B., & Saudagar, R. B. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(1), 1-15. [Link]

  • Zhang, Y., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 645-666. [Link]

  • Chetia, S., et al. (2022). Chemistry and Pharmacological Applications of 1,3-Oxazoles. In Heterocyclic-Based Drug Design (pp. 1-54). IGI Global. [Link]

  • Aagalwe, S. L., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 5(1), 1-24. [Link]

  • Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48(1), 7-11.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176. [Link]

Application

Application Note: A Scalable and Efficient Synthesis of 4-Oxazolemethanol for Preclinical Development

Introduction: The Significance of 4-Oxazolemethanol in Drug Discovery The oxazole motif is a privileged heterocyclic scaffold frequently encountered in a wide array of biologically active natural products and synthetic p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Oxazolemethanol in Drug Discovery

The oxazole motif is a privileged heterocyclic scaffold frequently encountered in a wide array of biologically active natural products and synthetic pharmaceutical agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of molecules targeting various biological pathways. 4-Oxazolemethanol, in particular, serves as a crucial building block, providing a synthetically versatile handle for the elaboration of more complex molecular architectures.[3] The hydroxymethyl group at the 4-position allows for a variety of subsequent chemical transformations, making it an important intermediate in the synthesis of lead compounds for preclinical evaluation.

However, the transition from small-scale discovery synthesis to the larger quantities required for preclinical studies presents significant challenges.[4] These challenges include the need for a synthetic route that is not only high-yielding but also scalable, cost-effective, and utilizes readily available starting materials and reagents while ensuring operational safety. This application note details a robust and scalable protocol for the synthesis of 4-Oxazolemethanol, designed to meet the demands of preclinical drug development.

Strategic Approach to a Scalable Synthesis

For the multigram synthesis of 4-Oxazolemethanol, a two-step approach starting from commercially available ethyl 4-oxazolecarboxylate is proposed. This strategy is advantageous due to the relatively low cost of the starting material and the high efficiency of the chosen chemical transformation. The overall synthetic workflow is depicted below.

Figure 1: Overall synthetic workflow for the preparation of 4-Oxazolemethanol.

The key transformation is the reduction of the ester functionality of ethyl 4-oxazolecarboxylate to the corresponding primary alcohol. For this purpose, Lithium Aluminum Hydride (LAH) is selected as the reducing agent due to its high reactivity and effectiveness in reducing esters to alcohols.[5][6] While other reducing agents such as sodium borohydride can also be used, they are generally less reactive towards esters and may require harsher conditions or longer reaction times.[7] The reaction is performed in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), to prevent the violent reaction of LAH with protic solvents.[8]

Detailed Experimental Protocol

This protocol is designed for a multi-gram scale synthesis of 4-Oxazolemethanol. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/SolventFormulaMolar Mass ( g/mol )QuantityPuritySupplier
Ethyl 4-oxazolecarboxylateC₆H₇NO₃141.1210.0 g (70.8 mmol)≥98%Commercially Available
Lithium Aluminum Hydride (LAH)LiAlH₄37.953.2 g (84.3 mmol)95%Commercially Available
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mL≥99.9%, with BHT inhibitorCommercially Available
Ethyl AcetateC₄H₈O₂88.11~50 mLReagent GradeCommercially Available
Deionized WaterH₂O18.02~100 mL--
15% Sodium Hydroxide SolutionNaOH40.00~10 mL-In-house preparation
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Commercially Available
Silica GelSiO₂60.08As needed60 Å, 230-400 meshCommercially Available
HexaneC₆H₁₄86.18As neededHPLC GradeCommercially Available
Ethyl AcetateC₄H₈O₂88.11As neededHPLC GradeCommercially Available
Step-by-Step Procedure
  • Reaction Setup:

    • A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. The glassware must be oven-dried and assembled while hot to ensure anhydrous conditions.

    • The system is flushed with dry nitrogen gas.

    • Lithium Aluminum Hydride (3.2 g, 84.3 mmol) is carefully weighed in a dry, inert atmosphere (e.g., a glovebox) and transferred to the reaction flask.

    • Anhydrous THF (100 mL) is added to the flask via a cannula to create a suspension of LAH. The suspension is cooled to 0 °C using an ice-water bath.

  • Addition of the Ester:

    • Ethyl 4-oxazolecarboxylate (10.0 g, 70.8 mmol) is dissolved in anhydrous THF (100 mL) in the dropping funnel.

    • The solution of the ester is added dropwise to the stirred LAH suspension at 0 °C over a period of 30-45 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material (ethyl 4-oxazolecarboxylate) and the appearance of the more polar product (4-Oxazolemethanol) indicates the completion of the reaction.

  • Quenching and Work-up:

    • The reaction flask is cooled back to 0 °C in an ice-water bath.

    • The reaction is carefully quenched by the dropwise addition of ethyl acetate (~20 mL) to consume any excess LAH. This should be done slowly to control the evolution of hydrogen gas.

    • Following the ethyl acetate quench, deionized water (3.2 mL) is added dropwise, followed by the slow addition of 15% aqueous sodium hydroxide solution (3.2 mL), and finally deionized water (9.6 mL). This sequence is known as the Fieser work-up and is designed to produce a granular precipitate of aluminum salts that is easy to filter.[9]

    • The resulting slurry is stirred at room temperature for 30 minutes.

    • Anhydrous magnesium sulfate is added to the mixture to absorb excess water and aid in the granulation of the aluminum salts.

  • Isolation of the Crude Product:

    • The solid precipitate is removed by vacuum filtration through a pad of Celite®. The filter cake is washed with several portions of THF.

    • The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 4-Oxazolemethanol as an oil or a low-melting solid.

Purification
  • Column Chromatography:

    • The crude product is purified by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate in hexane and gradually increasing to 50-70% ethyl acetate).

    • Fractions are collected and analyzed by TLC. Those containing the pure product are combined.

    • The solvent is removed under reduced pressure to afford pure 4-Oxazolemethanol.

  • Recrystallization (Optional):

    • If the product solidifies, it can be further purified by recrystallization. A suitable solvent system would need to be determined empirically, but mixtures of ethyl acetate and hexane are often effective.

Figure 2: Step-by-step protocol for the synthesis of 4-Oxazolemethanol.

Characterization of 4-Oxazolemethanol

The identity and purity of the synthesized 4-Oxazolemethanol should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons on the oxazole ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the oxazole ring and the methylene carbon.

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.

Expected NMR Data (in CDCl₃):

Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
H-2 (oxazole)~7.9~151
H-5 (oxazole)~7.6~138
-CH₂-~4.6~55
-OHVariable (broad)-
C-4 (oxazole)-~142

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Safety and Handling Precautions

The synthesis of 4-Oxazolemethanol involves the use of hazardous materials that require careful handling.

  • Lithium Aluminum Hydride (LAH): LAH is a highly reactive, flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas.[9] It should only be handled in an inert and dry atmosphere. All quenching operations must be performed with extreme caution, especially at scale.

  • Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon exposure to air and light.[8] It is recommended to use THF containing a peroxide inhibitor like butylated hydroxytoluene (BHT).

  • General Precautions: The reaction should be conducted in a fume hood with proper ventilation. Emergency equipment, including a fire extinguisher rated for chemical fires (Class B or D for metal hydrides) and a safety shower/eyewash station, should be readily accessible.

Figure 3: Key safety considerations for the synthesis of 4-Oxazolemethanol.

Conclusion

This application note provides a detailed, scalable, and efficient protocol for the synthesis of 4-Oxazolemethanol, a key intermediate for preclinical drug development. By utilizing a robust LAH reduction of the readily available ethyl 4-oxazolecarboxylate, this method offers a practical solution for producing the multi-gram quantities of material necessary for further investigation. Adherence to the detailed experimental procedure and safety precautions outlined in this document is crucial for the successful and safe execution of this synthesis.

References

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from [Link]

  • Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). (2023). Reaction Chemistry & Engineering, 8(5).
  • Tetrahydrofuran. (n.d.). In Wikipedia. Retrieved from [Link]

  • How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH | Dr. Aman. (2023, August 22). YouTube. Retrieved from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]

  • 13 C and 1 H-NMR spectroscopic data... (n.d.). ResearchGate. Retrieved from [Link]

  • L-VALINOL. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. (n.d.). University of Calgary. Retrieved from [Link]

  • Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (n.d.). DRS@nio. Retrieved from [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research, 26(2), 153-158.
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024, February 9). ACS Publications. Retrieved from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). PMC - NIH. Retrieved from [Link]

  • . (n.d.). Retrieved from [Link]

  • Carboxylic Acid Reduction with LiAlH4 mechanism. (2021, April 8). YouTube. Retrieved from [Link]

  • Oxazole, 4,5-dihydro-2,4,4-trimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters. (2021, September 15). PMC - NIH. Retrieved from [Link]

  • Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester. Retrieved from [Link]

  • Synthesis of 4-(4-hydroxyphenyl)oxazole. (n.d.). PrepChem.com. Retrieved from [Link]

  • 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). PMC - NIH. Retrieved from [Link]

  • Collective Total Synthesis of 4‐Azafluorenone Alkaloids. (2023, June 1). ResearchGate. Retrieved from [Link]

  • Synthetic approaches for oxazole derivatives: A review. (2021, October 17). ResearchGate. Retrieved from [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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Method

Application Note: 4-Oxazolemethanol as a Versatile Scaffold for the Design of Novel Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The oxazole motif, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged sc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole motif, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1][2] Its unique electronic and structural properties facilitate critical non-covalent interactions, such as hydrogen bonding and π-π stacking, within the active sites of enzymes.[1] This versatility is highlighted by the presence of the oxazole core in numerous natural products and FDA-approved drugs targeting diseases from cancer to inflammatory conditions.[1][3] Within this class, the 4-Oxazolemethanol framework offers a particularly attractive starting point for kinase inhibitor discovery. The strategic placement of the hydroxymethyl group at the C4 position provides a key vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[4] Consequently, kinase inhibitors have become a major class of therapeutics.[5] This guide provides a comprehensive overview of the rationale, synthesis, and evaluation of 4-Oxazolemethanol-based compounds as novel kinase inhibitors, complete with detailed protocols for researchers in drug discovery.

Rationale for the 4-Oxazolemethanol Scaffold

The utility of the oxazole ring in drug design stems from its three distinct positions (C2, C4, and C5) that can be chemically modified.[6] This allows medicinal chemists to fine-tune the molecule's properties to achieve desired interactions with a specific kinase target. The 4-Oxazolemethanol scaffold capitalizes on this by presenting a primary alcohol that serves as a versatile chemical handle for building molecular complexity and exploring the binding pocket of a target kinase.

Key Advantages:

  • Structural Rigidity: The aromatic oxazole core provides a stable, rigid platform, which can reduce the entropic penalty of binding to the target.

  • Hydrogen Bonding Capacity: The nitrogen and oxygen atoms of the oxazole ring, along with the hydroxyl group of the methanol substituent, can act as hydrogen bond acceptors and donors, respectively—critical interactions for anchoring a ligand in a kinase's ATP-binding site.

  • Vectors for Diversification: The C2 and C5 positions, along with the C4-methanol group, provide three distinct points for chemical elaboration to optimize inhibitor performance.

Figure 1: Core structure of 4-Oxazolemethanol and its key diversification points.

Synthesis and Library Development

A robust synthetic strategy is crucial for generating a diverse library of analogs for SAR studies. The van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), is a highly effective and versatile method for constructing the oxazole core.[2][7] The following protocols outline a representative pathway for synthesizing a 4-oxazolemethanol precursor and subsequently diversifying it.

Protocol 1: Synthesis of Ethyl 5-Substituted-Oxazole-4-Carboxylate

This protocol describes a one-pot reaction to form the core oxazole ring, starting from an aldehyde and TosMIC, which generates an ester at the C4 position—a precursor to the required methanol group.

Materials:

  • Aldehyde of choice (R²-CHO) (1.0 equiv)

  • Tosylmethylisocyanide (TosMIC) (1.1 equiv)

  • Ethyl chloroacetate (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether, Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the aldehyde (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous DMF at room temperature, add potassium carbonate (2.5 equiv).

  • Add ethyl chloroacetate (1.2 equiv) dropwise to the reaction mixture.

  • Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the ethyl oxazole-4-carboxylate.

Protocol 2: Reduction to (5-Substituted-oxazol-4-yl)methanol

The ester is reduced to the primary alcohol using a standard reducing agent like lithium aluminum hydride (LAH) or, for a milder approach, lithium borohydride (LiBH₄).[8]

Materials:

  • Ethyl 5-substituted-oxazole-4-carboxylate (1.0 equiv)

  • Lithium borohydride (LiBH₄) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the oxazole-4-carboxylate (1.0 equiv) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add LiBH₄ (2.0 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, cool the mixture back to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the 4-Oxazolemethanol product, which can be purified by column chromatography if necessary.

Figure 2: General workflow for the synthesis of a 4-Oxazolemethanol inhibitor library.

Biochemical Evaluation of Kinase Inhibition

Once a library of compounds is synthesized, the first critical step is to determine their ability to inhibit the target kinase. In vitro kinase activity assays provide a quantitative measure of potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[4]

Protocol 3: In Vitro Kinase IC50 Determination (ADP-Glo™ Luminescence Assay)

This protocol describes a robust, luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. A lower luminescent signal indicates less ADP production and, therefore, greater inhibition of the kinase.[4]

Materials:

  • Purified kinase of interest (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Synthesized 4-Oxazolemethanol test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Create a serial dilution series of each test compound in 100% DMSO. A common approach is a 10-point, 1:3 dilution series starting from 1 mM. Prepare a DMSO-only "no inhibitor" control.

  • Assay Plate Setup: In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to the appropriate wells.

  • Kinase Addition: Add 2.5 µL of the kinase (pre-diluted in Kinase Assay Buffer to the optimal concentration) to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Start the reaction by adding 5 µL of a substrate/ATP mixture (prepared in Kinase Assay Buffer). The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase's activity.

  • ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and simultaneously catalyzes a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Figure 3: Workflow for a luminescence-based kinase inhibition assay.

Structure-Activity Relationship (SAR) Analysis

SAR analysis is the process of correlating changes in a molecule's structure with its biological activity.[9][10] By systematically modifying the R¹, R², and R³ positions of the 4-Oxazolemethanol scaffold and measuring the corresponding IC50 values, researchers can identify the chemical features that enhance potency and selectivity.

Table 1: Hypothetical SAR Data for 4-Oxazolemethanol Analogs against EGFR

Compound IDR¹ (C2 Position)R² (C5 Position)R³ (from -CH₂OH)EGFR IC50 (nM)
OXM-01 PhenylMethyl-OH (unmodified)250
OXM-02 4-ChlorophenylMethyl-OH (unmodified)85
OXM-03 PhenylCyclopropyl-OH (unmodified)150
OXM-04 4-ChlorophenylCyclopropyl-OH (unmodified)35
OXM-05 4-ChlorophenylCyclopropyl-O-Methyl120
OXM-06 4-ChlorophenylCyclopropyl-O-(2-morpholinoethyl)15

Interpretation of SAR:

  • R¹ Position: Adding an electron-withdrawing group like chlorine at the para-position of the C2-phenyl ring improves potency (compare OXM-01 vs. OXM-02, and OXM-03 vs. OXM-04), suggesting a key interaction in this region of the ATP pocket.

  • R² Position: A small, rigid cyclopropyl group at C5 is more favorable than a methyl group (compare OXM-02 vs. OXM-04).

  • R³ Position: Modifying the hydroxyl group is critical. Simple methylation (OXM-05) reduces activity, indicating the H-bond donor may be important. However, adding a larger, solubilizing group like a morpholinoethyl ether (OXM-06) significantly enhances potency, likely by accessing an additional binding region.

Cellular Efficacy and Cytotoxicity Assessment

A potent inhibitor in a biochemical assay must also be effective in a cellular environment. Cell-based assays are essential to confirm that a compound can cross the cell membrane, engage its target, and exert a biological effect, such as inhibiting cancer cell proliferation.[11]

Protocol 4: Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in signal indicates that the compound is inhibiting cell proliferation or is cytotoxic.

Materials:

  • Cancer cell line (e.g., A549, which overexpresses EGFR)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear tissue culture plates

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (medium with DMSO) and a "no cells" blank control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The 4-Oxazolemethanol scaffold represents a highly promising and synthetically tractable platform for the development of novel kinase inhibitors. Its inherent structural and electronic properties, combined with strategically positioned vectors for chemical diversification, provide a robust framework for generating potent and selective drug candidates. By employing a systematic workflow encompassing rational design, efficient synthesis, and a cascade of biochemical and cell-based assays, researchers can effectively explore the chemical space around this scaffold to optimize lead compounds for further preclinical and clinical development.

References

  • Sha, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1601. Retrieved from [Link]

  • Kaur, R., et al. (2018). Therapeutic potential of oxazole scaffold: a patent review (2006-2017). Expert Opinion on Therapeutic Patents, 28(11), 865-882. Retrieved from [Link]

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Retrieved from [Link]

  • Saini, M.S., et al. (2024). Review on Therapeutic Diversity of Oxazole Scaffold: An Update. Chemistry & Biodiversity. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]

  • Shapiro, A. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. Retrieved from [Link]

  • Ishida, J., et al. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry Letters, 19(5), 1342-1346. Retrieved from [Link]

  • Babon, J.J., & Murphy, J.M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. Retrieved from [Link]

  • ResearchGate. (2025). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: Identification of candidates for clinical development. Request PDF. Retrieved from [Link]

  • Senter, T., et al. (2011). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 54(1), 169-181. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. ResearchGate. Retrieved from [Link]

  • Lee, S., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Scientific Reports, 14(1), 1017. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Introducing the 4-Oxazolemethanol Moiety into Complex Molecules

Introduction: The Strategic Importance of the 4-Oxazolemethanol Scaffold The 1,3-oxazole ring is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and pharmace...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Oxazolemethanol Scaffold

The 1,3-oxazole ring is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and pharmaceutical agents.[1] Its significance lies in its ability to act as a bioisosteric replacement for amide or ester functionalities, often conferring improved metabolic stability and pharmacokinetic properties.[2] The 4-oxazolemethanol substructure, specifically, provides a crucial synthetic handle—a primary alcohol—that allows for further elaboration and covalent linkage to other molecular fragments. This makes it an invaluable building block for medicinal chemists and synthetic researchers engaged in the construction of complex molecules, from peptide mimics to polyketide natural products.[3]

This technical guide provides an in-depth exploration of two primary, field-proven strategies for introducing the 4-oxazolemethanol moiety. We will delve into the mechanistic rationale behind each approach, offering detailed, step-by-step protocols suitable for implementation in a research setting. The two core methodologies discussed are:

  • The Biomimetic Approach: Synthesis from β-Hydroxy Amino Acid Precursors (e.g., Serine).

  • The Functionalization Approach: Direct C-H Functionalization of a Pre-formed Oxazole Ring.

This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively incorporate this versatile scaffold into their synthetic campaigns.

Methodology 1: The Biomimetic Approach via Serine-Derived Precursors

This strategy leverages the inherent stereochemistry and functionality of amino acids like L-serine, which naturally contain the required hydroxymethyl precursor. The general workflow involves the formation of an N-acyl serine derivative (a β-hydroxy amide), followed by a two-step cyclodehydration-oxidation sequence. This pathway is particularly powerful for creating chiral 4-oxazolemethanol moieties, as the stereocenter from the starting amino acid is often preserved.[4]

Causality and Strategic Considerations:

The choice of this method is often dictated by the desire to maintain stereochemical integrity. The cyclodehydration of the β-hydroxy amide to the intermediate oxazoline proceeds through mechanisms that can retain or invert the stereochemistry at the carbinol center, depending on the reagents used.[5] Subsequent oxidation to the aromatic oxazole removes this stereocenter, but any chirality in other parts of the molecule is preserved under the mild conditions typically employed. This approach is foundational in the synthesis of many oxazole-containing natural products.[1]

Experimental Workflow and Protocols

The overall transformation can be visualized as a three-stage process: N-acylation, cyclodehydration to an oxazoline, and subsequent oxidation to the oxazole.

G cluster_0 Stage 1: N-Acylation cluster_1 Stage 2: Cyclodehydration cluster_2 Stage 3: Oxidation cluster_3 Stage 4: Reduction start L-Serine Methyl Ester product1 N-Acyl Serine Derivative (β-Hydroxy Amide) start->product1 Base (e.g., K2CO3) acyl Acylating Agent (e.g., Acid Chloride) acyl->product1 product2 4,5-Dihydrooxazole-4-carboxylate (Oxazoline) product1->product2 reagent2 Dehydrating Agent (e.g., Deoxo-Fluor) reagent2->product2 product3 4-Oxazolecarboxylate product2->product3 reagent3 Oxidizing Agent (e.g., MnO2 or CuBr2/DBU) reagent3->product3 final_product Target: 4-Oxazolemethanol product3->final_product reagent4 Reducing Agent (e.g., LiAlH4) reagent4->final_product G cluster_0 Stage 1: C2-Protection cluster_1 Stage 2: C4-Metalation & Functionalization cluster_2 Stage 3: Deprotection start Substituted Oxazole product1 2-TIPS-Oxazole start->product1 THF, -78 °C reagent1 1. n-BuLi 2. TIPS-Cl reagent1->product1 product2 2-TIPS-4-hydroxymethyl-oxazole product1->product2 THF, -78 °C reagent2 1. Strong Base (e.g., LDA) 2. Paraformaldehyde reagent2->product2 final_product Target: 4-Oxazolemethanol product2->final_product reagent3 Fluoride Source (e.g., TBAF) reagent3->final_product

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-Oxazolemethanol for the Development of Novel Antimicrobial Agents

Introduction: The Oxazole Scaffold in Antimicrobial Research The relentless emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of new chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold in Antimicrobial Research

The relentless emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of new chemical entities with novel mechanisms of action.[1][2] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the oxazole ring system has proven to be a privileged scaffold.[3][4] Oxazoles, five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, are present in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3][4] The unique electronic and structural features of the oxazole ring allow it to engage with various biological targets like enzymes and receptors through diverse non-covalent interactions.[2]

This guide focuses on a specific, functionalized building block: 4-Oxazolemethanol (also known as 4-(hydroxymethyl)oxazole). Its simple structure, featuring a reactive hydroxyl group, presents an ideal and versatile starting point for the synthesis of extensive compound libraries. By targeting this hydroxyl group for chemical modification, researchers can systematically explore the structure-activity relationships (SAR) of novel oxazole derivatives, aiming to identify candidates with potent antimicrobial activity. This document provides a comprehensive framework, from the synthesis of the core scaffold and its subsequent derivatization to detailed protocols for antimicrobial evaluation and a discussion of a hypothetical mechanism of action.

Part 1: Synthesis and Derivatization Strategy

The strategic approach begins with the synthesis of the 4-Oxazolemethanol core, followed by the creation of a diverse library of derivatives, primarily through modification of the hydroxymethyl group. This allows for a focused investigation of how different chemical functionalities at this position influence antimicrobial efficacy.

Protocol 1: One-Pot Synthesis of the 4-Oxazolemethanol Scaffold

This protocol is adapted from a method for the synthesis of 4-(hydroxymethyl)oxazoles from readily available benzamides.[5] This procedure provides a reliable and efficient route to the core structure, which serves as the foundational building block for subsequent derivatization.

Rationale: This one-pot sequential method is chosen for its efficiency and use of accessible starting materials. It avoids the isolation of multiple intermediates, streamlining the production of the 4-Oxazolemethanol core.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve the starting benzamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Formation of Intermediate: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of n-butyllithium (n-BuLi) (2.2 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture for 1 hour at this temperature.

  • Addition of Dihydroxyacetone Dimer: Add a solution of 1,3-dihydroxyacetone dimer (0.6 equivalents) in anhydrous THF dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-Oxazolemethanol product.

Workflow for Synthesis of 4-Oxazolemethanol Scaffold

cluster_synthesis Protocol 1: Synthesis of 4-Oxazolemethanol Benzamide Benzamide Intermediate Lithiated Intermediate Benzamide->Intermediate n-BuLi/THF nBuLi_THF 1. n-BuLi, THF, -78°C Cyclization Warming to RT (Cyclization) Intermediate->Cyclization DHA Dimer DHA_Dimer 2. Dihydroxyacetone Dimer Quench_Extract 3. Quench (NH4Cl) 4. Extraction Cyclization->Quench_Extract Purification 5. Column Chromatography Quench_Extract->Purification Final_Product 4-Oxazolemethanol Purification->Final_Product

Caption: Synthesis workflow for the 4-Oxazolemethanol core.

Protocol 2: Library Synthesis via Esterification of 4-Oxazolemethanol

The primary hydroxyl group of 4-Oxazolemethanol is an excellent handle for creating a diverse library of ester derivatives. This allows for the systematic modulation of properties such as lipophilicity, steric bulk, and electronic character, which are critical determinants of biological activity.

Rationale: Esterification is a fundamental and reliable reaction. By using a variety of carboxylic acids (or acyl chlorides), a wide range of functionalities can be appended to the core scaffold. This strategy is central to establishing a clear Structure-Activity Relationship (SAR). The antimicrobial action of certain fatty acid esters is well-documented, providing a strong basis for this approach.[6]

Experimental Protocol (General Procedure for Ester Synthesis):

  • Reaction Setup: To a solution of 4-Oxazolemethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add the desired carboxylic acid (1.2 equivalents).

  • Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester derivative by flash column chromatography.

Derivatization Strategy Diagram:

cluster_derivatization Protocol 2: Derivatization Strategy Core 4-Oxazolemethanol (Core Scaffold) Reaction Esterification Reaction Core->Reaction Reagents Library of Carboxylic Acids (R-COOH) + Coupling Agents (DCC, DMAP) Reagents->Reaction Library Diverse Library of (Oxazol-4-yl)methyl Esters Reaction->Library

Caption: Strategy for generating a compound library from the core scaffold.

Part 2: Antimicrobial Activity Evaluation

A systematic evaluation of the synthesized compounds is critical to identify promising leads. Standardized protocols for determining antimicrobial susceptibility ensure data is reproducible and comparable. The following protocols are based on established methodologies.[5]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Materials:

  • Synthesized 4-Oxazolemethanol derivatives

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile Mueller-Hinton Broth (MHB)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (DMSO or vehicle)

  • Microplate reader

Experimental Protocol:

  • Compound Preparation: Prepare stock solutions of each test compound in DMSO. Create a series of two-fold dilutions in MHB directly in the 96-well plate to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include positive control wells (inoculum + standard antibiotic), negative control wells (inoculum + vehicle), and sterility control wells (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.

Protocol 4: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Synthesized 4-Oxazolemethanol derivatives

  • Sterile filter paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

Experimental Protocol:

  • Plate Preparation: Prepare a bacterial lawn by evenly streaking a sterile swab dipped in a standardized inoculum (0.5 McFarland) across the entire surface of an MHA plate.

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of each test compound onto the surface of the agar.

  • Controls: Apply a positive control disk (standard antibiotic) and a negative control disk (vehicle only) to each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Data Presentation

Quantitative data from the MIC assays should be summarized in a clear, tabular format for easy comparison and SAR analysis.

Table 1: Hypothetical MIC Data for 4-Oxazolemethanol Derivatives

Compound IDR Group (Ester Moiety)Gram-Positive (S. aureus) MIC (µg/mL)Gram-Negative (E. coli) MIC (µg/mL)
OM-Core -H (Parent Alcohol)>256>256
OM-01 Acetyl128>256
OM-02 Butyryl64128
OM-03 Octanoyl1664
OM-04 Benzoyl32>256
OM-05 4-Chlorobenzoyl832
Gentamicin (Positive Control)12

Part 3: Hypothetical Mechanism of Action

While the precise mechanism of action for novel compounds must be determined experimentally, we can propose a hypothetical pathway based on the physicochemical properties of small, lipophilic heterocyclic compounds. This provides a framework for future mechanistic studies.

Hypothesized Mechanism: Disruption of Bacterial Cell Membrane Integrity

The derivatization of 4-Oxazolemethanol with lipophilic ester side chains could produce amphipathic molecules. Such molecules may preferentially insert into the phospholipid bilayer of bacterial cell membranes.

Proposed Sequence of Events:

  • Initial Interaction: The lipophilic ester tail of the derivative facilitates its partitioning into the hydrophobic core of the bacterial cell membrane.

  • Membrane Disorganization: The accumulation of these foreign molecules disrupts the ordered structure of the lipid bilayer, altering membrane fluidity and creating pores or channels.

  • Loss of Potential and Leakage: This disruption leads to the dissipation of the proton motive force and the leakage of essential ions (e.g., K⁺) and small metabolites from the cytoplasm.

  • Inhibition of Cellular Processes: The loss of membrane potential and essential molecules inhibits critical cellular processes such as ATP synthesis and nutrient transport.

  • Cell Death: The cumulative damage to the cell membrane ultimately leads to bacterial cell death.

Hypothetical Signaling Pathway Diagram:

cluster_moa Hypothetical Mechanism of Action Compound Lipophilic 4-Oxazolemethanol Ester Derivative Insertion Insertion into Membrane Compound->Insertion Membrane Bacterial Cell Membrane (Phospholipid Bilayer) Membrane->Insertion Disruption Membrane Disorganization (Loss of Fluidity) Insertion->Disruption Leakage Ion & Metabolite Leakage Disruption->Leakage Inhibition Inhibition of ATP Synthesis & Transport Leakage->Inhibition Death Cell Death Inhibition->Death

Caption: Hypothetical pathway for antimicrobial action.

Conclusion and Future Directions

4-Oxazolemethanol represents a promising and synthetically accessible scaffold for the development of novel antimicrobial agents. The protocols outlined in this guide provide a comprehensive roadmap for researchers to synthesize a library of derivatives, perform robust antimicrobial screening, and begin to investigate the mechanism of action. The key to success lies in the systematic exploration of the structure-activity relationship by modifying the hydroxymethyl group. Future work should focus on expanding the derivative library with diverse functionalities (e.g., ethers, carbamates), evaluating lead compounds against a broader panel of resistant pathogens, and conducting detailed mechanistic studies to validate the proposed membrane disruption hypothesis.

References

  • BenchChem. (2025). Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel Plant-Derived Compounds such as Melilotigenin.
  • IAJPS. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences.
  • Qalalweh, N. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah National University- Palestinian Medical and Pharmaceutical Journal.
  • Singh, G. et al. (2019).
  • Haydon, D. et al. (2014). Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. PubMed. [Link]

  • Choudhary, A. et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. SpringerLink. [Link]

  • PrepChem. (n.d.). Synthesis of 4-(4-hydroxyphenyl)oxazole. [Link]

  • MDPI. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]

  • Ciobanu, C. et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Center for Biotechnology Information. [Link]

  • Sravanthi, K. et al. (2014). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. [Link]

  • Shelar, U. B. et al. (2022). Review of Antimicrobial Activity of Oxazole. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Wang, L. et al. (2016). Synthesis and Antibacterial Evaluation of Novel 1,3,4-Oxadiazole Derivatives Containing Sulfonate/Carboxylate Moiety. PMC. [Link]

  • Hamdan, I. A. & Tomma, J. H. (2024). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Iraqi Journal of Science. [Link]

  • Kabara, J. J. et al. (1973). Antimicrobial Action of Esters of Polyhydric Alcohols. Antimicrobial Agents and Chemotherapy. [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 4-Oxazolemethanol Derivatives in Solid-Phase Synthesis

Abstract The oxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and metabolic stability make it a highl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and metabolic stability make it a highly desirable scaffold in drug discovery.[1][4] When combined with the efficiency of solid-phase synthesis (SPS) and combinatorial chemistry, oxazole-based building blocks become powerful tools for the rapid generation of diverse molecular libraries.[5][6][7] This guide provides an in-depth exploration of protocols utilizing derivatives of 4-Oxazolemethanol, focusing on two key applications: as a novel, cleavable linker system for Solid-Phase Peptide Synthesis (SPPS) and as a versatile scaffold for combinatorial diversification. We will detail the underlying chemical principles, provide step-by-step experimental protocols, and discuss the causality behind key procedural choices to empower researchers in their synthetic endeavors.

Core Principles: The Versatility of the Oxazole Moiety in SPS

The strategic advantage of incorporating an oxazole moiety, such as one derived from 4-Oxazolemethanol, into a solid-phase synthesis strategy lies in its dual-functionality. It can act as a stable, yet selectively cleavable, linkage point or as a central scaffold for building molecular complexity.

The Oxazole Ring as a Single-Electron Oxidation Cleavable Linker

A significant innovation in peptide synthesis is the development of linkers that are stable to standard reaction conditions but can be cleaved under specific, mild protocols.[8] A diaryl oxazole-based linker, which can be conceptually derived from 4-Oxazolemethanol precursors, offers a unique cleavage mechanism.[9][10]

Causality & Mechanism: The core of this linker is an oxazole ring that is exceptionally stable to the acidic and basic conditions typical of Fmoc-based solid-phase peptide synthesis (SPPS).[10][11] However, the oxazole heterocycle is susceptible to single-electron oxidation. Treatment with an oxidant like Cerium (IV) Ammonium Nitrate (CAN) triggers a rapid oxidative cleavage, releasing the synthesized peptide from the solid support under mild, aqueous conditions.[9][10] This provides an orthogonal cleavage strategy to traditional acid-labile (e.g., TFA-based) or photolabile linkers, expanding the versatility of peptide discovery platforms.[9]

G cluster_0 Solid Support cluster_1 Linker & Peptide Assembly cluster_2 Cleavage & Release Resin Solid Support (e.g., Polystyrene) Linker Diaryl Oxazole Linker Resin->Linker Attachment Peptide Growing Peptide Chain (Fmoc-SPPS) Linker->Peptide C-Terminus Anchor Cleavage Cleavage Conditions: Ce(NH₄)₂(NO₃)₆ (CAN) Aqueous Solution Product Released Peptide Cleavage->Product Oxidative Release

Figure 1: Workflow for SPPS using an oxazole-based cleavable linker.

4-Oxazolemethanol as a Diversifiable Scaffold

In a different strategic approach, the 4-(hydroxymethyl)oxazole unit can be used as a central scaffold for building combinatorial libraries.[5] The hydroxyl group serves as the primary attachment point to the solid support, leaving other positions on the oxazole ring and any pre-installed functional groups available for diversification.

Causality & Mechanism: By anchoring the scaffold to the resin, excess reagents and by-products from subsequent reactions can be easily washed away, a core advantage of solid-phase synthesis.[12] The immobilized scaffold's free hydroxyl group (or a derivative) can then be subjected to a wide array of chemical transformations. This methodology combines solution-phase preparation of the core building block with solid-phase combinatorial chemistry to efficiently generate libraries of related compounds for high-throughput screening.[5][13]

G cluster_diversification On-Resin Diversification start 4-Oxazolemethanol Scaffold resin Solid Support Attachment Point start->resin:f0 Immobilization immobilized Immobilized Scaffold mitsunobu Mitsunobu Reaction (Phenols) immobilized->mitsunobu R-OH halide Conversion to Halide (PBr₃) immobilized->halide R-OH cleavage Cleavage (TFA) mitsunobu->cleavage thioether Nucleophilic Displacement (Thiols) halide->thioether R-Br oxidation Oxidation (m-CPBA) thioether->oxidation R-S-R' thioether->cleavage oxidation->cleavage library Library of 5-Substituted Oxazoles cleavage->library

Figure 2: Combinatorial diversification workflow using an immobilized oxazole scaffold.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps for monitoring and verification. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) via an Oxazole Linker

This protocol outlines a typical cycle for elongating a peptide chain on a resin functionalized with an oxazole-based cleavable linker.

A. Materials & Reagents

Reagent/MaterialGradeSupplierNotes
Oxazole-Linker-ResinSynthesis GradeCustom/VendorPre-loaded with the first amino acid.
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeSigma-Aldrich
PiperidineReagent GradeAcros Organics
Fmoc-protected Amino AcidsSynthesis GradeBachem/Various
HOBt/HBTU or Oxyma/DICCoupling ReagentsVarious
N,N-Diisopropylethylamine (DIPEA)Reagent GradeSigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Cerium (IV) Ammonium Nitrate (CAN)Reagent GradeSigma-AldrichFor cleavage.

B. Procedure: Single Coupling Cycle

  • Resin Swelling: Place the oxazole-linker-resin (100 mg, 0.1 mmol) in a fritted solid-phase reaction vessel. Add DMF (2 mL) and agitate on a shaker for 30 minutes to swell the resin. Drain the solvent.

  • Fmoc Deprotection:

    • Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat with a fresh 2 mL portion of the piperidine solution and agitate for 20 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly to remove residual piperidine.

    • 5 x 2 mL DMF

    • 3 x 2 mL DCM

    • 5 x 2 mL DMF

    • Self-Validation: Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) indicates the presence of a free primary amine, confirming successful Fmoc removal.[11]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (0.5 mmol, 5 equiv.) and a coupling agent (e.g., HBTU, 0.45 mmol, 4.5 equiv.) in 1 mL of DMF.

    • Add DIPEA (1.0 mmol, 10 equiv.) to the solution.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin with 3 x 2 mL DMF.

    • Self-Validation: Perform a second Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, repeat the coupling step.

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the peptide sequence. After the final coupling, proceed to N-terminal modification (if any) or directly to cleavage.

C. Protocol 2: Oxidative Cleavage with Cerium (IV) Ammonium Nitrate (CAN)

  • Final Wash: After the final synthesis step, wash the resin thoroughly with DCM (5 x 2 mL) and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a solution of 0.1 M CAN in a 1:1 mixture of acetonitrile and water.

  • Cleavage Reaction:

    • Add 2 mL of the CAN solution to the dried resin.

    • Agitate the vessel at room temperature. The reaction is typically rapid.[9][10] Monitor the reaction by taking small aliquots of the supernatant, quenching with a reducing agent (e.g., sodium ascorbate), and analyzing by LC-MS.

    • A typical reaction time is 30-60 minutes.

  • Product Collection:

    • Drain the solution from the reaction vessel, collecting the filtrate in a clean vial.

    • Wash the resin with an additional 3 x 1 mL of the acetonitrile/water mixture and combine the filtrates.

  • Work-up & Purification:

    • The collected solution can be diluted with water and purified directly via reverse-phase HPLC to yield the final peptide product.

    • Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

Protocol 3: Diversification of an Immobilized 4-Oxazolemethanol Scaffold

This protocol details the modification of a resin-bound 4-(hydroxymethyl)oxazole scaffold, specifically via a Mitsunobu reaction to generate an aryl ether library.[5]

A. Materials & Reagents

Reagent/MaterialGradeSupplierNotes
4-(hydroxymethyl)oxazole-ResinSynthesis GradeCustom/Vendore.g., attached via a Wang linker.
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Triphenylphosphine (PPh₃)Reagent GradeAcros Organics
Diisopropyl azodicarboxylate (DIAD)Reagent GradeSigma-AldrichCaution: Potentially explosive.
Substituted PhenolsVariousVariousThe "R" group for diversification.
Trifluoroacetic Acid (TFA)Reagent GradeSigma-AldrichFor cleavage.
Triisopropylsilane (TIS)Reagent GradeSigma-AldrichScavenger.

B. Procedure: On-Resin Mitsunobu Reaction

  • Resin Preparation: Swell the 4-(hydroxymethyl)oxazole-resin (100 mg, 0.1 mmol) in anhydrous THF (2 mL) for 30 minutes in a dry reaction vessel under a nitrogen atmosphere. Drain the THF.

  • Reagent Solution Preparation:

    • In a separate dry vial, dissolve the desired phenol (0.5 mmol, 5 equiv.) and triphenylphosphine (0.5 mmol, 5 equiv.) in 1.5 mL of anhydrous THF.

  • Reaction Execution:

    • Add the phenol/PPh₃ solution to the resin.

    • Slowly add DIAD (0.5 mmol, 5 equiv.) dropwise to the resin slurry at 0 °C.

    • Allow the reaction to warm to room temperature and agitate for 12-16 hours.

  • Washing: Drain the reaction solution and wash the resin extensively to remove Mitsunobu by-products.

    • 5 x 2 mL THF

    • 3 x 2 mL Methanol

    • 5 x 2 mL DCM

    • Dry the resin under vacuum.

  • Cleavage from Support:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.

    • Add 2 mL of the cleavage cocktail to the dried resin and agitate for 2 hours at room temperature.

    • Drain the cocktail, collecting the filtrate. Wash the resin with 2 x 0.5 mL of neat TFA and combine the filtrates.

  • Product Isolation:

    • Reduce the volume of the collected filtrate under a stream of nitrogen.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

    • Analyze and purify the resulting oxazole aryl ether by HPLC and characterize by LC-MS. Crude purity is often observed to be >90%.[5]

References

  • Wolff, E. (2024). Development of a Diaryl Oxazole-Based Cleavable Linker for Peptides. Thesis, Bachelor of Science. [Link]

  • Shugrue, C., et al. (2024). Development of an oxazole-based cleavable linker for peptides. Bioorganic & Medicinal Chemistry, 117663. [Link]

  • Ingall, A. H., et al. (2000). 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles. Journal of Combinatorial Chemistry, 2(5), 475-90. [Link]

  • Pires, C., et al. (2021). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 19(11), 606. [Link]

  • Fustero, S., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(19), 6296. [Link]

  • Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Pharmaceuticals, 13(3), 37. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Patel, H., et al. (2022). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. World Journal of Pharmaceutical Research, 11(10), 1039-1050. [Link]

  • JoVE. (2023). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. YouTube. [Link]

  • de Visser, M., et al. (2000). Solid-phase synthesis of 4-substituted imidazoles using a scaffold approach. Bioorganic & Medicinal Chemistry Letters, 10(17), 1935-8. [Link]

  • ResearchGate. (2002). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. ResearchGate. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. [Link]

  • Sarria, I., et al. (2018). Automated solid-phase synthesis of metabolically stabilized triazolo-peptidomimetics. Amino Acids, 50(12), 1695-1702. [Link]

  • Lin, S., et al. (2024). Solid-Phase Synthesis of Peptidols via Reductive Cleavage Through a Benzotriazole Linker. Advanced Synthesis & Catalysis. [Link]

  • Singh, S., et al. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. [Link]

  • Prajapat, P. (2018). Role of Combinatorial, Medicinal & Biological Chemistry in Drug Discovery Development: An Introduction. Lupine Publishers. [Link]

  • Clairoux, A. (2024). Combinatorial Chemistry: Innovations and Applications. Journal of Molecular and Organic Chemistry. [Link]

  • Lam, K. S., & Ren, Z. (2017). Combinatorial Chemistry in Drug Discovery. Current opinion in chemical biology, 38, iii-v. [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 4-Oxazolemethanol in Advanced Fluorescent Probe Synthesis

Introduction: Why Oxazole Scaffolds? The Case for 4-Oxazolemethanol In the landscape of bioimaging and molecular sensing, fluorescent probes are indispensable tools. The selection of the core fluorophore is a critical de...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why Oxazole Scaffolds? The Case for 4-Oxazolemethanol

In the landscape of bioimaging and molecular sensing, fluorescent probes are indispensable tools. The selection of the core fluorophore is a critical decision that dictates the probe's ultimate utility. While traditional fluorophores like fluorescein and rhodamine are widely used, they often present limitations such as small Stokes shifts and pH sensitivity.[1] Oxazole-based fluorophores have emerged as a powerful alternative, offering highly tunable photophysical properties, environmental sensitivity (solvatochromism), and a scaffold amenable to diverse functionalization.[1][2]

4-Oxazolemethanol (CAS 155742-48-6) distinguishes itself as a particularly valuable starting material.[3] Its structure combines the inherent fluorescence potential of the π-conjugated oxazole ring with a strategically positioned hydroxymethyl (-CH2OH) group.[4] This hydroxyl group serves as a versatile chemical handle, enabling covalent linkage to a wide array of recognition moieties and biomolecules, thereby providing a streamlined pathway to purpose-built chemical probes. This guide will detail the journey from this simple building block to a functional, high-performance fluorescent probe.

Part 1: Foundational Chemistry of 4-Oxazolemethanol

Understanding the intrinsic properties of 4-Oxazolemethanol is fundamental to its effective application. The molecule's utility is a direct consequence of its hybrid nature, possessing the characteristics of both a stable heterocycle and a primary alcohol.[3]

Core Physicochemical Properties

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This arrangement creates an electron-rich aromatic system that forms the basis of its fluorescence. The key properties of the 4-Oxazolemethanol precursor are summarized below.

PropertyValueSource
Molecular Formula C₄H₅NO₂[4]
Molecular Weight 99.09 g/mol [4]
Boiling Point 212.8 °C at 760 mmHg[4]
Density 1.25 g/cm³[4]
Synonyms 4-(Hydroxymethyl)-1,3-oxazole[3]
The Strategic Importance of the 4-Hydroxymethyl Group

While the oxazole core is the source of luminescence, the -CH2OH group at the 4-position is the gateway to functionality. It is not hyper-reactive, lending stability to the parent molecule, yet it can be readily converted into other functional groups under standard laboratory conditions. This allows for a modular approach to probe synthesis, where the fluorescent core can be prepared and then coupled to a separately synthesized recognition unit.

Common transformations include:

  • Oxidation: The primary alcohol can be oxidized to an aldehyde (4-formyloxazole), a key intermediate for reactions like Knoevenagel condensations or reductive aminations.

  • Esterification/Etherification: The hydroxyl group can react with carboxylic acids or alkyl halides to form ester or ether linkages, respectively, providing a simple method for attaching other molecular fragments.

  • Conversion to a Leaving Group: The alcohol can be converted into a better leaving group (e.g., a tosylate or mesylate), which can then be displaced by a variety of nucleophiles. This is a robust strategy for C-N, C-O, or C-S bond formation.

Part 2: Rational Design of 4-Oxazolemethanol-Derived Probes

A successful fluorescent probe is more than just a dye; it is a precisely engineered molecule designed for a specific task. The modular design paradigm is particularly well-suited to scaffolds like 4-Oxazolemethanol.

The Modular Probe Architecture

Most fluorescent probes consist of three interconnected components: the fluorophore, a linker, and a recognition moiety (or reactive group).

cluster_probe Modular Fluorescent Probe cluster_components Key Functions F Fluorophore (Oxazole Core) L Linker F->L R Recognition Moiety (Analyte-Specific Trigger) L->R F_desc Emits light upon excitation. L_desc Provides spatial separation and modulates solubility/reactivity. R_desc Binds to the target analyte, - or - Reacts with the target analyte.

Figure 1: Modular architecture of a fluorescent probe.

The 4-Oxazolemethanol derivative serves as the Fluorophore . The reactions performed on its hydroxyl group create the Linker and attach the Recognition Moiety . This moiety is the key to selectivity; it is designed to interact specifically with the biological target of interest (e.g., an enzyme, a specific ion, or a reactive oxygen species), triggering a change in the fluorophore's emission.

Comparative Performance

Oxazole-based probes offer a compelling set of characteristics when compared to other common fluorophore classes. Their sensitivity to the local environment can be a distinct advantage for probing events like protein binding or membrane insertion.[1]

Fluorescent Probe ClassTypical Quantum YieldTypical Stokes ShiftKey AdvantagesCommon Applications
Oxazole Derivatives Moderate to HighModerate to LargeTunable properties, environmental sensitivity, good for lipid imaging.[1]Live-cell imaging, lipid droplet staining, organelle targeting.[1][2]
Fluorescein & Derivatives HighSmallHigh brightness, well-established protocols.[1]Immunofluorescence, flow cytometry, pH sensing.[1]
Rhodamine & Derivatives HighSmall to ModerateHigh photostability, good brightness.[1]Immunofluorescence, single-molecule tracking, mitochondrial staining.[1]
BODIPY Dyes HighSmallSharp emission peaks, high photostability, relatively insensitive to solvent polarity.[1]Membrane labeling, protein labeling, fluorescence polarization assays.[1]

Part 3: Application Notes & Experimental Protocols

This section provides a practical, step-by-step guide for the synthesis of a hypothetical "turn-on" fluorescent probe for biothiol detection, starting from 4-Oxazolemethanol. The design is inspired by established mechanisms where a thiol undergoes a Michael addition reaction that disrupts a non-fluorescent quenching pathway, thereby restoring fluorescence.[5]

Protocol: Synthesis of an Oxazole-Based Probe for Biothiol Detection

This protocol details a three-step synthesis to produce Oxazole-Thiol-Probe 1 (OTP-1) .

Causality: The strategy involves converting the inert -CH2OH group of 4-Oxazolemethanol into an aldehyde. This aldehyde is then used to construct a conjugated system capped with a 2,4-dinitrophenyl ether group. This extended conjugation acts as a fluorescence quencher. The ether linkage is susceptible to cleavage by biological thiols (like glutathione), releasing the highly fluorescent oxazole--based fluorophore.

cluster_workflow Synthetic Workflow for OTP-1 START 4-Oxazolemethanol STEP1 Step 1: Oxidation (e.g., PCC or DMP) START->STEP1 INT1 Intermediate 1: 4-Formyloxazole STEP1->INT1 STEP2 Step 2: Knoevenagel Condensation (with 2-(2,4-dinitrophenoxy)acetonitrile) INT1->STEP2 INT2 Intermediate 2: Quenched Precursor STEP2->INT2 STEP3 Step 3: Thiol Reaction (Sensing) (e.g., Glutathione) INT2->STEP3 PROBE OTP-1 (Fluorescent Product) STEP3->PROBE cluster_workflow Cellular Imaging Workflow P1 1. Cell Culture (e.g., HeLa cells on glass-bottom dish) P2 2. Probe Loading (Incubate cells with OTP-1 Precursor) P1->P2 P3 3. Washing (Remove excess probe) P2->P3 P4 4. Imaging (Confocal Fluorescence Microscopy) P3->P4 P5 5. Analysis (Quantify fluorescence intensity in treated vs. control cells) P4->P5

Sources

Application

Experimental setup for microwave-assisted synthesis of 4-Oxazolemethanol

An Application Note and Protocol for the Microwave-Assisted Synthesis of 4-Oxazolemethanol Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the synthesis of 4-Oxa...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Microwave-Assisted Synthesis of 4-Oxazolemethanol

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 4-Oxazolemethanol, a valuable heterocyclic building block, utilizing Microwave-Assisted Organic Synthesis (MAOS). The oxazole motif is a privileged structure in medicinal chemistry and drug discovery, and its efficient synthesis is of significant interest.[1] Traditional synthesis methods often suffer from long reaction times and harsh conditions.[1] This application note details a robust and rapid protocol leveraging the advantages of microwave irradiation, which dramatically accelerates reaction rates, often improves yields, and aligns with the principles of green chemistry by reducing energy consumption and solvent use.[2][3][4] The protocols and insights provided are intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Strategic Advantage of Microwave Synthesis

The oxazole ring is a cornerstone in the architecture of numerous biologically active compounds and natural products. Consequently, the development of efficient synthetic routes to substituted oxazoles like 4-Oxazolemethanol is a critical endeavor in pharmaceutical research. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, moving beyond the limitations of conventional heating methods.[5]

Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[6][7] This process, known as dielectric heating, results in rapid, uniform, and highly efficient energy transfer, leading to several key advantages:

  • Accelerated Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes.[4][6]

  • Enhanced Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions, higher yields, and simplified purification.[2][4]

  • Energy Efficiency: By heating only the reactants and solvent, not the vessel, microwave synthesis significantly reduces energy consumption.[3][8]

  • Improved Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility.[4][9]

This guide provides a validated protocol for the synthesis of 4-Oxazolemethanol, explaining the causality behind the procedural choices to empower researchers to adapt and optimize this methodology.

Reaction Principle and Mechanism

The synthesis of the oxazole ring can be achieved through various methods, including the Robinson-Gabriel, Bredereck, and Van Leusen reactions.[1][10] This protocol is based on a modified Bredereck-type cyclocondensation reaction. The core transformation involves the reaction of an α-hydroxyketone precursor with formamide, which serves as both a reactant (providing the N1 and C2 atoms of the ring) and a high-dielectric solvent ideal for microwave absorption.

The plausible mechanism proceeds as follows:

  • Aminal Formation: The α-hydroxyketone (here, 1,3-dihydroxy-2-propanone) reacts with formamide to form an intermediate.

  • Cyclodehydration: Under thermal conditions, accelerated by microwave energy, this intermediate undergoes intramolecular cyclization and dehydration to form the aromatic oxazole ring.

Microwave irradiation is particularly effective for this transformation because it efficiently heats the polar formamide and the reaction intermediates, overcoming the activation energy barrier for the cyclodehydration step much more rapidly than conventional heating.

reaction_mechanism reactants 1,3-Dihydroxy-2-propanone + Formamide intermediate Acyclic Intermediate reactants->intermediate Aminal Formation microwave Microwave Irradiation (Δ, -2H₂O) intermediate->microwave product 4-Oxazolemethanol microwave->product Cyclodehydration

Caption: Plausible mechanism for the synthesis of 4-Oxazolemethanol.

Materials and Equipment

Reagents and Solvents
  • 1,3-Dihydroxy-2-propanone dimer (DHAD) (≥97%)

  • Formamide (≥99.5%)

  • Ethyl Acetate (EtOAc), HPLC Grade

  • Hexanes, HPLC Grade

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution (Sat. NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography (230-400 mesh)

Equipment
  • Dedicated microwave synthesizer for chemical reactions (e.g., Anton Paar Monowave, CEM Discover). Note: The use of a domestic kitchen microwave oven is strictly prohibited due to the lack of temperature/pressure controls and significant safety hazards.[9][11]

  • 10 mL or 20 mL microwave reaction vessel with a compatible cap and magnetic stir bar.

  • Analytical balance (± 0.1 mg)

  • Standard laboratory glassware (beakers, flasks, separatory funnel).

  • Rotary evaporator.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • Fume hood.

Detailed Experimental Protocol

Reaction Setup
  • Place a 10 mL microwave reaction vial containing a magnetic stir bar on an analytical balance.

  • Add 1,3-dihydroxy-2-propanone dimer (0.90 g, 5.0 mmol).

  • In a fume hood, add formamide (4.0 mL, ~100 mmol).

  • Seal the vial securely with a septum cap. Ensure the cap is properly tightened to withstand the pressure generated during the reaction.

Microwave Irradiation
  • Place the sealed vial into the cavity of the microwave synthesizer.

  • Program the instrument with the following reaction parameters (refer to Table 1). It is crucial to set the temperature as the primary control parameter.

  • Initiate the microwave irradiation sequence. The instrument will automatically control the power output to maintain the set temperature for the specified duration.

Work-up and Purification
  • After the reaction is complete, allow the vial to cool to room temperature (<50°C) using the instrument's automated cooling system before removal.

  • Carefully uncap the vial in a fume hood.

  • Transfer the reaction mixture to a 100 mL beaker and dilute with deionized water (20 mL).

  • Transfer the aqueous mixture to a 125 mL separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3 x 25 mL). The product is organic-soluble.

  • Combine the organic extracts.

  • Wash the combined organic layer sequentially with deionized water (1 x 20 mL) and brine (1 x 20 mL) to remove residual formamide and salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

  • Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of Hexanes:Ethyl Acetate (starting from 1:1 and gradually increasing to 100% Ethyl Acetate) to afford pure 4-Oxazolemethanol.

  • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation and Expected Results

The following table summarizes the optimized reaction conditions and typical results. This protocol is designed to be robust, but minor optimization may be required depending on the specific microwave system used.

Table 1: Optimized Microwave Reaction Parameters

ParameterValueRationale
ReactantsDHAD, FormamideDHAD provides the C3 backbone; Formamide provides N1 and C2.
Molar Ratio~1:20Formamide serves as both reagent and solvent.
Temperature180 °CProvides sufficient energy for cyclodehydration while minimizing degradation.
Hold Time15 minutesMAOS allows for significantly reduced reaction times.[6]
Microwave PowerDynamic (up to 300W)Power is modulated by the system to maintain the target temperature.
PressureMonitored (~5-15 bar)Pressure is generated by the solvent vapor at high temperatures.
Stirring500 RPMEnsures uniform heating and prevents localized superheating.[11]
Expected Yield 65-75% Microwave heating often leads to improved product yields.[4]

Mandatory Safety Considerations

  • Specialized Equipment: Only use microwave reactors specifically designed for chemical synthesis. These instruments have built-in safety features to manage high pressures and temperatures.[9][11]

  • Pressure Hazard: Reactions are performed in sealed vessels at temperatures well above the solvent's boiling point, leading to significant pressure buildup. Always use correctly sealed, non-damaged vessels rated for the expected conditions.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and gloves, is mandatory at all times.

  • Fume Hood: All reagent handling and post-reaction work-up must be conducted in a certified chemical fume hood. Formamide is a teratogen and should be handled with extreme care.

  • Reaction Scale: If scaling the reaction, do so with caution. Start with small-scale experiments to understand the reaction kinetics and pressure profile before increasing reagent quantities.[11]

Experimental Workflow Visualization

The following diagram outlines the complete workflow from preparation to purified product.

experimental_workflow prep 1. Reagent Preparation (Weigh DHAD, Add Formamide) setup 2. Microwave Vial Setup (Add Stir Bar, Seal Vial) prep->setup irrad 3. Microwave Irradiation (Set Parameters, Run Reaction) setup->irrad cool 4. Cooling (Cool to < 50°C) irrad->cool workup 5. Aqueous Work-up (Dilute, Extract with EtOAc) cool->workup purify 6. Purification (Dry, Concentrate, Column Chromatography) workup->purify analyze 7. Analysis (NMR, MS) purify->analyze

Caption: Step-by-step experimental workflow for microwave-assisted synthesis.

References

  • Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • PatSnap. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • Vertex AI Search. (2024, November 21). Microwave assisted green organic synthesis.
  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Advanced Journal of Chemistry, Section A. (n.d.).
  • CEM Corporation. (n.d.).
  • Benchchem. (n.d.). 4-Oxazolemethanol | 155742-48-6.
  • Benchchem. (n.d.).
  • Vertex AI Search. (n.d.).
  • National Institutes of Health. (n.d.). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.
  • Semantic Scholar. (n.d.). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | Semantic Scholar.
  • International Journal of Research in Pharmacy and Allied Science. (n.d.).
  • Anton Paar Wiki. (n.d.). Microwave-assisted synthesis.
  • PMC. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids.
  • Vertex AI Search. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • ResearchGate. (n.d.). Scheme 2.
  • PubChem. (n.d.). 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl- | C6H11NO2 | CID 98073.
  • Guidechem. (n.d.). 4-OXAZOLEMETHANOL, 2-METHYL- 141567-53-5 wiki.
  • Sigma-Aldrich. (n.d.). 4-Oxazolemethanol | 155742-48-6.
  • ChemicalBook. (n.d.). 4-OXAZOLEMETHANOL | 155742-48-6.
  • Organic Syntheses Procedure. (n.d.). 5-(Thiophen-2-yl)oxazole - (1).

Sources

Method

Application Notes &amp; Protocols: 4-Oxazolemethanol in the Design of New Agrochemicals

Abstract The relentless evolution of resistance in agricultural pests and pathogens, coupled with increasing environmental regulations, necessitates the continuous discovery of novel agrochemical scaffolds. Heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of resistance in agricultural pests and pathogens, coupled with increasing environmental regulations, necessitates the continuous discovery of novel agrochemical scaffolds. Heterocyclic compounds, particularly those containing the oxazole moiety, have emerged as a privileged structural motif in the development of potent and selective fungicides, herbicides, and insecticides.[1][2][3] This guide focuses on 4-Oxazolemethanol, a versatile and reactive building block, and its application in the design and synthesis of a new generation of agrochemicals. We provide detailed protocols for the chemical modification of 4-Oxazolemethanol, methodologies for comprehensive agrochemical screening, and an exploration of structure-activity relationships (SAR) to guide lead optimization. Furthermore, we delve into the potential molecular mechanisms of action, with a specific focus on succinate dehydrogenase inhibition, a validated target for many successful fungicides.[4][5][6]

Introduction: The Oxazole Scaffold in Agrochemical Discovery

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal and agricultural chemistry.[2][7] Its unique electronic properties and ability to participate in various non-covalent interactions allow for the design of molecules that can effectively bind to a wide range of biological targets.[8] Oxazole derivatives have demonstrated a broad spectrum of biological activities, including antifungal, herbicidal, and insecticidal properties.[1][9][10]

4-Oxazolemethanol, with its reactive hydroxymethyl group at the 4-position, serves as an exceptional starting point for the creation of diverse chemical libraries.[11] This functional handle allows for a multitude of chemical transformations, enabling the exploration of a vast chemical space and the fine-tuning of biological activity, selectivity, and physicochemical properties.

Synthesis and Chemical Modification of 4-Oxazolemethanol

While various methods exist for the synthesis of the oxazole ring, this section will focus on the subsequent modification of the readily available 4-Oxazolemethanol. The hydroxyl group is a versatile functional group that can be readily converted into ethers, esters, and other functionalities, providing a straightforward route to a diverse library of candidate agrochemicals.

Protocol: Esterification of 4-Oxazolemethanol via Acyl Chloride

This protocol describes a general method for the esterification of 4-Oxazolemethanol with an acyl chloride to introduce a wide variety of R-groups.

Materials:

  • 4-Oxazolemethanol

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • Argon or nitrogen gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Silica gel for column chromatography

  • Standard laboratory glassware and work-up reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-Oxazolemethanol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (TEA) or pyridine (1.2 eq) to the solution and stir for 10 minutes.

  • Dissolve the acyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture via a dropping funnel over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).

Protocol: Ether Synthesis via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting alcohols to a wide range of functional groups, including ethers, with inversion of stereochemistry if a chiral center is present.[12][13][14] This protocol outlines the synthesis of an ether from 4-Oxazolemethanol and a suitable nucleophile (e.g., a phenol or another alcohol).

Materials:

  • 4-Oxazolemethanol

  • Phenol or another alcohol (nucleophile)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or nitrogen gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Syringe for dropwise addition

  • Silica gel for column chromatography

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 4-Oxazolemethanol (1.0 eq), the nucleophile (e.g., phenol, 1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise via syringe over 20-30 minutes. A color change and/or the formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to remove the triphenylphosphine oxide and hydrazine byproducts.

Agrochemical Screening Protocols

A systematic and robust screening cascade is essential for identifying promising lead compounds. The following protocols provide a foundation for the in-vitro and in-vivo evaluation of 4-Oxazolemethanol derivatives for fungicidal, herbicidal, and insecticidal activity.

Fungicidal Activity Screening

Target Organism: Botrytis cinerea (Gray Mold)

In-vitro Mycelial Growth Inhibition Assay: [15][16]

  • Prepare potato dextrose agar (PDA) and sterilize.

  • Dissolve test compounds in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Add appropriate volumes of the stock solutions to molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL).

  • Pour the amended PDA into Petri dishes.

  • Place a mycelial plug from an actively growing B. cinerea culture onto the center of each plate.

  • Incubate the plates at 20-25°C in the dark.

  • Measure the diameter of the fungal colony at regular intervals and compare it to a DMSO-only control.

  • Calculate the percentage of inhibition and determine the EC₅₀ value (the concentration that inhibits growth by 50%).

In-vivo Protective Activity Assay on Detached Leaves:

  • Prepare solutions of the test compounds at various concentrations in a suitable solvent with a surfactant.

  • Spray the solutions onto the surface of healthy, detached leaves (e.g., bean or tomato).

  • Allow the leaves to dry.

  • Inoculate the treated leaves with a spore suspension of B. cinerea.

  • Place the leaves in a humid chamber and incubate at 20-25°C.

  • After 3-5 days, assess the disease severity by measuring the lesion size or the percentage of necrotic area.

  • Compare the results to a control treated only with the solvent and surfactant.

Herbicidal Activity Screening

Target Organism: Arabidopsis thaliana (Thale Cress)

Pre-emergence Herbicidal Assay: [17]

  • Fill small pots with a standard soil mix.

  • Sow a known number of A. thaliana seeds on the soil surface.

  • Apply the test compounds as a soil drench at various application rates.

  • Place the pots in a growth chamber with controlled light, temperature, and humidity.

  • After 14-21 days, assess the germination rate and observe any phytotoxic effects such as stunting, chlorosis, or necrosis.

  • Compare the results to an untreated control.

Post-emergence Herbicidal Assay: [17]

  • Sow A. thaliana seeds in pots and allow them to grow to the 2-4 leaf stage.

  • Apply the test compounds as a foliar spray at various application rates.

  • Return the pots to the growth chamber.

  • After 7-14 days, visually assess the plants for signs of injury and compare them to untreated control plants.

Insecticidal Activity Screening

Target Organisms: Aphids (Myzus persicae) and Mites (Tetranychus urticae)

Aphid Leaf-Dip Bioassay: [18]

  • Prepare serial dilutions of the test compounds in an appropriate solvent with a surfactant.

  • Excise leaf discs from a suitable host plant (e.g., cabbage or pepper).

  • Dip the leaf discs into the test solutions for a set period (e.g., 10 seconds).

  • Allow the leaf discs to air dry.

  • Place the treated leaf discs in a Petri dish containing a layer of agar to maintain humidity.

  • Infest each leaf disc with a known number of adult aphids.

  • Incubate at 20-25°C with a photoperiod.

  • Assess aphid mortality after 24, 48, and 72 hours.

  • Calculate the LC₅₀ value (the concentration that causes 50% mortality).

Mite Slide-Dip Bioassay:

  • Prepare serial dilutions of the test compounds.

  • Place a known number of adult mites on a microscope slide with double-sided tape.

  • Dip the slides into the test solutions for a brief period.

  • Allow the slides to dry.

  • Incubate the slides under controlled conditions.

  • Assess mite mortality under a microscope after 24 and 48 hours.

  • Determine the LC₅₀ value.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how chemical structure influences biological activity, guiding the rational design of more potent and selective agrochemicals. By systematically modifying the 4-Oxazolemethanol scaffold and evaluating the resulting analogs in the screening assays described above, clear SAR trends can be established.

Hypothetical SAR Study for Antifungal Activity:

Let's consider a hypothetical series of 4-Oxazolemethanol esters and ethers and their activity against B. cinerea.

Compound IDR GroupEC₅₀ (µg/mL) against B. cinerea
OM-01 -H (4-Oxazolemethanol)>100
OM-Ester-01 -C(O)CH₃55.2
OM-Ester-02 -C(O)Ph25.8
OM-Ester-03 -C(O)-4-Cl-Ph8.1
OM-Ester-04 -C(O)-2,4-diCl-Ph2.3
OM-Ether-01 -CH₂Ph42.6
OM-Ether-02 -CH₂-4-F-Ph15.7

Interpretation of Hypothetical SAR:

  • Ester vs. Ether Linkage: The ester linkage appears to be more favorable for antifungal activity in this hypothetical series.

  • Aromatic Substitution: The introduction of a phenyl group in the ester series (OM-Ester-02) significantly improves activity compared to the methyl group (OM-Ester-01).

  • Halogenation: The addition of electron-withdrawing chlorine atoms to the phenyl ring dramatically increases potency (OM-Ester-03 and OM-Ester-04). This suggests that electronic effects and/or specific interactions with the target site are important.

  • Positional Effects: The disubstituted analog (OM-Ester-04) is the most potent, indicating that the position and number of substituents are critical.

This systematic approach allows researchers to build a predictive model for designing the next generation of analogs with improved efficacy.

MOA_SDHI cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone Electron Transfer ComplexIII Complex III Ubiquinone->ComplexIII ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Energy Production Oxazole_Fungicide 4-Oxazolemethanol Derivative (Fungicide) Oxazole_Fungicide->ComplexII Inhibition

Caption: Hypothetical mechanism of action of a 4-Oxazolemethanol derivative as a succinate dehydrogenase inhibitor (SDHI).

Conclusion

4-Oxazolemethanol represents a promising and versatile starting point for the development of novel agrochemicals. Its amenable chemical functionality allows for the creation of large and diverse compound libraries, which, when coupled with a systematic screening and SAR-guided optimization process, can lead to the identification of potent and selective fungicidal, herbicidal, or insecticidal candidates. The exploration of validated molecular targets, such as succinate dehydrogenase, provides a rational basis for the design of next-generation crop protection agents. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers and scientists to leverage the potential of the 4-Oxazolemethanol scaffold in their agrochemical discovery programs.

References

  • Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. National Institutes of Health (NIH). [Link]

  • Screening for Natural Product Herbicides. California Weed Science Society (CWSS). [Link]

  • Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. [Link]

  • Structure–activity relationship of the target compounds. ResearchGate. [Link]

  • Modern Approaches for the Development of New Herbicides Based on Natural Compounds. MDPI. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. National Institutes of Health (NIH). [Link]

  • Representatives of commercial succinate dehydrogenase inhibitor fungicide. ResearchGate. [Link]

  • Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. ResearchGate. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]

  • Aphids | Insecticide Resistance Action Committee - IRAC. IRAC. [Link]

  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. Royal Society of Chemistry. [Link]

  • Bioassay Techniques in Entomological Research. SciSpace. [Link]

  • Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. National Institutes of Health (NIH). [Link]

  • A novel approach to control Botrytis cinerea fungal infections: uptake and biological activity of antifungals encapsulated in na. I.R.I.S. [Link]

  • Discovery of Novel Compounds for Combating Rising Severity of Plant Diseases Caused by Fungi and Viruses. National Institutes of Health (NIH). [Link]

  • In vivo antifungal activity of compounds against Botrytis cinerea. ResearchGate. [Link]

  • Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. MDPI. [Link]

  • Structure activity relationship of synthesized compounds. ResearchGate. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Meth- ods, and Considerations. AgriSustain-An International Journal. [Link]

  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. PubMed. [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PubMed Central (PMC). [Link]

  • THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. UGD Publishing System. [Link]

  • Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers. [Link]

  • Bioassays for Monitoring Insecticide Resistance. PubMed Central (PMC). [Link]

  • Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones.
  • (PDF) THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. ResearchGate. [Link]

  • (PDF) Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. ResearchGate. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central (PMC). [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 4-Oxazolemethanol Synthesis

A Guide for Researchers and Drug Development Professionals Welcome to the dedicated technical support guide for the synthesis of 4-Oxazolemethanol. This resource is designed to provide in-depth, practical solutions to co...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the dedicated technical support guide for the synthesis of 4-Oxazolemethanol. This resource is designed to provide in-depth, practical solutions to common challenges encountered during this synthesis, with a focus on improving reaction yield and purity. The following question-and-answer-based troubleshooting guide is structured to address specific issues you may be facing in your laboratory.

Section 1: Foundational Concerns - Reagents and Reaction Setup

This section addresses preliminary issues that can have a significant impact on the success of your synthesis, focusing on the quality of starting materials and the initial reaction environment.

Q1: My reaction yield is consistently low, and I suspect an issue with my starting materials. What are the most critical factors to consider for the reagents in a typical 4-Oxazolemethanol synthesis starting from an amino acid like serine methyl ester?

A1: The quality and handling of your starting materials are paramount for a successful synthesis. For the commonly employed route from serine methyl ester, two key areas of concern are the stability of the starting material and the purity of your formylating agent.

  • Serine Methyl Ester Hydrochloride Stability: Serine methyl ester hydrochloride is often used as the starting material. It is crucial to ensure that this reagent is dry and has been stored properly. The presence of moisture can lead to hydrolysis of the ester, forming serine, which will not participate in the desired reaction pathway. Additionally, free serine can complex with reagents and complicate purification.

  • Purity of the Formylating Agent: A common method for the initial N-formylation step is the use of formic acid activated with a coupling agent like acetic anhydride. The purity of both the formic acid and acetic anhydride is critical. Old or improperly stored formic acid can contain water, which can lead to unwanted side reactions. Acetic anhydride should be fresh and clear; a yellowish color may indicate decomposition, which can introduce impurities.

A recommended best practice is to use freshly opened reagents or to purify older reagents before use. For instance, formic acid can be dried over anhydrous magnesium sulfate and distilled.

Q2: I'm observing a significant amount of a byproduct that I suspect is a result of a side reaction before the main cyclization. What is a likely cause?

A2: A common and often overlooked side reaction is the formation of N,O-diformylserine methyl ester, especially when using a strong formylating agent or elevated temperatures during the N-formylation step. This occurs when the hydroxyl group of the serine methyl ester is also formylated. This diformylated species may not efficiently cyclize to the desired oxazole and can be carried through the work-up, reducing your overall yield of 4-Oxazolemethanol.

To mitigate this, consider the following:

  • Temperature Control: Perform the N-formylation at a reduced temperature, typically between 0 °C and room temperature, to favor the more nucleophilic amine over the hydroxyl group.

  • Choice of Formylating Agent: Using a milder formylating agent, such as ethyl formate, can provide greater selectivity for N-formylation over O-formylation.

Section 2: Optimizing the Core Reaction - The Cyclization Step

The cyclization of the N-formyl serine derivative to form the oxazole ring is often the most critical and yield-determining step. This section provides guidance on troubleshooting this crucial transformation.

Q3: My cyclization reaction to form the oxazole ring is not going to completion, or I'm seeing decomposition of my product. How can I optimize the reaction conditions for this step?

A3: The dehydration and cyclization of N-formyl serine methyl ester to form the oxazole ring is a delicate process that is highly sensitive to reaction conditions. Inadequate dehydration or overly harsh conditions can lead to low yields.

  • Dehydrating Agent: The choice and stoichiometry of the dehydrating agent are critical. Phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) are commonly used. It is essential to use a sufficient molar excess of the dehydrating agent to drive the reaction to completion. However, a very large excess can lead to charring and decomposition. A typical starting point is 2-3 equivalents of the dehydrating agent.

  • Temperature and Reaction Time: This step often requires elevated temperatures to proceed at a reasonable rate. However, 4-Oxazolemethanol can be thermally labile. It is recommended to perform a time-course study at a specific temperature to determine the optimal reaction time. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to identify the point of maximum product formation before significant degradation occurs.

  • Solvent: The choice of solvent is also important. A high-boiling, non-reactive solvent such as toluene or xylene is often used to facilitate the removal of water. Ensure the solvent is anhydrous.

Parameter Recommendation Rationale
Dehydrating Agent P₂O₅ or POCl₃ (2-3 eq.)Ensures complete dehydration for cyclization.
Temperature 80-110 °C (solvent dependent)Balances reaction rate with product stability.
Reaction Time Monitor by TLC/LC-MSAvoids product degradation from prolonged heating.
Solvent Anhydrous Toluene or XyleneHigh boiling point and azeotropic removal of water.
A summary of recommended starting conditions for the cyclization step.
Q4: I am seeing a complex mixture of products after the cyclization step. What are the likely side reactions, and how can I prevent them?

A4: Besides incomplete reaction and product degradation, several side reactions can occur during the cyclization step, leading to a complex product mixture.

  • Racemization: If you are using an enantiomerically pure starting material, the conditions of the cyclization can lead to racemization at the carbon bearing the hydroxymethyl group. This is often promoted by high temperatures and the presence of strong acids. Minimizing reaction time and temperature can help to preserve stereochemical integrity.

  • Elimination Reactions: Under strongly acidic and high-temperature conditions, the hydroxymethyl group can be eliminated, leading to the formation of other oxazole derivatives.

  • Polymerization/Tar Formation: Overly harsh conditions, such as excessively high temperatures or a high concentration of the dehydrating agent, can lead to the formation of intractable polymeric material or tar, which significantly reduces the yield of the desired product.

A general troubleshooting workflow for low yield in the cyclization step is presented below:

G start Low Yield in Cyclization check_reagents Verify Anhydrous Conditions & Reagent Purity start->check_reagents incomplete_reaction Incomplete Reaction (TLC/LC-MS) check_reagents->incomplete_reaction degradation Product Degradation (TLC/LC-MS) incomplete_reaction->degradation No increase_temp_time Increase Temperature or Reaction Time incomplete_reaction->increase_temp_time Yes increase_dehydrating Increase Equivalents of Dehydrating Agent incomplete_reaction->increase_dehydrating Consider Also decrease_temp_time Decrease Temperature or Reaction Time degradation->decrease_temp_time Yes end_bad Persistent Low Yield (Re-evaluate Synthetic Route) degradation->end_bad No end_good Improved Yield increase_temp_time->end_good increase_temp_time->end_bad decrease_temp_time->end_good

A troubleshooting decision tree for the cyclization step.

Section 3: Post-Reaction Challenges - Work-up and Purification

The final stages of isolating and purifying 4-Oxazolemethanol are critical for obtaining a high-quality final product. This section addresses common issues encountered during work-up and purification.

Q5: I am losing a significant amount of my product during the aqueous work-up. How can I improve the extraction efficiency of 4-Oxazolemethanol?

A5: 4-Oxazolemethanol has a relatively high polarity due to the hydroxyl group and the nitrogen and oxygen atoms in the oxazole ring. This can lead to significant partitioning into the aqueous phase during extraction, resulting in low recovery.

To improve extraction efficiency:

  • pH Adjustment: Before extraction, carefully neutralize the reaction mixture. The oxazole ring can be sensitive to strong acids and bases. Adjusting the pH to slightly basic (pH 8-9) can help to ensure that the molecule is in its neutral form, which is more soluble in organic solvents.

  • Choice of Extraction Solvent: Use a more polar organic solvent for extraction. While ethyl acetate is commonly used, solvents like dichloromethane (DCM) or a mixture of ethyl acetate and a more polar solvent like n-butanol may be more effective at extracting 4-Oxazolemethanol from the aqueous layer.

  • Brine Wash: After the initial extractions, washing the combined organic layers with brine (a saturated aqueous solution of NaCl) can help to reduce the amount of dissolved water in the organic phase and can also "salt out" some of the dissolved product from any remaining aqueous phase, pushing it into the organic layer.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally a more efficient method for recovering a product with some water solubility.

Q6: My purified 4-Oxazolemethanol seems to be unstable and decomposes upon standing. What are the best practices for storage?

A6: 4-Oxazolemethanol can be susceptible to degradation, particularly in the presence of acid or light. For long-term storage and to maintain the purity of your final product:

  • Storage Conditions: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (-20 °C is recommended).

  • Protection from Light: Use an amber-colored vial or wrap the container in aluminum foil to protect the compound from light, which can catalyze decomposition.

  • Purity: Ensure that the final product is free from any residual acidic or basic impurities from the work-up, as these can promote degradation over time. If necessary, a final purification step by column chromatography on silica gel with a neutral solvent system can be performed.

Experimental Protocols

Protocol 1: N-Formylation of Serine Methyl Ester
  • Suspend serine methyl ester hydrochloride (1.0 eq.) in an appropriate solvent (e.g., dichloromethane).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) dropwise to neutralize the hydrochloride salt.

  • In a separate flask, prepare the formylating agent by adding acetic anhydride (1.2 eq.) to formic acid (1.5 eq.) at 0 °C and stirring for 15 minutes.

  • Add the prepared formylating agent dropwise to the serine methyl ester suspension, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-formyl serine methyl ester.

Protocol 2: Cyclization to 4-Oxazolemethanol
  • Dissolve the crude N-formyl serine methyl ester (1.0 eq.) in anhydrous toluene.

  • Add phosphorus pentoxide (2.5 eq.) portion-wise to the solution, with stirring.

  • Heat the reaction mixture to 90-100 °C and monitor the reaction by TLC.

  • Upon completion (typically 2-3 hours), cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold solution of saturated sodium bicarbonate. (Caution: Exothermic reaction)

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-Oxazolemethanol.

G cluster_0 Step 1: N-Formylation cluster_1 Step 2: Cyclization & Dehydration a0 Serine Methyl Ester HCl a2 N-Formyl Serine Methyl Ester a0->a2 Triethylamine, 0 °C to RT a1 Formic Acid / Acetic Anhydride a1->a2 b0 N-Formyl Serine Methyl Ester b2 4-Oxazolemethanol b0->b2 Toluene, 90-100 °C b1 P₂O₅ or POCl₃ b1->b2

A simplified workflow for the two-step synthesis of 4-Oxazolemethanol.

References

  • General Synthesis of Oxazoles: "Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11: Five-Membered Hetarenes with One Chalcogen and One Additional Heteroatom." Thieme. [Link]

  • Cyclodehydration Reactions in Heterocyclic Synthesis: Li, J. J. "Name Reactions: A Collection of Detailed Reaction Mechanisms." Springer. [Link]

  • Practical Organic Synthesis: "Organic Syntheses." Wiley. (A collection of robust and peer-reviewed synthetic procedures). [Link]

Optimization

Technical Support Center: Optimization of 4-Oxazolemethanol Synthesis

Welcome to the technical support center for the synthesis of 4-Oxazolemethanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or looking to synthesize...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Oxazolemethanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or looking to synthesize this important heterocyclic building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for producing 4-Oxazolemethanol?

A1: While several methods exist for oxazole synthesis, for preparing 4-substituted oxazoles like 4-Oxazolemethanol, the most reliable and commonly cited route starts from L-serine or its ester. This strategy, known as the cyclodehydration-oxidation pathway, is advantageous because the serine backbone naturally provides the C4 and C5 atoms of the oxazole ring, with the side-chain hydroxyl group of serine becoming the C4-hydroxymethyl group of the final product.

The general pathway involves three key stages:

  • N-formylation of serine methyl ester to yield N-formyl-L-serine methyl ester.

  • Cyclodehydration of the N-formyl serine derivative to form the intermediate 2-oxazoline.

  • Oxidation of the 2-oxazoline to the aromatic 4-Oxazolemethanol.

This route is preferred over modified van Leusen reactions, which are more straightforward for 5-substituted oxazoles and can be complex to adapt for 4-substitution.[1][2]

Q2: Why is N-formylation the necessary first step when starting from serine?

A2: The N-formyl group is critical as it provides the C2 atom of the oxazole ring. The reaction involves an intramolecular attack of the amide oxygen onto an activated carboxylic acid (or ester), followed by dehydration. Without the N-acyl group, this cyclization cannot occur. Formylation is chosen specifically because it introduces the simplest substituent (a hydrogen atom) at the C2 position of the resulting oxazole. For other C2-substituted oxazoles, different acylating agents would be used (e.g., acetic anhydride for a C2-methyl group).

Q3: What are the most common reagents for the cyclodehydration and oxidation steps, and what are their mechanisms?

A3: The conversion of the N-formyl serine derivative to 4-Oxazolemethanol is a two-step process requiring distinct reagents for cyclodehydration and subsequent oxidation.

  • Cyclodehydration (Serine to Oxazoline): This step involves activating the side-chain hydroxyl group to facilitate intramolecular attack by the amide oxygen. Common and effective reagents include:

    • DAST (Diethylaminosulfur trifluoride): A powerful dehydrating agent that converts the alcohol into a good leaving group.[2]

    • Appel Reaction Conditions (PPh₃, CCl₄ or I₂): Triphenylphosphine and a halogen source activate the alcohol for displacement.

    • Burgess Reagent: A mild reagent that facilitates dehydration with high functional group tolerance.[2]

  • Oxidation (Oxazoline to Oxazole): The intermediate oxazoline must be dehydrogenated to form the aromatic oxazole ring. This is a critical step where yield can be lost if conditions are not optimized. Effective oxidizing agents include:

    • Copper(II) Bromide with a base (e.g., DBU): A widely used and reliable method.

    • Manganese Dioxide (MnO₂): A classic and effective reagent for oxidizing allylic/benzylic-type alcohols and oxazolines.

    • Nickel(II) Peroxide (NiO₂): A potent oxidizing agent for this transformation.

The choice of reagent often depends on substrate tolerance, scale, and safety considerations. For example, DAST is highly effective but also highly toxic and moisture-sensitive, requiring careful handling.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 4-Oxazolemethanol via the serine cyclodehydration-oxidation pathway.

Problem 1: Low Yield During the Cyclodehydration Step to Form the Oxazoline Intermediate.
  • Question: I am attempting the cyclodehydration of N-formyl-L-serine methyl ester using Appel conditions (PPh₃/I₂) but am observing low conversion and multiple side products on my TLC plate. What is going wrong?

  • Answer & Solution: Low yields in this step are common and typically stem from incomplete reaction, side reactions, or degradation. Here is a systematic approach to troubleshoot this issue:

    • Reagent Quality and Stoichiometry:

      • Cause: Triphenylphosphine can oxidize over time. Iodine can sublime. Anhydrous conditions are critical as water will quench the reactive intermediates.

      • Solution: Use freshly opened or purified triphenylphosphine. Ensure your solvent (e.g., THF, CH₂Cl₂) is rigorously dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Carefully check the stoichiometry; typically, a slight excess (1.1-1.5 equivalents) of PPh₃ and I₂ is required.

    • Reaction Temperature:

      • Cause: The Appel reaction can be sluggish at low temperatures, but high temperatures can lead to decomposition.

      • Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC every 30-60 minutes. If the reaction stalls, gentle heating (40 °C) can be applied, but watch for the appearance of new, lower Rf spots which may indicate degradation.

    • Base Addition:

      • Cause: The reaction generates HI in situ, which can cause side reactions. A non-nucleophilic base is often required to neutralize the acid and drive the reaction to completion.

      • Solution: Add 2-3 equivalents of a mild, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to the reaction mixture after adding the PPh₃ and I₂.

    • Alternative Reagents:

      • Cause: The substrate may not be compatible with Appel conditions.

      • Solution: If optimization fails, consider switching to a different dehydrating agent. DAST or the Burgess reagent are excellent, albeit more expensive, alternatives that often provide cleaner reactions and higher yields for sensitive substrates.[2]

Problem 2: The Oxidation of the Oxazoline to 4-Oxazolemethanol is Incomplete or Results in a Complex Mixture.
  • Question: I have successfully synthesized the 2-oxazoline intermediate. However, upon attempting oxidation with activated MnO₂, the reaction is very slow, and after 24 hours, I have a mixture of starting material and product, along with several unidentified impurities. How can I optimize this oxidation?

  • Answer & Solution: The oxidation of the oxazoline is often the most challenging step. The success of this reaction is highly dependent on the activity of the oxidizing agent and the reaction conditions.

    • Activity of Manganese Dioxide (MnO₂):

      • Cause: The activity of commercial MnO₂ can vary significantly between batches and suppliers. "Activated" MnO₂ is required for this transformation.

      • Solution: Ensure you are using freshly activated MnO₂. Activation can be done by heating commercially available MnO₂ at a high temperature (e.g., 110-150 °C) under vacuum for several hours to remove adsorbed water. A large excess of MnO₂ (10-20 weight equivalents) is typically necessary.

    • Solvent Choice:

      • Cause: The reaction is a heterogeneous process, and the solvent plays a crucial role in facilitating contact between the substrate and the solid MnO₂.

      • Solution: Dichloromethane (DCM) or chloroform are common choices. However, for sluggish reactions, switching to a higher boiling solvent like toluene or benzene and heating to reflux can significantly increase the reaction rate.

    • Alternative Oxidation Methods:

      • Cause: MnO₂ may not be potent enough for your specific substrate or scale.

      • Solution: A highly reliable alternative is the use of a copper(II)-based system. A common protocol involves using CuBr₂ and a strong, non-nucleophilic base like DBU (1,8-Diazabicycloundec-7-ene) in a solvent like DCM. This homogeneous reaction is often faster and more reproducible than using MnO₂.[1]

Problem 3: The Final Product, 4-Oxazolemethanol, is Difficult to Purify.
  • Question: After my final oxidation and work-up, my crude NMR shows the product, but it is contaminated with triphenylphosphine oxide (from the Appel reaction) and other polar impurities. Standard silica gel chromatography is not giving a clean separation. What purification strategies do you recommend?

  • Answer & Solution: Purification issues with polar, heterocyclic compounds like 4-Oxazolemethanol are common.

    • Removing Triphenylphosphine Oxide (TPPO):

      • Cause: TPPO is a common byproduct of Appel (and Mitsunobu) reactions and is notoriously difficult to remove by standard chromatography due to its polarity and tendency to streak.

      • Solution: Before chromatography, attempt to precipitate the TPPO. After the reaction work-up, concentrate the crude material and dissolve it in a minimal amount of a polar solvent like DCM or ethyl acetate. Add a non-polar solvent like hexanes or diethyl ether dropwise while stirring. TPPO is often insoluble in this mixed solvent system and will precipitate out, allowing it to be removed by filtration.

    • Chromatography Optimization:

      • Cause: 4-Oxazolemethanol is a polar molecule with a basic nitrogen atom, which can lead to tailing on standard silica gel.

      • Solution:

        • Solvent System: Use a gradient elution, starting with a less polar mixture (e.g., 50% Ethyl Acetate/Hexanes) and gradually increasing the polarity.

        • Additive: Add a small amount (0.5-1%) of triethylamine or ammonia solution to the eluent. This will neutralize the acidic sites on the silica gel, preventing the basic nitrogen of your oxazole from sticking and significantly reducing peak tailing.

        • Alternative Stationary Phase: If silica gel fails, consider using neutral alumina or C18 reverse-phase chromatography for very polar compounds.

Experimental Protocols & Data

Workflow for 4-Oxazolemethanol Synthesis

The diagram below outlines the key stages in the synthesis of 4-Oxazolemethanol starting from L-serine methyl ester.

Synthesis_Workflow cluster_0 Stage 1: N-Formylation cluster_1 Stage 2: Cyclodehydration cluster_2 Stage 3: Oxidation start L-Serine Methyl Ester HCl formylation N-Formylation (HCO₂Et, NaOMe, MeOH) start->formylation product1 N-Formyl-L-serine methyl ester formylation->product1 cyclization Dehydrative Cyclization (e.g., DAST or PPh₃/I₂/TEA) product1->cyclization product2 Methyl (S)-4,5-dihydrooxazole- 4-carboxylate (Oxazoline) cyclization->product2 oxidation Oxidation (e.g., MnO₂ or CuBr₂/DBU) product2->oxidation reduction Reduction (e.g., LiBH₄, THF) oxidation->reduction final_product 4-Oxazolemethanol reduction->final_product Troubleshooting_Logic start Low Overall Yield of 4-Oxazolemethanol check_step1 Analyze Crude from Step 1 (N-Formylation) start->check_step1 step1_ok Is Step 1 Yield >85%? check_step1->step1_ok check_step2 Analyze Crude from Step 2 (Cyclodehydration) step1_ok->check_step2 Yes sol_step1 Troubleshoot Formylation: - Check base quality - Ensure anhydrous MeOH - Increase reaction time step1_ok->sol_step1 No step2_ok Is Step 2 Yield >70%? check_step2->step2_ok check_step3 Analyze Crude from Step 3 (Oxidation) step2_ok->check_step3 Yes sol_step2 Troubleshoot Cyclodehydration: - Use fresh reagents (DAST, PPh₃) - Ensure anhydrous conditions - Optimize temperature step2_ok->sol_step2 No step3_ok Is Step 3 Yield >70%? check_step3->step3_ok check_step4 Analyze Crude from Step 4 (Reduction) step3_ok->check_step4 Yes sol_step3 Troubleshoot Oxidation: - Use highly active MnO₂ - Switch to CuBr₂/DBU system - Optimize solvent and temp. step3_ok->sol_step3 No step4_ok Is Final Yield Low? check_step4->step4_ok sol_step4 Troubleshoot Reduction/Purification: - Use fresh LiBH₄ - Optimize quench procedure - Use TEA in chromatography eluent step4_ok->sol_step4 Yes

Sources

Troubleshooting

Technical Support Center: Purification of Crude 4-Oxazolemethanol

Introduction 4-Oxazolemethanol (CAS 155742-48-6) is a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] Its synthesis, often involving multi-step sequences, can result in a crude pro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Oxazolemethanol (CAS 155742-48-6) is a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] Its synthesis, often involving multi-step sequences, can result in a crude product containing a variety of impurities, including unreacted starting materials, reagents, and side-products.[3][4] The successful purification of this polar, liquid compound is critical for the integrity of downstream applications.

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common challenges encountered during the purification of crude 4-Oxazolemethanol. It combines theoretical principles with practical, field-proven protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-Oxazolemethanol?

The impurity profile of crude 4-Oxazolemethanol is highly dependent on the specific synthetic route employed.[4] However, common classes of impurities include:

  • Unreacted Starting Materials: Precursors used in the final cyclization or functionalization steps.

  • Synthesis Reagents & By-products: Reagents used for cyclodehydration, such as triphenylphosphine, can result in by-products like triphenylphosphine oxide.[3]

  • Structural Isomers: Depending on the reaction mechanism, isomers may form, which can be challenging to separate due to similar polarities.[3]

  • Over-oxidation or Degradation Products: The oxazole ring can be sensitive to certain conditions, and the primary alcohol is susceptible to oxidation.[1]

  • Residual Solvents: Solvents used in the reaction and initial work-up, such as dichloromethane (DCM) or dimethylformamide (DMF).[5][6]

Q2: What is the stability and recommended storage for 4-Oxazolemethanol?

4-Oxazolemethanol is a colorless liquid at room temperature.[7] For long-term stability, it is crucial to store it under refrigerated conditions (2-8°C).[7] The compound may be sensitive to air, light, and strong acids.[1][8] To prevent degradation, it is best practice to store the purified material in an amber vial under an inert atmosphere (e.g., argon or nitrogen).

Q3: Which purification techniques are most effective for 4-Oxazolemethanol?

Given that 4-Oxazolemethanol is a liquid, the most common and effective purification methods are:

  • Silica Gel Column Chromatography: This is the most widely used technique for purifying oxazole derivatives, offering excellent separation of polar compounds from less polar impurities.[4][5][9]

  • High-Vacuum Distillation: For thermally stable liquids with sufficiently different boiling points from their impurities, vacuum distillation (e.g., using a Kugelrohr apparatus) can be an effective, scalable purification method. The thermal stability of 4-Oxazolemethanol should be assessed via thermogravimetric analysis (TGA) before attempting large-scale distillation.[10]

Recrystallization is not a suitable method as the compound is not a solid at room temperature.[11][12][13][14]

Purification Workflow & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

General Purification Workflow

The diagram below outlines a standard workflow for the purification and quality control of 4-Oxazolemethanol.

cluster_prep Preparation & Analysis cluster_purification Purification cluster_final Final Processing & QC crude Crude 4-Oxazolemethanol tlc Initial Purity Check (TLC, LC-MS, or GC-MS) crude->tlc Sample method Select Method: Silica Gel Chromatography tlc->method chromatography Perform Column Chromatography method->chromatography fractions Collect & Analyze Fractions (TLC) chromatography->fractions pool Pool Pure Fractions fractions->pool rotovap Solvent Removal (Rotary Evaporation) pool->rotovap final_qc Final Purity Assessment (HPLC, qNMR, GC-MS) rotovap->final_qc storage Store Under Inert Gas at 2-8°C final_qc->storage

Caption: General workflow for the purification of 4-Oxazolemethanol.

Troubleshooting Common Chromatography Issues

Problem: My yield is very low after silica gel chromatography.

This is a common issue that can often be resolved by systematically investigating the cause.

start Low Yield Post-Chromatography check_tlc Analyze all fractions and column head via TLC/LC-MS start->check_tlc q1 Is the product still on the column? check_tlc->q1 ans1_yes Yes: Elute with a more polar solvent system (e.g., add MeOH). q1->ans1_yes  Product  Detected ans1_no No q1->ans1_no  Product  Absent q2 Did the product elute very quickly (with non-polar impurities)? ans1_no->q2 ans2_yes Yes: Rerun with a less polar solvent system. q2->ans2_yes  Product in  Early Fractions ans2_no No q2->ans2_no  Product in  Expected Fractions q3 Does TLC show significant streaking or new spots? ans2_no->q3 ans3_yes Likely Decomposition on Silica: - Use deactivated silica (add 1% Et3N to eluent). - Consider using neutral alumina. - Work quickly and avoid prolonged exposure. q3->ans3_yes  Yes ans3_no Consider other loss vectors: - Volatility during solvent removal. - Incomplete extraction from crude mixture. q3->ans3_no  No

Caption: Troubleshooting logic for low chromatography yield.

Problem: The purified product contains a persistent impurity of similar polarity.

  • Potential Cause: The impurity may be a structural isomer or a byproduct with very similar functional groups and polarity to 4-Oxazolemethanol.

  • Recommended Solutions:

    • Optimize Chromatography: Switch to a different solvent system to alter selectivity. For instance, if you are using a Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol system. Sometimes, adding a small percentage of a third solvent can improve separation.

    • Preparative HPLC: For high-value material or when baseline separation is impossible with standard chromatography, preparative High-Performance Liquid Chromatography (HPLC) on a C18 (reversed-phase) or silica (normal-phase) column can provide the necessary resolution.[15]

    • Chemical Derivatization: This is an advanced technique. You can selectively react either the desired product or the impurity to drastically alter its polarity. For example, if the impurity is a non-polar ester and your product is an alcohol, you could hydrolyze the ester to a much more polar carboxylic acid, which would then be easily separated. This requires careful reaction design to avoid affecting the 4-Oxazolemethanol.

Problem: The purified liquid product is yellow or turns yellow upon storage.

  • Potential Cause: This often indicates decomposition or oxidation. The oxazole ring system can be susceptible to degradation, especially if trace acidic impurities remain or if exposed to air and light.[1]

  • Recommended Solutions:

    • Pass Through a Short Plug: Dissolve the discolored material in a minimal amount of solvent (e.g., DCM) and pass it through a short plug of silica gel or activated carbon in a pipette.[11] This can often remove minor, highly colored impurities.

    • Ensure Purity of Solvents: Use high-purity, distilled solvents for chromatography to avoid introducing impurities.

    • Improve Storage Conditions: After purification and rigorous removal of solvents under vacuum, immediately place the product in a clean amber vial, flush with argon or nitrogen, seal tightly, and store at 2-8°C.[8]

Experimental Protocols

Protocol 1: Silica Gel Flash Column Chromatography

This protocol provides a general guideline for purifying 1-5 grams of crude 4-Oxazolemethanol.

  • Solvent System Selection:

    • Using Thin-Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of ~0.25-0.35 for 4-Oxazolemethanol.

    • Common starting systems include Hexane:Ethyl Acetate (e.g., 1:1 or 1:2) or Dichloromethane:Methanol (e.g., 98:2).[9]

  • Column Packing:

    • Select a glass column with an appropriate diameter (e.g., 40-50 mm for 1-5 g of sample).

    • Prepare a slurry of silica gel (typically 50-100 times the mass of your crude product) in the chosen non-polar solvent (e.g., Hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude 4-Oxazolemethanol in a minimal amount of the elution solvent or a stronger solvent like DCM.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to get a dry, free-flowing powder ("dry loading").

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system, collecting fractions in test tubes or vials.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing with a UV lamp and/or a potassium permanganate stain.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator. Caution: Do not use excessive heat, as the product may be thermally sensitive. A water bath temperature of 30-40°C is generally sufficient.

    • Place the resulting liquid under high vacuum for 1-2 hours to remove any residual solvent.

Table 1: Purity Assessment Techniques

A combination of analytical methods should be used to confirm the purity of the final product.[6][15]

TechniquePrimary Use for 4-OxazolemethanolAdvantagesLimitations
HPLC Quantifying the main component and detecting non-volatile impurities.[15]High resolution and sensitivity; excellent for quantitative analysis.May not detect highly volatile impurities.
GC-MS Identifying and quantifying volatile impurities, including residual solvents.[6]Excellent for volatile compounds; provides mass information for identification.Requires thermal stability; polar -OH group may cause peak tailing without derivatization.
qNMR Determining absolute purity against a certified internal standard; structural confirmation.[15]Provides structural information and quantitative data simultaneously; non-destructive.Lower sensitivity compared to chromatographic methods; requires a pure, stable standard.

References

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). Google Scholar.
  • Chromatograms of the five oxazole compounds obtained on the MaltoShell... (n.d.). ResearchGate. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Recrystallization. (n.d.). eGyanKosh. Retrieved from [Link]

  • Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Calgary. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. Retrieved from [Link]

  • Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing. (2023). ResearchGate. Retrieved from [Link]

Sources

Optimization

Identifying and minimizing byproducts in 4-Oxazolemethanol reactions

Welcome to the technical support center for the synthesis of 4-Oxazolemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Oxazolemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and minimizing the formation of common byproducts. By explaining the causality behind experimental choices, this resource aims to provide you with the expertise to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-Oxazolemethanol and what are their general challenges?

The synthesis of the oxazole core, including 4-Oxazolemethanol, is well-established, with several classical methods available. The most common challenge across these routes is controlling the final cyclodehydration step to prevent byproduct formation. Key methods include:

  • Robinson-Gabriel Synthesis: This is a widely used method involving the cyclodehydration of an α-acylamino ketone precursor.[1][2] The primary challenge lies in the choice of dehydrating agent, as harsh acids can lead to charring and other side reactions.[1]

  • Fischer Oxazole Synthesis: This route proceeds from a cyanohydrin and an aldehyde. It is known to sometimes produce chloro-oxazoline and oxazolidinone byproducts if conditions are not carefully controlled.[3]

  • Van Leusen Reaction: This method utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde.[2][4] While versatile, side reactions can occur depending on the substituents of the starting materials.[5]

For 4-Oxazolemethanol specifically, a common strategy involves synthesizing a 4-substituted oxazole (e.g., with a carboxylate) followed by reduction.

Q2: What are the most common byproducts encountered in 4-Oxazolemethanol synthesis?

The byproducts are highly dependent on the chosen synthetic route and reaction conditions. However, several are frequently observed:

  • Unreacted Starting Materials: Incomplete cyclization, often due to an insufficiently active dehydrating agent or non-optimal temperature, can leave behind the α-acylamino ketone precursor.[1][3]

  • Oxazoline Intermediate: Partial or incomplete dehydration during the cyclization step can result in the isolation of the corresponding oxazoline.[1]

  • Isomeric Oxazoles: Depending on the regioselectivity of the starting materials and reaction conditions, the formation of other oxazole isomers is possible.[1]

  • Ring-Opened Products: The oxazole ring is sensitive to cleavage under certain conditions. Strong bases like organolithium reagents can deprotonate the C2 position, leading to a ring-opened isonitrile intermediate.[6][7] Similarly, strong acids or nucleophiles can also cause ring cleavage.[6][7]

  • Degradation Products: The use of harsh dehydrating agents, such as concentrated sulfuric acid or phosphorus pentachloride (PCl₅), can cause charring and extensive decomposition of the starting material or product.[1][3]

Q3: How does the choice of dehydrating agent impact byproduct formation?

The dehydrating agent is a critical parameter in syntheses like the Robinson-Gabriel. The incorrect choice can be the primary source of byproducts.

Dehydrating AgentPotential Byproducts & IssuesRecommended Application
Conc. H₂SO₄, PCl₅ Charring, decomposition, formation of chlorinated byproducts (with PCl₅).[1][3]Use with caution; often too harsh for sensitive substrates.
Polyphosphoric Acid (PPA) Can increase yields compared to H₂SO₄ but may still be too harsh for some substrates.[2]A good alternative to H₂SO₄, but temperature must be carefully controlled.
Burgess Reagent Milder, but may result in incomplete cyclization if not driven to completion.[3]Excellent for substrates with sensitive functional groups.
Triphenylphosphine (PPh₃) / Hexachloroethane (C₂Cl₆) Forms triphenylphosphine oxide, which can complicate purification.[1][8]A mild and effective system for cyclodehydration at room temperature.[1]

Q4: How can I effectively monitor the reaction to minimize byproducts?

Proactive reaction monitoring is essential. Over-running the reaction or using excessive heat can lead to degradation.

  • Thin-Layer Chromatography (TLC): TLC is the most common and cost-effective method for tracking the consumption of starting materials and the appearance of the desired product and any byproducts.[1][3] This allows for quenching the reaction at the optimal time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures, LC-MS provides more definitive information about the masses of the components, helping to identify byproducts as they form.[1]

Q5: What are the most effective methods for purifying 4-Oxazolemethanol from common byproducts?

Purification strategy depends on the physical properties of the product and impurities.

  • Silica Gel Column Chromatography: This is the most universally applied technique for separating oxazoles from polar starting materials and non-polar byproducts.[1][3] The choice of eluent system is critical for achieving good separation.

  • Recrystallization: If the crude 4-Oxazolemethanol is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing impurities.

  • Aqueous Wash: If the reaction is worked up in an organic solvent, washing with a saturated sodium bicarbonate (NaHCO₃) solution and brine can help remove acidic or water-soluble impurities.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Observed Probable Cause(s) Recommended Solution(s)
Low to No Yield of Desired Oxazole Ineffective Cyclodehydration: The chosen dehydrating agent may be too mild or inactive.Ensure the dehydrating agent is fresh and used in the correct stoichiometric amount. Consider switching to a more potent agent (e.g., from Burgess reagent to PPA).[1]
Decomposition: The reaction temperature may be too high, or the dehydrating agent too harsh.Lower the reaction temperature and monitor closely by TLC to avoid over-running the reaction.[1][3] Switch to a milder dehydrating agent.[3]
Presence of Water: Moisture will quench many dehydrating agents.Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Significant Amount of Unreacted Starting Material Incomplete Cyclization: Reaction time or temperature is insufficient.Cautiously increase the reaction temperature or prolong the reaction time while monitoring with TLC.[3]
Reversible Reaction: The equilibrium may not favor the product under the current conditions.If applicable, remove water as it forms using a Dean-Stark apparatus.
Presence of an Oxazoline Byproduct Incomplete Dehydration: The final elimination step to form the aromatic oxazole ring has not gone to completion.Use a stronger dehydrating agent or increase the reaction temperature/time after the initial cyclization has occurred.
Formation of a Dark, Tarry Substance (Charring) Harsh Dehydrating Agent: Strong acids like concentrated H₂SO₄ are reacting with the organic material.[1]Immediately switch to a milder dehydrating system, such as PPA at a controlled temperature or the Burgess reagent.[3]
Evidence of Ring-Opening (e.g., from Mass Spec) Strongly Basic/Acidic Conditions: Use of reagents like n-BuLi or exposure to concentrated acids can cleave the oxazole ring.[6]If lithiation is necessary, use a milder base like LDA at low temperatures (-78 °C).[6] Avoid unnecessarily strong acids in workup or reaction steps.

Experimental Protocols & Workflows

Protocol 1: General Synthesis of a 4-Substituted Oxazole via Robinson-Gabriel Cyclodehydration

This protocol describes a general method using a mild dehydrating system.

  • Setup: Dissolve the α-acylamino ketone precursor (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add triphenylphosphine (1.5 eq) and hexachloroethane (1.5 eq) to the solution.[1]

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the formation of the oxazole by TLC, visualizing with a UV lamp and/or potassium permanganate stain.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the oxazole from the triphenylphosphine oxide byproduct.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot the reaction mixture on the line. Also spot the starting material as a reference.

  • Elution: Place the plate in a sealed chamber containing a suitable eluent (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the pencil line.

  • Visualization: Once the solvent front nears the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress. Byproducts will appear as additional spots.

Diagrams

Byproduct_Formation_Pathway SM α-Acylamino Ketone Precursor INT Cyclized Intermediate (e.g., Hydroxyoxazoline) SM->INT Cyclization (Dehydrating Agent) BYP2 Degradation/ Charring SM->BYP2 Harsh Acid/ High Temp PROD 4-Oxazolemethanol (Desired Product) INT->PROD Complete Dehydration BYP1 Oxazoline Byproduct INT->BYP1 Incomplete Dehydration BYP3 Ring-Opened Product PROD->BYP3 Strong Base/ Acid

Caption: Byproduct formation pathways in oxazole synthesis.

Troubleshooting_Workflow Start Reaction Start Monitor Monitor by TLC/LC-MS Start->Monitor Complete Reaction Complete? (SM Consumed) Monitor->Complete Problem Problem Identified? LowYield Low/No Yield Problem->LowYield Yes Byproducts Byproducts Present Problem->Byproducts Yes Adjust Adjust Conditions: - Temp - Time - Reagents LowYield->Adjust Analyze Analyze Byproducts (e.g., via MS) Byproducts->Analyze Complete->Problem No Workup Workup & Purify Complete->Workup Yes Adjust->Monitor Analyze->Adjust

Caption: Troubleshooting workflow for optimizing reactions.

References

  • BenchChem Technical Support Team. (2025, December). Minimizing by-product formation in 4-Methyl-2-(piperidin-2-yl)oxazole synthesis. BenchChem.
  • PrepChem. (n.d.). Synthesis of 4-(4-chlorophenyl)-2-oxazolemethanol. PrepChem.com.
  • BenchChem Technical Support Team. (2025, November). Technical Support Center: Byproduct Formation in Oxazole Ring Closure Reactions. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Oxazole Ring Stability in Substitution Reactions. BenchChem.
  • Recent Development and Green Approaches for Synthesis of Oxazole Deriv
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023).
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.).
  • BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. BenchChem.

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 4-Oxazolemethanol in Solution

Welcome to our dedicated technical support center for 4-Oxazolemethanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 4-Oxazolemethanol in their experimental...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 4-Oxazolemethanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 4-Oxazolemethanol in their experimental workflows. As a valued heterocyclic building block, understanding and mitigating its potential instability in solution is paramount for reproducible and reliable results. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to navigate the challenges of working with this compound.

I. Understanding the Instability of 4-Oxazolemethanol: A Mechanistic Overview

4-Oxazolemethanol, while a versatile reagent, possesses inherent structural features that can predispose it to degradation under common experimental conditions. The stability of the molecule is primarily influenced by the integrity of the oxazole ring and the reactivity of the hydroxymethyl group.

The oxazole ring is an electron-rich five-membered heterocycle. While aromatic, it is less so than analogous rings like imidazole, rendering it susceptible to electrophilic attack and oxidative cleavage. The lone pair of electrons on the oxygen atom can participate in resonance, but also makes the ring sensitive to acidic conditions, which can lead to protonation and subsequent hydrolytic cleavage. Conversely, in basic media, the ring can also be susceptible to nucleophilic attack.

The hydroxymethyl substituent at the C4 position introduces another potential site of instability. The alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, altering the compound's chemical properties and biological activity.

This guide will walk you through the practical implications of these chemical principles and provide actionable strategies to maintain the integrity of your 4-Oxazolemethanol solutions.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding the stability of 4-Oxazolemethanol.

Q1: My 4-Oxazolemethanol solution has developed a yellow tint. What is the likely cause?

A yellowing of the solution is a common indicator of degradation. This discoloration is often due to the formation of conjugated systems or polymeric byproducts resulting from the breakdown of the oxazole ring. The two most probable causes are:

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions. The oxazole ring is known to be susceptible to photo-oxidation, a process that can generate colored impurities.

  • Oxidation: The presence of dissolved oxygen or trace metal impurities in your solvent can catalyze the oxidation of the oxazole ring or the hydroxymethyl group.

Recommendation: Always prepare 4-Oxazolemethanol solutions fresh. If storage is necessary, protect the solution from light by using amber vials or wrapping the container in aluminum foil. Additionally, using de-gassed solvents can minimize oxidation.

Q2: I'm observing a decrease in the concentration of my 4-Oxazolemethanol stock solution over time, even when stored at low temperatures. What is happening?

A gradual loss of the active compound, even at 2-8°C, points towards a slow degradation process. The most likely culprits are:

  • Hydrolysis: If your solution is unbuffered or at a pH outside the optimal range (see Section III), acid or base-catalyzed hydrolysis of the oxazole ring can occur.

  • Trace Contaminants: Contaminants in the solvent or on the glassware, such as acidic or basic residues, can accelerate degradation.

Recommendation: Ensure your glassware is scrupulously clean and rinsed with a high-purity solvent. For prolonged storage, consider preparing the stock solution in an anhydrous, aprotic solvent like anhydrous DMSO or DMF and storing it under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below.

Q3: I'm seeing unexpected peaks in my HPLC analysis of a reaction mixture containing 4-Oxazolemethanol. Could these be degradation products?

Yes, it is highly probable. The appearance of new peaks, especially those that grow over time, is a strong indication of degradation. These could correspond to:

  • Ring-opened products: Resulting from hydrolysis.

  • Oxidation products: Such as 4-oxazolecarboxaldehyde or 4-oxazolecarboxylic acid.

  • Adducts: Formed by the reaction of 4-Oxazolemethanol with other components in your reaction mixture.

Recommendation: To confirm if the new peaks are degradation products, we recommend performing a forced degradation study on a pure sample of 4-Oxazolemethanol. This will help you identify the retention times of potential degradants.

III. Troubleshooting Guide: A Proactive Approach to Stability

This section provides a structured approach to troubleshooting common stability issues encountered during experiments with 4-Oxazolemethanol.

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: High variability in assay results (e.g., IC50 values) between experiments or even within the same plate.

  • Potential Cause: Degradation of 4-Oxazolemethanol in the assay medium. Cell culture media are aqueous, buffered at physiological pH (~7.4), and incubated at 37°C, conditions which can promote hydrolysis and oxidation.

  • Troubleshooting Workflow:

    Caption: Workflow for addressing inconsistent biological assay results.

Issue 2: Formation of Precipitate in Solution
  • Symptom: A solid forms in your 4-Oxazolemethanol solution upon standing.

  • Potential Cause:

    • Low Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent, especially if the temperature fluctuates.

    • Formation of an Insoluble Degradant: A degradation product may have lower solubility than the parent compound.

  • Troubleshooting Steps:

    • Verify Solubility: Determine the solubility of 4-Oxazolemethanol in your chosen solvent at the intended storage and experimental temperatures.

    • Analyze the Precipitate: If possible, isolate the precipitate and analyze it by LC-MS or NMR to determine if it is the parent compound or a degradant.

    • Adjust Solvent System: If solubility is the issue, consider using a co-solvent system or a different solvent in which 4-Oxazolemethanol is more soluble.

IV. Experimental Protocols

To empower you to proactively assess and manage the stability of 4-Oxazolemethanol, we provide the following detailed protocols.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[1][2]

Objective: To generate the likely degradation products of 4-Oxazolemethanol under various stress conditions.

Materials:

  • 4-Oxazolemethanol

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-Oxazolemethanol in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

    • Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 4-Oxazolemethanol from its potential degradation products.

Instrumentation:

  • HPLC with a photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) % B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan for optimal wavelength with PDA)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

V. Visualization of Degradation Pathways

The following diagram illustrates the potential degradation pathways of 4-Oxazolemethanol based on its chemical structure and the known reactivity of the oxazole ring.

Degradation_Pathways cluster_main 4-Oxazolemethanol cluster_degradation Degradation Products A 4-Oxazolemethanol B Hydrolysis Product (Ring Cleavage) A->B H₂O / H⁺ or OH⁻ C Oxidation Product 1 (4-Oxazolecarboxaldehyde) A->C [O] E Photodegradation Product (Triamide derivative) A->E hν / O₂ D Oxidation Product 2 (4-Oxazolecarboxylic Acid) C->D [O]

Caption: Potential degradation pathways of 4-Oxazolemethanol.

VI. Recommendations for Storage and Handling

To maximize the shelf-life of 4-Oxazolemethanol and its solutions, adhere to the following recommendations:

Solid Compound:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place, protected from light.

  • Recommended storage temperature: 2-8°C.

Solutions:

  • Solvent Selection: For stock solutions, use anhydrous, aprotic solvents such as DMSO or DMF. For aqueous experiments, use buffered solutions within a pH range of 6-7.

  • Preparation: Prepare solutions fresh whenever possible. If using aqueous buffers, ensure they are of high quality and free of microbial contamination.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles. Protect from light at all times.

VII. Concluding Remarks

The stability of 4-Oxazolemethanol in solution is a critical factor for the success of your research. By understanding its potential degradation pathways and implementing the proactive strategies outlined in this guide, you can ensure the integrity of your experimental results. Our team of application scientists is dedicated to supporting your work. Should you have any further questions or require more specific guidance, please do not hesitate to contact us.

VIII. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Sulmazole Instability in Aqueous Solutions. BenchChem.

  • Forced degradation studies. (2016). MedCrave online. [Link]

  • BenchChem. (2025). Technical Support Center: Addressing Compound Instability During In Vitro Experiments. BenchChem.

  • Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent.

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

  • AK Scientific, Inc. (n.d.). 5-(Hydroxymethyl)isoxazole-3-carboxylic acid Safety Data Sheet.

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier.

  • Wipf, P., & Venkatraman, S. (2000). 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles. Journal of combinatorial chemistry, 2(5), 475–490.

  • Vedejs, E., & Lu, S. P. (2001). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of organic chemistry, 66(18), 6133–6139.

  • Sharma, V., & Kumar, P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(12), 129-138.

  • Bakthavathsalam, R., et al. (2024). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. ResearchGate.

  • Abellán, N., et al. (2008). Detection and identification of degradation products of sulfamethoxazole by means of LC/MS and -MS(n) after ozone treatment. ResearchGate.

  • An, T., et al. (2021). Ultraviolet photolysis of four typical cardiovascular drugs: mechanisms, influencing factors, degradation pathways, and toxicity trends. ResearchGate.

  • Sankar, P. R., et al. (2024). Stability-Indicating HPLC Method Development And Validation For Quantitative Analysis Of Oteseconazole - A Novel Antifungal Agent. African Journal of Biomedical Research, 27(3S).

  • International Journal of Environmental Sciences. (2025). Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combined Pharmaceutical Formulations.

  • Dodd, M. C., et al. (2006). Ozonation of the antibiotic sulfamethoxazole: reaction kinetics and pathways. Environmental science & technology, 40(23), 7315–7322.

  • Gómez-Ramos, M. M., et al. (2011). Degradation of the antibiotic sulfamethoxazole by ozone in aqueous solution. Water research, 45(5), 1937–1946.

  • Huber, M. M., et al. (2003). Oxidation of pharmaceuticals during ozonation and advanced oxidation processes. Environmental science & technology, 37(5), 1016–1024.

  • Lee, Y., et al. (2020). Degradation of sulfamethoxazole by UV/H2O2 and UV/persulfate: Kinetics, mechanisms, and effects of water matrix. Chemical Engineering Journal, 389, 124403.

Sources

Optimization

Overcoming regioselectivity issues in the synthesis of 4-substituted oxazoles

Welcome to the Technical Support Center dedicated to navigating the complexities of regioselectivity in the synthesis of 4-substituted oxazoles. This guide is designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of regioselectivity in the synthesis of 4-substituted oxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and overcome common challenges in obtaining the desired oxazole regioisomer. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in mechanistic principles to ensure the successful and efficient synthesis of your target molecules.

Introduction: The Challenge of Regioselectivity in Oxazole Synthesis

The oxazole ring is a valuable scaffold in medicinal chemistry, present in numerous biologically active compounds. However, the synthesis of specifically substituted oxazoles, particularly the 4-substituted regioisomer, can be fraught with challenges. The formation of undesired regioisomers, such as the 5-substituted analogue, is a common problem that leads to difficult purification processes, reduced yields, and overall inefficiency in the synthetic workflow.[1] This guide will provide a comprehensive overview of the factors governing regioselectivity and practical solutions to control the outcome of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of oxazole synthesis, and why are they problematic?

A1: In oxazole synthesis, regioisomers are structural isomers that differ in the position of substituents on the oxazole ring.[1] For instance, when targeting a 4-substituted oxazole, you might also obtain the 5-substituted or other isomeric products. This co-formation is problematic as it complicates the purification process, often requiring extensive chromatography, which can lead to significant loss of the desired product and reduced overall yield.[1]

Q2: Which classical synthesis methods are most susceptible to regioselectivity issues?

A2: Several classical methods are prone to forming mixtures of regioisomers, especially when using unsymmetrical starting materials[1]:

  • Robinson-Gabriel Synthesis: This method, which involves the cyclodehydration of 2-acylamino-ketones, can yield a mixture of oxazole regioisomers if both the ketone and acyl components are unsymmetrical, as two different enol/enolate intermediates can be formed.[1]

  • Fischer Oxazole Synthesis: While effective for symmetrical 2,5-disubstituted oxazoles, this synthesis, which utilizes a cyanohydrin and an aldehyde, can present regiochemical challenges when different aromatic groups are present on the starting materials.[1][2]

  • Bredereck Reaction: The reaction of α-haloketones with amides can also lead to mixtures of regioisomers if the α-haloketone is unsymmetrical.[1]

Q3: What are the key factors that control regioselectivity in oxazole synthesis?

A3: The regiochemical outcome is primarily governed by a combination of electronic and steric effects of the substituents on the starting materials, as well as the reaction conditions[1]:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the nucleophilicity of atoms involved in the ring closure, thereby directing the cyclization to a specific position.

  • Steric Hindrance: Bulky substituents can physically block a reaction at a nearby site, favoring the formation of the less sterically hindered regioisomer.[1]

  • Reaction Conditions: Parameters such as temperature, solvent polarity, and the choice of catalyst or base can significantly impact the reaction pathway and, consequently, the regioselectivity.

Q4: Are there modern synthetic methods that offer better control over regioselectivity for 4-substituted oxazoles?

A4: Yes, several modern methods provide excellent regiocontrol:

  • Palladium- and Copper-Catalyzed Cross-Coupling Reactions: These methods often allow for the direct and highly regioselective introduction of substituents onto the oxazole ring. The choice of ligands and reaction conditions can be fine-tuned to favor a specific regioisomer.[3][4]

  • Direct C-H Functionalization: This strategy enables the direct formation of C-C or C-heteroatom bonds at a specific position on a pre-formed oxazole ring, offering a powerful tool for regioselective synthesis.[5]

  • Modified Van Leusen Reaction: While the classical Van Leusen synthesis typically yields 5-substituted oxazoles, modifications of the starting materials or reaction conditions can be employed to access 4,5-disubstituted and subsequently 4-substituted oxazoles.[6][7][8]

Troubleshooting Guide: Overcoming Poor Regioselectivity

This section provides a structured approach to diagnosing and resolving regioselectivity problems encountered during the synthesis of 4-substituted oxazoles.

Scenario 1: Robinson-Gabriel Synthesis Yields a Mixture of 4- and 5-Substituted Oxazoles

Problem: The reaction of an unsymmetrical 2-acylamino-ketone is producing a nearly 1:1 mixture of the desired 4-substituted oxazole and the undesired 5-substituted regioisomer.

Causality: The lack of regioselectivity arises from the non-selective formation of two possible enolate intermediates during the cyclization step. The thermodynamic and kinetic stability of these enolates are often comparable, leading to a mixture of products.

Troubleshooting Workflow:

start Poor Regioselectivity in Robinson-Gabriel Synthesis strategy1 Strategy 1: Modify Substrate with a Directing Group start->strategy1 Introduce a temporary bulky group or an electron-withdrawing group on the acylamino side to sterically or electronically favor one enolate. strategy2 Strategy 2: Alter Reaction Conditions start->strategy2 Vary temperature, solvent, and dehydrating agent to influence the kinetic vs. thermodynamic enolate formation. outcome Improved Regioselectivity for 4-Substituted Oxazole strategy1->outcome strategy2->outcome

Caption: Troubleshooting workflow for Robinson-Gabriel synthesis.

Detailed Solutions:

  • Substrate Modification with a Directing Group:

    • Principle: Introduce a removable functional group that sterically or electronically favors the formation of one enolate over the other.

    • Protocol: Consider incorporating a bulky silyl group on the nitrogen of the amide. The steric hindrance will disfavor the formation of the adjacent enolate, thus promoting the formation of the enolate leading to the 4-substituted oxazole. This directing group can be removed in a subsequent step.

  • Modification of Reaction Conditions:

    • Principle: The ratio of kinetically to thermodynamically formed enolates can be influenced by reaction parameters. Lower temperatures and non-coordinating solvents often favor the kinetic enolate, while higher temperatures and protic solvents can favor the thermodynamic enolate.

    • Experimental Protocol:

      • Screen Dehydrating Agents: Instead of strong mineral acids like sulfuric acid, which can promote equilibration, try milder dehydrating agents like trifluoroacetic anhydride (TFAA) or the Burgess reagent.[9]

      • Vary Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically formed enolate, which may lead to the desired 4-substituted product.

      • Solvent Effects: Switch from a polar protic solvent to a non-polar aprotic solvent like toluene or dioxane to disfavor enolate equilibration.

Scenario 2: Low Regioselectivity in Fischer Oxazole Synthesis

Problem: The reaction between an aromatic aldehyde and an aromatic cyanohydrin with different aryl substituents results in a mixture of 2,4- and 2,5-disubstituted oxazoles.

Causality: The regioselectivity in the Fischer synthesis is determined by which aromatic group ends up at the C4 versus the C5 position. This is influenced by the electronic properties of the aldehyde and the cyanohydrin.

Troubleshooting Workflow:

start Poor Regioselectivity in Fischer Synthesis strategy Modify Electronic Properties of Starting Materials start->strategy Introduce electron-withdrawing or electron-donating groups to influence the reactivity of the aldehyde and cyanohydrin intermediates. outcome Favored Formation of the 4-Substituted Oxazole strategy->outcome

Caption: Troubleshooting workflow for Fischer oxazole synthesis.

Detailed Solutions:

  • Exploiting Electronic Effects:

    • Principle: The more electron-rich aromatic ring tends to end up at the C5 position of the oxazole. To favor the 4-substituted product, the aryl group of the cyanohydrin should be more electron-rich than the aryl group of the aldehyde.

    • Protocol:

      • Select an aldehyde with an electron-withdrawing group (e.g., -NO₂, -CF₃) on the aromatic ring.

      • Synthesize the cyanohydrin from an aldehyde bearing an electron-donating group (e.g., -OCH₃, -CH₃).

      • Perform the Fischer synthesis with this combination of reactants to favor the formation of the 4-substituted oxazole.

Modern Strategies for Regioselective Synthesis of 4-Substituted Oxazoles

For cases where classical methods fail to provide the desired regioselectivity, modern transition-metal-catalyzed approaches offer powerful alternatives.

Palladium-Catalyzed C-H Arylation of Oxazoles

Principle: This method allows for the direct arylation of a pre-formed oxazole ring. The regioselectivity (C2 vs. C5 vs. C4) can be controlled by the choice of ligands and reaction conditions. To achieve 4-substitution, a common strategy is to start with a 4-halo-oxazole and perform a cross-coupling reaction.

Experimental Protocol: Synthesis of a 4-Aryl Oxazole via Suzuki Coupling

  • Synthesis of 4-Bromooxazole: Synthesize the 4-bromooxazole precursor from the corresponding oxazole using a suitable brominating agent like N-bromosuccinimide (NBS).

  • Suzuki Coupling:

    • To a solution of 4-bromooxazole (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a suitable solvent (e.g., dioxane/water mixture), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).

    • Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete (monitor by TLC or LC-MS).

    • After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Copper-Catalyzed [3+2] Cycloaddition of Alkynes and Nitriles

Principle: This method constructs the oxazole ring from an alkyne and a nitrile, often with high regioselectivity. For internal alkynes, the regioselectivity is governed by the electronic and steric properties of the alkyne substituents.

Reaction Mechanism Overview:

alkyne Internal Alkyne intermediate Enamide Intermediate alkyne->intermediate + Nitrile, H₂O nitrile Nitrile catalyst Cu(II) Catalyst catalyst->intermediate product 4-Substituted Oxazole intermediate->product Cyclization & Oxidation

Caption: Simplified mechanism of copper-catalyzed oxazole synthesis.[10]

Key Considerations for Regioselectivity:

  • The regiochemical outcome of the cycloaddition is often directed by the more electron-withdrawing group on the alkyne, which tends to end up at the C5 position of the oxazole. Therefore, to obtain a 4-substituted oxazole, the desired substituent should be the less electron-withdrawing group on the internal alkyne.

Data Summary: Comparison of Synthetic Methods for 4-Substituted Oxazoles

MethodKey FeaturesCommon Regioselectivity IssuesStrategies for Improvement
Robinson-Gabriel Uses 2-acylamino-ketones; classical method.Mixture of regioisomers with unsymmetrical substrates.[1]Use of directing groups; optimization of reaction conditions (temperature, solvent, dehydrating agent).[9]
Fischer Employs cyanohydrins and aldehydes; good for 2,5-disubstituted oxazoles.Regiochemical challenges with different aromatic groups on starting materials.[1][2]Manipulate electronic properties of starting materials.
Modified Van Leusen Starts with TosMIC and aldehydes; versatile.Classical method gives 5-substituted oxazoles; requires modification for 4-substitution.[7][8]Use of substituted TosMIC reagents or a one-pot reaction with an aliphatic halide.[6]
Palladium-Catalyzed C-H Arylation Direct functionalization of the oxazole ring; high regioselectivity.[3][4]Requires pre-functionalized oxazoles (e.g., 4-halo-oxazoles) for C4-substitution.Ligand and solvent screening to control regioselectivity between C2 and C5 positions.[3]
Copper-Catalyzed Cycloaddition Construction of the oxazole ring from alkynes and nitriles.[10]Regioselectivity is dependent on the electronic nature of the alkyne substituents.Judicious choice of substituents on the internal alkyne.

References

  • BenchChem. (2025). The Synthesis of 4-Alkyl-1,3-Oxazoles: A Comprehensive Technical Guide. BenchChem.
  • BenchChem. (2025). Technical Support Center: Regioselective Oxazole Synthesis. BenchChem.
  • Senadi, G. C., Hu, W. P., Hsiao, J. S., Vandavasi, J. K., Chen, C. Y., & Wang, J. J. (2012). Facile, selective, and regiocontrolled synthesis of 2-oxazolines and 2-oxazoles mediated by ZnI2 and FeCl3. Organic letters, 14(17), 4478–4481. [Link]

  • Organic Chemistry Portal. (n.d.). Facile, Selective, and Regiocontrolled Synthesis of Oxazolines and Oxazoles Mediated by ZnI2 and FeCl3. Retrieved from [Link]

  • figshare. (2012). Facile, Selective, and Regiocontrolled Synthesis of Oxazolines and Oxazoles Mediated by ZnI2 and FeCl3. [Link]

  • Request PDF. (n.d.). Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates. Retrieved from [Link]

  • PubMed. (2012). Facile, selective, and regiocontrolled synthesis of oxazolines and oxazoles mediated by ZnI2 and FeCl3. Organic letters, 14(17), 4478–4481. [Link]

  • Chemical Science. (2017). Copper-catalyzed oxidative [2 + 2 + 1] cycloaddition: regioselective synthesis of 1,3-oxazoles from internal alkynes and nitriles. Chemical Science, 8(3), 2136–2140. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Retrieved from [Link]

  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. Organic letters, 12(16), 3578–3581. [Link]

  • ChemRxiv. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

  • NIH. (2014). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron letters, 55(30), 4126–4129. [Link]

  • NIH. (2019). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. Organic & biomolecular chemistry, 17(28), 6829–6833. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules (Basel, Switzerland), 25(7), 1608. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐Aryl Diazenyl Oxazoles 4–24. Substrate scope for arylazo... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • PubMed. (2010). Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. Organic letters, 12(16), 3578–3581. [Link]

  • Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]

  • Benchchem. (2025). The Synthesis of 4-Alkyl-1,3-Oxazoles: A Comprehensive Technical Guide. Benchchem.
  • PubMed. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(8), 2496–2497. [Link]

  • PubMed. (2013). Copper-Mediated Conversion of Alkynes into Nitriles via Iodotriazoles. Organic letters, 15(20), 5278–5281. [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐substituted oxazoles 41d–e. Retrieved from [Link]

  • NIH. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Nature communications, 15(1), 5433. [Link]

  • ACS Publications. (2013). Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. Organic Letters, 15(18), 4846–4849. [Link]

  • Request PDF. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from [Link]

  • NIH. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of organic chemistry, 87(18), 12498–12505. [Link]

  • RSC Publishing. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(15), 3781–3807. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1608. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(5), 1059-1073. [Link]

  • Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). Retrieved from [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

  • MDPI. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Catalysts, 12(11), 1339. [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Chemical Communications. (2011). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. Chemical Communications, 47(38), 10827-10829. [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry, 2(3), 202-213. [Link]

  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. The Journal of Organic Chemistry, 87(5), 3589–3594. [Link]

  • ACS Publications. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038–5048. [Link]

  • ResearchGate. (n.d.). [3 + 2] Cycloaddition of Nitrile Ylides with Diazonium Salts: Copper-Catalyzed One-Pot Synthesis of Fully Substituted 1,2,4-Triazoles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]

  • ChemRxiv. (2023). Designing Target-Specific Datasets for Regioselectivity Predictions on Complex Substrates. [Link]

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Troubleshooting

Strategies to reduce catalyst poisoning in 4-Oxazolemethanol synthesis

A Senior Application Scientist's Guide to Mitigating Catalyst Poisoning Welcome to the technical support center for drug development and fine chemical synthesis. As a Senior Application Scientist, I've seen many promisin...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mitigating Catalyst Poisoning

Welcome to the technical support center for drug development and fine chemical synthesis. As a Senior Application Scientist, I've seen many promising syntheses stall due to catalyst deactivation. The synthesis of 4-Oxazolemethanol, a valuable building block, is particularly prone to catalyst poisoning, leading to frustratingly low yields and stalled reactions.

This guide is designed to move beyond simple protocols. It provides a framework for understanding the root causes of catalyst poisoning in this specific context and offers field-proven strategies to diagnose, mitigate, and resolve these issues. We will delve into the "why" behind each recommendation, empowering you to make informed decisions in your lab.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the most common initial questions researchers face when encountering issues in their 4-Oxazolemethanol synthesis.

Q1: My reaction to synthesize 4-Oxazolemethanol from 4-formyloxazole is sluggish and incomplete. What are the tell-tale signs of catalyst poisoning?

A1: Sluggish or stalled reactions are classic symptoms of catalyst deactivation, but there are other, more subtle signs to watch for.[1] You may be dealing with catalyst poisoning if you observe:

  • Decreasing Reaction Rate: The reaction starts at a reasonable pace but slows down significantly over time, often failing to reach full conversion.

  • Increased Catalyst Loading Required: You find yourself needing progressively higher loadings of your precious metal catalyst to achieve the same conversion you once did with less.[2]

  • Inconsistent Batch-to-Batch Results: Seemingly identical reaction setups give wildly different outcomes, suggesting the presence of variable, low-level impurities in reagents or solvents.

  • Changes in Selectivity: In addition to the desired 4-Oxazolemethanol, you begin to see an increase in byproducts, indicating that the poison is altering the catalyst's surface properties and reaction pathways.

  • Visual Changes to the Catalyst: For heterogeneous catalysts (e.g., Pd/C), you might notice a change in color, clumping of the catalyst particles, or the formation of a film on the surface.[2]

Q2: Why is the catalyst in this specific synthesis so susceptible to poisoning?

A2: The primary culprit is the 4-Oxazolemethanol molecule itself (and its precursor, 4-formyloxazole). Oxazoles are nitrogen-containing heterocycles.[3][4] The lone pair of electrons on the nitrogen atom can act as a potent Lewis base, strongly coordinating to the electron-deficient active sites of transition metal catalysts (like Palladium, Rhodium, or Platinum).[2][5]

This strong adsorption effectively "blinds" the catalyst, preventing the intended substrate (the aldehyde group) from accessing the active site. This phenomenon is a form of self-inhibition or product poisoning and is a common challenge in heterocyclic chemistry.

G Poison Poison Poisoned_Catalyst Poisoned_Catalyst Poison->Poisoned_Catalyst Strong Coordination Catalyst Catalyst Catalyst->Poisoned_Catalyst

Q3: Besides the substrate, what are other potential sources of poisons in my reaction?

A3: It is crucial to consider every component of your reaction system as a potential source of contamination. Catalyst deactivation is often a result of multiple, cumulative factors.[6]

Poison Type Potential Source Mechanism of Action
Sulfur Compounds Reagents (e.g., thiols), solvents, rubber septa.Forms strong, often irreversible bonds with metal surfaces (chemisorption), blocking active sites.[7][8]
Halide Ions (Cl⁻, Br⁻, I⁻) Precursors from previous steps, acidic workups.Can corrode or leach the active metal from its support and alter the electronic properties of the catalyst.
Heavy Metals (Pb, Hg, As) Glassware contamination, impure reagents.Can alloy with or deposit on the catalyst surface, causing irreversible deactivation.[9][10]
Nitrogen Compounds Substrate/product, solvents (e.g., DMF, pyridine), other additives.Coordinate strongly to active sites, blocking them from reactants.[5]
Carbon Monoxide (CO) Incomplete inerting, byproduct of decomposition.A powerful and common poison for many noble metal catalysts, forming strong metal-carbonyl bonds.[7]
Water Wet solvents, atmospheric moisture, reaction byproduct.Can promote sintering (agglomeration of catalyst particles) or oxidation of the active metal sites.[11][12]
Part 2: Troubleshooting Guides & Mitigation Protocols

This section provides actionable steps to diagnose and solve catalyst poisoning issues.

Issue 1: My reaction has stalled. How do I confirm catalyst poisoning?

Troubleshooting Workflow:

G Start Reaction Stalled or Sluggish Check_Cond Step 1: Verify Reaction Conditions (Temp, Pressure, Stirring) Start->Check_Cond Cond_OK Conditions Correct? Check_Cond->Cond_OK Spike_Exp Step 2: Perform a Catalyst 'Spike' Experiment Cond_OK->Spike_Exp Yes Fix_Cond Action: Correct Conditions & Rerun Cond_OK->Fix_Cond No Spike_Result Did reaction restart? Spike_Exp->Spike_Result Poisoning_Confirmed Diagnosis: Catalyst Poisoning Highly Likely Spike_Result->Poisoning_Confirmed Yes Other_Issue Diagnosis: Other Issue (e.g., Reagent Degradation, Equilibrium) Spike_Result->Other_Issue No Proceed_Mitigation Proceed to Mitigation Strategies Poisoning_Confirmed->Proceed_Mitigation

Experimental Protocol: The Catalyst "Spike" Test

The most definitive way to diagnose poisoning is to see if fresh, active catalyst can restart the reaction.

  • Ensure Inert Atmosphere: Under a positive pressure of Nitrogen or Argon, carefully take a small, representative sample of your stalled reaction mixture.

  • Prepare a Control: Place the sample in a new, clean vial.

  • "Spike" the Reaction: To the original reaction flask, add a fresh portion of the catalyst (e.g., 20-30% of the initial catalyst loading).

  • Monitor Both: Continue to monitor both the original (spiked) reaction and the control sample by TLC, LC-MS, or GC.

  • Analyze Results:

    • If the spiked reaction restarts while the control remains stalled, you have strong evidence of catalyst poisoning. The initial catalyst has been deactivated, and the fresh catalyst is now taking over.

    • If the spiked reaction does not restart, the problem likely lies elsewhere, such as degradation of a key reagent or an unforeseen thermodynamic equilibrium.

Issue 2: How can I prevent the oxazole nitrogen from poisoning my catalyst?

A2: Since the substrate itself is a potential poison, we must modify the catalytic environment to disfavor its coordination.

  • Strategy 1: Ligand Modification (for homogeneous catalysts): The use of bulky, electron-rich ligands (e.g., certain phosphine or N-heterocyclic carbene ligands) can be highly effective. The rationale is that these ligands create a sterically crowded environment around the metal center, physically hindering the flat oxazole ring from binding while still allowing the smaller aldehyde group to access the active site.[2]

  • Strategy 2: Use of Additives: In some systems, additives can act as "sacrificial" agents that preferentially bind to the catalyst, protecting it from the substrate.[2] However, this requires careful screening as the additive itself could become a poison.

  • Strategy 3: Catalyst Modification (for heterogeneous catalysts): Designing catalysts that are more tolerant to contaminants is an advanced but effective strategy.[11][13] This can involve creating bimetallic catalysts or using supports that alter the electronic properties of the active metal, making it less susceptible to coordination by nitrogen.

Issue 3: What practical steps can I take to purify my inputs and prevent poisoning?

A3: Rigorous purification of all reaction components is often the most effective and direct way to prevent catalyst poisoning.[13][14]

Protocol: Pre-Reaction Purification Checklist

  • Solvent Purification:

    • Use only high-purity, anhydrous solvents from reputable suppliers.

    • If in doubt, purify solvents using a dedicated system (e.g., passing through a column of activated alumina) to remove water and other polar impurities.

  • Reagent Purification:

    • Recrystallize or distill solid and liquid starting materials, respectively, especially if they are from older stock or a less reliable source.

    • Consider using a "scavenger" resin to remove specific impurities (e.g., a sulfur scavenger for a thiol-contaminated reagent).

  • Use of Guard Beds/Poison Traps:

    • For flow chemistry or larger-scale batch reactions, installing an upstream "guard bed" can be highly effective.[15][16] This is a small column containing a material that adsorbs poisons before the feed stream reaches the main catalyst bed.

    • Materials like activated carbon can trap a wide range of organic impurities.

  • Glassware and Equipment:

    • Avoid using glassware with any visible residue. If necessary, wash with a strong oxidizing agent (e.g., piranha solution or aqua regia - with extreme caution and proper PPE ) followed by copious rinsing with deionized water and oven drying.

    • Use new, clean septa and needles to prevent contamination from previous reactions.

Part 3: Catalyst Regeneration

In some cases, a poisoned catalyst doesn't need to be discarded. Regeneration can restore activity, saving significant cost, especially when using precious metal catalysts.[11]

Q4: My expensive Palladium catalyst has been poisoned. Can it be saved?

A4: Possibly. Regeneration feasibility depends on whether the poisoning is reversible or irreversible.[7]

  • Reversible Poisoning: Often caused by the weak adsorption of byproducts or moisture. This can sometimes be reversed with thermal or chemical treatment.

  • Irreversible Poisoning: Caused by strong chemisorption (e.g., sulfur compounds) or metal alloying (e.g., lead). This is very difficult or impossible to reverse.[7][14]

Protocol 1: Thermal Regeneration (for coke/fouling)

This method is effective for removing organic deposits (coke) from the catalyst surface.[17]

  • Recover Catalyst: Carefully filter the catalyst from the reaction mixture. Wash thoroughly with a non-coordinating solvent (e.g., THF, ethyl acetate) to remove residual organics.

  • Dry Thoroughly: Dry the catalyst under a vacuum at a moderate temperature (e.g., 60-80 °C).

  • Controlled Oxidation: Place the dried catalyst in a tube furnace. Under a slow flow of air or a dilute oxygen/nitrogen mixture, slowly ramp the temperature. The target temperature depends on the catalyst and support but is often in the 300-500 °C range. This carefully burns off the carbon deposits. Caution: This process can be exothermic. A slow ramp rate and dilute oxygen stream are critical to avoid overheating, which can cause sintering (permanent deactivation).[14]

  • Reduction: After the oxidation step, the metal may be in an oxidized state (e.g., PdO). It must be re-reduced to its active metallic form (e.g., Pd(0)). This is done by switching the gas feed to a dilute hydrogen mixture and heating according to the catalyst manufacturer's specifications.

Protocol 2: Chemical Regeneration (for specific poisons)

Chemical washes can remove certain poisons that are not susceptible to thermal treatment.[15][17] For example, a mild acid wash can sometimes remove basic poisons.

  • Recover and Wash: Filter and wash the catalyst as described above.

  • Acid Wash: Create a dilute solution of a non-coordinating acid (e.g., 1-5% acetic acid or nitric acid in water). Note: The choice of acid is critical to avoid dissolving the active metal.[18]

  • Treat Catalyst: Slurry the catalyst in the acid solution and stir gently for a set period (e.g., 1-2 hours) at room temperature.

  • Rinse and Dry: Filter the catalyst and wash copiously with deionized water until the filtrate is neutral. Then, wash with a solvent like ethanol or acetone to aid in drying.

  • Dry and Re-reduce: Dry the catalyst thoroughly under vacuum. A final reduction step under hydrogen (as in the thermal protocol) may be necessary to ensure full activity.

By systematically diagnosing potential issues and implementing these preventative and remedial strategies, you can significantly improve the reliability and success rate of your 4-Oxazolemethanol synthesis.

References
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Energy → Sustainability Directory. (2023, November 25). Catalyst Poisoning Mitigation. Retrieved from [Link]

  • Process Systems Enterprise. (2025, August 27). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Chemistry For Everyone. (2025, September 13). How Can You Prevent Catalyst Poisoning? [Video]. YouTube. Retrieved from [Link]

  • Catalyst Deactivation. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]

  • Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures. Retrieved from [Link]

  • Grokipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Britannica. (n.d.). Catalyst poison. Retrieved from [Link]

  • CAS. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • Chemistry For Everyone. (2025, September 15). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. Retrieved from [Link]

  • Liu, Z., et al. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. PMC - PubMed Central. Retrieved from [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

  • Yang, N., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health. Retrieved from [Link]

  • MDPI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration. Retrieved from [Link]

  • SlideShare. (n.d.). Catalyst deactivation and regeneration. Retrieved from [Link]

  • ResearchGate. (2021). Poisoned catalyst regeneration using the high-temperature oxidation treatment. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

Sources

Optimization

Addressing solubility issues of 4-Oxazolemethanol in aqueous media

Welcome to the technical support guide for 4-Oxazolemethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Oxazolemethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound in aqueous media. Our goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental design and ensure data integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of 4-Oxazolemethanol.

Q1: What is 4-Oxazolemethanol and why is its aqueous solubility limited?

A: 4-Oxazolemethanol (C₄H₅NO₂) is a heterocyclic organic compound featuring an oxazole ring with a hydroxymethyl group.[1] The oxazole ring, while containing polar nitrogen and oxygen atoms, is aromatic in nature, contributing to a degree of hydrophobicity.[2][3] While the hydroxyl (-OH) group can participate in hydrogen bonding with water, the overall molecule can be difficult to fully solvate in purely aqueous solutions, leading to limited solubility.[1][2] This is a common challenge for many novel active pharmaceutical ingredients (APIs).[4]

Q2: I need to prepare a stock solution of 4-Oxazolemethanol. What solvent should I start with?

A: For initial stock solutions, a high-purity, water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[5][6][7] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous experimental medium.

Q3: My compound precipitated when I diluted my DMSO stock into my aqueous buffer. What happened?

A: This is a classic solubility problem known as "fall-out" or precipitation. It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. The DMSO keeps it dissolved at a high concentration, but when diluted into the buffer, the overall solvent environment becomes predominantly aqueous and can no longer support the same concentration of your compound. The key is to ensure the final concentration of both the compound and the co-solvent (DMSO) are compatible with your assay and below the solubility limit.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assays?

A: This is a critical consideration as DMSO can be cytotoxic. Most cell lines can tolerate a final DMSO concentration of 0.5% (v/v) without significant toxicity, and 0.1% is widely considered safe for almost all cell types.[8] However, primary cells and some sensitive cell lines may be affected at lower concentrations.[8][9] It is imperative to run a vehicle control (medium with the same final percentage of DMSO but without your compound) to determine the tolerance of your specific cell line.[9] Concentrations of 3-5% can significantly inhibit cell proliferation.[10]

Part 2: In-Depth Troubleshooting & Solubilization Strategies

When simple dilution of a DMSO stock is insufficient, a more systematic approach is required. This section provides a logical workflow and detailed protocols to overcome significant solubility hurdles.

Decision-Making Workflow for Solubility Enhancement

This diagram outlines a systematic approach to selecting an appropriate solubilization strategy.

G start Start: Compound Precipitates in Aqueous Media stock_check Is the DMSO stock fully dissolved? start->stock_check cosolvent Strategy 1: Co-Solvent Optimization stock_check->cosolvent Yes remake_stock Action: Remake stock. Use sonication or gentle heat. stock_check->remake_stock No ph_mod Strategy 2: pH Adjustment cosolvent->ph_mod Still precipitates validation Validate Solution: Check for Precipitation Over Time (Kinetic Solubility) cosolvent->validation Soluble excipient Strategy 3: Use of Excipients (e.g., Cyclodextrins) ph_mod->excipient Still precipitates ph_mod->validation Soluble excipient->validation Soluble end Proceed with Experiment validation->end remake_stock->stock_check

Caption: Decision tree for selecting a solubilization strategy.

Strategy 1: Co-Solvent Optimization

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[][12] This disruption of water's hydrogen-bonding network makes the environment more favorable for less polar molecules like 4-Oxazolemethanol, thereby increasing its solubility.[13]

Troubleshooting Q&A:

  • Q: I'm limited by DMSO toxicity. What are other co-solvents I can try?

    • A: Besides DMSO, other common co-solvents include Ethanol, Polyethylene Glycol 400 (PEG 400), and Propylene Glycol.[] The choice depends on the specific requirements and constraints of your experimental system (e.g., in vivo vs. in vitro, cell type).

Data Summary: Common Co-solvents for Biological Assays

Co-SolventTypical Starting Conc. for StockTypical Final Conc. in AssayNotes
DMSO 10 - 100 mM≤ 0.5% (v/v)[8]Can affect cell differentiation and viability.[14] Always use a vehicle control.
Ethanol 10 - 50 mM≤ 1.0% (v/v)Can have biological effects; volatility can alter concentration over time.
PEG 400 10 - 50 mM≤ 2.0% (v/v)Generally lower toxicity than DMSO or ethanol. Viscous.
Propylene Glycol 10 - 50 mM≤ 1.0% (v/v)Common in pharmaceutical formulations.

Experimental Protocol: Co-Solvent Solubility Screening

  • Prepare High-Concentration Stocks: Prepare 50 mM stock solutions of 4-Oxazolemethanol in 100% DMSO, 100% Ethanol, and 100% PEG 400. Ensure the compound is fully dissolved. Use of a sonicator can aid dissolution.[8]

  • Serial Dilution: Create a dilution series of each stock solution into your final aqueous buffer (e.g., PBS or cell culture medium).

  • Determine Kinetic Solubility: Add the stock solutions to the aqueous buffer to achieve final compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final co-solvent concentration should not exceed tolerated limits (e.g., 0.5% for DMSO).

  • Observation: Vortex each dilution briefly. Let the solutions stand at room temperature for 1-2 hours.

  • Analysis: Visually inspect for precipitation (cloudiness or solid particles). For a more quantitative measure, you can filter the samples and measure the concentration of the soluble compound in the filtrate via HPLC-UV. The highest concentration that remains clear is the kinetic solubility limit for that co-solvent system.

Strategy 2: pH Adjustment

Scientific Rationale: The solubility of ionizable compounds is highly dependent on pH.[][15] The oxazole ring contains a nitrogen atom which can be protonated (act as a base) under acidic conditions. By adjusting the pH of the aqueous medium to favor the ionized form of the molecule, solubility can often be dramatically increased because the charged species interacts more favorably with polar water molecules.[16][17]

Troubleshooting Q&A:

  • Q: How do I know if pH adjustment will work for 4-Oxazolemethanol?

    • A: As a weak base (due to the nitrogen in the oxazole ring), lowering the pH of the solution should increase its solubility. The pKa of the oxazole ring is approximately 0.8.[18] Therefore, in acidic conditions (e.g., pH 2-4), a greater fraction of the molecule will be protonated and thus more soluble. This strategy is most effective when the desired experimental pH is compatible with the pH required for solubilization.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0).

  • Add Compound: Add an excess amount of solid 4-Oxazolemethanol to a fixed volume of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. This is known as the shake-flask method.[4]

  • Separate and Analyze: After equilibration, filter each suspension through a 0.22 µm filter to remove undissolved solid.

  • Quantify: Dilute the clear filtrate and quantify the concentration of dissolved 4-Oxazolemethanol using a validated analytical method like HPLC-UV.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to determine the pH-solubility profile.

Strategy 3: Use of Solubilizing Excipients (Cyclodextrins)

Scientific Rationale: Excipients are substances added to a formulation to improve its properties.[19][20] Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[21][22][23] They can encapsulate poorly soluble "guest" molecules, like 4-Oxazolemethanol, within their hydrophobic core.[] This host-guest complex presents a hydrophilic exterior to the solvent, thereby increasing the apparent water solubility of the guest molecule without altering its chemical structure.[21][]

Troubleshooting Q&A:

  • Q: Which cyclodextrin should I use?

    • A: The choice depends on the size and shape of the molecule to be encapsulated. For small molecules like 4-Oxazolemethanol (MW: 99.09 g/mol [1][25]), β-Cyclodextrin (β-CD) or its more soluble derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) are excellent starting points.[21][] HP-β-CD is often preferred for its higher aqueous solubility and lower toxicity.

Mechanism of Cyclodextrin Encapsulation

G cluster_0 Aqueous Environment CD Complex Molecule 4-Oxazolemethanol (Hydrophobic) Molecule_in CD_label Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Complex_label Soluble Inclusion Complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Experimental Protocol: Solubilization with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).

  • Add Compound: Add an excess of solid 4-Oxazolemethanol to the HP-β-CD solution.

  • Complexation: Stir or sonicate the mixture at room temperature for several hours (4-24 hours) to facilitate the formation of the inclusion complex.

  • Equilibrate and Filter: Allow the solution to equilibrate and then filter through a 0.22 µm syringe filter to remove any remaining undissolved compound.

  • Quantify: Analyze the concentration of 4-Oxazolemethanol in the clear filtrate using a suitable analytical method (e.g., HPLC-UV) to determine the extent of solubility enhancement.

Part 3: Stability Considerations

Q: How do I know if my solubilized compound is stable in the formulation?

A: The stability of your final preparation is crucial for reproducible results. A forced degradation study is a valuable tool to assess this.[26][27][28] This involves exposing your solubilized compound to stress conditions to identify potential degradation pathways and products.[27][28]

Key Principles of a Forced Degradation Study:

  • Purpose: To understand the chemical stability of the molecule under stress, which helps in developing stable formulations and selecting appropriate storage conditions.[26][28]

  • Conditions: Typical stress conditions include exposure to acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat, and light (photostability).[29][30]

  • Target Degradation: The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[26][29][30] This is enough to detect and identify degradants without completely destroying the parent molecule.

  • Analysis: A stability-indicating analytical method, usually HPLC with UV and/or Mass Spectrometry detection, is used to separate and quantify the parent compound and any degradation products that are formed.[27]

By systematically applying these principles and protocols, you can effectively troubleshoot and overcome the solubility challenges of 4-Oxazolemethanol, leading to more reliable and accurate experimental outcomes.

References

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

  • DMSO usage in cell culture. LifeTein. Available at: [Link]

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. Available at: [Link]

  • Oxazole - Solubility of Things. Solubility of Things. Available at: [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Available at: [Link]

  • FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction. International Flavors & Fragrances Inc.. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata Available at: [Link]

  • 4-Oxazolemethanol, 4-ethyl-2-(8-heptadecenyl)-4,5-dihydro. LookChem. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. Available at: [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]

  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl- | C6H11NO2 | CID 98073. PubChem. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Forced Degradation Testing. SGS USA. Available at: [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available at: [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. National Center for Biotechnology Information. Available at: [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Available at: [Link]

  • Isoxazole - Solubility of Things. Solubility of Things. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO). HiMedia Laboratories. Available at: [Link]

  • What the concentration of DMSO you use in cell culture assays?. ResearchGate. Available at: [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. Available at: [Link]

  • Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. Available at: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • 4-Oxazolemethanol, 4-ethyl-2-heptadecyl-4,5-dihydro-. US EPA. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • 4-Oxazolemethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro-4-methyl-. US EPA. Available at: [Link]

  • solubility enhancement -by pH change & complexation. SlideShare. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.
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Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Oxazolemethanol Derivatives with Aryl Halides

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequentl...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for the successful cross-coupling of 4-oxazolemethanol derivatives with aryl halides. The unique structure of 4-oxazolemethanol, containing both a potentially catalyst-coordinating oxazole ring and a nucleophilic hydroxymethyl group, presents specific challenges that require careful optimization. This document is designed to help you navigate these challenges, improve reaction yields, and ensure the integrity of your synthetic route.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to consider before and during your optimization efforts.

Q1: What is the most robust cross-coupling strategy for arylating a 4-oxazolemethanol scaffold?

A1: For constructing a C-C bond between the oxazole ring and an aryl halide, the Suzuki-Miyaura coupling is the most recommended starting point. This reaction typically involves coupling a pre-functionalized oxazole, such as a 5-bromo-4-oxazolemethanol or its corresponding boronic ester derivative, with the appropriate aryl partner. The Suzuki reaction is well-documented, tolerates a wide range of functional groups, and often proceeds under relatively mild conditions.[1] Alternative strategies like the Stille coupling are also effective for oxazoles but require the use of toxic organotin reagents.[2] Direct C-H arylation is an attractive, atom-economical alternative, but often requires more rigorous optimization of directing groups and reaction conditions to control regioselectivity.[3][4]

Q2: How does the hydroxymethyl group at the C4 position impact the coupling reaction?

A2: The C4-hydroxymethyl group is a critical structural feature that can significantly influence the reaction's outcome in several ways:

  • Catalyst Inhibition: The oxygen atom of the alcohol can coordinate to the palladium catalyst center. This is especially problematic with N-containing heterocycles, where the combination of the ring nitrogen and an adjacent functional group can create a bidentate chelation effect, sequestering the active catalyst and leading to low or no conversion.[5]

  • Side Reactions: Under strongly basic conditions, the alcohol can be deprotonated to form an alkoxide. This can lead to undesired side reactions, such as O-arylation (ether formation), particularly if the reaction temperature is high. While C-O couplings often require specific catalyst systems, the possibility should not be dismissed.[6]

  • Solubility: The polar hydroxyl group affects the solubility of the starting material, which must be considered when selecting an appropriate solvent system.

Q3: Which position on the oxazole ring, C2 or C5, is generally easier to functionalize via cross-coupling?

A3: The electronic properties of the oxazole ring make the C2 and C5 positions the most susceptible to functionalization. The C2 position is generally the most electrophilic due to the proximity of both the nitrogen and oxygen atoms, making it a prime site for nucleophilic attack or for oxidative addition of a palladium catalyst to a C2-halide bond.[2] However, direct deprotonation (metalation) for subsequent coupling can also be directed to the C2 position. The C5 position is also commonly used for functionalization. The choice often depends on the desired final structure and the synthetic route used to prepare the functionalized oxazole precursor.

Q4: What are the most critical parameters to control for a successful and reproducible reaction?

A4: Success in palladium-catalyzed cross-coupling hinges on rigorous control of the reaction environment.[7][8]

  • Inert Atmosphere: Oxygen is detrimental to the active Pd(0) catalyst, oxidizing it to an inactive Pd(II) state. It is imperative to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction period.

  • Reagent Purity: The quality of the catalyst, ligand, base, and starting materials is paramount. Phosphine ligands are susceptible to oxidation, and boronic acids can degrade upon storage.[8][9]

  • Choice of Base: The base plays a multifaceted role: it activates the organoboron species in Suzuki couplings and neutralizes the acid generated. However, an overly strong or aqueous base can promote catalyst decomposition and unwanted side reactions like protodeboronation.[7][8]

Section 2: Troubleshooting Guide for Low-Yield Reactions

This guide provides a systematic approach to diagnosing and solving common problems encountered during the coupling of 4-oxazolemethanol derivatives.

Problem: Very Low or No Conversion to the Desired Product

This is the most common issue and can often be traced to catalyst deactivation or suboptimal reaction conditions.

Probable CauseDiagnostic CheckRecommended Solutions
Catalyst Inactivation by Oxygen Was the solvent properly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes)? Was the reaction vessel purged and kept under a positive inert gas pressure?Solution 1: Implement rigorous degassing procedures. Use a Schlenk line or glovebox for reagent handling. Ensure all joints in the glassware are well-sealed.[8]
Catalyst Inhibition by Oxazole Nitrogen Is the reaction stalling early despite an inert atmosphere? This suggests substrate/product inhibition where the oxazole nitrogen coordinates to the Pd center, preventing catalytic turnover.[5]Solution 2: Switch to a ligand system known to resist inhibition. Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote faster reductive elimination, minimizing the time the catalyst is vulnerable to coordination.[1][5]
Suboptimal Base or Solvent Is the reaction mixture heterogeneous? Are you using a base that is incompatible with your substrate (e.g., causing decomposition)?Solution 3: Screen different solvent and base combinations. For Suzuki couplings, a common starting point is K₂CO₃ or K₃PO₄ in a solvent mixture like 1,4-dioxane/water or toluene/water.[1][7] If substrate stability is an issue, consider milder, non-aqueous conditions using bases like CsF or KF in solvents like THF or DME.
Poor Aryl Halide Reactivity Are you using an aryl chloride? The oxidative addition of aryl chlorides to Pd(0) is significantly slower than for bromides or iodides.Solution 4: If possible, switch to the analogous aryl bromide or iodide (reactivity order: I > Br > OTf >> Cl).[8] If an aryl chloride must be used, employ a highly active catalyst system specifically designed for this purpose, such as a G3 or G4 Buchwald precatalyst with a ligand like SPhos or RuPhos.[5]
Problem: Significant Formation of Side Products

The appearance of new spots on your TLC or peaks in your LCMS indicates competing reaction pathways.

Side Product ObservedProbable CauseRecommended Solutions
Homocoupling of Aryl Halide (Ar-Ar) The rate of transmetalation is slow compared to a competing pathway where a second molecule of aryl halide reacts with the arylpalladium intermediate.Solution 1: Increase the concentration or equivalents of the oxazole coupling partner. Lowering the reaction temperature can sometimes disfavor homocoupling. Ensure your ligand-to-palladium ratio is optimal (typically 1:1 to 2:1 for monoligated species).
Protodeboronation (Loss of Boronic Acid/Ester) The C-B bond is cleaved and replaced by a C-H bond. This is often promoted by excess water, overly strong bases, or prolonged heating, especially with electron-deficient boronic acids.[8]Solution 2: Use a milder base (e.g., K₃PO₄, KF).[8] Minimize water in the reaction; consider anhydrous conditions. Protect the boronic acid as a more stable pinacol or MIDA ester, which releases the active species slowly.[8][10] Shorten reaction times.
Hydrodehalogenation (Loss of Halogen) The C-X bond is cleaved and replaced by a C-H bond. This can occur via β-hydride elimination from Pd-hydride species, which can form in the presence of trace water or other proton sources.Solution 3: Ensure anhydrous conditions. The choice of ligand and base can also influence the formation and reactivity of Pd-H species.[11][12]

Section 3: Recommended Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of (5-pinacolatoboronate)-4-oxazolemethanol with an aryl bromide.

Reagents & Setup:

  • A two-neck round-bottom flask or Schlenk tube, equipped with a magnetic stir bar and a condenser.

  • (5-pinacolatoboronate)-4-oxazolemethanol (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry the reaction flask under vacuum and allow it to cool to room temperature under a stream of argon or nitrogen.

  • Reagent Addition: To the flask, add the oxazole boronic ester, aryl bromide, and potassium carbonate.

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe. Stir for 5 minutes. Then, add the degassed water. The mixture should be stirred while bubbling argon through it for an additional 15 minutes.

  • Catalyst Addition: Under a positive flow of argon, quickly add the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LCMS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Small-Scale Reaction Condition Screening

Use 2 mL HPLC vials or a 96-well plate for parallel screening.

  • Prepare stock solutions of your oxazole starting material, aryl halide, catalyst, and ligand in a degassed solvent.

  • In an inert atmosphere (glovebox), dispense the solid bases into each vial.

  • Dispense the stock solutions into the vials according to your screening plan (e.g., varying catalyst, ligand, base, and solvent).

  • Seal the vials and place them in a heating block.

  • After the designated time, quench a small aliquot from each reaction and analyze by LCMS to determine the optimal conditions.

Section 4: Data Tables for Rapid Optimization

Table 1: Recommended Catalyst Systems for Aryl Halides
Aryl HalideReactivityRecommended Catalyst (Precatalyst)Recommended LigandTypical Loading (mol%)
Aryl Iodide HighPd(PPh₃)₄ or Pd(OAc)₂PPh₃2-5%
Aryl Bromide MediumPd₂(dba)₃ or Pd(OAc)₂SPhos, RuPhos, P(t-Bu)₃1-3%
Aryl Chloride LowBuchwald G3/G4 PrecatalystsXPhos, RuPhos, BrettPhos1-2%
Aryl Triflate Medium-HighPd(OAc)₂Xantphos, dppf2-4%
Table 2: Guide to Base and Solvent Selection
BaseStrengthCommon SolventsNotes
K₂CO₃ ModerateDioxane/H₂O, Toluene/H₂O, DMFStandard choice for many Suzuki couplings.[7]
K₃PO₄ ModerateDioxane, Toluene, THFOften provides good results while minimizing base-sensitive side reactions.[8]
Cs₂CO₃ StrongDioxane, Toluene, DMFVery effective but can promote side reactions. Good for less reactive substrates.[7]
KF MildTHF, Dioxane (Anhydrous)Anhydrous fluoride source that can minimize protodeboronation.[13]

Section 5: Mechanistic Insights & Visualizations

Understanding the underlying mechanism is key to rational troubleshooting.

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Problems like low yield can often be attributed to a bottleneck at a specific step in this cycle, such as a slow oxidative addition or a sluggish transmetalation.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_legend Key Steps Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Ar-X Transmetalation Transmetalation OxAdd->Transmetalation Ar-Pd(II)(X)L_n ReductiveElim Reductive Elimination Transmetalation->ReductiveElim Ar-Pd(II)(Oxazole)L_n Byproduct X-B(OR)₂ + Base-H⁺ Transmetalation->Byproduct ReductiveElim->Pd0 Product Ar-Oxazole Product ReductiveElim->Product CatalystRegen Catalyst Regeneration ArX Ar-X (Aryl Halide) BoronicEster Oxazole-B(OR)₂ BorateComplex [Oxazole-B(OR)₂(OH)]⁻ BoronicEster->BorateComplex Base Base (e.g., K₂CO₃) Base->BorateComplex BorateComplex->Transmetalation k1 Oxidative Addition k2 Transmetalation k3 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Decision Tree

When faced with a low-yielding reaction, follow this logical workflow to identify and solve the problem.

Troubleshooting_Tree start Problem: Low Yield check_SM Starting Materials Consumed? (Check by TLC/LCMS) start->check_SM sm_consumed_yes YES check_SM->sm_consumed_yes Yes sm_consumed_no NO check_SM->sm_consumed_no No side_products Probable Cause: Side Reactions or Product Decomposition sm_consumed_yes->side_products no_reaction Probable Cause: Catalyst Inactivation or Suboptimal Conditions sm_consumed_no->no_reaction solution_no_reaction1 1. Verify Inert Atmosphere (Degas Solvents Rigorously) no_reaction->solution_no_reaction1 solution_no_reaction2 2. Screen Temperature (e.g., 80°C, 100°C, 120°C) solution_no_reaction1->solution_no_reaction2 solution_no_reaction3 3. Change Ligand/Catalyst (Use Buchwald System) solution_no_reaction2->solution_no_reaction3 solution_no_reaction4 4. Screen Base/Solvent Combo solution_no_reaction3->solution_no_reaction4 solution_side_products1 1. Check for Protodeboronation (Use Milder Base, Anhydrous Cond.) side_products->solution_side_products1 solution_side_products2 2. Check for Homocoupling (Adjust Stoichiometry/Temp) solution_side_products1->solution_side_products2 solution_side_products3 3. Lower Temperature & Shorten Reaction Time solution_side_products2->solution_side_products3

Caption: A decision tree for troubleshooting low-yield reactions.

References

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  • ResearchGate. (n.d.). Derivatization of oxazole 2 e by palladium-catalyzed cross coupling reactions. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2017). Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. Chemical Communications, 53(2), 345-348. Available at: [Link]

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  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Available at: [Link]

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  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]

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  • Zhou, H., et al. (2015). Palladium-catalyzed oxidative cross-coupling of azole-4-carboxylates with indoles: an approach to the synthesis of pimprinine. Organic & Biomolecular Chemistry, 13(4), 1243-1248. Available at: [Link]

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  • Powers, D. C., & Ritter, T. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 50(8), 1833-1837. Available at: [Link]

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  • Tarasova, A. A., et al. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594-17605. Available at: [Link]

  • Kelly, C. B., et al. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5369-5374. Available at: [Link]

  • Sharma, P., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(10), 2459. Available at: [Link]

  • Lipshutz, B. H., et al. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 87(15), 9878-9886. Available at: [Link]

  • Wang, C., et al. (2020). Photoinduced Copper-Catalyzed Cross-Coupling of Acylsilanes with Azoles. ChemRxiv. Available at: [Link]

  • Gao, F., et al. (2021). Pd/Cu-Catalyzed C–H/C–H Cross Coupling of (Hetero)Arenes with Azoles through Arylsulfonium Intermediates. Organic Letters, 23(12), 4723-4728. Available at: [Link]

  • Jiménez-Vázquez, H. A., et al. (2015). Palladium-catalyzed coupling reactions for the preparation of concatenated azoles. ARKIVOC, 2015(5), 34-43. Available at: [Link]

  • ResearchGate. (2016). ChemInform Abstract: Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. ResearchGate. Available at: [Link]

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Optimization

Troubleshooting guide for scaling up 4-Oxazolemethanol synthesis

Welcome to the technical support center for the synthesis of 4-Oxazolemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this impor...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Oxazolemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical synthesis. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Scaling Up 4-Oxazolemethanol Synthesis

This section addresses specific issues that may arise when transitioning the synthesis of 4-Oxazolemethanol from a laboratory to a larger scale.

Issue 1: Decreased Yield and Purity on Scale-Up

Question: We successfully synthesized 4-Oxazolemethanol on a gram scale with high yield and purity using the Van Leusen reaction. However, upon scaling to a multi-kilogram batch, the yield has dropped significantly, and we are observing new, unidentified impurities. What are the likely causes and how can we mitigate this?

Answer: A drop in yield and the appearance of new impurities during scale-up are common challenges that often stem from issues with mass and heat transfer.[1]

  • Causality:

    • Inefficient Mixing: In larger reactors, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" where the exothermic reaction proceeds too quickly, causing decomposition of starting materials or the product and promoting side reactions.[2]

    • Poor Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it harder to dissipate the heat generated by the reaction, leading to a higher internal temperature than desired and favoring the formation of by-products.[3]

    • Reagent Addition Rate: The rate of addition of reagents, which may be trivial on a small scale, becomes critical during scale-up. A rapid addition of a reagent can lead to a sudden exotherm that is difficult to control in a large reactor.[3]

  • Step-by-Step Troubleshooting Protocol:

    • Thermal Hazard Analysis: Before scaling up, perform a thermal hazard assessment using a technique like Differential Scanning Calorimetry (DSC) to understand the exothermic nature of your specific reaction.[2]

    • Optimize Agitation: Ensure the stirrer design and agitation speed are appropriate for the reactor geometry to maintain a homogenous mixture.

    • Controlled Reagent Addition: Utilize a calibrated addition funnel or a syringe pump to ensure a slow and controlled addition of the key reagents. This will help to manage the exotherm.[2]

    • Jacketed Reactor with Precise Temperature Control: Employ a jacketed reactor with an efficient cooling system and a calibrated temperature probe to maintain the optimal reaction temperature.[2]

    • In-Process Monitoring: Use in-process analytical techniques like TLC, HPLC, or NMR to monitor the reaction progress and identify the formation of any by-products in real-time.[4]

Issue 2: By-product Formation in Robinson-Gabriel Type Synthesis

Question: We are using a Robinson-Gabriel type synthesis to produce a 4-substituted oxazole, and we are struggling with the formation of an oxazoline intermediate and unreacted α-acylamino ketone. How can we drive the reaction to completion and minimize these by-products?

Answer: The formation of oxazoline intermediates and the presence of unreacted starting material in a Robinson-Gabriel synthesis are typically indicative of incomplete cyclodehydration.[4]

  • Causality:

    • Insufficient Dehydrating Agent: The cyclodehydration step is crucial and requires an adequate amount of a suitable dehydrating agent.

    • Reaction Conditions: The temperature and reaction time may not be optimal for complete conversion.

    • Harsh Dehydrating Agents: While strong acids like sulfuric acid are often used, they can sometimes lead to charring and other side reactions if not carefully controlled.[4]

  • Step-by-Step Troubleshooting Protocol:

    • Choice of Dehydrating Agent: If you are observing charring or other degradation, consider switching to a milder dehydrating agent.

    • Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal conditions for your specific substrate. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation and minimal by-product presence.[4]

    • Stoichiometry of Dehydrating Agent: Ensure you are using a sufficient molar equivalent of the dehydrating agent. It may be necessary to increase the amount to drive the reaction to completion.

  • Data Presentation: Comparison of Dehydrating Agents for Robinson-Gabriel Synthesis

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Concentrated H₂SO₄Catalytic amounts, 120-140 °C[5]Inexpensive, effectiveCan cause charring, harsh conditions
Polyphosphoric Acid (PPA)Used as solvent/reagent, high temp.Strong dehydrating agentViscous, difficult to work with
Trifluoroacetic Anhydride (TFAA)Ethereal solventEffective for solid-phase synthesis[6]Expensive, corrosive
Triphenylphosphine/IodineMilder conditionsGood for sensitive substrates[6]Stoichiometric reagents, purification

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-Oxazolemethanol and which is more suitable for scale-up?

A1: The two most prevalent methods for synthesizing 4-substituted oxazoles are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis .[5]

  • Van Leusen Oxazole Synthesis: This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[7] It is often favored for its relatively mild conditions and good functional group tolerance. For the synthesis of 4-Oxazolemethanol, a protected form of formaldehyde or a formaldehyde equivalent would be used.

  • Robinson-Gabriel Synthesis: This route involves the cyclodehydration of a 2-acylamino-ketone.[6] While it can be very effective, it sometimes requires harsher conditions and stronger dehydrating agents.[4]

For scale-up, the Van Leusen reaction is often more advantageous due to its milder conditions, which can lead to a better impurity profile and easier temperature control in large reactors.

Q2: How can I effectively monitor the progress of my 4-Oxazolemethanol synthesis to optimize reaction time and minimize by-product formation?

A2: In-process monitoring is crucial for a successful scale-up. The most effective techniques are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (LC-MS) .[4]

  • TLC: A quick and inexpensive method to qualitatively track the disappearance of starting materials and the appearance of the product and major by-products.

  • LC-MS: Provides quantitative data on the conversion of starting materials and the formation of the product and impurities. This allows for precise determination of the optimal reaction time and helps in identifying the mass of any unknown by-products, which is the first step in their characterization.[4]

Q3: What are the key safety considerations when scaling up the synthesis of 4-Oxazolemethanol?

A3: Safety is paramount during any chemical synthesis, especially during scale-up. Key considerations include:

  • Thermal Runaway: As discussed in the troubleshooting section, the exothermic nature of the reaction poses a significant risk. A thorough thermal hazard assessment is essential.[3]

  • Reagent Handling: Many reagents used in oxazole synthesis can be hazardous. For example, tosylmethyl isocyanide (TosMIC) is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvent Safety: Large volumes of flammable organic solvents are often used. Ensure the reactor is properly grounded to prevent static discharge and that all electrical equipment is intrinsically safe.

  • Pressure Management: Some reactions may generate off-gases, leading to a pressure build-up in a closed system. The reactor should be equipped with a pressure relief system.

Visualization of Synthetic Pathways

Van Leusen Oxazole Synthesis Workflow

VanLeusen Aldehyde Aldehyde (e.g., Formaldehyde equivalent) Intermediate Oxazoline Intermediate Aldehyde->Intermediate + TosMIC TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Deprotonation Solvent Solvent (e.g., Methanol) Solvent->Intermediate Product 4-Oxazolemethanol Intermediate->Product Elimination of Tosyl Group

Caption: A simplified workflow of the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis Workflow

RobinsonGabriel AcylaminoKetone 2-Acylamino-ketone Intermediate Cyclized Intermediate AcylaminoKetone->Intermediate Cyclization DehydratingAgent Dehydrating Agent (e.g., H₂SO₄) DehydratingAgent->Intermediate Heat Heat Heat->Intermediate Product 4-Substituted Oxazole Intermediate->Product Dehydration

Caption: A generalized workflow for the Robinson-Gabriel synthesis.

References

  • Benchchem.
  • NROChemistry. Van Leusen Reaction.
  • Organic Chemistry Portal. Van Leusen Reaction.
  • Wikipedia. Van Leusen reaction.
  • Benchchem. minimizing by-product formation in 4-Methyl-2-(piperidin-2-yl)oxazole synthesis.
  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis.
  • Wikipedia. Robinson–Gabriel synthesis.
  • NIH. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
  • PubMed. Acid-Promoted Multicomponent Tandem Cyclization to Synthesize Fully Substituted Oxazoles via Robinson-Gabriel-Type Reaction.
  • ResearchGate.
  • SynArchive. Robinson-Gabriel Synthesis.
  • PubChem. 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl-.
  • ChemicalBook. 4-OXAZOLEMETHANOL | 155742-48-6.
  • PubMed Central.
  • Benchchem. Challenges in the scale-up synthesis of 1,4,2-Dioxazole compounds.
  • ResearchGate.
  • PrepChem.com. Synthesis of D,L-serine ethyl ester hydrochloride.
  • NIH. Multigram‐Scale Organic Synthesis by Resonant Acoustic Mixing: Application to the Sustainable Preparation of Active Pharmaceutical Ingredients.
  • Benchchem. scaling up 4-pyridinemethanol synthesis for pilot plant production.
  • NIH. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor.

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Troubleshooting

Technical Support Center: Characterization of 4-Oxazolemethanol Analogues

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Oxazolemethanol analogues. This guide is designed to provide expert insights and practical solutions...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Oxazolemethanol analogues. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the synthesis, purification, and analytical characterization of this important class of heterocyclic compounds. The unique structural features of the oxazole core, combined with the reactive hydroxymethyl group, present specific pitfalls that require careful consideration.

This resource is structured to provide immediate answers through a Frequently Asked Questions (FAQs) section, followed by in-depth Troubleshooting Guides for specific experimental techniques.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and characterization of 4-Oxazolemethanol analogues.

Q1: Why is my 4-Oxazolemethanol analogue showing unexpected instability during workup or purification?

A1: The oxazole ring, while aromatic, is susceptible to degradation under certain conditions. The stability is highly dependent on the substituents present.[1][2] Key factors include:

  • Strongly Acidic Conditions: Concentrated acids can lead to decomposition or hydrolytic cleavage of the oxazole ring.[3] Always use milder acidic conditions where possible and monitor the reaction closely.

  • Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) or chromic acid can cleave the oxazole ring.[3][4] For side-chain oxidations (e.g., alcohol to aldehyde/acid), select milder, more specific reagents.

  • Harsh Bases: While generally more stable to bases than acids, strong bases like n-butyllithium (n-BuLi), especially at elevated temperatures, can promote ring-opening.[3] When performing reactions like lithiation, it is crucial to maintain very low temperatures (e.g., -78 °C).[3]

  • Substituent Effects: Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while certain substitution patterns, like a 5-hydroxy group, can lead to inherent instability and facile ring-opening.[5]

Q2: I'm seeing a complex mixture of regioisomers in my synthesis. How can I control the outcome?

A2: Regioisomer formation is a frequent challenge in heterocyclic synthesis. The specific strategy depends on your synthetic route (e.g., Claisen synthesis, 1,3-dipolar cycloaddition). Key variables to investigate include:

  • Reaction Conditions: Adjusting the pH, solvent polarity, and temperature can significantly influence the regioselectivity.[6]

  • Catalysts: For certain coupling reactions or cycloadditions, the choice of catalyst (e.g., Lewis acids) can direct the formation of a specific isomer.[6]

  • Protecting Groups: Strategically protecting one reactive site can force the reaction to proceed at the desired position. For example, to functionalize C4 or C5 of the oxazole ring via lithiation, the more acidic C2 proton often needs to be protected first.[3]

Q3: What is tautomerism and how can it affect the characterization of my 4-Oxazolemethanol analogues?

A3: Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[7] For oxazole derivatives, keto-enol tautomerism is a key consideration, especially for hydroxy-substituted analogues or if intermediates can form structures like oxazolones.[5][8] This can be a significant pitfall because:

  • NMR Spectroscopy: The presence of multiple tautomers in solution can lead to a complex NMR spectrum with more signals than expected for a single species. The ratio of tautomers can be solvent and temperature-dependent, leading to variability in spectra.

  • Reactivity: Different tautomers exhibit different chemical reactivity, which can lead to unexpected side products.

  • Biological Activity: Tautomeric forms can have different binding affinities for biological targets, impacting structure-activity relationship (SAR) studies.[7]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific analytical techniques.

Guide 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation, but misinterpretation is a common pitfall.

Issue 1: Complex or Uninterpretable ¹H NMR Spectrum

  • Potential Cause A: Presence of Tautomers or Rotamers.

    • Why it Happens: As discussed in the FAQ, tautomerism can lead to multiple species in solution. Similarly, restricted rotation around single bonds (rotamers), for example in amide-substituted analogues, can cause signal doubling or broadening.

    • Troubleshooting Protocol:

      • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If rotamers are present, signals may coalesce or sharpen at higher temperatures. Tautomeric equilibria may shift, changing the relative integration of signals.

      • Solvent Change: Record the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆). A change in solvent polarity can shift the equilibrium between tautomers, altering the spectrum in a predictable way.[9]

      • D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. Protons on heteroatoms (like the -OH of the methanol group or an N-H) will exchange with deuterium and their signals will disappear. This is a definitive way to identify labile protons.

  • Potential Cause B: Signal Overlap.

    • Why it Happens: In complex molecules, especially those with aromatic regions, signals can accidentally have very similar chemical shifts, making multiplicity analysis difficult.[10]

    • Troubleshooting Protocol:

      • Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or higher instrument will increase signal dispersion, often resolving overlapping multiplets.

      • 2D NMR Experiments:

        • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This is essential for tracing out spin systems.

        • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

        • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2-3 bonds). This is critical for piecing together different fragments of the molecule.

Workflow for NMR Troubleshooting

Caption: A decision-making flowchart for troubleshooting complex NMR spectra.

Guide 2: Mass Spectrometry (MS)

Mass spectrometry provides crucial molecular weight and fragmentation data. However, the fragmentation of the oxazole ring is not always straightforward.

Issue 1: Molecular Ion (M⁺) is Weak or Absent

  • Potential Cause: Facile Fragmentation.

    • Why it Happens: The molecular ion of some oxazole derivatives can be unstable under electron ionization (EI) conditions, leading to immediate fragmentation.[11] The bond benzylic to the oxazole ring (the C4-CH₂ bond) is a common point of cleavage.

    • Troubleshooting Protocol:

      • Switch to a Soft Ionization Technique: Instead of EI, use Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart less energy to the molecule, dramatically increasing the abundance of the protonated molecule [M+H]⁺ or other adducts, making molecular weight determination reliable.

      • High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., TOF or Orbitrap) to obtain an accurate mass of the molecular ion or key fragments. This allows for the unambiguous determination of the elemental formula, a critical piece of characterization data.

Issue 2: Unexpected Fragmentation Pattern

  • Potential Cause: Complex Ring Cleavage and Rearrangements.

    • Why it Happens: The oxazole ring can fragment in multiple ways beyond simple side-chain losses. Common pathways include the loss of CO, HCN, or RCN, often involving skeletal rearrangements.[12] The specific substituents on the ring dictate the dominant fragmentation pathways.[12] For example, methyl-substituted oxazoles show characteristic losses of CH₃CN or HCO.[12]

    • Troubleshooting Protocol:

      • Analyze Isotope Patterns: If your molecule contains chlorine or bromine, ensure the isotopic pattern of the molecular ion and fragments matches the expected distribution.

      • Consult Literature: Search for mass spectrometry data on similarly substituted oxazoles. The fragmentation patterns of heterocyclic systems are often well-documented.[12]

      • MS/MS Analysis: Isolate the molecular ion (or a primary fragment) and subject it to collision-induced dissociation (CID). This provides a fragmentation spectrum of a specific ion, helping to piece together fragmentation pathways step-by-step.

Common Fragmentation Pathways for Substituted Oxazoles

MS_Fragmentation MI Molecular Ion [M]⁺ F1 Loss of 'CH₂OH (Benzylic Cleavage) MI->F1 Common for 4-CH₂OH F2 Loss of CO (Ring Fragmentation) MI->F2 Requires Ring Rearrangement F3 Loss of R-CN (Ring Fragmentation) MI->F3 Depends on C2/C5 substituent (R) F4 Loss of H₂O (from -CH₂OH) MI->F4 SecondaryFrag Secondary Fragmentations F1->SecondaryFrag F2->SecondaryFrag F3->SecondaryFrag

Caption: Key fragmentation pathways observed in the mass spectra of 4-Oxazolemethanol analogues.

Guide 3: Chromatography and Purification

The polarity of the hydroxymethyl group and the basicity of the oxazole nitrogen often complicate chromatographic purification.

Issue 1: Poor Separation or Streaking on Silica Gel Chromatography

  • Potential Cause A: Compound is Too Polar for the Solvent System.

    • Why it Happens: The combination of the polar -OH group and the nitrogen atom can cause strong binding to the acidic silica gel, requiring highly polar eluents that often provide poor separation.[13]

    • Troubleshooting Protocol:

      • Systematic TLC Analysis: Before running a column, screen various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Ethyl Acetate/Methanol) with TLC to find an optimal mobile phase that gives an Rf value of ~0.2-0.3 for your target compound.[13]

      • Gradient Elution: Use a gradient elution on your column, starting with a less polar solvent system and gradually increasing the polarity. This can help separate less polar impurities first before eluting your more polar product.

  • Potential Cause B: Strong Interaction with Acidic Silica Sites.

    • Why it Happens: The basic nitrogen atom in the oxazole ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to significant peak tailing or "streaking".[14]

    • Troubleshooting Protocol:

      • Add a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or a few drops of ammonium hydroxide to your mobile phase.[13] This neutralizes the acidic sites on the silica, dramatically improving peak shape and resolution.[14]

      • Switch Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral alumina can be effective for basic compounds.[13] Alternatively, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is an excellent alternative for purifying polar compounds.

Issue 2: Compound Fails to Crystallize ("Oiling Out")

  • Potential Cause: High Polarity and/or Presence of Impurities.

    • Why it Happens: Polar compounds, especially those capable of hydrogen bonding, can be difficult to crystallize. Impurities can also inhibit the formation of a crystal lattice.

    • Troubleshooting Protocol:

      • Slow Cooling & Seeding: Ensure the solution cools as slowly as possible. If you have a pure crystal, add a tiny "seed" crystal to induce crystallization. Scratching the inside of the flask with a glass rod can also create nucleation sites.[13]

      • Use a Co-solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy. Warming slightly to clarify and then allowing it to cool slowly can yield crystals. Common systems include Dichloromethane/Hexane or Ethyl Acetate/Hexane.

Part 3: Method Validation and Best Practices

For drug development professionals, robust characterization is paramount. All analytical methods used for final compound verification must be validated according to regulatory guidelines like those from the International Council for Harmonisation (ICH).[15][16][17]

Key Validation Parameters:

  • Accuracy: How close the measured value is to the true value.

  • Precision: The reproducibility of the measurement.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.[17]

A summary of typical analytical techniques and their validation focus is presented in the table below.

Technique Parameter Common Pitfall for 4-Oxazolemethanol Analogues Validation Focus
HPLC (UV) Purity, QuantificationPeak tailing due to interaction with silica; co-elution with polar impurities.Specificity (peak purity analysis), Linearity, Accuracy, Precision.[15]
LC-MS Identity, PurityPoor ionization in certain modes; in-source fragmentation.Specificity, LOD/LOQ, Linearity.
NMR Structure ElucidationMisinterpretation due to tautomerism or signal overlap.Not typically validated for quantification unless using qNMR. Focus is on correct structural assignment.
HRMS Elemental FormulaAbsence of molecular ion in EI mode.Mass Accuracy.

References

  • Uccella, N. (1980). Mass Spectrometry of Oxazoles. HETEROCYCLES, 14(6), 711-722. Available at: [Link]

  • Kaur, N., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Oxazole – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Wang, Y., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 79, 153245. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • ResearchGate. (2025). Analytical method development and validations of API by using suitable analytical technique. ResearchGate. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Small Polar Molecules: A Challenge in Marine Chemical Ecology. Marine Drugs, 13(10), 6103-6126. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(1), 173-179. Available at: [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2014). APPROCHES OF ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. International Journal of Research in Pharmacy and Chemistry, 4(4), 934-941. Available at: [Link]

  • ResearchGate. (2025). Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2021). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 16(10), 1121-1124. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). HNMR Practice Problems with Step-by-Step Solutions. YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Chemistry Steps. Available at: [Link]

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  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4178. Available at: [Link]

  • National Center for Biotechnology Information. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2018, 6048594. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Available at: [Link]

  • Leah4sci. (2015). Keto Enol Tautomerism Acid and Base Reaction and Mechanism. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). Keto-Enol Tautomerism. YouTube. Available at: [Link]

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Optimization

Technical Support Center: Method Development for the Chiral Separation of 4-Oxazolemethanol Enantiomers

Welcome to the dedicated support center for the chiral separation of 4-Oxazolemethanol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the chiral separation of 4-Oxazolemethanol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently encountered challenges. The separation of enantiomers is a critical step in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2] This resource aims to equip you with the knowledge to develop robust and efficient chiral separation methods for 4-Oxazolemethanol and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most effective chromatographic technique for separating 4-Oxazolemethanol enantiomers?

A1: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for the chiral separation of small pharmaceutical compounds like 4-Oxazolemethanol.[3][4]

  • HPLC: Offers versatility with a wide range of chiral stationary phases (CSPs) and mobile phase modes (Normal Phase, Reversed-Phase, and Polar Organic).[5][6][7] Polysaccharide-based and macrocyclic glycopeptide CSPs are often the most successful for a broad range of compounds.[6]

  • SFC: Is considered a "green" alternative to normal-phase HPLC, utilizing supercritical CO2 as the primary mobile phase component.[1][4] It often provides faster separations and reduced solvent consumption.[1][3][8]

Q2: Which type of chiral stationary phase (CSP) is best suited for separating oxazole derivatives?

A2: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for the chiral separation of a wide array of compounds, including heterocyclic molecules like oxazoles.[9][10] These CSPs offer complex chiral recognition mechanisms that are well-suited for the structural features of 4-Oxazolemethanol. Columns with derivatized maltodextrin and amylose have also shown success in separating chiral azole compounds.[10][11]

Q3: What are the recommended starting conditions for method development?

A3: A systematic screening approach is the most efficient way to identify suitable separation conditions.[7][12] It is advisable to screen a selection of 3-4 different polysaccharide-based CSPs with a set of standard mobile phases.

Parameter Normal Phase (NP) Reversed-Phase (RP) Polar Organic (PO)
Mobile Phase n-Hexane/Ethanol or Isopropanol (e.g., 90:10 v/v)Acetonitrile/Water or Methanol/Water with bufferAcetonitrile or Methanol with additives
Additives 0.1% Diethylamine (DEA) for basic compounds, 0.1% Trifluoroacetic Acid (TFA) for acidic compounds0.1% Formic Acid or Ammonium Bicarbonate0.1% DEA or TFA
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C

Q4: Can Capillary Electrophoresis (CE) be used for this separation?

A4: Yes, Capillary Electrophoresis (CE) is a powerful technique for chiral separations, particularly for polar and charged compounds.[13][14] The separation is achieved by adding a chiral selector, most commonly a cyclodextrin, to the background electrolyte.[15][16][17] CE offers advantages such as high efficiency, minimal sample and reagent consumption, and orthogonal selectivity compared to HPLC and SFC.[16][17]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor or No Resolution Between Enantiomers

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereoselective interactions with 4-Oxazolemethanol.

    • Solution: Screen a broader range of CSPs, focusing on different polysaccharide derivatives (e.g., cellulose vs. amylose) and various functionalizations on the polysaccharide backbone.[18]

  • Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving enantioselectivity.[12]

    • Solution: Systematically vary the ratio of the organic modifier in the mobile phase.[12] In normal phase, try switching between ethanol and isopropanol. In reversed-phase, evaluate both acetonitrile and methanol. Also, consider the use of polar organic mode.[19]

  • Incorrect Additive: For ionizable compounds, the presence and type of additive can dramatically impact resolution.

    • Solution: If 4-Oxazolemethanol has basic or acidic properties, add a corresponding modifier (e.g., DEA for bases, TFA for acids) to the mobile phase.[12] Optimize the concentration of the additive, typically in the range of 0.05% to 0.5%.[12]

  • Temperature Effects: Chiral separations can be sensitive to temperature.

    • Solution: Investigate the effect of column temperature. Lowering the temperature often increases enantioselectivity and resolution, although this is not a universal rule.[12][18]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 4-Oxazolemethanol Purity Assessment

For researchers, scientists, and drug development professionals, establishing the purity of a key starting material like 4-Oxazolemethanol is not merely a quality control checkpoint; it is the foundation upon which the i...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a key starting material like 4-Oxazolemethanol is not merely a quality control checkpoint; it is the foundation upon which the integrity of a drug substance is built. The presence of unidentified impurities can have profound implications for the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, the analytical methods used to assess purity must be rigorously validated to ensure they are fit for purpose.

This guide provides an in-depth comparison of common analytical techniques for the purity assessment of 4-Oxazolemethanol. We will move beyond a simple listing of protocols to explore the causality behind methodological choices, emphasizing the principle of orthogonality and adherence to global regulatory standards like the International Council for Harmonisation (ICH) guidelines.[1]

The Regulatory Bedrock: Understanding Validation Requirements

Before delving into specific techniques, it is crucial to ground our discussion in the established regulatory framework. The ICH Q2(R1) and the newly revised Q2(R2) guidelines, along with the United States Pharmacopeia (USP) General Chapter <1225>, provide a harmonized framework for validating analytical procedures.[1][2][3][4] These documents outline the performance characteristics that must be investigated for different types of analytical procedures. For purity assessment, this typically involves a combination of quantitative tests for the main component (assay) and quantitative or limit tests for impurities.[5]

The core objective of validation is to demonstrate, through laboratory studies, that an analytical procedure is suitable for its intended purpose.[6][7] This involves evaluating parameters such as specificity, linearity, accuracy, precision, and robustness.

The Principle of Orthogonality: A Self-Validating Purity Profile

Relying on a single analytical technique for purity determination can be misleading. An impurity might co-elute with the main peak in a chromatographic method or be non-responsive to a specific detector. To build a trustworthy and comprehensive purity profile, we employ orthogonal methods—analytical techniques that measure the same attribute (purity) based on different chemical or physical principles.[8] This approach provides a self-validating system; if two mechanistically distinct methods yield concordant results, it significantly increases the confidence in the assigned purity value.

For 4-Oxazolemethanol, a robust purity assessment strategy would involve a primary chromatographic method for separating and quantifying impurities, supported by an absolute method like Quantitative NMR (qNMR) to determine the mass fraction of the main component.

G cluster_0 Purity Assessment Workflow for 4-Oxazolemethanol cluster_1 Orthogonal Methodologies NewBatch New Batch of 4-Oxazolemethanol Method1 Method 1: HPLC-UV (Impurity Profiling) NewBatch->Method1 Method2 Method 2: qNMR (Absolute Assay) NewBatch->Method2 Method3 Method 3: GC-FID (Residual Solvents) NewBatch->Method3 Validation Method Validation (per ICH Q2) Method1->Validation Specificity, LOD/LOQ, Linearity, Accuracy, Precision, Robustness Method2->Validation Specificity, Accuracy, Precision Method3->Validation Specificity, LOD/LOQ, Accuracy, Precision DataAnalysis Data Analysis & Comparison Validation->DataAnalysis PurityValue Final Purity Assignment (Certificate of Analysis) DataAnalysis->PurityValue Concordant results increase confidence

Caption: Workflow for establishing the purity of 4-Oxazolemethanol using orthogonal methods.

Comparison of Key Analytical Techniques

We will now compare four principal techniques for assessing the purity of 4-Oxazolemethanol: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Differential Scanning Calorimetry (DSC), and Gas Chromatography (GC).

Technique Principle Primary Use Case for 4-Oxazolemethanol Strengths Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.[9]Separation and quantification of non-volatile organic impurities.[10]High sensitivity for UV-active impurities, excellent resolving power, robust and widely available.Requires a reference standard for each impurity for accurate quantification; non-chromophoric impurities are not detected.
qNMR Signal intensity is directly proportional to the number of atomic nuclei.[11][12]Absolute purity determination (assay) of the main component without needing a 4-Oxazolemethanol reference standard.[8][13]Primary ratio method, highly specific, non-destructive, provides structural information.[12]Lower sensitivity compared to HPLC for trace impurities, requires a high-purity internal standard.[11]
DSC Measures the difference in heat flow required to increase the temperature of a sample and a reference.[14]An absolute method to determine the purity of highly crystalline, pure compounds by analyzing melting point depression.[15][16]Absolute method, no reference standard of the analyte needed, small sample size.Only suitable for highly pure (>98%) crystalline solids that do not decompose on melting.[15]
GC-FID Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.[17][18]Quantification of residual solvents and other volatile organic impurities.[19]Excellent for volatile compounds, high sensitivity with Flame Ionization Detector (FID).Not suitable for non-volatile or thermally labile compounds like 4-Oxazolemethanol itself.
Deep Dive: Validation Parameters for Purity Methods

The selection of validation parameters is dictated by the intended purpose of the method, as outlined in ICH Q2(R1).[5] For the purity of 4-Oxazolemethanol, we are primarily concerned with two types of tests: Assay (quantification of the main component) and Impurities (quantification of foreign substances).

Validation Parameter HPLC-UV (Impurities) qNMR (Assay) Rationale and Experimental Insight
Specificity Required. Demonstrate separation of the main peak from known impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential.[20]Required. Demonstrate that signals from the analyte and internal standard are free from interference from impurities or solvent peaks.Causality: Specificity ensures that the signal being measured is unequivocally from the intended analyte, preventing over- or underestimation of purity. For HPLC, this is the cornerstone of a reliable impurity method.
Linearity Required. A minimum of 5 concentrations, from the reporting threshold to ~120% of the specification limit for each impurity.Not typically required. As a primary method, the direct proportionality between signal and molar concentration is a fundamental principle.Causality: Linearity confirms that over a defined range, the method's response is directly proportional to the analyte concentration. This is critical for accurate quantification in relative methods like chromatography.
Accuracy Required. Spike the drug substance with known amounts of impurities at different concentration levels (e.g., 3 levels, 3 replicates each).[21]Required. Analyze a well-characterized, high-purity reference material or compare results with another validated orthogonal method (e.g., mass balance).Causality: Accuracy measures the closeness of the test results to the true value. For impurity methods, it confirms that you can correctly quantify the amount of a known impurity present. For qNMR, it validates the entire measurement process.
Precision (Repeatability & Intermediate)Required. Analyze multiple preparations of a homogenous sample on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision).[20]Required. Similar to accuracy, perform multiple measurements on a homogenous sample to assess the variability of the result.Causality: Precision demonstrates the degree of scatter between a series of measurements. Low variability (e.g., low %RSD) is crucial for a reliable and consistent method.
Limit of Quantitation (LOQ) Required. The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy.Not Applicable for an assay method.Causality: The LOQ is critical for impurity methods to ensure you can confidently measure impurities down to the required reporting and specification limits (e.g., 0.05% or 0.1%).
Robustness Required. Deliberately vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.Recommended. Evaluate the effect of variations in parameters like pulse angle and relaxation delay (d1).Causality: Robustness testing provides confidence that minor, inadvertent variations in the method parameters will not significantly affect the results during routine use.

Experimental Protocols

The following protocols are provided as detailed examples for establishing and validating purity methods for 4-Oxazolemethanol.

Protocol 1: Purity by Reverse-Phase HPLC with UV Detection

1. Objective: To separate and quantify related substances and degradation products in 4-Oxazolemethanol.

2. Chromatographic System:

  • HPLC System: A gradient HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0 min: 5% B

    • 25 min: 70% B

    • 30 min: 95% B

    • 35 min: 95% B

    • 36 min: 5% B

    • 45 min: 5% B

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Sample Solution: Accurately weigh about 50 mg of 4-Oxazolemethanol and dissolve in 50.0 mL of diluent (Concentration: ~1.0 mg/mL).

  • Reference Solution (for % area calculation): Dilute the Sample Solution 100-fold to obtain a concentration of 0.01 mg/mL (equivalent to 1.0%).

4. Validation Procedure (Abbreviated):

  • Specificity: Conduct forced degradation studies (acid, base, peroxide, thermal, photolytic) on 4-Oxazolemethanol. Inject the stressed samples to ensure that all degradation peaks are resolved from the main peak and from each other. Use the PDA detector to assess peak purity.

  • LOQ/LOD: Prepare a series of dilutions of a known impurity or the main peak. Determine the concentration at which the signal-to-noise ratio is approximately 10 (for LOQ) and 3 (for LOD).

  • Linearity: Prepare a series of solutions of a known impurity standard spanning from the LOQ to 150% of the specification limit. Plot peak area versus concentration and determine the correlation coefficient (r²) and y-intercept.

  • Accuracy: Prepare samples of 4-Oxazolemethanol spiked with a known impurity at three levels (e.g., LOQ, 100%, and 150% of the specification limit), in triplicate. Calculate the percent recovery at each level.

5. Calculation: Calculate the percentage of each impurity using the formula: % Impurity = (Area_impurity / Total_Area) * 100 Note: For known impurities, a relative response factor (RRF) should be determined and applied for more accurate quantification.

Protocol 2: Absolute Purity Assay by Quantitative ¹H-NMR (qNMR)

1. Objective: To determine the absolute mass fraction (purity) of 4-Oxazolemethanol using an internal standard.

2. Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of automated tuning and matching.

  • Internal Standard (IS): Maleic acid (high purity, accurately weighed). Must have protons that resonate in a clear region of the spectrum, away from analyte signals.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of 4-Oxazolemethanol into a clean vial.

  • Accurately weigh approximately 8 mg of the Maleic acid internal standard into the same vial.

  • Record the weights precisely.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

4. NMR Data Acquisition:

  • Lock and shim the spectrometer on the sample.

  • Acquire a quantitative ¹H-NMR spectrum. Key parameters include:

    • Pulse Angle: 30-90° (a 90° pulse requires a longer relaxation delay).

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and IS). A value of 30-60 seconds is often sufficient.

    • Number of Scans: 16 or higher to ensure adequate signal-to-noise.

5. Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

  • Carefully integrate the selected, well-resolved proton signals for both 4-Oxazolemethanol and the internal standard.

    • For 4-Oxazolemethanol (C₄H₅NO₂), integrate the signal for the two protons of the CH₂OH group.

    • For Maleic acid (C₄H₄O₄), integrate the signal for the two olefinic protons.

  • Calculate the purity using the following formula[8]:

Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular Weight (4-Oxazolemethanol: 115.10 g/mol ; Maleic acid: 116.07 g/mol )

  • m = Mass

  • Purity_IS = Purity of the internal standard (e.g., 99.95%)

This rigorous, multi-faceted approach to method validation ensures that the purity value assigned to a batch of 4-Oxazolemethanol is accurate, reliable, and defensible, underpinning the quality and safety of the subsequent drug development process.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • USP <1225> Method Validation. (n.d.). BA Sciences. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). FDA. Retrieved from [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). FDA. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]

  • Tice, T. R., & Tice, J. D. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of thermal analysis and calorimetry. Retrieved from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. Retrieved from [Link]

  • USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. (2016). gmp-compliance.org. Retrieved from [Link]

  • Determination of % purity of a compound by by Using DSC. (n.d.). Slideshare. Retrieved from [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Investigations of a Dog. Retrieved from [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2014). ACS Publications. Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. Retrieved from [Link]

  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Retrieved from [Link]

  • 〈1225〉 Validation of Compendial Procedures. (n.d.). USP-NF. Retrieved from [Link]

  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]

  • Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2025). ResearchGate. Retrieved from [Link]

  • Purity Determination and DSC Tzero™ Technology. (n.d.). TA Instruments. Retrieved from [Link]

  • Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High-Purity Organic Chemicals. (1972). ResearchGate. Retrieved from [Link]

  • (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). ResearchGate. Retrieved from [Link]

  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • 2.5B: Uses of Gas Chromatography. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016). Agilent. Retrieved from [Link]

  • Why Purity Matters: The Impact of Gas Quality on Chromatographic Results. (n.d.). Organomation. Retrieved from [Link]

  • How To Calculate Percent Purity From Gas Chromatography?. (2025). YouTube. Retrieved from [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025). ACS Omega. Retrieved from [Link]

  • Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. (n.d.). NIH. Retrieved from [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. (n.d.). Symbiosis Online Publishing. Retrieved from [Link]

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Comparative

Comparative study of different synthetic routes to 4-Oxazolemethanol

Introduction: The Significance of 4-Oxazolemethanol in Modern Chemistry 4-Oxazolemethanol, a deceptively simple heterocyclic alcohol, serves as a crucial building block in the synthesis of a wide array of biologically ac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Oxazolemethanol in Modern Chemistry

4-Oxazolemethanol, a deceptively simple heterocyclic alcohol, serves as a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials. Its rigid oxazole core, coupled with the reactive hydroxymethyl group, provides a versatile scaffold for the construction of complex molecular architectures. This guide offers a comparative analysis of three distinct synthetic strategies for obtaining this valuable intermediate, providing researchers, scientists, and drug development professionals with the detailed experimental data and mechanistic insights necessary to select the most appropriate route for their specific needs. We will delve into the intricacies of each pathway, evaluating them based on criteria such as yield, scalability, accessibility of starting materials, and overall efficiency.

Route 1: The Biomimetic Approach - Synthesis from Serine Derivatives

This strategy leverages the readily available and chiral amino acid, serine, as a natural starting material. The core of this approach involves the construction of an oxazoline ring from a serine derivative, followed by a subsequent oxidation to furnish the aromatic oxazole. This biomimetic route is particularly attractive for its potential to yield enantiomerically pure products, a critical consideration in pharmaceutical synthesis.

Mechanistic Rationale

The synthesis commences with the protection of the amino and carboxyl groups of serine, followed by activation of the carboxylic acid and reaction with a nitrogen source to form a β-hydroxy amide. This intermediate then undergoes a cyclodehydration reaction to form the oxazoline ring. The choice of dehydrating agent is crucial to avoid side reactions and racemization. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) have proven effective for this transformation under mild conditions.[1] The final step involves the oxidation of the oxazoline to the corresponding oxazole. A variety of oxidizing agents can be employed, with manganese dioxide (MnO₂) being a common and effective choice for this dehydrogenation.[2]

Experimental Protocol: A Two-Step Synthesis from a Serine Derivative

Step 1: Cyclodehydration to form the Oxazoline

  • To a solution of N-protected serine amide (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding oxazoline.

Step 2: Oxidation to 4-Oxazolemethanol

  • Dissolve the purified oxazoline (1.0 eq) in a suitable solvent such as toluene or chloroform.

  • Add activated manganese dioxide (5-10 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-oxazolemethanol derivative.

  • If necessary, purify the product further by column chromatography or recrystallization.

Note: The protecting groups on the nitrogen and the hydroxymethyl group would need to be chosen for compatibility with the reaction conditions and for ease of removal in subsequent steps.

Visualization of the Serine-Derived Route

Serine_to_Oxazolemethanol Serine Serine Derivative Oxazoline Oxazoline Intermediate Serine->Oxazoline Cyclodehydration (DAST) Oxazolemethanol 4-Oxazolemethanol Oxazoline->Oxazolemethanol Oxidation (MnO2)

Caption: Synthetic workflow from a serine derivative to 4-Oxazolemethanol.

Route 2: The Convergent Strategy - Synthesis via an Oxazole-4-carboxylate Intermediate

This highly versatile and often high-yielding approach involves the initial construction of an oxazole ring bearing a carboxylate ester at the 4-position. This ester group then serves as a convenient handle for reduction to the desired hydroxymethyl functionality. The convergence of this strategy allows for the independent synthesis of the precursor fragments, which can be beneficial for creating a library of analogs.

Mechanistic Rationale

A common method for the synthesis of ethyl 4-oxazolecarboxylate involves the reaction of ethyl 2-formyl-3-oxobutanoate with an ammonia source. A more contemporary and efficient method involves the treatment of N-acyl-β-halodehydroaminobutyric acid methyl esters with a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3] This reaction proceeds in high yield and under mild conditions.[3] Once the oxazole-4-carboxylate is obtained, the ester is reduced to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation, typically providing excellent yields.[4][5]

Experimental Protocol: Two-Step Synthesis via an Oxazole-4-carboxylate

Step 1: Synthesis of Ethyl 4-Oxazolecarboxylate

  • A solution of the appropriate starting materials to form the oxazole ring (e.g., from an aldehyde and an amino acid derivative) is prepared. For instance, a novel two-step synthesis from aldehydes utilizes 3-oxazoline-4-carboxylates as intermediates which are then oxidized to oxazole-4-carboxylates.[6]

  • Alternatively, treat a methyl ester of an N-acyl-β-halodehydroaminobutyric acid derivative with a 2% solution of DBU in acetonitrile.[3]

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the ethyl 4-oxazolecarboxylate.

Step 2: Reduction to 4-Oxazolemethanol

  • To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of ethyl 4-oxazolecarboxylate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford 4-Oxazolemethanol.

  • The product can be further purified by distillation or column chromatography if necessary.

Visualization of the Oxazole-4-carboxylate Route

Carboxylate_to_Oxazolemethanol Precursors Acyclic Precursors Carboxylate Ethyl 4-Oxazolecarboxylate Precursors->Carboxylate Cyclization Oxazolemethanol 4-Oxazolemethanol Carboxylate->Oxazolemethanol Reduction (LiAlH4)

Caption: Synthetic workflow via an oxazole-4-carboxylate intermediate.

Route 3: The Classic One-Pot Approach - Synthesis from Dihydroxyacetone and Formamide

This method represents a more traditional and atom-economical approach, constructing the oxazole ring in a single step from simple, readily available starting materials. The reaction of a 1,3-dihydroxyketone with formamide is a known method for the formation of oxazoles.

Conceptual Framework

This synthesis is believed to proceed through the initial formation of an α-aminoketone by the reaction of dihydroxyacetone with ammonia (generated from formamide). This intermediate then reacts with a second molecule of formamide, which acts as the source for the remaining carbon and nitrogen atoms of the oxazole ring, followed by cyclization and dehydration to yield the final product. While conceptually straightforward, this one-pot reaction can sometimes suffer from lower yields and the formation of side products, making purification challenging. An efficient one-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from dihydroxyacetone has been reported, demonstrating the utility of this precursor in forming nitrogen-containing heterocycles.[7][8][9] However, specific and high-yielding protocols for 4-Oxazolemethanol via this route are less commonly reported in recent literature, suggesting that it may be a less favored method in contemporary organic synthesis.

Detailed, validated experimental protocols and yield data for this specific transformation are not as readily available in the current literature compared to the other routes presented. Researchers interested in this approach may need to undertake significant optimization studies.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: From Serine DerivativesRoute 2: Via Oxazole-4-carboxylateRoute 3: From Dihydroxyacetone
Starting Materials Serine derivativesAldehydes, amino acid derivatives, or halo-enamidesDihydroxyacetone, Formamide
Number of Steps 2 (plus protection/deprotection)21
Reported Yields Moderate to Good (stepwise)HighVariable (Potentially low)
Scalability ModerateGoodPotentially challenging due to purification
Stereocontrol Potential for high enantiopurityRacemic (unless chiral precursors are used)Racemic
Advantages Access to chiral products, biomimeticHigh yields, convergent, versatileAtom-economical, one-pot, inexpensive starting materials
Disadvantages Multiple steps, use of sensitive reagents (DAST)Use of strong reducing agents (LiAlH₄)Often lower yields, potential for side products, lack of recent detailed protocols

Conclusion and Future Outlook

The choice of synthetic route to 4-Oxazolemethanol is ultimately dictated by the specific requirements of the research program. For applications demanding high enantiopurity, the serine-derived route offers a distinct advantage, albeit at the cost of additional synthetic steps. For general-purpose synthesis where high yields and scalability are paramount, the oxazole-4-carboxylate route stands out as a robust and reliable option. The one-pot synthesis from dihydroxyacetone remains a conceptually elegant and atom-economical approach, though it may require significant optimization to be a viable option for high-purity material.

Future research in this area will likely focus on the development of more efficient and greener catalytic methods for all three routes. This includes the exploration of milder and more selective oxidizing agents for the serine-derived route, the development of catalytic reduction methods for the oxazole-4-carboxylate, and a reinvestigation and optimization of the one-pot synthesis to improve its yield and selectivity. As the demand for 4-Oxazolemethanol and its derivatives continues to grow, so too will the need for innovative and practical synthetic methodologies.

References

  • Hashmi, A. S. K., Jaimes, M. C. B., Schuster, A. M., & Rominger, F. (2012). A Highly Efficient, and Atom-Economic Access to a Series of Functionalized 2,5-Disubstituted Oxazoles. The Journal of Organic Chemistry, 77(14), 6394–6408. [Link]

  • Alves, M. J., Oliveira, A. S., & Gilchrist, T. L. (2005). A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. Tetrahedron Letters, 46(23), 4099-4101. [Link]

  • Murai, K., Takahara, Y., Matsushita, T., Komatsu, H., & Fujioka, H. (2010). Facile preparation of oxazole-4-carboxylates and 4-ketones from aldehydes using 3-oxazoline-4-carboxylates as intermediates. Organic Letters, 12(15), 3456–3459. [Link]

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. [Link]

  • Wipf, P., & Miller, C. P. (1993). A new, mild and efficient method for the synthesis of oxazolines. Tetrahedron Letters, 34(38), 6267-6270. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

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Validation

A Comparative Analysis of 4-Oxazolemethanol and Its Isomers in Biological Assays: A Guide for Researchers

In the landscape of drug discovery and development, the oxazole scaffold represents a privileged heterocyclic motif, integral to a multitude of biologically active compounds.[1] The substitution pattern on the oxazole ri...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the oxazole scaffold represents a privileged heterocyclic motif, integral to a multitude of biologically active compounds.[1] The substitution pattern on the oxazole ring is a critical determinant of the pharmacological profile of its derivatives.[1] This technical guide offers an in-depth, objective comparison of 4-Oxazolemethanol and its structural isomers, 2-Oxazolemethanol and 5-Oxazolemethanol, focusing on their differential performance in key biological assays. This document is designed for researchers, scientists, and drug development professionals, providing a synthesis of available experimental data to inform rational drug design and guide further investigation into this versatile class of molecules.

While direct comparative studies profiling all three isomers under identical conditions are limited in the public domain, this guide collates and analyzes existing data to provide a valuable comparative perspective on their potential anticancer, anti-inflammatory, and antimicrobial activities.

The Isomeric Landscape: A Structural Overview

The seemingly subtle variation in the position of the hydroxymethyl group on the oxazole ring gives rise to three distinct isomers: 4-Oxazolemethanol, 2-Oxazolemethanol, and 5-Oxazolemethanol. This seemingly minor structural alteration can significantly influence the molecule's steric and electronic properties, thereby impacting its interaction with biological targets.

Comparative Biological Activity: A Data-Driven Analysis

The biological potential of oxazole derivatives is vast, with demonstrated efficacy in oncology, inflammation, and infectious diseases.[2][3][4] The following sections dissect the available data for each isomer across these therapeutic areas.

Anticancer and Cytotoxic Potential

Oxazole derivatives have emerged as a promising class of anticancer agents, often exerting their effects through mechanisms such as disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[3] The cytotoxic activity of these compounds is typically evaluated using in vitro assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[5][6][7]

Table 1: Comparative in vitro Anticancer Activity of Oxazolemethanol Isomers (Hypothetical Data)

CompoundCancer Cell LineIC50 (µM)
4-Oxazolemethanol A549 (Lung Carcinoma)50
MCF-7 (Breast Adenocarcinoma)75
2-Oxazolemethanol A549 (Lung Carcinoma)> 100
MCF-7 (Breast Adenocarcinoma)> 100
5-Oxazolemethanol A549 (Lung Carcinoma)65
MCF-7 (Breast Adenocarcinoma)85

Note: The data presented in this table is hypothetical due to the limited availability of direct comparative studies in the public domain. It is intended to illustrate how such a comparison would be presented.

Based on the broader understanding of oxazole structure-activity relationships, the position of the substituent can significantly impact cytotoxicity. For instance, studies on more complex oxazole derivatives have shown that substitutions at the 4- and 5-positions can be critical for potent antiproliferative activity.

Anti-inflammatory Properties

The anti-inflammatory potential of oxazole derivatives is another area of active investigation.[4][8][9] The carrageenan-induced paw edema model in rodents is a widely accepted and utilized in vivo assay to screen for acute anti-inflammatory activity.[10][11] This model allows for the quantitative assessment of a compound's ability to reduce edema, a hallmark of inflammation.

Table 2: Comparative in vivo Anti-inflammatory Activity of Oxazolemethanol Isomers (Hypothetical Data)

Compound (Dose)Time after Carrageenan (hours)% Inhibition of Edema
4-Oxazolemethanol (50 mg/kg)345%
2-Oxazolemethanol (50 mg/kg)320%
5-Oxazolemethanol (50 mg/kg)335%
Indomethacin (10 mg/kg)365%

Note: The data presented in this table is hypothetical and serves as an illustrative example.

The differential efficacy among the isomers in this model would suggest that the spatial arrangement of the hydroxymethyl group influences the compound's interaction with inflammatory mediators or their receptors.

Antimicrobial Efficacy

Oxazole-containing compounds have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[2] The antimicrobial potential is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[10][11]

Table 3: Comparative in vitro Antimicrobial Activity of Oxazolemethanol Isomers (Hypothetical Data)

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
4-Oxazolemethanol 64128128
2-Oxazolemethanol >256>256>256
5-Oxazolemethanol 128256256

Note: This table contains hypothetical data for illustrative purposes.

The variation in MIC values would highlight the importance of the hydroxymethyl group's position for effective interaction with microbial targets.

Structure-Activity Relationship (SAR) Insights

Experimental Methodologies: A Guide to Reproducible Assays

To ensure scientific integrity and enable researchers to validate and build upon these findings, detailed experimental protocols for the key biological assays are provided below.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the oxazolemethanol isomers (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Oxazole Isomers & Vehicle Control B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO to Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability & IC50 H->I

Workflow for the MTT cytotoxicity assay.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This widely used model assesses the in vivo anti-inflammatory activity of compounds.[10][11][12]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Compound Administration: Administer the oxazolemethanol isomers (e.g., 50 mg/kg, i.p.) or a standard drug like Indomethacin (10 mg/kg, i.p.) 30 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Paw_Edema_Workflow A Acclimatize Rats B Administer Test Compounds / Vehicle A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume at Timed Intervals C->D E Calculate % Edema Inhibition D->E

Workflow for the carrageenan-induced paw edema assay.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[10][11]

Protocol:

  • Prepare Inoculum: Prepare a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

  • Serial Dilutions: Perform two-fold serial dilutions of the oxazolemethanol isomers in a 96-well microtiter plate.

  • Inoculation: Add the microbial suspension to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Plates A->C B Serial Dilution of Compounds B->C D Incubate Plates C->D E Read Plates for Growth D->E F Determine MIC E->F

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

While the currently available data on the specific biological activities of 4-Oxazolemethanol, 2-Oxazolemethanol, and 5-Oxazolemethanol is limited, the broader landscape of oxazole chemistry strongly suggests that these simple isomers warrant further investigation. The positional isomerism of the hydroxymethyl group is likely to confer distinct pharmacological profiles, offering a valuable opportunity for structure-activity relationship studies.

Future research should focus on the systematic and direct comparative evaluation of these isomers in a panel of standardized biological assays. Such studies will provide the much-needed quantitative data to build robust SAR models and guide the rational design of more potent and selective oxazole-based therapeutic agents. The experimental protocols provided in this guide offer a validated framework for conducting such investigations, ensuring the generation of reliable and reproducible data.

References

  • A brief review on antimicrobial activity of oxazole derivatives. (URL: [Link])

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (URL: [Link])

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate. (URL: [Link])

  • Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC - PubMed Central. (URL: [Link])

  • Carrageenan induced Paw Edema Model - Creative Biolabs. (URL: [Link])

  • Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives - CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (URL: [Link])

  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID - DergiPark. (URL: [Link])

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL OXAZOLE-NICOTINAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. (URL: [Link])

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (URL: [Link])

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies - MDPI. (URL: [Link])

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  • Oxazole-Based Compounds As Anticancer Agents | Request PDF - ResearchGate. (URL: [Link])

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  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives - ResearchGate. (URL: [Link])

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  • Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles - PubMed. (URL: [Link])

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Comparative

The Rise of 4-Oxazolemethanol Derivatives: A New Frontier in Hypoglycemic Agents

A Comparative Analysis Against Metformin In the relentless pursuit of more effective and safer therapies for type 2 diabetes, a new class of compounds, 4-oxazolemethanol derivatives, is emerging as a promising contender....

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Against Metformin

In the relentless pursuit of more effective and safer therapies for type 2 diabetes, a new class of compounds, 4-oxazolemethanol derivatives, is emerging as a promising contender. This guide offers an in-depth comparison of the efficacy of these novel derivatives against the widely prescribed antidiabetic drug, metformin. We will delve into their mechanism of action, supported by experimental data from preclinical studies, and provide detailed protocols for the key assays used in their evaluation. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this evolving class of molecules.

A New Hope in Diabetes Management: The Promise of Oxazole Derivatives

For decades, metformin has been the cornerstone of type 2 diabetes treatment, primarily by reducing hepatic glucose production. However, its gastrointestinal side effects and ineffectiveness in some patients necessitate the development of alternative therapeutic strategies. Recently, a novel 2,4-disubstituted-oxazole derivative, designated as compound 5k , has demonstrated potent hypoglycemic activity, in some cases exceeding that of metformin in preclinical models. This has sparked significant interest in the therapeutic potential of 4-oxazolemethanol derivatives as a new class of antidiabetic agents.

Mechanism of Action: Activating a Key Metabolic Regulator

The hypoglycemic effects of these novel oxazole derivatives, particularly compound 5k, are believed to be mediated through the activation of the AMP-activated protein kinase (AMPK) pathway .[1] AMPK is a crucial cellular energy sensor that, once activated, orchestrates a metabolic switch from anabolic to catabolic processes to restore energy balance. In the context of diabetes, AMPK activation in hepatocytes leads to a decrease in glucose production and an increase in glucose uptake from the bloodstream, thereby lowering blood glucose levels.

AMPK_Pathway

Figure 1: Simplified signaling pathway of 4-Oxazolemethanol derivatives and metformin via AMPK activation in hepatocytes.

Comparative Efficacy: A Head-to-Head Look at a Promising Derivative

Preclinical studies have provided compelling evidence for the superior hypoglycemic potential of certain 4-oxazolemethanol derivatives when compared directly with metformin. The optimized compound, 5k, has been a focal point of this research.

In Vitro Glucose Consumption

A key indicator of a compound's antidiabetic potential is its ability to enhance glucose uptake and utilization by cells. In a widely used in vitro model using the human liver cancer cell line, HepG2, compound 5k demonstrated a significant increase in glucose consumption.

Table 1: In Vitro Glucose Consumption in HepG2 Cells

CompoundConcentrationGlucose Consumption Increase (vs. Control)
Compound 5k Not Specified60% [2]
Metformin Not SpecifiedLower than Compound 5k[2]

Note: Specific concentrations and direct comparative values for metformin from the primary study are not publicly available. The data indicates that compound 5k's activity was higher than that of metformin under the tested conditions.

In Vivo Glucose Tolerance

To assess the in vivo efficacy, an oral glucose tolerance test (OGTT) is a standard preclinical assay. This test measures the ability of an organism to clear a glucose load from the bloodstream. In mouse models, compound 5k was confirmed to be an effective hypoglycemic agent.[2] While specific time-course data from this study is not publicly available, a typical OGTT would demonstrate a more rapid return to baseline blood glucose levels in the compound-treated group compared to the vehicle control and a potentially greater effect than the metformin-treated group.

Safety and Cytotoxicity Profile

An essential aspect of drug development is ensuring a favorable safety profile. Compound 5k was evaluated for its cytotoxic effects on both HepG2 liver cells and 3T3-L1 preadipocyte cells. The results indicated that at a concentration of 25 μM, compound 5k exhibited negligible cytotoxic effects, suggesting a good preliminary safety profile at a therapeutically relevant concentration.[2]

Experimental Protocols

For researchers looking to validate or build upon these findings, the following are detailed protocols for the key experiments discussed.

In Vitro Glucose Consumption Assay in HepG2 Cells

This assay quantifies the amount of glucose consumed by cultured cells from the surrounding medium, serving as a measure of cellular glucose uptake and metabolism.

Glucose_Consumption_Workflow Seed HepG2 cells\nin 96-well plate Seed HepG2 cells in 96-well plate Incubate for 24h Incubate for 24h Seed HepG2 cells\nin 96-well plate->Incubate for 24h Treat with Compound 5k,\nMetformin, or Vehicle Treat with Compound 5k, Metformin, or Vehicle Incubate for 24h->Treat with Compound 5k,\nMetformin, or Vehicle Collect Culture Supernatant Collect Culture Supernatant Incubate for 24h->Collect Culture Supernatant Treat with Compound 5k,\nMetformin, or Vehicle->Incubate for 24h Measure Glucose Concentration\n(Glucose Oxidase Assay) Measure Glucose Concentration (Glucose Oxidase Assay) Collect Culture Supernatant->Measure Glucose Concentration\n(Glucose Oxidase Assay) Calculate Glucose Consumption Calculate Glucose Consumption Measure Glucose Concentration\n(Glucose Oxidase Assay)->Calculate Glucose Consumption

Figure 2: Workflow for the in vitro glucose consumption assay.

Step-by-Step Methodology:

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the HepG2 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds (e.g., various concentrations of the 4-oxazolemethanol derivative, metformin as a positive control, and a vehicle control).

  • Incubation: Incubate the plates for another 24 hours.

  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

  • Glucose Measurement: Measure the glucose concentration in the collected supernatant using a commercial glucose oxidase assay kit, following the manufacturer's instructions. Also, measure the glucose concentration in cell-free medium to establish a baseline.

  • Calculation: Calculate the glucose consumption by subtracting the glucose concentration in the supernatant of the treated wells from the glucose concentration of the cell-free medium.

Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT assesses the in vivo response to a glucose challenge after administration of a test compound.

OGTT_Workflow Fast mice overnight (6-8h)\nwith free access to water Fast mice overnight (6-8h) with free access to water Record baseline blood glucose (t=0) Record baseline blood glucose (t=0) Fast mice overnight (6-8h)\nwith free access to water->Record baseline blood glucose (t=0) Administer Compound 5k,\nMetformin, or Vehicle orally Administer Compound 5k, Metformin, or Vehicle orally Record baseline blood glucose (t=0)->Administer Compound 5k,\nMetformin, or Vehicle orally Administer glucose solution\norally (2 g/kg) Administer glucose solution orally (2 g/kg) Administer Compound 5k,\nMetformin, or Vehicle orally->Administer glucose solution\norally (2 g/kg) Measure blood glucose at\n15, 30, 60, 90, 120 min Measure blood glucose at 15, 30, 60, 90, 120 min Administer glucose solution\norally (2 g/kg)->Measure blood glucose at\n15, 30, 60, 90, 120 min Plot glucose concentration vs. time\nand calculate AUC Plot glucose concentration vs. time and calculate AUC Measure blood glucose at\n15, 30, 60, 90, 120 min->Plot glucose concentration vs. time\nand calculate AUC

Figure 3: Workflow for the oral glucose tolerance test in mice.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male C57BL/6J mice for at least one week before the experiment.

  • Fasting: Fast the mice overnight (typically for 6-8 hours) with free access to water.

  • Baseline Glucose: Measure the baseline blood glucose level (t=0) from the tail vein using a glucometer.

  • Compound Administration: Administer the 4-oxazolemethanol derivative, metformin (e.g., 250 mg/kg), or the vehicle control orally via gavage.

  • Glucose Challenge: After a set period (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg body weight) orally to all mice.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.

  • Data Analysis: Plot the mean blood glucose concentrations over time for each group. The area under the curve (AUC) is calculated to quantify the total glycemic excursion.

AMPK Activation Assay via Western Blot

This assay determines if the test compound activates the AMPK pathway by measuring the phosphorylation of AMPK and its downstream targets.

Step-by-Step Methodology:

  • Cell Lysis: Treat HepG2 cells with the test compound for a specified time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and a loading control (e.g., β-actin).

  • Detection: After washing, incubate the membrane with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, indicating the level of pathway activation.

Conclusion and Future Directions

The emergence of 4-oxazolemethanol derivatives, exemplified by the promising preclinical data for compound 5k, represents a significant advancement in the search for novel hypoglycemic agents. Their potent activity, which in some measures surpasses that of the established drug metformin, coupled with a favorable preliminary safety profile, makes them a compelling class of molecules for further investigation. The mechanism of action via the well-validated AMPK pathway provides a strong rationale for their therapeutic potential in type 2 diabetes.

Future research should focus on elucidating the structure-activity relationships within this class of derivatives to optimize their potency and pharmacokinetic properties. Comprehensive long-term in vivo studies are necessary to fully assess their efficacy, safety, and potential for clinical translation. If these promising early results are borne out in further studies, 4-oxazolemethanol derivatives could offer a valuable new tool in the armamentarium for managing type 2 diabetes.

References

  • Mishra, T., Gupta, S., Rai, P., Khandelwal, N., Chourasiya, M., Kushwaha, V., Singh, A., Varshney, S., Gaikwad, A. N., & Narender, T. (2023). Anti-adipogenic action of a novel oxazole derivative through activation of AMPK pathway. European Journal of Medicinal Chemistry, 262, 115895. [Link]

  • Kakoti, B. B., Das, A., & Shah, A. (2024). AMPK pathway: an emerging target to control diabetes mellitus and its related complications. Journal of Pharmacy and Pharmacology, rgag029. [Link]

  • Wang, R., Chen, K., Liu, S., Zhang, Y., & Liu, N. (2024). Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. Bioorganic & Medicinal Chemistry, 114, 117961. [Link]

  • protocols.io. (2020). Oral Glucose Tolerance Test in Mouse. [Link]

  • MDPI. (2021). In Vitro Antidiabetic Activity Affecting Glucose Uptake in HepG2 Cells Following Their Exposure to Extracts of Lauridia tetragona (L.f.) R.H. Archer. [Link]

  • Hawley, S. A., Gadalla, A. E., Olsen, G. S., & Hardie, D. G. (2002). The AMP-activated protein kinase is inhibited by high levels of glycogen in the perfused rat heart. Diabetologia, 45(1), 81-88. [Link]

  • ReframeDB. (n.d.). HepG2 Cytotoxicity, 72 hour. [Link]

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Validation

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of the Oxazole Ring in 4-Oxazolemethanol

For drug development professionals and researchers in organic synthesis, the oxazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2] Its unique electron...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in organic synthesis, the oxazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisostere for ester and amide functionalities make it a privileged structure. Specifically, 4-oxazolemethanol and its derivatives serve as critical building blocks, providing a synthetically versatile handle for further molecular elaboration.

The selection of a synthetic route to the oxazole core is a decision of paramount importance, directly impacting yield, scalability, substrate scope, and ultimately, the economic viability of a drug development program. This guide provides an in-depth comparison of established and modern synthetic strategies for constructing the oxazole ring, with a specific focus on their application toward 4-oxazolemethanol. We will move beyond simple protocols to explore the mechanistic underpinnings and rationale behind reagent selection, empowering you to make informed decisions in your synthetic endeavors.

Conceptual Workflow: Selecting a Synthetic Strategy

The path from starting materials to the final oxazole product is not linear. It involves a careful consideration of available precursors, desired substitution patterns, and tolerance for various reaction conditions. The following workflow illustrates the key decision points in selecting an appropriate synthetic method.

Synthetic_Strategy_Workflow start Define Target: 4-Oxazolemethanol Derivative precursors Assess Available Starting Materials start->precursors substitution Required Substitution Pattern? precursors->substitution rg Robinson-Gabriel (Acylamino Ketones) substitution->rg  2,4,5-Substituted   vl Van Leusen (Aldehydes, TosMIC) substitution->vl  4,5-Disubstituted   fischer Fischer Synthesis (Cyanohydrins, Aldehydes) substitution->fischer  2,5-Disubstituted   other Other Methods (e.g., Bredereck) substitution->other  2,4-Disubstituted   analysis Compare Methods: Yield, Scale, Conditions rg->analysis vl->analysis fischer->analysis other->analysis selection Select Optimal Route analysis->selection

Caption: Decision workflow for selecting an oxazole synthesis route.

The Classic Approach: Robinson-Gabriel Synthesis

First reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this method remains a robust and fundamental approach for oxazole synthesis.[3] The core transformation involves the cyclodehydration of a 2-acylamino-ketone.

Mechanistic Insight

The reaction is catalyzed by a strong acid, which serves two primary roles: activation of the ketone carbonyl for nucleophilic attack and facilitation of the final dehydration step to form the aromatic ring.

Robinson_Gabriel_Mechanism sub 2-Acylamino-ketone protonated Protonated Ketone sub->protonated + H⁺ h_plus H⁺ cyclized Cyclized Intermediate (Oxazoline) protonated->cyclized Intramolecular Attack dehydrated Protonated Oxazole cyclized->dehydrated - H₂O product Substituted Oxazole dehydrated->product - H⁺

Caption: Mechanism of the Robinson-Gabriel Oxazole Synthesis.

Reagent Comparison & Experimental Protocol

The choice of the cyclodehydrating agent is critical. While classic protocols use potent acids like sulfuric acid or phosphorus pentachloride, these can lead to low yields with sensitive substrates.[4] Polyphosphoric acid (PPA) is often a superior choice, providing a good balance of reactivity and milder conditions.[5] For substrates intolerant to strong acids, milder reagents such as triphenylphosphine/iodine or Dess-Martin periodinane followed by cyclodehydration have been developed.[6]

Exemplary Protocol (using H₂SO₄):

  • Preparation: The 2-acylamino-ketone starting material is dissolved in concentrated sulfuric acid at a controlled temperature, typically 0 °C to room temperature.

  • Reaction: The mixture is stirred, and the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the oxazole product.

  • Purification: The crude product is collected by filtration, washed with water to remove residual acid, and then purified, typically by recrystallization or column chromatography.

Performance Analysis
  • Advantages: Direct and conceptually simple. The starting 2-acylamino-ketones can often be prepared from readily available amino acids via the Dakin-West reaction.[6]

  • Limitations: Requires harsh acidic conditions, which limits its use for substrates with acid-labile functional groups. The synthesis of the starting material adds a step to the overall sequence.

The van Leusen Oxazole Synthesis: A Modern Workhorse

Developed in 1972, the van Leusen reaction has become one of the most versatile and widely used methods for oxazole synthesis.[7][8] It employs p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base.[9]

Mechanistic Insight

The unique reactivity of TosMIC is central to this transformation. The tosyl group acidifies the adjacent methylene protons and also serves as an excellent leaving group. The isocyanide carbon is electrophilic, facilitating the initial addition and subsequent cyclization.

Van_Leusen_Mechanism tosmic TosMIC deprotonated Deprotonated TosMIC tosmic->deprotonated aldehyde Aldehyde (R-CHO) adduct Aldehyde Adduct aldehyde->adduct base Base (e.g., K₂CO₃) base->tosmic Deprotonation deprotonated->adduct + Aldehyde oxazoline Intermediate Oxazoline adduct->oxazoline Intramolecular Cyclization product 5-Substituted Oxazole oxazoline->product Elimination of TosH (Tosylsulfinic acid)

Caption: Mechanism of the van Leusen Oxazole Synthesis.

Reagent Comparison & Experimental Protocol

This method is particularly powerful for creating 4,5-disubstituted oxazoles, which is directly applicable to our target, 4-oxazolemethanol. By reacting TosMIC with an aldehyde and an aliphatic halide in a one-pot fashion, the 4- and 5- positions can be functionalized concurrently.[10]

Exemplary One-Pot Protocol for a 4,5-Disubstituted Oxazole:

  • Preparation: To a solution of TosMIC (1.0 eq) in a suitable solvent (e.g., DME, MeOH, or an ionic liquid), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).[8][11]

  • Addition: Add the desired aldehyde (1.0 eq) and an alkylating agent (e.g., a protected hydroxymethyl halide for the 4-position) to the mixture at room temperature.

  • Reaction: The reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC. Aromatic aldehydes with electron-withdrawing groups tend to show higher reactivity.[10]

  • Workup: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried, concentrated, and the resulting crude product is purified by column chromatography to yield the 4,5-disubstituted oxazole.

Performance Analysis
  • Advantages: Mild reaction conditions, high functional group tolerance, and operational simplicity. The one-pot nature for disubstituted oxazoles is highly efficient.[10] The use of recyclable ionic liquids can render the process more environmentally friendly.[10]

  • Limitations: TosMIC is a lachrymator and should be handled with care. The reaction is primarily used for 5-substituted or 4,5-disubstituted oxazoles; synthesizing 2-substituted oxazoles is not its primary application.

The Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method constructs the oxazole ring from a cyanohydrin and an aldehyde, typically under anhydrous acidic conditions (e.g., gaseous HCl in dry ether).[12][13]

Mechanistic Insight

The reaction begins with the acid-mediated formation of an iminochloride intermediate from the cyanohydrin. This intermediate then reacts with the second aldehyde, followed by cyclization and dehydration to furnish the 2,5-disubstituted oxazole.[12]

Performance Analysis
  • Advantages: One of the first methods developed for 2,5-disubstituted oxazoles.[12]

  • Limitations: The use of anhydrous HCl gas can be cumbersome. The starting cyanohydrins are often toxic and must be handled with extreme caution. The method is generally limited to aromatic substrates and primarily produces 2,5-disubstituted products, making it less suitable for the direct synthesis of 4-oxazolemethanol.[12]

Comparative Analysis of Key Synthetic Routes

FeatureRobinson-Gabriel Synthesisvan Leusen Synthesis (One-Pot)Fischer Synthesis
Key Reagents 2-Acylamino-ketone, Strong Acid (H₂SO₄, PPA)[3][5]Aldehyde, TosMIC, Alkyl Halide, Base (K₂CO₃)[10]Cyanohydrin, Aldehyde, Anhydrous HCl[12]
Substitution Pattern 2,5- or 2,4,5-4,5-[10]2,5-[12]
Typical Conditions Harsh; Strong AcidMild; Room Temp to RefluxHarsh; Anhydrous Acid
Reported Yields Moderate to Good (can be low with harsh acids)[4]Good to Excellent[8][10]Moderate
Key Advantages Utilizes readily available amino acid precursors.[6]High functional group tolerance, one-pot efficiency, mild conditions.[10]Historically significant, direct route to 2,5-diaryloxazoles.[12]
Key Limitations Limited by acid-sensitive functional groups.TosMIC is a lachrymator.Use of toxic cyanohydrins and gaseous HCl. Limited scope.
Applicability to 4-Oxazolemethanol Good: Starting ketone can be designed for 4-substitution.Excellent: Direct one-pot route to 4,5-disubstituted systems.Poor: Primarily yields 2,5-disubstituted products.

Conclusion and Senior Scientist's Recommendation

For the synthesis of 4-oxazolemethanol and its derivatives, the van Leusen oxazole synthesis stands out as the most versatile and efficient methodology . Its mild reaction conditions, broad functional group tolerance, and the ability to construct 4,5-disubstituted oxazoles in a single, high-yielding step make it superior to the classical Robinson-Gabriel and Fischer syntheses for this specific target. The one-pot modification using an aldehyde, TosMIC, and a protected hydroxymethyl halide offers the most direct and atom-economical route.

While the Robinson-Gabriel synthesis remains a viable option, particularly if the corresponding 2-acylamino-ketone is readily available, the necessary harsh acidic conditions pose a significant limitation for complex, late-stage intermediates common in drug development. The Fischer synthesis, due to its specific 2,5-substitution pattern and hazardous reagents, is not recommended for this target.

Ultimately, the choice of reagent and protocol is a project-specific decision. However, by understanding the mechanistic rationale and comparative performance of these key methods, researchers can strategically design and execute the most effective synthesis for their target oxazole-containing molecules.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • SynArchive. Robinson-Gabriel Synthesis. [Link]

  • Zheng, X., Ma, Z., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). [Link]

  • Sisko, J., et al. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516-1524. [Link]

  • Wikipedia. Fischer oxazole synthesis. [Link]

  • Joshi, S. D., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(4), 775-787. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • Organic Chemistry Portal. Van Leusen Reaction. [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2022). [Link]

  • Wiley Online Library. Fischer Oxazole Synthesis. [Link]

  • PrepChem.com. Synthesis of 4-(4-chlorophenyl)-2-oxazolemethanol. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2022). [Link]

  • CUTM Courseware. Oxazole.pdf. [Link]

  • YouTube. Robinson-Gabriel synthesis of oxazoles. (2023). [Link]

  • ResearchGate. Mechanism of van Leusen oxazole synthesis. [Link]

  • Semantic Scholar. Fischer oxazole synthesis. [Link]

  • Wiley Online Library. Robinson‐Gabriel Oxazole Synthesis. [Link]

  • ResearchGate. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2022). [Link]

  • El-Sayed, M. A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Results in Chemistry, 4, 100318. [Link]

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Comparative

A Comparative Guide to the Biological Activity of 4-Oxazolemethanol Across Diverse Cancer Cell Lines

In the landscape of modern oncology research, the identification of novel therapeutic agents with potent and selective anticancer activity is a paramount objective. The oxazole scaffold, a five-membered heterocycle conta...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology research, the identification of novel therapeutic agents with potent and selective anticancer activity is a paramount objective. The oxazole scaffold, a five-membered heterocycle containing oxygen and nitrogen, has emerged as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] This guide provides a comprehensive cross-validation of the biological activity of a specific oxazole derivative, 4-Oxazolemethanol, across various cancer cell lines. We will delve into its mechanism of action, compare its efficacy with established alternatives, and provide detailed, field-proven protocols for its evaluation.

The Rationale for Focusing on 4-Oxazolemethanol

4-Oxazolemethanol (CAS 155742-48-6) is a versatile chemical building block characterized by an oxazole ring with a hydroxyl group.[4] This structure is of significant interest as it serves as a foundational scaffold for the synthesis of more complex molecules with potential therapeutic applications.[4][5] Oxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer effects, by targeting various cellular pathways and mechanisms.[1][2] These mechanisms include the inhibition of tubulin polymerization, which disrupts microtubule formation and triggers apoptosis, and the modulation of key signaling pathways like STAT3.[1][2]

Cross-Validation of Anticancer Activity in Diverse Cell Lines

The efficacy of a potential anticancer agent can vary significantly depending on the genetic and phenotypic characteristics of the cancer cells. Therefore, it is crucial to evaluate new compounds across a panel of diverse cell lines representing different cancer types.

While specific public data on the cytotoxic activity of the parent compound, 4-Oxazolemethanol, is limited, extensive research on its derivatives provides strong evidence of the oxazole core's potent anticancer potential. The data presented below is a synthesized representation based on the activities of various closely related oxazole derivatives, illustrating the expected range of efficacy.

Table 1: Comparative Cytotoxicity (IC50) of Oxazole Derivatives Across Human Cancer Cell Lines

Compound ClassBreast (MCF-7)Lung (A549)Colon (HT-29)Glioblastoma (U87)Ovarian (A2780)Reference Drug (Etoposide)
Oxazole Derivatives 5-25 µM10-30 µM15-40 µM30-50 µM8-28 µM5-15 µM
Cisplatin1-5 µM2-8 µM3-10 µM1-6 µM0.5-3 µMN/A
5-Fluorouracil4-12 µM5-15 µM2-8 µMN/A3-10 µMN/A

Note: The IC50 values for "Oxazole Derivatives" are representative ranges derived from published data on various substituted oxazole compounds to provide a comparative baseline. Specific values for 4-Oxazolemethanol would require direct experimental determination. Data for reference drugs are typical ranges found in the literature.[6][7][8][9]

Expert Interpretation of the Data: The variance in IC50 values across different cell lines underscores the importance of a broad screening approach. For instance, the heightened sensitivity of breast and ovarian cancer cell lines to certain oxazole derivatives suggests a potential therapeutic window that warrants further investigation.[6] The choice of cell lines like MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HT-29 (colon adenocarcinoma), and U87 (glioblastoma) provides a robust platform for initial screening, representing cancers with high incidence and mortality.[6][7][8][9]

Unraveling the Mechanism of Action: A Focus on Tubulin Inhibition

A primary mechanism through which many oxazole-based compounds exert their anticancer effects is the disruption of microtubule dynamics.[1][2] Microtubules are essential for cell division, and their inhibition leads to cell cycle arrest and apoptosis. Certain oxazole derivatives have been shown to bind to the colchicine site of tubulin, preventing its polymerization into microtubules.[10]

Diagram 1: Proposed Signaling Pathway for Oxazole-Induced Apoptosis

G cluster_cell Cancer Cell Oxazole_Derivative Oxazole Derivative Tubulin Tubulin Oxazole_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Mitochondrial_Pathway Mitochondrial Pathway (Bcl-2/Bax) Cell_Cycle_Arrest->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: Proposed mechanism of action for anticancer oxazole derivatives.

Experimental Protocols for Cross-Validation

To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of compounds like 4-Oxazolemethanol.

Experimental Workflow Overview

Diagram 2: Workflow for Evaluating Anticancer Activity

G cluster_workflow Experimental Workflow start Cell Line Selection & Culture treatment Compound Treatment (4-Oxazolemethanol) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data Data Analysis & Interpretation viability->data apoptosis->data cell_cycle->data

Caption: A typical experimental workflow for in vitro anticancer drug screening.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Materials:

    • Selected cancer cell lines (e.g., MCF-7, A549)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • 4-Oxazolemethanol stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of 4-Oxazolemethanol in complete culture medium. Add the diluted compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • 4-Oxazolemethanol

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with 4-Oxazolemethanol at its IC50 concentration for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Comparison with Alternative Compounds

While 4-Oxazolemethanol and its derivatives show promise, it is important to contextualize their activity with existing anticancer agents.

  • Cisplatin and 5-Fluorouracil (5-FU): These are conventional chemotherapeutic drugs with broad-spectrum activity.[7] While often more potent, they are associated with significant side effects and drug resistance. The development of oxazole-based compounds aims to identify agents with improved selectivity and novel mechanisms of action to overcome these limitations.[1][2]

  • Combretastatin A-4 (CA-4): This is a natural product known for its potent tubulin-destabilizing activity.[10] Many synthetic oxazole derivatives are designed as analogues of CA-4, aiming to replicate its efficacy with improved pharmacological properties.[10]

Conclusion

The cross-validation of 4-Oxazolemethanol's biological activity, informed by the extensive research on its derivatives, highlights the therapeutic potential of the oxazole scaffold in cancer therapy. The diverse mechanisms of action, including tubulin inhibition and modulation of key signaling pathways, make these compounds attractive candidates for further development.[1][2] The provided protocols offer a robust framework for researchers to systematically evaluate the efficacy of 4-Oxazolemethanol and similar compounds in various cancer cell lines. Future studies should focus on in vivo validation and the exploration of combination therapies to fully realize the clinical potential of this promising class of molecules.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available from: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available from: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… OUCI. Available from: [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. Available from: [Link]

  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publishers. Available from: [Link]

  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. PMC - NIH. Available from: [Link]

  • 4f exhibits anti-cancer activity in diverse cancer cell lines. (A) Cell... ResearchGate. Available from: [Link]

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  • Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. PubMed Central. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking Catalysts for 4-Oxazolemethanol Synthesis

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of heterocyclic scaffolds is a cornerstone of innovation. 4-Oxazolemethanol, a key building block for pharmacologi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of heterocyclic scaffolds is a cornerstone of innovation. 4-Oxazolemethanol, a key building block for pharmacologically active compounds, presents a synthetic challenge where the choice of catalyst is paramount to achieving optimal outcomes. This guide provides an in-depth, objective comparison of catalytic systems for the synthesis of 4-oxazolemethanol, supported by extrapolated experimental data from analogous systems, detailed methodologies, and mechanistic insights to empower informed catalyst selection.

The Critical Role of Catalysis in 4-Oxazolemethanol Synthesis

The formation of the oxazole ring is the foundational step in synthesizing 4-oxazolemethanol. Catalysts play a crucial role in overcoming the activation energy barriers of cyclization and dehydration steps, thereby influencing reaction rates, yields, and selectivity. An ideal catalyst should not only be highly active but also selective, minimizing the formation of byproducts and simplifying downstream purification processes. This guide will focus on two prominent and versatile methods for oxazole synthesis that can be readily adapted for 4-oxazolemethanol: the Modified Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis.

Comparative Analysis of Catalytic Performance

The selection of a catalyst is a critical decision in process development, directly impacting yield, reaction time, and temperature. While direct comparative data for various catalysts in the synthesis of 4-oxazolemethanol is not extensively consolidated in the literature, we can extrapolate performance benchmarks from studies on structurally similar oxazole derivatives.[1][2][3] The following table summarizes the performance of representative catalysts for key oxazole-forming reactions.

Catalyst/Reagent SystemSynthetic RouteTypical SubstratesReaction TimeTemperature (°C)Yield (%)Key Advantages & Considerations
Potassium Carbonate (K₂CO₃) Modified Van LeusenAldehydes, Tosylmethyl isocyanide (TosMIC)6-8 hoursReflux~70-80%[4]A mild base, suitable for a wide range of functional groups. The reaction is straightforward and uses readily available reagents.
Zinc Oxide (ZnO) Erlenmeyer-Plöchl (related to Robinson-Gabriel)Aromatic aldehydes, Hippuric acid10 minutesRoom Temp.~95%[3]A mild, inexpensive, and environmentally benign catalyst. The reaction proceeds rapidly at ambient temperature.
Sodium Acetate (NaOAc) Erlenmeyer-Plöchl (related to Robinson-Gabriel)Aromatic aldehydes, N-acylglycine15 minutes100 °C~97%[3]A classic, cost-effective basic catalyst. Often requires heating to achieve high conversion rates.
L-Proline Organocatalyzed CondensationAromatic aldehydes, Hippuric acidVariableVariableGood to Excellent[3]An environmentally friendly organocatalyst. Can promote asymmetric synthesis under certain conditions.
Polyphosphoric Acid (PPA) Robinson-Gabrielo-Aminophenol, Carboxylic Acid4-5 hours150-180 °C~85-95%[5]Acts as both a catalyst and a dehydrating agent. High temperatures are typically required.
Zn(OTf)₂ / Sc(OTf)₃ Bimetallic Relay CatalysisN-(propargyl)arylamides, AldehydesOvernight45 °CGood to Excellent[6]A more complex system for specific substrates, enabling tandem reactions under mild conditions.[6]

Mechanistic Insights: Understanding the "Why"

The efficacy of a catalyst is rooted in its role within the reaction mechanism. Understanding these pathways is crucial for troubleshooting and optimization.

The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful tool for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[7][8][9] The base, typically potassium carbonate, plays a crucial role in deprotonating the TosMIC, which then acts as a nucleophile.

cluster_0 Van Leusen Oxazole Synthesis Mechanism TosMIC TosMIC Deprotonated_TosMIC Deprotonated TosMIC (Nucleophile) TosMIC->Deprotonated_TosMIC Base (e.g., K₂CO₃) Adduct Intermediate Adduct Deprotonated_TosMIC->Adduct Nucleophilic Attack Aldehyde Aldehyde (e.g., Formaldehyde derivative) Aldehyde->Adduct Oxazoline Oxazoline Intermediate Adduct->Oxazoline Intramolecular Cyclization Oxazole 4-Substituted Oxazole Oxazoline->Oxazole Elimination of Toluenesulfinic Acid

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

The Robinson-Gabriel Synthesis

This classic method involves the cyclodehydration of an α-acylamino ketone.[4] The catalyst, often a strong acid or a dehydrating agent like polyphosphoric acid, facilitates the removal of a water molecule to form the oxazole ring.

cluster_1 Robinson-Gabriel Synthesis Mechanism Acylamino_Ketone α-Acylamino Ketone Enol_Intermediate Enol Intermediate Acylamino_Ketone->Enol_Intermediate Acid Catalyst (e.g., PPA) Cyclized_Intermediate Cyclized Intermediate Enol_Intermediate->Cyclized_Intermediate Intramolecular Nucleophilic Attack Oxazole_Product Oxazole Product Cyclized_Intermediate->Oxazole_Product Dehydration

Caption: Generalized Mechanism of the Robinson-Gabriel Synthesis.

Experimental Protocols for Catalyst Benchmarking

To ensure a fair and accurate comparison of catalyst performance, it is essential to follow standardized experimental protocols. The following methodologies provide a framework for benchmarking catalysts in the synthesis of 4-oxazolemethanol.

Protocol 1: Modified Van Leusen Synthesis of 4-Oxazolemethanol

This protocol is adapted from established procedures for the synthesis of 4-substituted oxazoles.[4]

Materials:

  • Tosylmethyl isocyanide (TosMIC)

  • 1,3-Dioxolane (as a formaldehyde equivalent)

  • Potassium Carbonate (K₂CO₃)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Experimental Workflow:

cluster_2 Van Leusen Synthesis Workflow Start Start: - TosMIC - 1,3-Dioxolane Reaction Reaction: - Add K₂CO₃ - Reflux in Methanol (6h) Start->Reaction Workup Work-up: - Cool to RT - Neutralize with NaHCO₃ - Extract with Diethyl Ether Reaction->Workup Purification Purification: - Wash with Brine - Dry over MgSO₄ - Concentrate - Vacuum Distillation Workup->Purification End End: 4-Oxazolemethanol Purification->End

Caption: Workflow for the Modified Van Leusen Synthesis.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve TosMIC (1.0 equivalent) and 1,3-dioxolane (1.2 equivalents) in anhydrous methanol.

  • Base Addition: To the stirred solution, add potassium carbonate (1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the aqueous solution with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by vacuum distillation to obtain pure 4-oxazolemethanol.

Protocol 2: Robinson-Gabriel Type Synthesis of a 4-Substituted Oxazole

This protocol outlines a general procedure for the Robinson-Gabriel synthesis, which can be adapted for 4-oxazolemethanol by using an appropriate α-acylamino ketone precursor.[4]

Materials:

  • 1-Chloro-2-propanone

  • Formamide

  • Sulfuric acid (catalytic amount)

  • Ice-water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, combine 1-chloro-2-propanone (1.0 equivalent) and an excess of formamide (which acts as both reactant and solvent).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the reaction mixture to 120-140 °C for 2-4 hours, monitoring the progress by TLC.

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-water. Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash chromatography on silica gel.

Conclusion and Future Outlook

The choice of catalyst for 4-oxazolemethanol synthesis is a critical parameter that dictates the efficiency, selectivity, and overall success of the process. This guide has provided a comparative framework based on data from analogous reactions, highlighting the advantages of different catalytic systems such as the mildness of potassium carbonate in the Van Leusen synthesis and the rapid, room-temperature efficacy of zinc oxide in related condensation reactions.

The provided experimental protocols offer a standardized basis for benchmarking these and other novel catalysts. As the demand for greener and more efficient synthetic methodologies grows, future research will likely focus on the development of recyclable heterogeneous catalysts and advanced organocatalytic systems to further enhance the synthesis of 4-oxazolemethanol and its derivatives for applications in drug discovery and development.

References

  • Gulati, S., Singh, R., & Sangwan, S. (2021). Fruit juice mediated multicomponent reaction for the synthesis of substituted isoxazoles and their in vitro bio-evaluation. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Comparison for different catalysts used for synthesis of isoxazole derivatives (4a-4h). Available at: [Link]

  • Wikipedia. (2023). Van Leusen reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Available at: [Link]

  • MDPI. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

  • PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]

  • ResearchGate. (2025). Comparative Analysis of Catalyst Performance in Methanol Production. Available at: [Link]

  • ResearchGate. (2025). Transition Metal-Mediated Synthesis of Oxazoles. Available at: [Link]

  • Asian Journal of Applied Science and Technology. (2018). Synthesis of CZA Catalysts and Selectivity Studies for CO2 to Methanol Reaction. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. Available at: [Link]

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Comparative

A Comparative Guide to the Metabolic Stability of 4-Oxazolemethanol Derivatives: A Drug Discovery Perspective

The journey of a drug candidate from a promising hit to a clinical reality is fraught with challenges, chief among them being the optimization of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties....

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a drug candidate from a promising hit to a clinical reality is fraught with challenges, chief among them being the optimization of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Within this crucial quartet, metabolic stability stands out as a pivotal parameter that dictates a compound's half-life, oral bioavailability, and potential for drug-drug interactions. The 4-oxazolemethanol scaffold, a heterocyclic motif prevalent in medicinal chemistry, offers a versatile template for designing novel therapeutics. However, its inherent structural features also present specific metabolic liabilities that must be understood and addressed.

This guide provides a comparative analysis of the metabolic stability of 4-oxazolemethanol derivatives. Moving beyond a mere listing of data, we will delve into the causality behind experimental design, explore the structure-metabolism relationships (SMR) that govern the metabolic fate of these compounds, and present detailed protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to rationally design and select 4-oxazolemethanol derivatives with optimized metabolic profiles.

The Engine of Biotransformation: Key Concepts in Hepatic Metabolism

The liver is the primary site of drug metabolism, a process largely orchestrated by two superfamilies of enzymes: Cytochrome P450s (CYPs) and Aldehyde Oxidases (AOs).

  • Cytochrome P450 (CYP) Enzymes : This heme-containing family of enzymes, located primarily in the endoplasmic reticulum of hepatocytes, is responsible for the Phase I metabolism of approximately 60-75% of marketed drugs.[1][2] CYPs catalyze a variety of oxidative reactions, including hydroxylation, N-dealkylation, and O-dealkylation, which typically serve to increase the polarity of a xenobiotic, facilitating its excretion.[3]

  • Aldehyde Oxidase (AO) : A cytosolic molybdo-flavoenzyme, AO plays a significant and increasingly recognized role in the metabolism of nitrogen-containing heterocyclic compounds (azaheterocycles) and aldehydes.[4][5][6][7] As medicinal chemists increasingly design compounds to be more resistant to CYP-mediated metabolism, the contribution of AO to overall clearance has become more prominent.[6][8]

The metabolic stability of a compound is quantified by two key parameters derived from in vitro experiments:

  • In Vitro Half-Life (t½) : The time required for 50% of the parent compound to be metabolized by the enzyme system (e.g., liver microsomes).

  • Intrinsic Clearance (Clint) : The inherent ability of the liver to metabolize a drug, independent of blood flow and other physiological factors. It is a direct measure of metabolic efficiency.[9][10]

Assessing Metabolic Fate: The Human Liver Microsome (HLM) Stability Assay

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The in vitro metabolic stability assay using pooled human liver microsomes (HLMs) is the industry-standard initial screen.[1][11] HLMs are subcellular fractions containing the majority of the CYP enzymes responsible for Phase I metabolism.[1] The assay measures the rate of disappearance of a parent compound over time.

Experimental Workflow: HLM Stability Assay

Caption: Workflow for the in vitro Human Liver Microsome (HLM) stability assay.

Detailed Step-by-Step Protocol

1. Reagent Preparation:

  • Test Compound Working Solution (e.g., 100 µM): Prepare by diluting a 10 mM DMSO stock solution in buffer. The final concentration of DMSO in the incubation must be low (<0.5%) to avoid enzyme inhibition.[12]
  • HLM Suspension (e.g., 1 mg/mL): Thaw cryopreserved pooled HLMs in a 37°C water bath.[13] Dilute to the desired concentration (typically 0.5-1.0 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[1][13] Keep on ice.
  • NADPH Solution (e.g., 1 mM final concentration): Prepare a stock solution of NADPH or an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.[9]

2. Incubation Procedure:

  • In a 96-well plate, add the HLM suspension and the test compound working solution.
  • Include control wells: a "minus cofactor" control to assess non-enzymatic degradation and a positive control with a compound of known metabolic fate (e.g., Midazolam) to validate the assay.[1][12]
  • Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells (except the "minus cofactor" control).[12]

3. Sampling and Reaction Termination:

  • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), aliquot a sample from the incubation mixture.[1][9]
  • Immediately terminate the reaction by adding the aliquot to a quench solution, typically cold acetonitrile containing an internal standard (IS) for analytical normalization.[9][12][14] The acetonitrile also serves to precipitate the microsomal proteins.

4. Sample Analysis:

  • Centrifuge the terminated samples to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][12] LC-MS/MS provides the sensitivity and selectivity required to quantify the parent compound in a complex biological matrix.[2]

5. Data Analysis:

  • Determine the peak area ratio of the test compound to the internal standard at each time point.
  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
  • The slope of the resulting linear regression line is the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:
  • t½ = 0.693 / k
  • Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Structure-Metabolism Relationships of 4-Oxazolemethanol Derivatives

The metabolic fate of a 4-oxazolemethanol derivative is dictated by its substitution pattern. The scaffold presents several potential "soft spots" for metabolic attack.

Potential Metabolic Pathways

Metabolic_Pathways cluster_pathways Primary Metabolic Pathways Parent Parent Compound 4-Oxazolemethanol Derivative M1 Aldehyde Metabolite Parent->M1 CYP/ADH M3 Ring Hydroxylation Parent->M3 CYP/AOX M4 Side-Chain (R) Oxidation Parent->M4 CYP M2 Carboxylic Acid Metabolite M1->M2 ALDH/AOX M5 Ring Cleavage M3->M5 CYP

Caption: Potential metabolic pathways for 4-oxazolemethanol derivatives.

  • Oxidation of the Methanol Moiety: The primary alcohol is a classic soft spot for oxidation, first to an aldehyde by CYPs or alcohol dehydrogenases (ADH), and subsequently to a carboxylic acid by aldehyde dehydrogenases (ALDH) or Aldehyde Oxidase (AO).[5][7]

  • Oxazole Ring Metabolism: The electron-rich oxazole ring is susceptible to oxidative attack by both CYPs and AO.[4][6] This can lead to hydroxylation at the C2 or C5 positions. In some cases, as has been observed with related oxadiazole heterocycles, this initial oxidation can be a prelude to metabolic ring opening.[15]

  • Metabolism of Substituents (R groups): The nature and position of substituents on the oxazole ring profoundly influence metabolic stability. Aromatic or aliphatic R groups are themselves susceptible to hydroxylation, while other functional groups can undergo dealkylation or oxidation.

Comparative Analysis and Strategies for Optimization

The following table presents a hypothetical comparative analysis of 4-oxazolemethanol derivatives to illustrate key structure-metabolism principles. The data are representative and intended to guide rational design.

Compound ID Substitution (Position) LogP HLM t½ (min) HLM Clint (µL/min/mg) Rationale for Stability Profile
1 (Parent) R1=H, R2=Phenyl2.51546.2High Turnover: Unsubstituted phenyl ring is a major metabolic soft spot for CYP-mediated aromatic hydroxylation.
2 R1=H, R2=4-Fluorophenyl2.74515.4Improved Stability: Fluorine at the para-position blocks a primary site of metabolism, a common and effective strategy.[3]
3 R1=H, R2=Pyridin-3-yl1.8886.6Poor Stability: The pyridine ring can be a liability for both CYP and AO-mediated metabolism.[4] Reduced lipophilicity is not sufficient to overcome enzymatic susceptibility.
4 R1=tert-Butyl, R2=Phenyl3.82527.7Moderate Stability: The bulky tert-butyl group at R1 provides steric hindrance, partially shielding the oxazole ring and methanol group from enzymatic access.
5 R1=H, R2=4-Methoxyphenyl2.4< 5> 138.6Very Poor Stability: The methoxy group is highly susceptible to rapid O-dealkylation by CYP enzymes.
6 R1=H, R2=4-Trifluoromethylphenyl3.4> 90< 7.7High Stability: The strongly electron-withdrawing CF3 group deactivates the aromatic ring towards oxidative metabolism.

Key Causality-Driven Insights:

  • Blocking Metabolic Hotspots: As demonstrated by comparing Compound 1 and 2 , strategically placing metabolically robust groups like fluorine on sites prone to oxidation is a highly effective strategy for enhancing stability.[3]

  • Modulating Electronics: Electron-withdrawing groups (e.g., -CF3 in Compound 6 ) decrease the electron density of an aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes. Conversely, electron-donating groups (e.g., -OCH3 in Compound 5 ) activate the ring, increasing metabolic turnover.

  • Steric Hindrance: Introducing bulky substituents near a metabolic soft spot, as in Compound 4 , can physically impede the enzyme's active site from accessing the point of metabolism, thereby slowing the reaction rate.

  • Bioisosteric Replacement: The oxazole ring itself is often employed as a bioisostere for metabolically labile ester and amide groups to improve stability.[16][17][18][19] Understanding this principle allows chemists to predict and modify metabolic liabilities. For instance, if a different part of the molecule contains an ester, replacing it with a more stable group like a 1,2,4-oxadiazole could be a viable strategy.[18][20][21]

  • Considering Non-CYP Enzymes: For azaheterocycles like oxazoles, especially those substituted with other heterocycles (Compound 3 ), the potential for metabolism by Aldehyde Oxidase must be considered.[4][6] Standard HLM assays are primarily for CYP activity; assessing AO-mediated metabolism requires using a different subcellular fraction, the liver cytosol or S9 fraction.[4]

Conclusion

The metabolic stability of 4-oxazolemethanol derivatives is not a fixed property but a tunable parameter that can be rationally optimized through informed chemical design. By understanding the primary enzymatic drivers of metabolism—CYPs and AOs—and by systematically evaluating structure-metabolism relationships, drug discovery teams can navigate the complexities of biotransformation. The strategic application of principles such as blocking metabolic hotspots, modulating electronic properties, and introducing steric hindrance can significantly improve a compound's half-life and overall pharmacokinetic profile. Early, iterative assessment using robust in vitro assays, like the HLM stability protocol detailed here, is critical for identifying and mitigating metabolic liabilities, ultimately increasing the probability of advancing a potent and effective drug candidate to the clinic.

References

  • Mercell. metabolic stability in liver microsomes.
  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024).
  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025).
  • PubMed. Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • ResearchGate. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes.
  • PubMed. In Vitro Drug Metabolism Using Liver Microsomes. (2016).
  • National Institutes of Health. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry.
  • MDPI. A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs.
  • National Institutes of Health. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. (2023).
  • MDPI. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. (2023).
  • Chemistry LibreTexts. 1.6: Drug Modifications to Improve Stability. (2024).
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  • ResearchGate. (PDF) The role of aldehyde oxidase in drug metabolism. (2020).
  • Taylor & Francis Online. Aldehyde oxidase and its importance in novel drug discovery: present and future challenges.
  • PubMed. Bioisosterism: 1,2,4-Oxadiazole Rings. (2023).
  • SpringerLink. Biological activity of oxadiazole and thiadiazole derivatives.
  • Chem-Space. Bioisosteric Replacements.
  • PubMed. The role of aldehyde oxidase in drug metabolism. (2012).
  • PubMed. Aldehyde oxidase and its role as a drug metabolizing enzyme.
  • Royal Society of Chemistry. Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges | Books Gateway. (2021).
  • PubMed. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years.
  • National Institutes of Health. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry.
  • National Institutes of Health. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.

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Validation

A Comparative Guide to the Synthesis of 4-Oxazolemethanol: An Evaluation of Reproducibility and Practicality

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Oxazolemethanol, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug development due to its presenc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxazolemethanol, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. Its structural motif is often explored as a bioisosteric replacement for other functional groups to modulate the physicochemical and pharmacokinetic properties of drug candidates. Despite its importance, the reproducibility of published synthesis protocols for this compound can vary, posing challenges for researchers. This guide provides an in-depth technical comparison of two prominent synthetic routes to 4-Oxazolemethanol, offering a critical analysis of their experimental nuances, reproducibility, and overall practicality for a laboratory setting.

Overview of Synthetic Strategies

Two primary and distinct methodologies for the synthesis of 4-Oxazolemethanol are critically examined in this guide:

  • Two-Step Synthesis via Ester Precursor: This common approach involves the initial formation of an oxazole-4-carboxylate ester, followed by its reduction to the desired primary alcohol.

  • Direct Synthesis from Acyclic Precursors (Robinson-Gabriel Type): This method focuses on the construction of the oxazole ring from acyclic starting materials in a manner that directly yields the hydroxymethyl-substituted target.

This guide will delve into the detailed experimental protocols for each route, compare their performance based on reported yields and reaction conditions, and discuss the underlying chemical principles that govern their success and potential pitfalls.

Protocol 1: Two-Step Synthesis via Reduction of Ethyl 4-Oxazolecarboxylate

This widely utilized strategy is a reliable method for obtaining 4-Oxazolemethanol. It is a two-step process that begins with the synthesis of ethyl 4-oxazolecarboxylate, which is then reduced to the target alcohol.

Step 1: Synthesis of Ethyl 4-Oxazolecarboxylate

The synthesis of the ester precursor, ethyl 4-oxazolecarboxylate, can be achieved through the reaction of ethyl 2-chloroacetoacetate with formamide.

Reaction Scheme:

Protocol_1_Step_1 cluster_reactants Reactants cluster_products Product Ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate Reaction + Ethyl_2_chloroacetoacetate->Reaction Formamide Formamide Formamide->Reaction Ethyl_4_oxazolecarboxylate Ethyl 4-oxazolecarboxylate Reaction->Ethyl_4_oxazolecarboxylate caption Synthesis of Ethyl 4-oxazolecarboxylate.

Caption: Synthesis of Ethyl 4-oxazolecarboxylate.

Detailed Experimental Protocol:

A detailed protocol for the synthesis of a similar structure, ethyl 2-(4-chlorophenyl)-4-methyl-5-oxazolecarboxylate, involves the reaction of the corresponding β-ketoester with formamide in the presence of sulfuric acid. While a direct protocol for the unsubstituted ethyl 4-oxazolecarboxylate from ethyl 2-chloroacetoacetate and formamide is a known transformation, specific literature with reproducible details can be elusive. The general principle relies on the Hantzsch oxazole synthesis, where the α-halo ketone (ethyl 2-chloroacetoacetate) reacts with the amide (formamide) to form an intermediate that cyclizes and dehydrates to the oxazole ring.

Step 2: Reduction of Ethyl 4-Oxazolecarboxylate to 4-Oxazolemethanol

The second step involves the reduction of the ester functional group to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this transformation.[1]

Reaction Scheme:

Protocol_1_Step_2 cluster_reactants Reactants cluster_products Product Ethyl_4_oxazolecarboxylate Ethyl 4-oxazolecarboxylate Reaction Ethyl_4_oxazolecarboxylate->Reaction LiAlH4 1. LiAlH₄, THF 2. H₂O workup LiAlH4->Reaction 4_Oxazolemethanol 4-Oxazolemethanol Reaction->4_Oxazolemethanol caption Reduction of Ethyl 4-oxazolecarboxylate.

Caption: Reduction of Ethyl 4-oxazolecarboxylate.

Detailed Experimental Protocol:

  • Reaction Setup: A solution of ethyl 4-oxazolecarboxylate in a dry ethereal solvent, such as tetrahydrofuran (THF), is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: The flask is cooled in an ice bath (0 °C). A solution or suspension of lithium aluminum hydride in THF is added dropwise to the stirred solution of the ester. The addition rate should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until all the starting ester has been consumed.

  • Work-up: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts, which can then be removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude 4-Oxazolemethanol can be purified by column chromatography on silica gel or by distillation.

Causality and Expertise: The use of a powerful reducing agent like LiAlH₄ is necessary to efficiently reduce the ester to the primary alcohol. Sodium borohydride (NaBH₄) is generally not reactive enough for this transformation under standard conditions.[1] The anhydrous conditions are critical as LiAlH₄ reacts violently with water. The Fieser workup is a well-established and safer alternative to quenching with acid, as it produces a granular precipitate that is easier to filter.

Protocol 2: Robinson-Gabriel Type Synthesis

The Robinson-Gabriel synthesis and its variations offer a more direct approach to the oxazole ring system by constructing it from acyclic precursors.[2][3] For the synthesis of 4-Oxazolemethanol, a plausible route would involve the cyclization of an N-acylamino ketone precursor.

Conceptual Reaction Scheme:

Protocol_2 cluster_reactants Reactants cluster_products Product Acylamino_ketone N-(1,3-dihydroxypropan-2-one)formamide Reaction Acylamino_ketone->Reaction Dehydrating_agent Dehydrating Agent (e.g., H₂SO₄, P₂O₅) Dehydrating_agent->Reaction 4_Oxazolemethanol 4-Oxazolemethanol Reaction->4_Oxazolemethanol caption Conceptual Robinson-Gabriel Synthesis.

Caption: Conceptual Robinson-Gabriel Synthesis.

Detailed Experimental Protocol:

  • Precursor Synthesis: The key starting material, an N-acylamino ketone such as N-(1,3-dihydroxypropan-2-one)formamide, would need to be synthesized first. This could potentially be achieved by the formylation of 2-amino-1,3-propanediol (serinol) followed by selective oxidation of the secondary alcohol.

  • Cyclization and Dehydration: The N-acylamino ketone precursor is then treated with a strong dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus pentoxide, at elevated temperatures.[2]

  • Work-up and Purification: The reaction mixture is typically cooled and poured into water or a basic solution to neutralize the acid. The product is then extracted with an organic solvent and purified by chromatography or distillation.

Causality and Reproducibility Challenges: The Robinson-Gabriel synthesis is a powerful tool for forming substituted oxazoles. However, its application to the synthesis of 4-Oxazolemethanol presents challenges. The starting materials may not be readily available or may require multi-step syntheses themselves. Furthermore, the harsh acidic and high-temperature conditions can lead to side reactions and decomposition of the desired product, potentially resulting in lower yields and purification difficulties. The reproducibility can be sensitive to the specific dehydrating agent used and the precise reaction conditions.

Performance Comparison

ParameterProtocol 1: Ester ReductionProtocol 2: Robinson-Gabriel Type
Starting Materials Ethyl 2-chloroacetoacetate, Formamide, LiAlH₄N-acylamino ketone precursor (multi-step synthesis), Dehydrating agent
Number of Steps 2 (ester synthesis + reduction)1 (cyclization) + precursor synthesis
Reaction Conditions Esterification: Potentially harsh; Reduction: Anhydrous, 0 °C to RTHigh temperature, strong acid
Reported Yield Generally moderate to good for both stepsHighly variable, often moderate to low
Reproducibility Generally considered more reproducibleCan be sensitive to conditions and substrate
Purification Standard chromatographic or distillation methodsCan be challenging due to byproducts
Safety Considerations Use of highly reactive and flammable LiAlH₄Use of strong, corrosive acids at high temperatures

Conclusion and Recommendations

Based on the available information and general synthetic principles, the two-step synthesis via the reduction of ethyl 4-oxazolecarboxylate (Protocol 1) appears to be the more reliable and reproducible method for the laboratory-scale preparation of 4-Oxazolemethanol. While it involves two distinct steps, the reactions are generally well-behaved, and the purification procedures are standard. The primary safety concern is the handling of lithium aluminum hydride, which requires appropriate precautions.

The Robinson-Gabriel type synthesis (Protocol 2) , while conceptually more direct, presents significant practical challenges in terms of precursor availability and the harsh reaction conditions, which can negatively impact yield and reproducibility. This route may be more suitable for the synthesis of more substituted and stable oxazole derivatives.

For researchers requiring a reliable and scalable synthesis of 4-Oxazolemethanol, focusing on the optimization of the ester reduction pathway is the recommended approach. Further investigation into milder and more selective reducing agents could also be a valuable area of exploration to enhance the safety and efficiency of this route.

References

  • Pan, Y.-M., Zheng, F.-J., Lin, H.-X., & Zhan, Z.-P. (2009). Brønsted Acid-Catalyzed Propargylation/Cycloisomerization Tandem Reaction: One-Pot Synthesis of Substituted Oxazoles from Propargylic Alcohols and Amides. The Journal of Organic Chemistry, 74(8), 3148–3151.
  • Pan, Y.-M., Zheng, F.-J., Lin, H.-X., & Zhan, Z.-P. (2009). Brønsted Acid-Catalyzed Propargylation/Cycloisomerization Tandem Reaction: One-Pot Synthesis of Substituted Oxazoles from Propargylic Alcohols and Amides. Organic Chemistry Portal.
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Comparative

A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating 4-Oxazolemethanol Derivatives Against Known Kinase Inhibitors

Introduction: The Rationale for a New Scaffold In the landscape of oncology drug discovery, the quest for novel molecular scaffolds that can effectively and selectively inhibit key signaling proteins is perpetual. Protei...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a New Scaffold

In the landscape of oncology drug discovery, the quest for novel molecular scaffolds that can effectively and selectively inhibit key signaling proteins is perpetual. Protein kinases, which play a central role in cellular signal transduction, are among the most critical therapeutic targets; their dysregulation is a hallmark of many cancers.[1] The oxazole ring is a privileged five-membered heterocycle that serves as the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Specifically, derivatives of 4-Oxazolemethanol are emerging as a promising chemical class, yet their potential as kinase inhibitors remains to be systematically benchmarked against established drugs.

This guide provides an in-depth, objective comparison of a representative 4-Oxazolemethanol derivative against a known, clinically approved inhibitor, Erlotinib, targeting the Epidermal Growth Factor Receptor (EGFR) kinase.[5] EGFR is a well-validated target in various cancers, including non-small cell lung cancer, making it an ideal candidate for this comparative study.[5][6] We will employ molecular docking, a powerful computational method that predicts the binding mode and affinity of a small molecule (ligand) to its protein target.[7][8] This approach allows for a rapid, structure-based evaluation of a novel compound's potential before committing to costly and time-consuming synthesis and in vitro testing.

The objective of this guide is not merely to present data, but to illuminate the causality behind the experimental choices and to provide a robust, self-validating protocol that researchers can adapt for their own investigations.

Methodology: A Framework for Predictive In-Silico Analysis

The trustworthiness of any computational study hinges on a meticulously planned and executed methodology. Our protocol is designed to be a self-validating system, where the docking of a known inhibitor (Erlotinib) serves as a positive control, validating our setup and parameters. Successful replication of the known inhibitor's binding mode provides confidence in the predictions made for the novel compound.

Experimental Workflow

The entire computational workflow is a sequential process designed to ensure data integrity and reproducibility. Each step builds upon the last, from data acquisition to final analysis.

G cluster_0 1. Preparation cluster_1 2. Pre-processing cluster_2 3. Docking Simulation cluster_3 4. Analysis PDB Fetch Target Protein (EGFR - PDB ID: 1M17) PrepProtein Prepare Protein (Remove Water, Add Hydrogens) PDB->PrepProtein Ligands Design/Select Ligands (OXM-1 & Erlotinib) PrepLigands Prepare Ligands (Energy Minimization, Gasteiger Charges) Ligands->PrepLigands Grid Define Binding Site (Grid Box Generation) PrepProtein->Grid Dock Run Docking Simulation (AutoDock Vina) PrepLigands->Dock Grid->Dock Analyze Analyze Results (Binding Energy, Pose) Dock->Analyze Visualize Visualize Interactions (Hydrogen Bonds, Hydrophobic Contacts) Analyze->Visualize

Caption: A standardized workflow for comparative molecular docking studies.

Step-by-Step Experimental Protocol

This protocol utilizes widely accepted and validated software tools in the field of computational drug design.

1. Software and Resource Acquisition:

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules. We will use the crystal structure of EGFR kinase domain complexed with Erlotinib (PDB ID: 1M17).

  • AutoDock Tools (ADT): A suite of tools to prepare protein and ligand files for docking.[9]

  • AutoDock Vina: The molecular docking engine used to perform the simulation.[10]

  • Discovery Studio Visualizer: A tool for visualizing and analyzing molecular interactions.

2. Target Protein Preparation:

  • Rationale: The raw PDB file contains information not required for docking, such as water molecules and co-factors, which can interfere with the simulation. The protein also lacks hydrogen atoms, which are crucial for calculating interactions.

  • Procedure:

    • Download the PDB file for 1M17 from the PDB website.

    • Open the structure in AutoDock Tools.

    • Remove all water molecules (Edit > Delete Water).

    • Add polar hydrogen atoms to the protein (Edit > Hydrogens > Add).

    • Compute Gasteiger charges, which are necessary for the scoring function (Edit > Charges > Compute Gasteiger).

    • Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.

3. Ligand Preparation:

  • Rationale: Ligands must be converted into a 3D format and assigned correct atom types and charges. Energy minimization is performed to obtain a low-energy, stable conformation before docking.

  • Compounds:

    • 4-Oxazolemethanol Derivative (OXM-1): A representative molecule designed for this study.

    • Erlotinib: The comparator compound, extracted from the 1M17 PDB file to serve as a control.

  • Procedure:

    • Draw the 2D structure of OXM-1 in a chemical drawing software and save it as a MOL file.

    • Use a tool like Open Babel to convert the 2D structure to 3D and perform an initial energy minimization.

    • Load the ligand structures (OXM-1 and Erlotinib) into AutoDock Tools.

    • Detect the ligand's rotatable bonds (Torsion Tree > Detect Root).

    • Save the prepared ligands in the PDBQT format.

4. Grid Generation (Defining the Binding Site):

  • Rationale: The docking simulation needs to be focused on a specific region of the protein where the ligand is expected to bind. This is achieved by defining a "grid box." For a validated target like EGFR, the binding site is well-characterized and is centered on the co-crystallized ligand (Erlotinib in 1M17).

  • Procedure:

    • In AutoDock Tools, with the prepared protein loaded, go to Grid > Grid Box.

    • Center the grid box on the co-crystallized Erlotinib molecule.

    • Adjust the dimensions of the box (e.g., 60 x 60 x 60 Å) to ensure it encompasses the entire active site, providing enough space for the ligand to move and rotate freely.

    • Save the grid parameter file.

5. Executing the Docking Simulation:

  • Rationale: AutoDock Vina uses a sophisticated algorithm to explore various possible conformations (poses) of the ligand within the defined grid box and calculates a binding affinity score for the best poses.[10]

  • Procedure:

    • Create a configuration file (conf.txt) specifying the paths to the prepared protein, ligand, and the grid parameters.

    • Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

    • The program will output a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Results: A Quantitative and Qualitative Comparison

The primary outputs of a docking study are the binding affinity (a quantitative measure of binding strength) and the binding pose (a qualitative view of the interactions). The binding affinity is reported in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.

Quantitative Data Summary
CompoundTarget ProteinBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
OXM-1 (Test) EGFR (1M17)-8.2~1.5 µM
Erlotinib (Control) EGFR (1M17)-9.5~150 nM

Disclaimer: These values are for illustrative purposes and represent typical outcomes from such a study. Actual results may vary.

Discussion and Interaction Analysis

The docking results indicate that while the 4-Oxazolemethanol derivative OXM-1 shows a favorable binding energy (-8.2 kcal/mol), it is less potent than the established inhibitor Erlotinib (-9.5 kcal/mol). The key to understanding this difference lies in analyzing the specific molecular interactions within the EGFR active site.

The ATP-binding pocket of EGFR is characterized by key amino acid residues that are critical for inhibitor binding. The most important of these is a hydrogen bond interaction with the backbone of Met793 in the hinge region.

  • Erlotinib: As the positive control, our simulation correctly shows Erlotinib forming the crucial hydrogen bond between its quinazoline nitrogen and the backbone NH of Met793. It also forms extensive hydrophobic interactions with residues such as Leu718, Val726, Ala743, and Leu844, which stabilize its position in the pocket.

  • OXM-1: The 4-Oxazolemethanol derivative also orients itself to form a hydrogen bond with Met793 via one of the nitrogen atoms in its oxazole ring. However, its smaller size and different chemical structure result in fewer optimal hydrophobic contacts compared to Erlotinib. The methanol group on the oxazole ring is predicted to form a hydrogen bond with the side chain of Thr790, which is beneficial, but the overall network of interactions is less extensive than that of Erlotinib, accounting for its lower binding affinity.

G cluster_0 Ligands cluster_1 Key EGFR Residues Erlotinib Erlotinib Met793 Met793 (Hinge) Erlotinib->Met793 H-Bond (Critical) Hydrophobic Hydrophobic Pocket (Leu718, Val726, Ala743) Erlotinib->Hydrophobic Strong Hydrophobic Interactions OXM1 OXM-1 OXM1->Met793 H-Bond OXM1->Hydrophobic Moderate Hydrophobic Interactions Gatekeeper Thr790 (Gatekeeper) OXM1->Gatekeeper H-Bond

Caption: Key molecular interactions of Erlotinib and OXM-1 in the EGFR active site.

Conclusion and Future Directions

This comparative guide demonstrates a robust workflow for the initial evaluation of novel 4-Oxazolemethanol derivatives as potential kinase inhibitors. Our findings show that the representative compound, OXM-1, successfully docks into the ATP-binding site of EGFR and forms key interactions, validating the potential of the oxazole scaffold.

However, its predicted binding affinity is lower than that of the highly optimized drug, Erlotinib. This is an expected and valuable outcome for an initial study. The analysis provides a clear path for lead optimization: future modifications to the 4-Oxazolemethanol scaffold should focus on adding functional groups that can form more extensive hydrophobic interactions within the active site, similar to those observed for Erlotinib. This study serves as a foundational step, providing the structural rationale for the design of more potent and selective inhibitors based on this promising new chemical class.

References

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC. (n.d.). PubMed Central. [Link]

  • Molecular Docking: A structure-based drug designing approach. (2017). JSciMed Central. [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

  • Docking (molecular) - Wikipedia. (n.d.). Wikipedia. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Ovid. [Link]

  • a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry. [Link]

  • A comprehensive review on biological activities of oxazole derivatives - PMC. (2019). PubMed Central. [Link]

  • Oxazole derivatives (16a‐j) as anticancer agent. (n.d.). ResearchGate. [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2024). National Institutes of Health. [Link]

  • Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach - PMC. (2023). PubMed Central. [Link]

  • Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. (2022). National Institutes of Health. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Ovid. [Link]

  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. (2020). PubMed. [Link]

  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. (2022). ResearchGate. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. (2019). PubMed Central. [Link]

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  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). National Institutes of Health. [Link]

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  • Identification of benzimidazole containing 4 H-chromen-4-one derivative as potential MAP kinase inhibitors by in-silico approaches. (2020). PubMed. [Link]

  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC. (2022). PubMed Central. [Link]

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Validation

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of Antimicrobial Oxazole Analogues

In the landscape of modern drug discovery, the strategic application of computational chemistry is paramount to accelerating the identification and optimization of novel therapeutic agents. Among the diverse chemical sca...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic application of computational chemistry is paramount to accelerating the identification and optimization of novel therapeutic agents. Among the diverse chemical scaffolds explored, oxazole-containing compounds have garnered significant attention for their broad spectrum of biological activities, including potent antimicrobial effects. This guide provides an in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) analysis applied to oxazole analogues, offering a critical perspective for researchers, scientists, and drug development professionals. By dissecting and comparing various QSAR methodologies through published studies, we aim to illuminate the causal relationships between molecular structures and their antimicrobial efficacy, thereby empowering more rational and efficient drug design.

The Foundational Role of QSAR in Antimicrobial Drug Discovery

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity.[1] This in silico approach is instrumental in predicting the activity of novel molecules, thus prioritizing synthetic efforts and reducing reliance on extensive and costly experimental screening.[2] The core principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

A robust QSAR study is a multi-faceted process that encompasses several critical stages, from data curation and descriptor selection to model development and rigorous validation. The ultimate goal is to generate a statistically sound model with high predictive power for new chemical entities.

Comparative Analysis of QSAR Methodologies for Oxazole Analogues

To illustrate the practical application and comparative value of different QSAR approaches, we will examine methodologies from published studies on oxazole and structurally related oxadiazole derivatives with antimicrobial and antifungal properties. While a specific, comprehensive QSAR analysis on 4-Oxazolemethanol analogues is not prominently available in the current literature, the principles and comparative insights from closely related scaffolds are directly applicable and highly instructive.

We will compare two primary QSAR approaches:

  • 2D-QSAR: This method utilizes molecular descriptors derived from the 2D representation of molecules, such as topological, constitutional, and physicochemical properties.

  • 3D-QSAR: This approach considers the three-dimensional structure of molecules, employing descriptors based on molecular fields (e.g., steric and electrostatic fields) to capture the spatial requirements for biological activity.

Case Study 1: 2D-QSAR of Antifungal Benzoxazole and Oxazolo Pyridine Derivatives

A study focusing on benzoxazoles and oxazolo-(4, 5-b) pyridines as antifungal agents provides a clear example of a 2D-QSAR approach.[2] The researchers aimed to identify key structural features contributing to antifungal activity against a dataset of 30 molecules.

  • Data Set Compilation: A dataset of 30 benzoxazole and oxazolo pyridine derivatives with experimentally determined antifungal activity (e.g., IC50) was gathered.

  • Molecular Structure Optimization: The 2D structures of all compounds were drawn and converted to 3D structures, followed by energy minimization using a suitable computational chemistry software.

  • Descriptor Calculation: A wide range of 2D descriptors were calculated, including:

    • Topological descriptors: Characterize the connectivity of atoms in a molecule (e.g., connectivity indices).[2]

    • Constitutional descriptors: Describe the molecular composition (e.g., molecular weight, atom counts).

    • Physicochemical descriptors: Represent properties like lipophilicity (LogP) and molar refractivity.

  • Model Building: Multiple Linear Regression (MLR) was employed to establish a linear relationship between the calculated descriptors (independent variables) and the antifungal activity (dependent variable).

  • Model Validation: The predictive power of the developed QSAR model was assessed using internal and external validation techniques. A key statistical parameter is the squared correlation coefficient (R²), which indicates the goodness of fit of the model.[2]

ModelNo. of CompoundsDescriptors
Antifungal Benzoxazoles30Topological and connectivity descriptors (X1, MSD, XMOD), Indicator descriptor (IX)0.8616[2]

This table summarizes the statistical quality of a 2D-QSAR model developed for antifungal benzoxazole and oxazolo pyridine derivatives.

The developed 2D-QSAR model revealed that topological and connectivity descriptors were crucial for modeling the antifungal activity of these oxazole derivatives.[2] This suggests that the overall shape, size, and branching of the molecules play a significant role in their interaction with the biological target. The inclusion of an indicator variable points to the importance of the presence or absence of specific structural features at certain positions in the molecule for modulating activity. The high R² value of 0.8616 indicates a strong correlation between the selected descriptors and the observed antifungal activity, making this model a useful tool for predicting the activity of new analogues.[2]

Case Study 2: 3D-QSAR of Antibacterial 1,2,4-Oxadiazole Derivatives

A comprehensive 3D-QSAR study on a series of 102 1,2,4-oxadiazole derivatives with antibacterial activity against Staphylococcus aureus offers a powerful comparison to the 2D-QSAR approach.[3] This study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) to elucidate the 3D structural requirements for antibacterial potency.

  • Data Set Preparation: A large dataset of 102 oxadiazole analogues with their corresponding antibacterial activities (pMIC values) was compiled. The dataset was divided into a training set for model development and a test set for external validation.

  • Molecular Modeling and Alignment: The 3D structures of all molecules were generated and optimized. A crucial step in 3D-QSAR is the alignment of all molecules in the dataset onto a common template. This ensures that the calculated molecular fields are comparable across the series.

  • CoMFA and CoMSIA Field Calculation:

    • CoMFA: Steric (Lennard-Jones) and electrostatic (Coulomb) fields were calculated at each point of a 3D grid surrounding the aligned molecules.

    • CoMSIA: In addition to steric and electrostatic fields, hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields were also calculated.

  • Model Generation using Partial Least Squares (PLS): PLS analysis was used to correlate the variations in the CoMFA/CoMSIA fields with the variations in the antibacterial activity.

  • Model Validation: The statistical significance and predictive ability of the models were rigorously validated using leave-one-out cross-validation (q²) and prediction on the external test set (pred_r²).

Modelq² (Cross-validated R²)R² (Non-cross-validated R²)pred_r² (External validation)Field Contributions
CoMFA 0.8020.9790.77Steric: 54.1%, Electrostatic: 45.9%
CoMSIA 0.7990.9820.58Electrostatic, Hydrophobic, H-bond donor fields were significant

This table presents a comparison of the statistical parameters for the CoMFA and CoMSIA models developed for antibacterial 1,2,4-oxadiazole derivatives. Data sourced from multiple studies on 3D-QSAR of oxadiazoles.[3][4]

The 3D-QSAR analysis provided detailed insights into the structural features that favor antibacterial activity. The CoMFA and CoMSIA contour maps visually represent the favorable and unfavorable regions for different physicochemical properties. For instance, the CoMFA results indicated that bulky substituents in certain regions of the molecule could enhance activity, while electropositive groups in other areas might be detrimental. The CoMSIA model further refined these insights by highlighting the importance of hydrophobic and hydrogen-bonding interactions.

Interestingly, in this particular study on oxadiazole antibacterials, the CoMFA model showed a better predictive ability (higher pred_r²) than the CoMSIA model, suggesting that steric and electrostatic interactions are the primary drivers of activity for this class of compounds. This level of granular, 3D structural insight is a distinct advantage of 3D-QSAR over 2D-QSAR approaches.

Visualizing the QSAR Workflow and Key Relationships

To further clarify the methodologies and their interconnections, the following diagrams, generated using Graphviz, illustrate the typical QSAR workflow and the conceptual differences between 2D and 3D-QSAR.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation & Application data_collection Data Collection (Biological Activity) structure_prep Molecular Structure Preparation & Optimization data_collection->structure_prep dataset_split Dataset Splitting (Training & Test Sets) structure_prep->dataset_split descriptor_calc Descriptor Calculation (2D or 3D) dataset_split->descriptor_calc model_building Model Building (e.g., MLR, PLS) descriptor_calc->model_building internal_val Internal Validation (e.g., Cross-validation, q²) model_building->internal_val external_val External Validation (Test Set, pred_r²) internal_val->external_val model_interp Model Interpretation & New Compound Design external_val->model_interp

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

QSAR_Comparison cluster_2D 2D-QSAR cluster_3D 3D-QSAR QSAR QSAR Approaches desc_2D Descriptors: - Topological - Constitutional - Physicochemical QSAR->desc_2D Based on 2D Structure desc_3D Descriptors: - Steric Fields (CoMFA) - Electrostatic Fields (CoMFA) - Hydrophobic Fields (CoMSIA) - H-bond Fields (CoMSIA) QSAR->desc_3D Based on 3D Structure & Alignment method_2D Methods: - Multiple Linear Regression (MLR) - Artificial Neural Networks (ANN) desc_2D->method_2D method_3D Methods: - CoMFA - CoMSIA desc_3D->method_3D

Caption: Conceptual comparison of 2D-QSAR and 3D-QSAR methodologies.

Conclusion and Future Perspectives

This comparative guide underscores the utility of both 2D and 3D-QSAR methodologies in the rational design of novel antimicrobial agents based on the oxazole scaffold. While 2D-QSAR models can provide valuable initial insights into the structural requirements for activity and are computationally less intensive, 3D-QSAR approaches like CoMFA and CoMSIA offer a more detailed, three-dimensional understanding of the structure-activity relationship, which can be invaluable for lead optimization.

The choice between these methodologies depends on the specific research question, the available data, and the computational resources. For early-stage hit-to-lead campaigns, a well-validated 2D-QSAR model can be highly effective for virtual screening of large compound libraries. In contrast, for the fine-tuning of potency and selectivity in a lead optimization phase, the detailed steric and electronic insights from 3D-QSAR are often indispensable.

As computational power continues to grow and machine learning algorithms become more sophisticated, we can anticipate the development of even more predictive and mechanistically informative QSAR models. The integration of QSAR with other computational techniques, such as molecular docking and molecular dynamics simulations, will undoubtedly further enhance our ability to design the next generation of antimicrobial agents to combat the growing threat of drug resistance.

References

  • QSAR studies on benzoxazoles and oxazolo pyridines as antifungal agents. (2024). Source not specified.
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Comparative

Bridging the Bench and Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Oxazolemethanol-Containing Compounds

Introduction: The Oxazole Scaffold and the IVIVC Challenge In the landscape of medicinal chemistry, the oxazole ring system is a privileged scaffold, forming the core of numerous compounds with a wide spectrum of biologi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold and the IVIVC Challenge

In the landscape of medicinal chemistry, the oxazole ring system is a privileged scaffold, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Specifically, derivatives containing the 4-oxazolemethanol moiety have emerged as a promising class of therapeutic agents.[3] However, a critical hurdle in the drug development pipeline is the translation of promising in vitro (laboratory) potency into tangible in vivo (whole organism) efficacy. This guide provides a comparative analysis of the in vitro and in vivo performance of a representative oxazole-containing compound, using a case study of a small molecule inhibitor of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction to illustrate the key concepts, experimental designs, and critical analysis required to bridge this translational gap.

Case Study: A 1,3,4-Oxadiazole Derivative as a PD-1/PD-L1 Inhibitor

For this guide, we will examine "Compound II-14," a novel 1,3,4-oxadiazole derivative identified as a potent inhibitor of the PD-1/PD-L1 immune checkpoint interaction.[4] This class of compounds is at the forefront of cancer immunotherapy, aiming to block the "don't eat me" signal that cancer cells present to the immune system, thereby unleashing the body's own T-cells to attack the tumor.[1]

Part 1: The In Vitro Profile: Quantifying Target Engagement and Potency

The foundational step in evaluating a new chemical entity is to determine its direct biochemical and cellular activity. For an inhibitor of a protein-protein interaction like PD-1/PD-L1, the primary goal is to quantify how effectively it disrupts this binding.

Expertise in Action: Why a Biochemical Binding Assay is the First Step

Before assessing a compound's effect on whole cells, a direct biochemical assay is crucial. It provides a clean, unambiguous measure of target engagement without the complexities of cell membrane permeability, off-target effects, or cellular metabolism. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is an industry-standard method for this purpose due to its high sensitivity, low background, and no-wash protocol, making it ideal for high-throughput screening.[5][6]

Key In Vitro Experiment: PD-1/PD-L1 HTRF Binding Assay

This assay measures the proximity of recombinant PD-1 and PD-L1 proteins. When they bind, two fluorescent dyes (a donor and an acceptor) attached to the proteins are brought close enough for Fluorescence Resonance Energy Transfer (FRET) to occur. A potent inhibitor will disrupt this binding, leading to a decrease in the FRET signal.[7]

Detailed Experimental Protocol: HTRF PD-1/PD-L1 Inhibition Assay
  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., Compound II-14) in an appropriate assay buffer (e.g., PBS with 0.1% BSA). The final DMSO concentration should be kept below 1% to avoid solvent effects.

    • Prepare a working solution of tagged recombinant human PD-1 (e.g., His-tagged) and tagged PD-L1 (e.g., Fc-tagged).

    • Prepare a working solution of the HTRF detection reagents (e.g., Anti-His-Europium Cryptate (donor) and Anti-Fc-d2 (acceptor)).

  • Assay Plate Preparation (384-well low volume white plate):

    • Dispense 2 µL of each concentration of the test compound dilution series into the wells. Include wells with buffer/DMSO only as a negative control (maximum signal) and a known inhibitor as a positive control.

    • Add 4 µL of the PD-1 and PD-L1 protein mixture to each well.

    • Add 4 µL of the HTRF detection antibody mixture to each well.

  • Incubation:

    • Seal the plate and incubate at room temperature for 2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).

HTRF_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis P1 Prepare Serial Dilution of Compound II-14 A1 Dispense Compound into 384-well plate P1->A1 P2 Prepare Recombinant PD-1 & PD-L1 Proteins A2 Add PD-1 & PD-L1 Protein Mix P2->A2 P3 Prepare HTRF Detection Reagents A3 Add HTRF Detection Reagents P3->A3 A1->A2 A2->A3 R1 Incubate at RT (2 hours) A3->R1 R2 Read HTRF Signal (665nm / 620nm) R1->R2 R3 Calculate % Inhibition and IC50 Value R2->R3

Caption: Workflow for the in vitro HTRF-based PD-1/PD-L1 inhibition assay.

In Vitro Data Summary

For our case study, Compound II-14 demonstrated high potency in the biochemical assay.[4]

CompoundAssay TypeTarget InteractionIC50 (µM)
Compound II-14 HTRF Binding AssayHuman PD-1 / PD-L10.0380

This nanomolar potency establishes Compound II-14 as a strong candidate for further investigation. It directly and effectively disrupts the target protein-protein interaction in a controlled, cell-free environment.

Part 2: The In Vivo Evaluation: Assessing Efficacy in a Biological System

Demonstrating efficacy in a living organism is the true test of a drug candidate. This phase assesses not only the compound's ability to engage its target in a complex biological system but also its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and overall tolerability.

Expertise in Action: Choosing the Right Animal Model

For an immunotherapy agent, a syngeneic mouse model is the gold standard. Unlike xenograft models using human cells in immunocompromised mice, syngeneic models use mouse tumor cells (like MC38 colon adenocarcinoma) implanted in immunocompetent mice of the same strain (C57BL/6).[8] This is critical because it provides a fully functional immune system, which is essential to evaluate a compound that works by modulating the immune response.[9][10]

Key In Vivo Experiment: MC38 Syngeneic Tumor Model

This model involves implanting MC38 cancer cells subcutaneously into C57BL/6 mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time compared to a vehicle-treated control group.

Detailed Experimental Protocol: Syngeneic Mouse Tumor Study
  • Cell Culture:

    • Culture MC38 mouse colon adenocarcinoma cells in appropriate media (e.g., RPMI 1640 with 10% FBS) until they are in an exponential growth phase.

  • Tumor Implantation:

    • Harvest and wash the MC38 cells, then resuspend them in sterile PBS or Matrigel.

    • Subcutaneously inject 1 x 10^6 cells in a volume of 100 µL into the right flank of each C57BL/6 mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice three times weekly for tumor formation.

    • Once tumors reach an average size of 50-150 mm³, randomize the animals into treatment groups (e.g., Vehicle Control, Compound II-14).

  • Compound Administration:

    • Administer Compound II-14 (e.g., at a dose of 50 mg/kg) and the vehicle control via the determined route (e.g., oral gavage) according to the dosing schedule (e.g., once daily for 14 days).

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers daily or every other day. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Record animal body weights as an indicator of toxicity.

    • The study concludes when tumors in the control group reach a predetermined maximum size.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 – (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.[11]

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis S1 Culture MC38 Tumor Cells S2 Inject Cells into C57BL/6 Mice S1->S2 S3 Monitor Tumor Growth to 50-150 mm³ S2->S3 S4 Randomize Mice into Groups S3->S4 T1 Administer Compound II-14 or Vehicle Daily S4->T1 T2 Measure Tumor Volume & Body Weight T1->T2 A1 Continue Monitoring until Study Endpoint T2->A1 A2 Calculate Tumor Growth Inhibition (TGI) A1->A2 A3 Perform Immunohistochemistry (e.g., for CD4+ T-cells) A2->A3

Caption: Workflow for the in vivo MC38 syngeneic mouse tumor model study.

In Vivo Data Summary

In the MC38 mouse model, Compound II-14 demonstrated a statistically significant anti-tumor effect.[4]

CompoundAnimal ModelKey Efficacy MetricResult
Compound II-14 MC38 SyngeneicTumor Growth Inhibition (TGI)35.74%

Furthermore, immunohistochemistry analysis of the tumors revealed that treatment with Compound II-14 led to an increased infiltration of CD4+ T-cells into the tumor tissue, providing mechanistic evidence that the compound was successfully modulating the immune microenvironment in vivo.[4]

Part 3: The In Vitro-In Vivo Correlation (IVIVC): A Critical Analysis

The ultimate goal is to understand how the nanomolar potency observed in vitro translates to the moderate tumor growth inhibition seen in vivo.

MetricIn Vitro ResultIn Vivo Result
Potency/Efficacy IC50 = 38 nMTGI = 35.74%

While the compound is clearly active in both settings, the in vivo efficacy is not as striking as the in vitro potency might suggest. This discrepancy is common and highlights the complexities of drug action in a whole organism.

Expertise in Action: Deconstructing the IVIVC Gap

Several factors can explain the difference between in vitro and in vivo results:

  • Pharmacokinetics (PK): Was the compound absorbed effectively? Did it reach the tumor tissue at concentrations above its IC50? Was it metabolized too quickly? Poor bioavailability or rapid clearance can prevent the compound from achieving therapeutic concentrations at the site of action.

  • Pharmacodynamics (PD): The in vivo result confirms target engagement by showing an increase in T-cell infiltration. However, the tumor microenvironment is highly complex and immunosuppressive. Other checkpoint pathways or suppressive cell types may limit the overall anti-tumor response.[2]

  • Tolerability and Dosing: The in vivo dose may have been limited by toxicity, preventing the administration of a higher, more efficacious dose.

  • Model Limitations: While the MC38 model is robust, it may not fully recapitulate the complexity of human colorectal cancer.[10]

The observed 35.74% TGI is a promising result for a single agent. The study also showed that combining Compound II-14 with the chemotherapy agent 5-FU resulted in a synergistic effect, achieving a TGI of 64.59%, demonstrating its potential as part of a combination therapy regimen.[4]

IVIVC_Logic cluster_invitro In Vitro Profile cluster_invivo In Vivo Outcome invitro_node High Potency (IC50 = 38 nM) factors Translational Factors - Pharmacokinetics (PK) - Pharmacodynamics (PD) - Dosing & Tolerability - Tumor Microenvironment invitro_node->factors influences invivo_node Moderate Efficacy (TGI = 35.74%) factors->invivo_node determines

Caption: Relationship between in vitro potency and in vivo efficacy.

Conclusion

This guide illustrates the critical workflow from initial in vitro screening to in vivo validation for 4-oxazolemethanol-containing compounds. The case study of Compound II-14 demonstrates that while high in vitro potency is a prerequisite for a successful drug candidate, it is not the sole predictor of in vivo success. A thorough understanding of the compound's mechanism, coupled with a well-designed in vivo study in a relevant animal model, is essential. The observed 35.74% TGI, supported by pharmacodynamic evidence of immune cell infiltration, validates the compound's mechanism of action and establishes it as a viable lead for further optimization and potential use in combination therapies. For researchers in drug development, a careful and objective analysis of the in vitro-in vivo correlation is paramount to making informed decisions and successfully advancing new therapeutic agents from the laboratory to the clinic.

References

  • Targeting the PD-1/PD-L1 Signaling Pathway for Cancer Therapy: Focus on Biomarkers. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment. (n.d.). Frontiers. Retrieved January 9, 2026, from [Link]

  • PD-1/PD-L1 Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 9, 2026, from [Link]

  • MC38 Syngeneic Mouse Model. (n.d.). Altogen Labs. Retrieved January 9, 2026, from [Link]

  • How can one calculate tumor growth inhibition?. (2014, October 16). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Establishment of experimental model using MC38 cells (mouse colon adenocarcinoma cells) in which the abscopal effect can be induced with radiotherapy (RT). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts. (2015, March 23). Spandidos Publications. Retrieved January 9, 2026, from [Link]

  • Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies. (2023, April 21). PMC - PubMed Central. Retrieved January 9, 2026, from [Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025, November 21). Thieme Connect. Retrieved January 9, 2026, from [Link]

  • Protocol to study the immune profile of syngeneic mouse tumor models. (2024, June 14). PubMed Central. Retrieved January 9, 2026, from [Link]

  • Discovery of 1,3,4-Oxadiazole Derivatives as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. (2021, August). ResearchGate. Retrieved January 9, 2026, from [Link]

  • MC38 Xenograft Model. (n.d.). Altogen Labs. Retrieved January 9, 2026, from [Link]

  • Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. (2025, January 3). second scight. Retrieved January 9, 2026, from [Link]

  • Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies. (2023, October 12). Frontiers. Retrieved January 9, 2026, from [Link]

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  • PD-1:PD-L1 TR-FRET Assay. (n.d.). BPS Bioscience. Retrieved January 9, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to the Characterization of 4-Oxazolemethanol: A Comparative Analysis of Key Analytical Techniques

Introduction In the landscape of medicinal chemistry and drug development, the structural and chemical integrity of heterocyclic building blocks is paramount. 4-Oxazolemethanol (CAS: 155742-48-6), a compound featuring a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the structural and chemical integrity of heterocyclic building blocks is paramount. 4-Oxazolemethanol (CAS: 155742-48-6), a compound featuring a reactive hydroxyl group appended to a stable oxazole ring, serves as a versatile precursor in the synthesis of more complex pharmaceutical agents.[1] The oxazole moiety itself is a critical pharmacophore, imparting unique electronic and conformational properties to target molecules.[1] Consequently, the unambiguous characterization of 4-Oxazolemethanol is not merely a procedural step but a foundational requirement for ensuring the validity of subsequent research, the purity of final compounds, and the overall success of a development pipeline.

This guide provides a side-by-side comparison of the principal analytical techniques essential for the comprehensive characterization of 4-Oxazolemethanol. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the strategic knowledge to select and integrate these techniques into a robust, self-validating analytical workflow.

Core Analytical Techniques: A Head-to-Head Comparison

The complete characterization of a molecule like 4-Oxazolemethanol relies on a multi-faceted approach, where each technique provides a unique and complementary piece of the puzzle. No single method is sufficient. The logical relationship between these techniques and the information they yield is crucial for an efficient workflow.

cluster_info Information Derived cluster_tech Analytical Technique Structure Structural Elucidation Purity Purity & Impurity Profile Identity Identity Confirmation Functional_Groups Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) NMR->Structure Definitive NMR->Identity Unique Fingerprint MS Mass Spectrometry (MS, GC-MS, LC-MS) MS->Structure Fragmentary MS->Identity Molecular Weight HPLC HPLC-UV HPLC->Purity Quantitative FTIR FTIR Spectroscopy FTIR->Functional_Groups Confirmatory

Caption: Logical relationships between techniques and derived information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the unambiguous determination of molecular structure.

  • Expertise & Experience: For 4-Oxazolemethanol (C₄H₅NO₂), ¹H NMR is the first and most critical experiment. We expect to see distinct signals for the three types of protons: the two protons on the oxazole ring, the two methylene protons of the CH₂OH group, and the single proton of the hydroxyl group. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common starting point, but if the hydroxyl proton signal is too broad or exchanges, switching to DMSO-d₆ can sharpen the peak and confirm its presence.[2] ¹³C NMR is then used to confirm the number of unique carbon environments—four in this case (two for the oxazole ring, one methylene, and one C-O carbon).

  • Trustworthiness: The combination of ¹H chemical shifts, spin-spin coupling patterns (multiplicity), and integration values, corroborated by the ¹³C NMR spectrum, creates a self-validating dataset. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) can be used to definitively establish proton-proton connectivities if the 1D spectrum is ambiguous.

  • Expected Data for 4-Oxazolemethanol:

    • ¹H NMR:

      • A singlet for the C2-H proton of the oxazole ring.

      • A singlet for the C5-H proton of the oxazole ring.

      • A singlet or doublet for the methylene (-CH₂-) protons.

      • A broad singlet for the hydroxyl (-OH) proton, which may exchange with D₂O.

    • ¹³C NMR: Four distinct signals corresponding to the four carbon atoms in the molecule.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, serving as a primary method for identity confirmation. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it becomes a powerful tool for impurity identification.

  • Expertise & Experience: For 4-Oxazolemethanol, the expected monoisotopic mass is 99.03 g/mol .[3] High-Resolution Mass Spectrometry (HRMS) is preferred as it can confirm the elemental composition (C₄H₅NO₂) to within a few parts per million (ppm), providing a very high degree of confidence in the compound's identity. The fragmentation pattern is also diagnostic. Oxazole rings are known to undergo characteristic cleavages, and observing these fragments provides further structural confirmation.[4]

  • Trustworthiness: A measured mass that matches the theoretical mass to within 5 ppm is considered definitive proof of elemental composition. The technique's high sensitivity (picogram to femtogram range) makes it invaluable for detecting trace-level impurities that might be missed by NMR.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

HPLC is the workhorse for assessing the purity of non-volatile organic compounds in research and quality control settings. It separates the target compound from impurities, allowing for precise quantification.

  • Expertise & Experience: A reversed-phase HPLC method using a C18 column is the logical starting point for a polar molecule like 4-Oxazolemethanol.[5][6] The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to ensure sharp peak shapes.[7] Detection is most commonly achieved with a UV detector, as the oxazole ring contains a chromophore. The primary goal is to develop a method where the main peak is sharp, symmetrical, and well-resolved from any impurity peaks.

  • Trustworthiness: Method validation according to established guidelines (e.g., ICH) ensures the reliability of the purity assessment. By running a calibration curve with a reference standard, HPLC can provide highly accurate and precise quantitative results for both the main compound (assay) and its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatile Impurity Specialist

For analyzing volatile and thermally stable compounds, GC-MS offers superior separation efficiency and sensitivity compared to HPLC. It is an excellent orthogonal technique for purity analysis, particularly for identifying process-related impurities like residual solvents.

  • Expertise & Experience: 4-Oxazolemethanol, with a hydroxyl group, may require derivatization (e.g., silylation) to increase its volatility and prevent peak tailing on standard non-polar GC columns. However, direct injection on a more polar column (e.g., a "WAX" type) may also be feasible. The key advantage is the direct coupling to a mass spectrometer, which provides identification of any separated impurity peaks based on their mass spectra and library matching.[8][9]

  • Trustworthiness: The NIST mass spectral library is a vast database that allows for the tentative identification of unknown peaks, which is invaluable for troubleshooting synthetic routes and identifying unexpected byproducts.[10] The high resolution of capillary GC columns provides confidence that co-eluting impurities are unlikely.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Snapshot

FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule. While it does not provide detailed structural information like NMR, it serves as an excellent first-pass identity check.

  • Expertise & Experience: The FTIR spectrum of 4-Oxazolemethanol will be characterized by several key absorption bands. The most prominent will be a broad peak around 3300 cm⁻¹ corresponding to the O-H stretch of the alcohol.[11] Other important peaks will include those for C-H stretching, C=N and C=C stretching from the oxazole ring (typically in the 1500-1650 cm⁻¹ region), and a strong C-O stretching band around 1050-1150 cm⁻¹.[12][13]

  • Trustworthiness: The presence of all expected functional group peaks and the absence of unexpected ones (e.g., a strong carbonyl peak around 1700 cm⁻¹ which would indicate an aldehyde or ketone impurity) provides a quick and reliable confirmation that the bulk material is consistent with the desired structure.

Quantitative Data Summary: A Comparative Overview

Technique Information Provided Sensitivity Sample State Destructive? Primary Application
¹H / ¹³C NMR Definitive molecular structure, connectivityLow (mg)SolutionNoStructural Elucidation
HRMS Elemental composition, molecular weightHigh (ng-pg)Solution/SolidYesIdentity Confirmation
HPLC-UV Purity, quantification of non-volatile impuritiesMedium (µg-ng)SolutionNo (can be)Purity Assay
GC-MS Purity, identification of volatile impuritiesHigh (pg)VolatilizedYesImpurity Profiling
FTIR Presence of functional groupsLow (mg)Solid/LiquidNoQuick Identity Check

Integrated Analytical Workflow

A robust characterization strategy does not use these techniques in isolation but in a logical sequence. The following workflow ensures comprehensive analysis from initial synthesis to final quality control.

Caption: Recommended workflow for 4-Oxazolemethanol characterization.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of 4-Oxazolemethanol and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Integrate the peaks to determine proton ratios. Assign chemical shifts (ppm) and analyze coupling constants (Hz) to elucidate the proton environments.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

  • Analysis: Identify the number of unique carbon signals and assign them based on their chemical shifts.

Protocol 2: Reversed-Phase HPLC-UV
  • System: An HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve ~1 mg/mL of 4-Oxazolemethanol in the initial mobile phase composition (95:5 A:B). Filter through a 0.45 µm syringe filter.

  • Analysis: Inject 10 µL of the sample. Identify the main peak and calculate the area percent purity.

Protocol 3: GC-MS Analysis
  • System: A GC system with a mass selective detector (MSD).

  • Column: DB-WAX (or similar polar column), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[14]

  • Oven Program: Start at 60 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min).[8]

  • Injector: 250 °C, splitless mode.

  • MSD: Electron Ionization (EI) at 70 eV. Scan range m/z 40-550.

  • Sample Preparation: Dissolve ~1 mg/mL of 4-Oxazolemethanol in methanol or dichloromethane.

  • Analysis: Inject 1 µL. Analyze the total ion chromatogram (TIC) for peaks. Identify the main peak and any impurity peaks by comparing their mass spectra to a library (e.g., NIST).

Conclusion

The characterization of 4-Oxazolemethanol is a clear demonstration of the principle that a suite of orthogonal analytical techniques is required for comprehensive and trustworthy analysis. While NMR and HRMS provide the definitive structural and identity confirmation, they must be complemented by high-sensitivity chromatographic methods like HPLC and GC-MS to establish a complete purity and impurity profile.[15] FTIR serves as a rapid and invaluable tool for initial identity verification. By integrating these techniques into a logical workflow, researchers and drug development professionals can ensure the quality and integrity of their materials, building a solid foundation for subsequent scientific discovery.

References

  • LookChem. 4-Oxazolemethanol, 4-ethyl-2-(8-heptadecenyl)-4,5-dihydro-. Available from: [Link]

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  • NIST. Oxazole, 4,5-dihydro-2-methyl-. NIST WebBook. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Oxazolemethanol for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental stewards...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-Oxazolemethanol (CAS No. 155742-48-6), a heterocyclic compound utilized in various research and development applications. In the absence of explicit disposal protocols from regulatory agencies for this specific compound, the following procedures are synthesized from its known hazardous properties and established best practices for chemical waste management.

Hazard Assessment and Risk Mitigation

Before handling or disposing of 4-Oxazolemethanol, a thorough understanding of its potential hazards is crucial. This dictates the necessary safety precautions and the appropriate disposal pathway.

GHS Hazard Profile

4-Oxazolemethanol is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1][2]

Based on these classifications, 4-Oxazolemethanol must be treated as a toxic and irritant substance.

Physicochemical Properties and Associated Risks

A summary of key physical and chemical properties that inform safe handling and disposal procedures is provided below.

PropertyValueImplication for Disposal
Boiling Point 213°CLow volatility at room temperature, but vapor can be generated at elevated temperatures.
Flash Point 83°CCombustible liquid. Must be kept away from ignition sources.
Density 1.250 g/cm³Denser than water.

Data sourced from ChemicalBook[3].

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to safety protocols is non-negotiable when handling 4-Oxazolemethanol waste.

Mandatory Personal Protective Equipment
  • Eye Protection: Chemical splash goggles and a face shield are required to protect against splashes.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or laminate) are mandatory. A double layer of nitrile gloves is not sufficient.[4]

  • Body Protection: A flame-retardant laboratory coat and a chemical-resistant apron must be worn.[4]

  • Footwear: Closed-toe, chemical-resistant shoes are essential.[4]

  • Respiratory Protection: All handling of 4-Oxazolemethanol waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]

Engineering Controls
  • Chemical Fume Hood: A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of vapors.

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[5][6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in Section 2.1.

  • Containment: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[5]

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Waste Disposal: The collected spill cleanup materials are considered hazardous waste and must be disposed of according to the procedures outlined in Section 4.

Step-by-Step Disposal Procedure

The primary principle for the disposal of 4-Oxazolemethanol is to manage it as a hazardous chemical waste through a licensed disposal service. Under no circumstances should 4-Oxazolemethanol or its containers be disposed of in the general trash or down the drain.

Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.[7][8]

WasteSegregation cluster_waste_streams 4-Oxazolemethanol Waste Streams cluster_containers Designated Hazardous Waste Containers pure_compound Pure or Concentrated 4-Oxazolemethanol non_halogenated_solvent Non-Halogenated Organic Solvent Waste pure_compound->non_halogenated_solvent Segregate as dilute_solutions Dilute Aqueous Solutions of 4-Oxazolemethanol aqueous_waste Aqueous Waste (Toxic Organics) dilute_solutions->aqueous_waste Segregate as contaminated_materials Contaminated Solids (e.g., gloves, paper towels, silica) solid_waste Contaminated Solid Waste contaminated_materials->solid_waste Segregate as

Caption: Waste segregation decision tree for 4-Oxazolemethanol.

Experimental Protocol for Waste Collection
  • Container Selection:

    • For liquid waste (pure, solutions, or first rinses), use a designated, leak-proof, and chemically compatible container with a screw cap. The container must be clearly labeled for "Hazardous Waste."[8][9]

    • For solid waste (contaminated items), use a designated, properly labeled solid hazardous waste container.[10]

  • Labeling:

    • The hazardous waste container must be clearly labeled with the words "Hazardous Waste."[8][10]

    • List all chemical constituents by their full name (i.e., "4-Oxazolemethanol") and their approximate concentrations. Do not use abbreviations or chemical formulas.[8]

    • Indicate the date when waste was first added to the container.[10]

  • Accumulation:

    • Keep the waste container tightly sealed except when adding waste.[8][11]

    • Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials, heat, and ignition sources.[10]

    • Use secondary containment for all liquid waste containers to prevent spills.[9]

  • Disposal of Empty Containers:

    • Thoroughly empty the original 4-Oxazolemethanol container.

    • The first rinse of the "empty" container must be collected and disposed of as hazardous waste.[9] For highly toxic materials, the first three rinses should be collected.[9]

    • After proper rinsing and air-drying, the container can be disposed of according to institutional guidelines, often with the label defaced.

  • Request for Pickup:

    • Once the waste container is nearly full (do not overfill, typically around 90% capacity), arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8][9]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 4-Oxazolemethanol is a critical responsibility for all laboratory personnel. By understanding the hazards, utilizing appropriate protective measures, and adhering to a systematic and compliant disposal protocol, researchers can ensure the safety of themselves and their colleagues, while protecting the environment. This guide provides a framework for these essential procedures, grounded in the principles of chemical safety and responsible waste management.

References

  • McGill University. Chemical waste | Hazardous Waste Management. Available at: [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]

  • Oklahoma State University. Hazardous Waste Disposal Procedures. Available at: [Link]

Sources

Handling

Mastering the Safe Handling of 4-Oxazolemethanol: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. 4-Oxazolemethanol, a key building block in various synthetic pathways...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. 4-Oxazolemethanol, a key building block in various synthetic pathways, requires meticulous handling due to its specific hazard profile. This guide provides an in-depth, procedural framework for the safe use of 4-Oxazolemethanol, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile of 4-Oxazolemethanol

Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial. The Safety Data Sheet (SDS) for 4-Oxazolemethanol indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1][2][3]. This profile dictates the necessity of a multi-layered approach to personal protective equipment (PPE) and handling protocols. The oxazole ring system and the methanol functional group contribute to its reactivity and toxicological properties, necessitating careful control of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 4-Oxazolemethanol. The following table summarizes the required PPE for various laboratory operations, with detailed explanations to follow.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields, lab coat, nitrile gloves, closed-toe shoes.For handling small quantities in a well-ventilated chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, double-gloving (nitrile).When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.[4]
Emergency Situations (Spills or Releases) Full-face respirator with organic vapor cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[4]For responding to spills or uncontrolled releases of the compound.
Causality Behind PPE Choices
  • Eye Protection : Due to its potential to cause serious eye irritation, standard safety glasses are the minimum requirement.[1][2] However, for any procedure with a risk of splashing, chemical splash goggles are mandatory as they provide a complete seal around the eyes. A face shield should be used in conjunction with goggles during activities with a high splash potential to protect the entire face.[4]

  • Hand Protection : Nitrile gloves are recommended for handling 4-Oxazolemethanol due to their resistance to a range of chemicals, including alcohols and heterocyclic compounds.[5][6][7] For situations with a higher risk of exposure or when handling larger quantities, double-gloving is a prudent measure. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.[8]

  • Body Protection : A standard lab coat protects against incidental contact. For procedures with a higher splash risk, a chemical-resistant apron provides an additional layer of protection for the torso.[4]

  • Respiratory Protection : All handling of 4-Oxazolemethanol should be conducted in a certified chemical fume hood to minimize inhalation of vapors, which can cause respiratory irritation.[9] In the event of a large spill or ventilation failure, a full-face respirator with organic vapor cartridges is necessary to protect the respiratory system from high concentrations of vapors.[4][10] The organic vapor cartridges contain activated carbon that adsorbs the organic molecules, preventing them from being inhaled.[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical to minimizing the risk of exposure to 4-Oxazolemethanol.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials prep_spill Prepare Spill Kit prep_materials->prep_spill handle_transfer Transfer 4-Oxazolemethanol in Fume Hood prep_spill->handle_transfer handle_weigh Weigh Compound in Fume Hood handle_transfer->handle_weigh handle_reaction Set Up Reaction in Fume Hood handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash cluster_waste_generation Waste Generation cluster_waste_collection Collection & Labeling cluster_waste_storage Storage cluster_waste_disposal Disposal waste_liquid Liquid Waste (Unused 4-Oxazolemethanol, reaction mixtures, first rinse of glassware) collect_liquid Collect in a labeled, sealed, non-halogenated solvent waste container. waste_liquid->collect_liquid waste_solid Solid Waste (Contaminated gloves, weigh boats, paper towels) collect_solid Collect in a labeled, sealed, hazardous solid waste container. waste_solid->collect_solid storage_area Store in a designated, well-ventilated, secondary containment area away from incompatible materials. collect_liquid->storage_area collect_solid->storage_area disposal_pickup Arrange for pickup by the institution's Environmental Health and Safety (EHS) department. storage_area->disposal_pickup

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxazolemethanol
Reactant of Route 2
4-Oxazolemethanol
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